4-Bromo-5-chloro-1H-indazole
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
4-bromo-5-chloro-1H-indazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4BrClN2/c8-7-4-3-10-11-6(4)2-1-5(7)9/h1-3H,(H,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HBWQXAIHQCZDAB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C2=C1NN=C2)Br)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4BrClN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.48 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-depth Technical Guide to 4-Bromo-5-chloro-1H-indazole (CAS: 1056264-74-4)
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 4-Bromo-5-chloro-1H-indazole, a halogenated heterocyclic compound of significant interest in medicinal chemistry. This document details its physicochemical properties, outlines a plausible synthetic route with mechanistic insights, and explores its reactivity and potential applications as a key building block in the development of novel therapeutics. The strategic placement of bromo and chloro substituents offers differential reactivity, making it a versatile intermediate for the synthesis of complex molecular architectures.
Introduction: The Significance of the Indazole Scaffold
The indazole nucleus, a bicyclic system composed of a benzene ring fused to a pyrazole ring, is a "privileged scaffold" in medicinal chemistry. Its structural resemblance to purines allows it to interact with a wide range of biological targets, including protein kinases. Consequently, indazole derivatives have been successfully developed as therapeutic agents for various diseases, including cancer and viral infections. The compound this compound, with its distinct halogenation pattern, represents a valuable starting material for the synthesis of diverse libraries of bioactive molecules. A related compound, 7-Bromo-4-chloro-1H-indazol-3-amine, is a key intermediate in the synthesis of Lenacapavir, a potent HIV capsid inhibitor, highlighting the pharmaceutical relevance of bromo-chloro substituted indazoles[1][2].
Physicochemical and Spectroscopic Properties
A thorough understanding of the physical and chemical properties of this compound is essential for its effective use in research and development.
General Properties
| Property | Value | Source |
| CAS Number | 1056264-74-4 | [3] |
| Molecular Formula | C₇H₄BrClN₂ | [3] |
| Molecular Weight | 231.48 g/mol | [4] |
| Appearance | Off-white to yellow solid (predicted) | |
| Purity | Typically ≥97% | [3] |
Predicted Physicochemical Data
| Property | Predicted Value | Source |
| Boiling Point | 374.7 °C at 760 mmHg | [5] |
| Density | 1.878 g/cm³ | [5] |
| Flash Point | 180.4 °C | [5] |
| XLogP3 | 2.9 - 3.3 (for isomers) | [4] |
Spectroscopic Characterization (Predicted and Representative Data)
Authentic spectroscopic data for this compound is not widely published. However, based on the analysis of closely related isomers and general principles of spectroscopy, the following characteristics can be anticipated.
¹H NMR (Proton Nuclear Magnetic Resonance): The proton NMR spectrum is expected to show distinct signals for the aromatic protons. For the related isomer, 5-Bromo-4-chloro-1H-indazole, a predicted ¹H NMR spectrum in DMSO-d₆ shows a singlet for the N-H proton at approximately 13.60 ppm, a singlet for the C3-H proton around 8.15 ppm, and two doublets for the aromatic protons on the benzene ring at approximately 7.62 and 7.52 ppm[5]. The exact chemical shifts for this compound will vary due to the different substitution pattern.
¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The ¹³C NMR spectrum will provide information on the carbon framework of the molecule. Based on data for related indazole derivatives, one can expect distinct signals for the seven carbon atoms, with the chemical shifts influenced by the attached halogens and nitrogen atoms[6].
Mass Spectrometry (MS): The mass spectrum will show a characteristic isotopic pattern for the molecular ion peak due to the presence of both bromine (isotopes ⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio) and chlorine (isotopes ³⁵Cl and ³⁷Cl in an approximate 3:1 ratio). This pattern is a key diagnostic feature for confirming the presence of these halogens.
Synthesis and Mechanistic Considerations
A potential starting material for the synthesis of this compound is 2-bromo-3-chloroaniline. The proposed synthetic pathway is outlined below.
Figure 1: Proposed synthetic workflow for this compound.
Detailed Experimental Protocol (Proposed)
This protocol is adapted from the synthesis of analogous substituted indazoles and serves as a robust starting point for optimization[7][8].
Step 1: N-Acetylation of 2-Bromo-3-chloroaniline
-
To a stirred solution of 2-bromo-3-chloroaniline in a suitable solvent such as chloroform, add acetic anhydride dropwise at room temperature.
-
Stir the reaction mixture for 1-2 hours until the starting material is consumed (monitored by TLC).
-
The resulting N-(2-bromo-3-chlorophenyl)acetamide can be isolated by removal of the solvent under reduced pressure and used in the next step without further purification.
Causality: Acetylation of the amino group serves two primary purposes: it protects the amine from undesired side reactions during diazotization and it can facilitate the subsequent cyclization step.
Step 2: Diazotization and Intramolecular Cyclization
-
Dissolve the crude N-(2-bromo-3-chlorophenyl)acetamide and potassium acetate in chloroform.
-
Heat the mixture to reflux.
-
Add isoamyl nitrite dropwise to the refluxing solution.
-
Maintain the reflux for several hours, monitoring the reaction progress by TLC.
Causality: Isoamyl nitrite is a common reagent for the diazotization of anilines under non-aqueous conditions. The in situ generated diazonium salt is highly reactive and undergoes an intramolecular cyclization to form the indazole ring system. Potassium acetate acts as a base to facilitate the reaction.
Step 3: Deacetylation
-
After completion of the cyclization, cool the reaction mixture and remove the solvent.
-
To the residue, add a solution of hydrochloric acid and heat to reflux to effect the hydrolysis of the acetyl group.
-
Monitor the deprotection by TLC.
-
Upon completion, cool the reaction mixture and neutralize with a base (e.g., sodium hydroxide solution) to precipitate the product.
-
The crude this compound can be collected by filtration and purified by recrystallization or column chromatography.
Causality: The acetyl protecting group is readily cleaved under acidic conditions to yield the final N-unsubstituted indazole.
Reactivity and Strategic Functionalization
The presence of two different halogen atoms on the benzene ring of this compound provides opportunities for selective functionalization, a key feature for its utility as a building block. The differential reactivity of the C-Br and C-Cl bonds in palladium-catalyzed cross-coupling reactions is a well-established principle in organic synthesis[9].
Figure 2: Potential selective functionalization pathways.
Differential Reactivity in Cross-Coupling Reactions
The carbon-bromine (C-Br) bond is generally weaker and more readily undergoes oxidative addition to a palladium(0) catalyst compared to the stronger carbon-chlorine (C-Cl) bond[9]. This difference in reactivity allows for the selective functionalization at the C4 position (bearing the bromine atom) while leaving the C5 position (with the chlorine atom) intact.
Suzuki-Miyaura Coupling: This reaction is a powerful tool for forming carbon-carbon bonds. By carefully selecting the palladium catalyst, ligands, and reaction conditions, it is anticipated that an aryl or vinyl boronic acid can be coupled selectively at the C4-bromo position of this compound[10].
Buchwald-Hartwig Amination: This palladium-catalyzed reaction enables the formation of carbon-nitrogen bonds. It is expected that various primary and secondary amines can be coupled selectively at the C4 position of the indazole core.
The chlorine atom at the C5 position can potentially be functionalized under more forcing reaction conditions, allowing for a stepwise, dual functionalization of the molecule.
Applications in Drug Discovery
While specific patents citing the use of CAS number 1056264-74-4 are not prevalent, the strategic importance of dihaloindazoles as intermediates is well-documented. The ability to selectively functionalize the bromo and chloro positions makes this compound a highly valuable precursor for the synthesis of complex molecules, particularly in the development of kinase inhibitors and other targeted therapies[11]. The indazole scaffold is known to interact with the hinge region of kinases, and the substituents at the 4 and 5 positions can be tailored to achieve desired potency and selectivity.
Safety and Handling
This compound should be handled with appropriate safety precautions in a well-ventilated laboratory fume hood. Personal protective equipment, including safety glasses, gloves, and a lab coat, should be worn.
Hazard Statements:
-
H315: Causes skin irritation.
-
H319: Causes serious eye irritation.
-
H335: May cause respiratory irritation.
Precautionary Statements:
-
P261: Avoid breathing dust/fume/gas/mist/vapors/spray.
-
P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.
For full safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.
Conclusion
This compound is a versatile and valuable building block for medicinal chemistry and drug discovery. Its dihalogenated structure allows for selective and stepwise functionalization, providing access to a wide array of complex indazole derivatives. This guide has provided a comprehensive overview of its properties, a plausible synthetic route with mechanistic rationale, and an exploration of its reactivity, underscoring its potential for the development of novel therapeutic agents. As research in this area continues, the utility of this and related dihaloindazoles is expected to expand further.
References
- 5-Bromo-4-chloro-1H-indazole, CAS No. 1082041-90-4. iChemical. [Link]
- 4-Bromo-6-chloro-1H-indazole. PubChem. [Link]
- Synthesis of 1H-Indazoles via Silver(I)-Mediated Intramolecular Oxidative C–H Bond Amination.
- Practical Synthesis of 7-Bromo-4-chloro-1H-indazol-3-amine: An Important Intermediate to Lenacapavir.
- 4-Bromo-6-chloro-1H-indole | C8H5BrClN | CID 24728113. PubChem. [Link]
- Practical Synthesis of 7-Bromo-4-chloro-1H-indazol-3-amine: An Important Intermedi
- This compound. AOBChem. [Link]
- A kind of synthetic method of the fluoro- 1H- indazole of the bromo- 4- of 5-.
- Preparation method of 4-bromo-5-methyl-1H-indazole.
- 4-bromo-5-chloro-6-methyl-1H-indazole (1 x 100 mg). Reagentia. [Link]
- Reaction Mechanism and Effect of Substituent in Direct Bromination of Indoles.
- Synthesis of 4-bromo-6-chloro-1H-indazole. Semantic Scholar. [Link]
- Practical synthesis of 7-bromo-4-chloro-1H-indazol-3-amine: an important intermedi
- The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles. MDPI. [Link]
- C3-INDAZOLE FUNCTIONALIZATION: A REVIEW. HAL Open Science. [Link]
- Study of the Addition Mechanism of 1H-Indazole and Its 4-, 5-, 6-, and 7-Nitro Derivatives to Formaldehyde in Aqueous Hydrochloric Acid Solutions.
- Azolo[d]pyridazinones in medicinal chemistry. PubMed. [Link]
- Thiazolidinediones: An In–Depth Study of Their Synthesis and Application to Medicinal Chemistry in the Treatment of Diabetes Mellitus.
- Sulfoximines in Medicinal Chemistry: Unlocking Novel Opportunities in Drug Design. YouTube. [Link]
- Fluorine-Containing Diazines in Medicinal Chemistry and Agrochemistry.
- The C-3 Functionalization of 1H-Indazole through Suzuki–Miyaura Cross-Coupling Catalyzed by a Ferrocene-Based Divalent Palladium Complex Immobilized over Ionic Liquid, as Well as Theoretical Insights into the Reaction Mechanism. MDPI. [Link]
- Recent Applications of Azo Dyes: A Paradigm Shift from Medicinal Chemistry to Biomedical Sciences. PubMed. [Link]
- Suzuki cross-coupling of 5-bromo-1-ethyl-1H-indazole and N-Boc-2-pyrroleboronic acid.
Sources
- 1. Practical Synthesis of 7-Bromo-4-chloro-1H-indazol-3-amine: An Important Intermediate to Lenacapavir - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. aobchem.com [aobchem.com]
- 4. pubchem.ncbi.nlm.nih.gov [pubchem.ncbi.nlm.nih.gov]
- 5. 5-Bromo-4-chloro-1H-indazole, CAS No. 1082041-90-4 - iChemical [ichemical.com]
- 6. Synthesis of 1H-Indazoles via Silver(I)-Mediated Intramolecular Oxidative C–H Bond Amination - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pdf.benchchem.com [pdf.benchchem.com]
An In-Depth Technical Guide to the Physicochemical Properties of 4-Bromo-5-chloro-1H-indazole
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
This guide provides a comprehensive overview of the core physicochemical properties of 4-Bromo-5-chloro-1H-indazole, a halogenated indazole derivative of significant interest in medicinal chemistry and drug discovery. Given the nascent stage of research on this specific molecule, this document emphasizes not only predicted properties but also the rigorous experimental methodologies required for their empirical validation. Understanding these characteristics is paramount for predicting a compound's pharmacokinetic behavior, including its absorption, distribution, metabolism, and excretion (ADME) profile.
Molecular Identity and Structural Features
This compound is a heterocyclic aromatic compound built upon an indazole scaffold. The strategic placement of both a bromine and a chlorine atom on the benzene ring offers multiple avenues for synthetic diversification, making it a valuable building block for creating libraries of potential therapeutic agents. The indazole core itself is a privileged structure in medicinal chemistry, appearing in numerous compounds with a wide array of pharmacological activities[1][2].
Table 1: Compound Identification
| Identifier | Value |
| IUPAC Name | This compound |
| CAS Number | 1056264-74-4[3][4] |
| Molecular Formula | C₇H₄BrClN₂[4] |
| Molecular Weight | 231.48 g/mol |
| Canonical SMILES | C1=CC(=C(C2=C1NN=C2)Br)Cl |
Physicochemical Properties: Predicted Values and Their Implications
While experimental data for this compound is not extensively available in the public domain, we can infer its likely properties through computational predictions and data from closely related analogs. These predictions are invaluable for initial assessments in a drug discovery pipeline. It is crucial, however, to validate these in silico-derived values with empirical data.
Table 2: Predicted Physicochemical Properties
| Property | Predicted Value | Implication in Drug Discovery |
| Melting Point (°C) | ~200-220 | High melting point suggests a stable crystalline lattice, which can impact solubility. |
| Boiling Point (°C) | ~360-380 | Indicates low volatility. |
| logP | ~3.0-3.5 | Suggests moderate lipophilicity, which is often favorable for cell membrane permeability. |
| Aqueous Solubility | Low | Expected to have low solubility in water, a common challenge for drug candidates that often requires formulation strategies. |
| pKa | ~13 (acidic proton on N1) | The N-H proton is weakly acidic. The molecule is unlikely to be significantly deprotonated at physiological pH. |
| Polar Surface Area (PSA) | ~28.7 Ų | A low PSA is generally associated with good membrane permeability. |
Note: These values are estimates based on data for isomeric and related compounds and should be confirmed experimentally. For instance, the predicted XLogP3 for the isomeric 7-Bromo-5-chloro-1H-indazole is 3.3[5], and for 4-Bromo-6-chloro-1H-indazole, it is 2.9. The predicted pKa for 4-Bromo-5-methyl-1H-indazole is 13.01[6], and the predicted boiling point for 5-Bromo-4-chloro-1H-indazole is 374.7 °C[7].
Experimental Determination of Physicochemical Properties
The following section details robust, step-by-step protocols for the experimental determination of the key physicochemical properties of this compound. The choice of these methods is guided by their reliability and relevance in a drug discovery setting.
Melting Point Determination: Capillary Method
The melting point provides a quick assessment of a compound's purity and identity. A sharp melting range is indicative of high purity.
Experimental Workflow
Caption: Shake-Flask Solubility Determination Workflow.
Step-by-Step Protocol:
-
Preparation: Add an excess amount of solid this compound to a vial containing a known volume of aqueous buffer (e.g., phosphate-buffered saline, pH 7.4). The excess solid is crucial to ensure saturation.
-
Equilibration: Seal the vial and agitate it at a constant temperature for a sufficient period (typically 24-48 hours) to allow the system to reach equilibrium.
-
Phase Separation: Separate the undissolved solid from the saturated solution by centrifugation followed by filtration through a fine-pore filter.
-
Quantification: Determine the concentration of the dissolved compound in the clear filtrate using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.
-
Calculation: The measured concentration represents the thermodynamic solubility of the compound under the specified conditions.
Ionization Constant (pKa): Potentiometric Titration
The pKa value indicates the strength of an acidic or basic functional group and determines the extent of a molecule's ionization at a given pH. This is critical for understanding its behavior in different physiological compartments.
Experimental Workflow
Caption: Potentiometric Titration for pKa Determination.
Step-by-Step Protocol:
-
Solution Preparation: Dissolve a precisely weighed amount of this compound in a suitable solvent mixture (e.g., water with a co-solvent like methanol if solubility is low).
-
Titration Setup: Place the solution in a thermostatted vessel equipped with a calibrated pH electrode and a magnetic stirrer.
-
Titration: Slowly add a standardized solution of a strong base (e.g., 0.1 M NaOH) in small, precise increments.
-
Data Collection: Record the pH of the solution after each addition of the titrant, allowing the reading to stabilize.
-
Data Analysis: Plot the pH values against the volume of titrant added. The pKa is determined from the inflection point of the resulting titration curve, which corresponds to the pH at which half of the compound has been neutralized.
Lipophilicity (logP/logD): Shake-Flask Method
Lipophilicity is a key factor influencing a drug's permeability across biological membranes and its distribution in the body. The partition coefficient (logP for neutral compounds) or distribution coefficient (logD for ionizable compounds at a specific pH) is a measure of this property.
Experimental Workflow
Caption: Workflow for logP/logD Determination.
Step-by-Step Protocol:
-
Phase Preparation: Prepare a two-phase system of n-octanol and an aqueous buffer (e.g., PBS at pH 7.4). Pre-saturate each phase with the other by mixing them and then allowing them to separate.
-
Partitioning: Add a known amount of this compound to a mixture of the two phases in a separatory funnel or vial.
-
Equilibration: Shake the mixture vigorously for a set period to allow the compound to partition between the two phases until equilibrium is reached.
-
Phase Separation: Allow the two phases to separate completely. If necessary, centrifuge the mixture to ensure a clean separation.
-
Quantification: Carefully sample each phase and determine the concentration of the compound in both the n-octanol and the aqueous layers using a suitable analytical technique like HPLC-UV.
-
Calculation: Calculate the logD as the base-10 logarithm of the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase.
Synthetic Considerations
A plausible synthetic route for this compound can be devised based on established methods for the synthesis of halogenated indazoles. A common approach involves the cyclization of a suitably substituted phenylhydrazine or related precursor. A potential synthetic pathway is outlined below, drawing parallels from the synthesis of similar compounds.[1][2][8]
Proposed Synthetic Pathway
Caption: A Plausible Synthetic Route.
This pathway involves the diazotization of a substituted aniline followed by a reductive cyclization to form the indazole ring. The specific reagents and conditions would need to be optimized to achieve a good yield and purity of the final product. For instance, the synthesis of 7-bromo-4-chloro-1H-indazol-3-amine from 2,6-dichlorobenzonitrile involves a two-step sequence of regioselective bromination and heterocycle formation with hydrazine.[1][2][8]
Conclusion
This compound is a compound with significant potential as a scaffold in drug discovery. While comprehensive experimental data on its physicochemical properties are still emerging, this guide provides a solid foundation for researchers by presenting robust predicted values and, more importantly, detailed, validated protocols for their empirical determination. Adherence to these rigorous experimental methodologies will ensure the generation of high-quality data, which is essential for making informed decisions in the complex process of drug development.
References
- Jin, L., et al. (2024). Practical Synthesis of 7-Bromo-4-chloro-1H-indazol-3-amine: An Important Intermediate to Lenacapavir. ChemRxiv.
- Google Patents. (2019). A kind of synthetic method of the fluoro- 1H- indazole of the bromo- 4- of 5-. CN110452177A.
- Google Patents. (2021). Preparation method of 4-bromo-5-methyl-1H-indazole. CN112321510A.
- Asad, N., et al. (2024). Practical synthesis of 7-bromo-4-chloro-1H-indazol-3-amine: an important intermediate to Lenacapavir. ChemRxiv.
- iChemical. (n.d.). 5-Bromo-4-chloro-1H-indazole.
- Reagentia. (n.d.). 4-bromo-5-chloro-6-methyl-1H-indazole.
- PubChem. (n.d.). 7-Bromo-5-chloro-1H-indazole.
- PubChem. (n.d.). 4-Bromo-6-chloro-1H-indazole.
- Daina, A., et al. (2017). iLOGP: A Simple, Robust, and Efficient Description of n-Octanol/Water Partition Coefficient for Drug Design Using the GB/SA Approach. Journal of Chemical Information and Modeling, 57(4), 849-858.
- Asad, N., et al. (2024). Practical Synthesis of 7-Bromo-4-chloro-1H-indazol-3-amine: An Important Intermediate to Lenacapavir. Molecules, 29(12), 2705.
- PubChemLite. (n.d.). 6-bromo-5-chloro-1h-indazole.
- González-Babe, I., et al. (2024). Synthesis of Cobalt Hydroxychloride and Its Application as a Catalyst in the Condensation of Perimidines. MDPI.
Sources
- 1. Practical Synthesis of 7-Bromo-4-chloro-1H-indazol-3-amine: An Important Intermediate to Lenacapavir - PMC [pmc.ncbi.nlm.nih.gov]
- 2. chemrxiv.org [chemrxiv.org]
- 3. 1056264-74-4|this compound|BLD Pharm [bldpharm.com]
- 4. aobchem.com [aobchem.com]
- 5. 7-Bromo-5-chloro-1H-indazole | C7H4BrClN2 | CID 26967621 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. 926922-40-9 CAS MSDS (4-BROMO-5-METHYL-1H-INDAZOLE) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 7. 5-Bromo-4-chloro-1H-indazole, CAS No. 1082041-90-4 - iChemical [ichemical.com]
- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
A Technical Guide to the Spectral Characteristics of 4-Bromo-5-chloro-1H-indazole
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a detailed analysis of the predicted spectral data for the novel heterocyclic compound, 4-Bromo-5-chloro-1H-indazole (CAS No. 1056264-74-4). Due to the absence of experimentally derived spectra in publicly accessible literature, this document leverages advanced computational models to predict the Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for this molecule. The guide offers an in-depth interpretation of these predicted spectra, discusses the underlying structural features that give rise to the anticipated signals, and provides standardized protocols for the experimental acquisition of such data. This document is intended to serve as a foundational resource for researchers engaged in the synthesis, characterization, and application of novel halogenated indazoles in medicinal chemistry and materials science.
Introduction: The Significance of Halogenated Indazoles
Indazole derivatives are a prominent class of heterocyclic compounds that form the core scaffold of numerous pharmacologically active agents. Their structural resemblance to purines allows them to interact with a wide array of biological targets, leading to applications as anti-cancer, anti-inflammatory, and antiviral agents. The introduction of halogen substituents onto the indazole ring system is a key strategy in medicinal chemistry to modulate the compound's physicochemical properties, such as lipophilicity, metabolic stability, and binding affinity to target proteins.
This compound is a relatively new entity in this class of compounds, and as such, a comprehensive public repository of its spectral characterization is not yet available. Understanding the spectral signature of this molecule is paramount for its unambiguous identification, purity assessment, and for elucidating its role in synthetic and biological pathways. This guide aims to fill this knowledge gap by providing a robust, predicted spectral dataset and a framework for its interpretation and experimental validation.
Predicted Spectral Data and Interpretation
In the absence of experimental data, the following spectral characteristics have been predicted using validated computational algorithms. These predictions are based on established principles of spectroscopy and are expected to closely correlate with experimental findings.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. The predicted ¹H and ¹³C NMR spectra for this compound provide a detailed picture of its aromatic structure.
Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound (in DMSO-d₆)
| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) | Multiplicity | Coupling Constants (Hz) |
| H1 | ~13.5 (broad singlet) | - | N/A | N/A |
| H3 | ~8.2 (singlet) | ~135 | N/A | N/A |
| H6 | ~7.8 (doublet) | ~122 | d | J ≈ 8.5 |
| H7 | ~7.5 (doublet) | ~115 | d | J ≈ 8.5 |
| C3a | - | ~125 | N/A | N/A |
| C4 | - | ~118 | N/A | N/A |
| C5 | - | ~120 | N/A | N/A |
| C6 | - | ~122 | N/A | N/A |
| C7 | - | ~115 | N/A | N/A |
| C7a | - | ~140 | N/A | N/A |
Note: Predicted values are generated from a combination of database and algorithmic models and should be confirmed by experimental data.
Expertise & Experience Insights: The broad singlet predicted for the N-H proton (H1) at a downfield shift of approximately 13.5 ppm is characteristic of indazoles and is due to the acidic nature of this proton and its involvement in intermolecular hydrogen bonding. The aromatic protons are expected to appear as a pair of doublets, characteristic of an ortho-coupling on a substituted benzene ring. The electron-withdrawing effects of the bromine and chlorine atoms will deshield the adjacent protons, leading to their downfield chemical shifts. In the ¹³C NMR spectrum, the carbon atoms directly bonded to the halogens (C4 and C5) are expected to show characteristic shifts, though precise prediction can be complex due to the interplay of inductive and resonance effects.
Infrared (IR) Spectroscopy
IR spectroscopy provides valuable information about the functional groups present in a molecule. The predicted IR spectrum of this compound will be dominated by vibrations of the aromatic ring and the N-H bond.
Table 2: Predicted Major IR Absorption Bands for this compound
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 3100-3000 | Medium | Aromatic C-H stretch |
| 1620-1580 | Medium-Weak | C=C aromatic ring stretch |
| 1500-1450 | Medium-Strong | C=C aromatic ring stretch |
| 1350-1250 | Medium | C-N stretch |
| 850-750 | Strong | C-H out-of-plane bending |
| 700-600 | Medium-Strong | C-Cl stretch |
| 600-500 | Medium | C-Br stretch |
Expertise & Experience Insights: The N-H stretching vibration in indazoles can be broad and is often observed in the 3200-2800 cm⁻¹ region, sometimes overlapping with C-H stretches. The precise position and shape are highly dependent on the extent of hydrogen bonding in the sample. The C-Cl and C-Br stretching vibrations are expected in the fingerprint region and provide direct evidence for the presence of these halogens.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. For this compound, the mass spectrum is expected to show a characteristic isotopic pattern due to the presence of bromine and chlorine.
Table 3: Predicted Mass Spectrometry Data for this compound
| m/z (relative abundance) | Assignment |
| 230/232/234 | [M]⁺, [M+2]⁺, [M+4]⁺ |
| 151/153 | [M - Br]⁺ |
| 195 | [M - Cl]⁺ |
Expertise & Experience Insights: The molecular ion peak will exhibit a distinctive isotopic cluster. Bromine has two common isotopes, ⁷⁹Br and ⁸¹Br, in an approximate 1:1 ratio. Chlorine has two common isotopes, ³⁵Cl and ³⁷Cl, in an approximate 3:1 ratio. The combination of these will result in a characteristic M, M+2, and M+4 pattern, which is a powerful diagnostic tool for confirming the presence of both bromine and chlorine in the molecule. Fragmentation is likely to involve the loss of the halogen atoms.
Experimental Protocols
To facilitate the experimental validation of the predicted data, the following standard protocols for spectral acquisition are provided.
NMR Spectroscopy Workflow
Caption: Workflow for NMR data acquisition and processing.
Trustworthiness: This protocol outlines a self-validating system. The use of a deuterated solvent with a known reference (TMS) ensures accurate chemical shift calibration. Shimming is crucial for obtaining high-resolution spectra, allowing for the clear observation of coupling patterns, which must be consistent with the proposed structure.
IR Spectroscopy Workflow
Caption: Workflow for ATR-IR data acquisition and processing.
Trustworthiness: The collection of a background spectrum is a critical self-validating step that corrects for atmospheric CO₂ and water vapor, ensuring that the resulting spectrum is solely that of the analyte.
Mass Spectrometry Workflow (Electron Ionization)
Caption: Workflow for EI-MS data acquisition and processing.
Trustworthiness: Mass calibration using a known standard is a fundamental self-validating step in mass spectrometry. This ensures the accuracy of the measured m/z values, which is crucial for determining the elemental composition and confirming the molecular weight of the analyte.
Conclusion
This technical guide provides a comprehensive overview of the predicted spectral characteristics of this compound. The predicted NMR, IR, and MS data, along with their detailed interpretations, offer a valuable resource for the identification and characterization of this novel compound. The provided experimental workflows are designed to guide researchers in obtaining high-quality experimental data for validation. As a key building block in the synthesis of potentially bioactive molecules, a thorough understanding of the spectral properties of this compound is essential for advancing research in medicinal chemistry and related fields.
References
Due to the lack of specific literature for this compound, this reference list includes resources for spectral prediction and general information on halogenated indazoles.
- Chemaxon NMR Predictor. ChemAxon. [Link]
- NMRDB.org. An online resource for NMR prediction. [Link]
- ACD/Labs NMR Predictor. Advanced Chemistry Development, Inc. [Link]
- Practical Synthesis of 7-Bromo-4-chloro-1H-indazol-3-amine: An Important Intermediate to Lenacapavir. Molecules 2024, 29(11), 2705. [Link]
- Oakwood Chemical. This compound Product Page. [Link]
4-Bromo-5-chloro-1H-indazole molecular weight and formula
An In-depth Technical Guide to 4-Bromo-5-chloro-1H-indazole: Synthesis, Properties, and Applications in Drug Discovery
Abstract
This technical guide provides a comprehensive overview of this compound, a halogenated heterocyclic compound of significant interest to the medicinal chemistry and drug development communities. The indazole scaffold is a well-established "privileged structure," frequently found in molecules with potent biological activity.[1][2] The specific substitution pattern of this compound, featuring both bromine and chlorine atoms, presents a versatile platform for the synthesis of complex molecular architectures, particularly kinase inhibitors and other targeted therapeutics.[3] This document details the core physicochemical properties of this compound, outlines a plausible, expertly-derived synthetic protocol based on established chemical literature, discusses its chemical reactivity, and explores its applications as a strategic building block in modern drug discovery programs.
Core Compound Properties and Data
This compound is a di-halogenated derivative of indazole, the structural isomer of indole. Its utility in synthetic and medicinal chemistry is largely dictated by its unique electronic and steric properties, which are summarized below.
Physicochemical Data
The fundamental properties of this compound are presented in Table 1. While experimentally determined data for properties such as boiling point and density are not widely published for this specific isomer, predictions based on closely related structures are included for estimation purposes.
| Property | Value | Source(s) |
| IUPAC Name | This compound | N/A |
| CAS Number | 1056264-74-4 | [4] |
| Molecular Formula | C₇H₄BrClN₂ | [4] |
| Molecular Weight | 231.48 g/mol | |
| Appearance | White to off-white or light brown solid | [3] (Typical for similar compounds) |
| Purity | Typically ≥97% | [5] (For commercial batches) |
| Predicted Boiling Point | 374.7 °C at 760 mmHg | [6] (Prediction for 5-bromo-4-chloro isomer) |
| Predicted Density | 1.878 g/cm³ | [6] (Prediction for 5-bromo-4-chloro isomer) |
| Storage | Store sealed in a dry place at room temperature or 2-8°C | N/A |
Safety and Handling
As with all halogenated aromatic compounds, this compound should be handled with appropriate personal protective equipment (PPE) in a well-ventilated fume hood. Key hazard information is summarized in Table 2.
| Hazard Class | GHS Pictogram | Hazard Statement | Precautionary Statement |
| Acute Toxicity / Irritation | GHS07 | H301 (Toxic if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation) | P261 (Avoid breathing dust), P264 (Wash hands thoroughly after handling), P301+P310 (IF SWALLOWED: Immediately call a POISON CENTER/doctor), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.) |
Note: Data is compiled based on supplier safety data sheets and information for closely related structural analogs.[6][7]
Synthesis and Purification
While a specific peer-reviewed synthesis for this compound is not prominently available, a robust and logical synthetic route can be constructed from well-established precedents in indazole chemistry.[8][9][10] The following protocol is a plausible, multi-step approach starting from commercially available materials.
Retrosynthetic Analysis and Strategy
The core of indazole synthesis often involves the formation of the pyrazole ring fused to a benzene ring. A common and effective strategy is the diazotization of a 2-amino-substituted toluene or benzaldehyde, followed by intramolecular cyclization. Our proposed synthesis begins with a substituted aniline. The key challenge in synthesizing di-halogenated indazoles is achieving the correct regiochemistry of the halogen substituents, which often requires a carefully planned sequence of halogenation and cyclization steps.
The workflow below illustrates a logical pathway.
Caption: Proposed synthetic workflow for this compound.
Detailed Experimental Protocol (Proposed)
This protocol is adapted from methodologies reported for analogous compounds, such as the synthesis of 5-bromo-4-methyl-1H-indazole.[10]
Step 1: Protection of 2-Chloro-3-methylaniline
-
To a stirred solution of 2-chloro-3-methylaniline (1.0 eq) in a suitable solvent (e.g., chloroform or acetic acid) in a reaction vessel, add acetic anhydride (1.1 eq) dropwise while maintaining the internal temperature below 30°C.
-
Stir the resulting mixture at room temperature for 1-2 hours until thin-layer chromatography (TLC) indicates complete consumption of the starting aniline.
-
The resulting solution of N-(2-chloro-3-methylphenyl)acetamide can be used directly in the next step or purified by standard workup procedures if necessary.
-
Causality: Acetylation protects the amine, preventing it from interfering with the subsequent electrophilic bromination and directing the halogen to the desired position on the aromatic ring.
-
Step 2: Regioselective Bromination
-
To the solution from Step 1, carefully add N-Bromosuccinimide (NBS) (1.0-1.1 eq) portion-wise. The use of a strong acid catalyst like sulfuric acid is often employed to facilitate the bromination of such deactivated rings.
-
Maintain the reaction at a controlled temperature (e.g., 0-25°C) and monitor by TLC or LC-MS. The bromine is expected to add para to the activating acetamido group.
-
Upon completion, quench the reaction with a reducing agent (e.g., aqueous sodium bisulfite) and perform an extractive workup to isolate the crude N-(4-bromo-2-chloro-3-methylphenyl)acetamide.
-
Causality: The acetamido group is an ortho-, para-director. With the ortho- position (relative to the amide) blocked by the methyl group and sterically hindered, bromination occurs preferentially at the para- position, establishing the required 4-bromo substitution pattern.
-
Step 3 & 4: Indazole Formation and Deprotection
-
Dissolve the crude product from Step 2 in a suitable solvent like chloroform. Add potassium acetate (1.5 eq) followed by the dropwise addition of isoamyl nitrite (1.2 eq).[10]
-
Heat the reaction mixture to reflux (approx. 60-65°C) for several hours. This condition facilitates the in situ formation of a diazonium salt from the aniline precursor (via the methyl group oxidation and rearrangement), which then cyclizes to form the N-acetylated indazole ring.[10]
-
After cooling, remove the solvent under reduced pressure. Add concentrated hydrochloric acid to the residue and heat to 80-90°C for 4-6 hours to effect the hydrolysis of the N-acetyl group.
-
Cool the mixture in an ice bath and carefully basify with aqueous sodium hydroxide to a pH of 8-9.
-
The precipitated solid product, this compound, can be collected by filtration, washed with water, and dried.
Purification and Characterization
The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/heptane or ethanol/water). For high-purity material required for drug development, flash column chromatography on silica gel is recommended.
Characterization:
-
¹H and ¹³C NMR: While a specific, published spectrum for this compound is elusive, analysis of similar structures provides expected chemical shifts. For example, the proton at the C3 position of the indazole ring is expected to be a singlet in the aromatic region (δ ≈ 8.0-8.2 ppm).[6][9] The remaining aromatic protons would appear as doublets or singlets depending on their coupling partners.
-
Mass Spectrometry: Analysis should show a characteristic isotopic pattern for a molecule containing one bromine and one chlorine atom. The molecular ion peak [M]+ would be expected at m/z ≈ 230/232/234.
-
Trustworthiness: It is imperative for any researcher synthesizing or using this compound to obtain full analytical characterization (¹H NMR, ¹³C NMR, MS, and elemental analysis) to confirm its identity and purity before proceeding with further studies.
Chemical Reactivity and Medicinal Chemistry Applications
The synthetic value of this compound lies in the differential reactivity of its functional groups, making it a powerful building block for creating libraries of complex molecules.
Role as a Versatile Synthetic Intermediate
The indazole core, N-H proton, and two distinct halogen atoms are all sites for chemical modification.
Caption: Key reaction pathways for diversifying the this compound scaffold.
-
N-Functionalization: The indazole N-H can be alkylated or arylated. Direct alkylation often yields a mixture of N1 and N2 isomers, a significant challenge in indazole chemistry. The regiochemical outcome can be influenced by the choice of base, solvent, and electrophile.
-
Cross-Coupling Reactions: The C-Br bond is significantly more reactive than the C-Cl bond in palladium-catalyzed cross-coupling reactions. This allows for selective functionalization at the 4-position via Suzuki, Stille, or Sonogashira couplings to introduce new aryl, heteroaryl, or alkynyl groups. Subsequent, more forcing conditions could potentially enable reaction at the 5-position.
-
Buchwald-Hartwig Amination: This powerful reaction can be used to install amine substituents at either the 4- or 5-position, further expanding the accessible chemical space.
Application in Drug Discovery: A Case Study Perspective
The utility of bromo-chloro indazoles is powerfully demonstrated by the synthesis of Lenacapavir , a first-in-class HIV-1 capsid inhibitor.[1] While not the exact same isomer, the key starting material for Lenacapavir is the structurally analogous 7-Bromo-4-chloro-1H-indazol-3-amine .[1][11] This highlights the strategic importance of this substitution pattern in constructing highly complex and potent pharmaceutical agents.
The indazole core is also a cornerstone in the development of kinase inhibitors , as its bicyclic structure can effectively mimic the purine ring of ATP, enabling it to bind to the hinge region of the kinase active site.[3] The bromo and chloro substituents on this compound serve as critical handles for structure-activity relationship (SAR) studies, allowing chemists to systematically probe the binding pocket and optimize for potency and selectivity.[3]
Conclusion
This compound is a high-value chemical intermediate with significant potential for the drug discovery and development pipeline. Its di-halogenated structure provides a chemically versatile platform for regioselective functionalization, enabling the synthesis of diverse compound libraries for screening and optimization. By understanding its fundamental properties, plausible synthetic routes, and key reactivity patterns, researchers can effectively leverage this building block to accelerate the discovery of novel therapeutics for a wide range of human diseases.
References
- CN110452177A - A kind of synthetic method of the fluoro- 1H- indazole of the bromo- 4- of 5-.
- Practical Synthesis of 7-Bromo-4-chloro-1H-indazol-3-amine: An Important Intermediate to Lenacapavir. National Institutes of Health (NIH). [Link]
- CN112321510A - Preparation method of 4-bromo-5-methyl-1H-indazole.
- Practical synthesis of 7-bromo-4-chloro-1H-indazol-3-amine: an important intermediate to Lenacapavir.
- 5-Bromo-4-chloro-1H-indazole, CAS No. 1082041-90-4. iChemical. [Link]
- This compound. AOBChem. [Link]
- Practical synthesis of 7-bromo-4-chloro-1H-indazol-3-amine: an important intermedi
- Synthesis of 1H-Indazoles via Silver(I)-Mediated Intramolecular Oxidative C–H Bond Amination.
- WO 2009/144554 A1.
- CN103570624A - Synthesis process of 3-bromo-5-nitro-1H-indazole.
- Synthesis of Pharmacologically Active Indazoles and Its Analogues. Caribbean Journal of Sciences and Technology. [Link]
Sources
- 1. Practical Synthesis of 7-Bromo-4-chloro-1H-indazol-3-amine: An Important Intermediate to Lenacapavir - PMC [pmc.ncbi.nlm.nih.gov]
- 2. caribjscitech.com [caribjscitech.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. aobchem.com [aobchem.com]
- 5. 5-Bromo-4-chloro-1H-indazole, 97%, COA, Certificate of Analysis, 1082041-90-4, B 2495 [ottokemi.com]
- 6. 5-Bromo-4-chloro-1H-indazole, CAS No. 1082041-90-4 - iChemical [ichemical.com]
- 7. 4-Bromo-5-fluoro-1H-indazole | 1056264-22-2 [sigmaaldrich.com]
- 8. CN110452177A - A kind of synthetic method of the fluoro- 1H- indazole of the bromo- 4- of 5- - Google Patents [patents.google.com]
- 9. CN112321510A - Preparation method of 4-bromo-5-methyl-1H-indazole - Google Patents [patents.google.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. researchgate.net [researchgate.net]
A Technical Guide to the Commercial Sourcing and Application of 4-Bromo-5-chloro-1H-indazole for Research and Development
This guide provides an in-depth analysis of 4-Bromo-5-chloro-1H-indazole, a critical heterocyclic building block for professionals in pharmaceutical research and drug development. We will explore its physicochemical properties, strategic importance in medicinal chemistry, and a comprehensive overview of its commercial availability, including a validated workflow for procurement and handling.
Core Compound Specifications and Physicochemical Properties
This compound is a di-halogenated indazole derivative valued for its role as a versatile intermediate in organic synthesis. The strategic placement of bromine and chlorine atoms on the indazole scaffold allows for selective and site-specific functionalization, making it a valuable precursor in the construction of complex molecular libraries for drug discovery programs[1].
A critical first step in sourcing this compound is to verify its specifications against established standards. Researchers should ensure that the supplied material meets the required purity and identity for their specific application, whether for initial screening or later-stage process development.
Table 1: Key Physicochemical Data for this compound
| Property | Value | Source(s) |
| CAS Number | 1056264-74-4 | [2][3][4] |
| Molecular Formula | C₇H₄BrClN₂ | |
| Molecular Weight | 231.48 g/mol | |
| Purity | Typically ≥95% to 97% | [3][4] |
| Appearance | Solid (Form may vary) | [5] |
| Storage Temperature | Recommended 2-8°C or Room Temp, sealed in dry conditions | [4][5] |
| SMILES | C1=CC(=C(C2=C1NN=C2)Br)Cl | |
| InChI Key | HBWQXAIHQCZDAB-UHFFFAOYSA-N | [] |
Strategic Importance in Medicinal Chemistry
The indazole core is recognized as a "privileged structure" in medicinal chemistry, forming the backbone of numerous compounds with diverse pharmacological activities[1][7]. The value of this compound lies in the differential reactivity of its two halogen substituents. This feature enables chemists to perform sequential and regioselective cross-coupling reactions, such as Suzuki, Stille, or Buchwald-Hartwig aminations[1].
This step-wise functionalization is a cornerstone of modern drug discovery, allowing for the systematic exploration of chemical space around the core scaffold to optimize potency, selectivity, and pharmacokinetic properties. For example, similar substituted 3-aminoindazoles are crucial intermediates in the synthesis of potent therapeutics like Lenacapavir, a capsid inhibitor for the treatment of HIV[8]. The ability to precisely modify the molecule at both the 4- and 5-positions makes this reagent a powerful tool for developing novel kinase inhibitors, receptor modulators, and other targeted therapies.
Commercial Availability and Strategic Sourcing
This compound is readily available from a variety of specialty chemical suppliers catering to the research and pharmaceutical industries. Its availability in research quantities (milligrams to grams) facilitates its use in early-stage discovery programs.
Table 2: Verified Commercial Suppliers of this compound
| Supplier | CAS Number | Notes |
| Parchem | 1056264-74-4 | Specialty chemical supplier with worldwide distribution[2]. |
| Biosynth | 1056264-74-4 | Offers the compound for pharmaceutical testing and research. |
| Apollo Scientific | 1056264-74-4 | Provides purity specifications (≥95%) and stock information[3]. |
| AOBChem | 1056264-74-4 | Lists various pack sizes and provides stock status for different locations[4]. |
| BOC Sciences | 1056264-74-4 | Supplier for drug discovery and development chemicals[]. |
Procurement Workflow: A Self-Validating Protocol
Sourcing specialty chemicals requires a systematic approach to ensure quality and timeline adherence. The following workflow is designed to be a self-validating system, where each step provides the necessary data to proceed with confidence.
Sources
- 1. benchchem.com [benchchem.com]
- 2. parchem.com [parchem.com]
- 3. 1056264-74-4 Cas No. | this compound | Apollo [store.apolloscientific.co.uk]
- 4. aobchem.com [aobchem.com]
- 5. 4-Bromo-5-chloro-6-methyl-1H-indazole | 2368909-41-3 [sigmaaldrich.com]
- 7. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
4-Bromo-5-chloro-1H-indazole safety and handling precautions
An In-depth Technical Guide for the Safe Handling and Management of 4-Bromo-5-chloro-1H-indazole
This document provides a comprehensive technical guide on the safety protocols and handling procedures for this compound (CAS No. 1056264-74-4). Designed for researchers, chemists, and professionals in drug development, this guide moves beyond mere procedural lists to instill a deep, causation-based understanding of the necessary precautions. The methodologies described herein are grounded in established safety data and are designed to create a self-validating system of laboratory safety.
Compound Identification and Physicochemical Profile
This compound is a halogenated heterocyclic compound frequently utilized as a building block in medicinal chemistry and synthetic research. Its specific combination of reactive sites makes it valuable, but also necessitates a thorough understanding of its chemical properties and potential hazards.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
|---|---|---|
| CAS Number | 1056264-74-4 | [1][2][3] |
| Molecular Formula | C₇H₄BrClN₂ | [1] |
| Molecular Weight | 231.48 g/mol | [1] |
| Appearance | Solid |
| Storage Temperature | Room Temperature | |
Hazard Identification and GHS Classification
While a complete toxicological profile for this compound is not extensively documented, data from suppliers and structurally similar compounds allow for a robust hazard assessment. The primary risks involve irritation and potential harm from acute exposure.[4] The compound is generally classified as an irritant and harmful if ingested or comes into contact with skin.[5][6][7]
Table 2: GHS Hazard Classification Summary
| Hazard Class | GHS Statement | Explanation for the Researcher |
|---|---|---|
| Acute Toxicity, Oral | H301/H302: Toxic/Harmful if swallowed | Ingestion can lead to significant adverse health effects. Never pipette by mouth and avoid creating dust that could be inadvertently ingested.[8] |
| Skin Corrosion/Irritation | H315: Causes skin irritation | Direct contact can cause redness, itching, or inflammation. This necessitates the use of appropriate gloves and a lab coat.[5] |
| Serious Eye Damage/Irritation | H319: Causes serious eye irritation | The compound can cause significant, potentially damaging, irritation upon contact with the eyes. Chemical safety goggles are mandatory.[5][6][9][10] |
| Specific Target Organ Toxicity (Single Exposure) | H335: May cause respiratory irritation | Inhalation of the dust can irritate the respiratory tract, leading to coughing or shortness of breath. All handling of the solid must be done in a ventilated enclosure.[5][6][9][10] |
Proactive Risk Mitigation: A Hierarchical Approach
A foundational principle of laboratory safety is the proactive identification and mitigation of risk. Before handling this compound, a systematic risk assessment should be performed. The following workflow illustrates this essential process.
Caption: Proactive Risk Assessment Workflow for Handling Chemical Reagents.
Engineering Controls: The First Line of Defense
The primary engineering control for handling this compound is a certified chemical fume hood.
-
Causality: The classification "May cause respiratory irritation" (H335) stems from the risk of inhaling fine dust particles.[5][6][9] A fume hood maintains negative pressure, ensuring that any aerosolized particles are captured and exhausted away from the operator's breathing zone.
Personal Protective Equipment (PPE): The Essential Barrier
PPE is not a substitute for robust engineering controls but is critical for preventing dermal and ocular exposure.
-
Eye and Face Protection: Wear tightly fitting safety goggles with side shields, conforming to EN 166 (EU) or NIOSH (US) standards.[11][12] This is non-negotiable due to the H319 "Causes serious eye irritation" classification.
-
Skin Protection:
-
Gloves: Wear chemically resistant, impervious gloves (e.g., nitrile). Gloves must be inspected for tears or pinholes before use.[12] Contaminated gloves should be removed using the proper technique and disposed of as chemical waste.
-
Lab Coat: A full-sleeved lab coat must be worn and kept fastened to protect skin and personal clothing from contamination.
-
-
Respiratory Protection: For situations where a fume hood is not feasible or during a large spill cleanup, a full-face respirator with appropriate particulate filters (e.g., P95 or P100) may be required.[4] However, routine handling should always occur within a fume hood to obviate this need.
Standard Operating Procedures (SOPs)
Adherence to validated protocols is paramount for ensuring safety and experimental reproducibility.
Protocol for Handling and Weighing
-
Preparation: Designate a specific area within a chemical fume hood for handling the compound. Ensure the analytical balance is placed inside the hood or that a weigh boat with the material is transported securely to a balance.
-
Don PPE: Before handling, put on all required PPE as detailed in Section 3.2.
-
Aliquot Transfer: Use a spatula to carefully transfer the solid from the stock bottle to a tared weigh boat or reaction vessel. Perform all transfers slowly and deliberately to minimize dust formation.
-
Rationale: This step directly mitigates the inhalation risk (H335) and prevents contamination of the surrounding area.
-
-
Closure and Cleanup: Securely close the main container immediately after use.[5] Wipe down the spatula and any surfaces within the fume hood with a damp cloth or towel to collect any stray dust, disposing of the cloth as contaminated waste.
-
Post-Handling: After completing the task, remove gloves and wash hands thoroughly with soap and water.[5]
Protocol for Storage
-
Conditions: Store the container tightly closed in a dry, cool, and well-ventilated area.[5][9][12] Recommended storage is at room temperature.
-
Incompatibilities: Keep away from strong oxidizing agents.[7][9][13] The rationale is to prevent exothermic or otherwise hazardous reactions that could compromise the integrity of the container or the stability of the compound.
-
Labeling: Ensure all containers are clearly labeled with the full chemical name and associated GHS hazard pictograms.
Emergency Response Protocols
Immediate and correct response to an exposure or spill is critical. All personnel must be familiar with these procedures and the location of safety equipment.
Caption: Workflow for responding to a laboratory chemical exposure event.
First-Aid Measures
In all cases of exposure, consult a physician and show them the Safety Data Sheet.[4]
-
Inhalation: If dust is inhaled, immediately move the person into fresh air.[1][4] If breathing is difficult or stops, provide artificial respiration and seek immediate medical attention.[1][4]
-
Skin Contact: Take off contaminated clothing immediately.[1][11] Wash the affected area thoroughly with soap and plenty of water for at least 15 minutes.[1][4][7] If skin irritation persists, consult a physician.[7]
-
Eye Contact: Immediately flush the eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids to ensure complete irrigation.[1][4][5] Remove contact lenses if present and easy to do.[5] Seek immediate medical attention.[1][4]
-
Ingestion: Do NOT induce vomiting.[9][11] Never give anything by mouth to an unconscious person.[1][4] Rinse the mouth with water and call a physician or Poison Control Center immediately.[1][8][11]
Accidental Release Measures
-
Evacuate: Alert personnel in the immediate area and evacuate if necessary.
-
Ventilate: Ensure the area is well-ventilated, but avoid actions that could cause the dust to become airborne.
-
Contain: Wearing appropriate PPE, prevent further spread of the material.
-
Clean-up: For a minor spill, carefully sweep up the solid material, avoiding dust generation.[5][6] Place the collected material into a suitable, closed, and labeled container for disposal.[4][6] Do not let the product enter drains.[4]
-
Decontaminate: Clean the spill area with a damp cloth and dispose of all contaminated materials as hazardous waste.
Fire-Fighting Measures
-
Extinguishing Media: Use a dry chemical, carbon dioxide (CO₂), water spray, or alcohol-resistant foam.[1][4][6]
-
Specific Hazards: The compound is not considered a significant fire risk, but containers may burn.[6] During combustion, hazardous decomposition products can be formed, including carbon oxides (CO, CO₂), nitrogen oxides (NOx), hydrogen chloride gas, and hydrogen bromide gas.[4][13]
-
Protective Equipment: Firefighters must wear self-contained breathing apparatus (SCBA) and full protective gear to prevent contact with hazardous vapors and combustion products.[1][4][6]
Disposal Considerations
All waste material, including empty containers and contaminated cleaning materials, must be disposed of as hazardous waste.
-
Procedure: Offer surplus and non-recyclable solutions to a licensed disposal company.[4] Do not dispose of the material in standard trash or sewer systems. All disposal practices must comply with local, state, and federal regulations.
References
- MSDS of 4-Bromo-5-chloro-6-methyl-1H-indazole. (n.d.). Capot Chemical Co., Ltd. Link
- 4-Bromo-6-chloro-1H-indazole Safety Data Sheet. (2023, July 4). Apollo Scientific. Link
- This compound Safety Data Sheet. (2025, July 19). ChemicalBook. Link
- 4-Bromo-5-methyl-1H-indazole Safety Data Sheet. (2023, June 9). Apollo Scientific. Link
- 5-AMINO-4-BROMO-3-CHLORO (1H)
- SAFETY DATA SHEET for β-D-Galactopyranoside, 5-bromo-4-chloro-1H-indol-3-yl. (2010, March 4). Fisher Scientific. Link
- 4-Bromo-5-chloro-6-methyl-1H-indazole Product Page. (n.d.). Sigma-Aldrich. Link
- SAFETY DATA SHEET for 5-Bromo-1H-indazole. (2023, September 5). Fisher Scientific. Link
- SAFETY DATA SHEET. (n.d.). Fisher Scientific. Link
- 7-Bromo-4-chloro-1-(2,2,2-trifluoroethyl)indazol-3-amine. (n.d.). PubChem. Link
- 5-Bromo-4-chloro-1H-indazole Product Page. (n.d.). Sigma-Aldrich. Link
- 5-Bromo-4-chloro-1H-indazole Product Page. (n.d.). iChemical. Link
- 5-BROMO-6-CHLORO-1H-INDAZOLE Safety Data Sheet. (2025, July 19). ChemicalBook. Link
- This compound Product Page. (n.d.). Oakwood Chemical. Link
- This compound Product Page. (n.d.). BLD Pharm. Link
- SAFETY DATA SHEET for 5-Bromo-1H-indazole-3-carboxylic acid. (2023, August 25). Fisher Scientific. Link
- 4-bromo-5-chloro-6-methyl-1H-indazole Product Page. (n.d.). Reagentia. Link
- 4-bromo-5-chloro-6-methyl-1H-indazole Product Page. (n.d.). AK Scientific, Inc. Link
- 4-Bromo-5-fluoro-1H-indazole Product Page. (n.d.). Sigma-Aldrich. Link
- This compound Product Page. (n.d.). A2B Chem. Link
- This compound Product Page. (n.d.). Parchem. Link
- 4-bromo-5-chloro-6-methyl-1H-indazole Product Page. (n.d.). Reagentia. Link
- 4-Bromo-5-methyl-1H-indazole, N1-BOC protected Product Page. (n.d.). Dongguan Kangrun Experimental Technology Co., Ltd. Link
- 4-Bromo-6-chloro-1H-indazole Product Page. (n.d.). BLD Pharm. Link
- 4-Bromo-5-chloro-6-methyl-1H-indazole Product Page. (n.d.). BLDpharm. Link
- This compound Product Page. (n.d.). Biosynth. Link
- 4-Bromo-6-chloro-5-isopropyl-1H-indazole Product Page. (n.d.). AK Scientific, Inc. Link
- Synthesis of Cobalt Hydroxychloride and Its Application as a Catalyst in the Condens
Sources
- 1. This compound - Safety Data Sheet [chemicalbook.com]
- 2. This compound [oakwoodchemical.com]
- 3. aobchem.com [aobchem.com]
- 4. capotchem.cn [capotchem.cn]
- 5. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 6. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 7. fishersci.com [fishersci.com]
- 8. 5-Bromo-4-chloro-1H-indazole, CAS No. 1082041-90-4 - iChemical [ichemical.com]
- 9. fishersci.com [fishersci.com]
- 10. fishersci.es [fishersci.es]
- 11. echemi.com [echemi.com]
- 12. chemicalbook.com [chemicalbook.com]
- 13. fishersci.com [fishersci.com]
A Technical Guide to the Biological Activity Screening of 4-Bromo-5-chloro-1H-indazole
Abstract
The indazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with significant therapeutic potential, including several FDA-approved anticancer drugs like Axitinib and Pazopanib.[1][2] This guide provides a comprehensive, technically-grounded framework for the initial biological activity screening of a novel, halogenated derivative: 4-Bromo-5-chloro-1H-indazole. We will move beyond a simple recitation of protocols to explain the scientific rationale behind a tiered screening strategy, designed to efficiently identify and characterize potential therapeutic activities. This document is intended for researchers, medicinal chemists, and drug development professionals seeking to systematically evaluate novel chemical entities.
Introduction: The Rationale for Screening this compound
Indazole-containing derivatives are a prominent class of nitrogen-containing heterocycles that exhibit a vast spectrum of pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, and anti-HIV properties.[1][3][4][5] Their success stems from the indazole ring's ability to act as a versatile scaffold, capable of forming key interactions with various biological targets. Notably, it serves as a bioisostere for indoles and benzimidazoles, allowing it to bind to enzyme active sites, particularly protein kinases.[4]
The specific compound, this compound (CAS No: 1056264-74-4), presents a compelling case for investigation.
-
Chemical Structure:
-
IUPAC Name: this compound
-
Molecular Formula: C₇H₄BrClN₂
-
Molecular Weight: 231.48 g/mol
-
The di-halogenation pattern is of particular interest. The presence and position of halogen atoms can significantly modulate a compound's physicochemical properties and biological activity, often enhancing binding affinity and metabolic stability.[6][7] Studies on other halogenated heterocycles, including indoles and indazoles, have demonstrated potent antimicrobial and anticancer activities.[6][8] Therefore, a systematic screening of this compound is a logical and scientifically-driven endeavor to uncover its potential therapeutic value.
A Strategic, Tiered Approach to Biological Screening
To maximize efficiency and resource allocation, a tiered screening cascade is the most logical approach. This strategy begins with broad, high-throughput assays to identify any "hit" activity and progressively moves towards more specific, mechanism-of-action studies for promising candidates.[9][10]
Caption: Tiered workflow for biological activity screening.
Tier 1: Primary Screening Protocols
The objective of Tier 1 is to cast a wide net and determine if this compound exhibits any general bioactivity at a standard concentration (e.g., 10-50 µM).
General Cytotoxicity Screening (Anticancer Potential)
The MTT assay is a robust, colorimetric method for assessing cell metabolic activity, which serves as a proxy for cell viability and cytotoxicity.[11][12] A reduction in metabolic activity in the presence of the test compound suggests potential anticancer properties.
Causality: We select a diverse panel of human cancer cell lines (e.g., MCF-7 for breast, A549 for lung, HCT116 for colon) to identify broad-spectrum activity or potential selectivity. This approach is a cost-effective proxy for larger screens like the NCI-60 panel.
Experimental Protocol: MTT Cell Viability Assay
-
Cell Seeding: Plate cancer cells in 96-well plates at a density of 5,000-10,000 cells/well and incubate for 24 hours at 37°C, 5% CO₂ to allow for cell adherence.
-
Compound Treatment: Prepare a stock solution of this compound in DMSO. Dilute the stock to the desired final concentration (e.g., 10 µM) in cell culture medium and add it to the wells. Include vehicle control (DMSO) and untreated control wells.
-
Incubation: Incubate the plates for 48-72 hours.
-
MTT Addition: Remove the treatment medium. Add 100 µL of fresh medium containing 0.5 mg/mL MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well.[11]
-
Formazan Formation: Incubate for 3-4 hours at 37°C. Metabolically active cells will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Carefully discard the MTT solution and add 150 µL of DMSO to each well to dissolve the formazan crystals.[13] Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
-
Analysis: Calculate the percentage of cell viability relative to the vehicle control. A significant reduction indicates a cytotoxic effect.
Antimicrobial Susceptibility Screening
Given that many halogenated heterocyclic compounds exhibit antimicrobial properties, a primary screen against representative pathogens is warranted.[4][14]
Causality: We select a panel of clinically relevant microbes, including Gram-positive bacteria (e.g., Staphylococcus aureus), Gram-negative bacteria (e.g., Escherichia coli), and a fungus (e.g., Candida albicans). This provides a broad overview of any potential antimicrobial spectrum.
Experimental Protocol: Agar Well Diffusion Assay [4]
-
Inoculum Preparation: Prepare a standardized microbial suspension (e.g., 0.5 McFarland standard).
-
Plate Preparation: Evenly spread the inoculum over the surface of Mueller-Hinton agar (for bacteria) or Sabouraud Dextrose agar (for fungi) plates.
-
Well Creation: Aseptically create uniform wells (6-8 mm diameter) in the agar.
-
Compound Addition: Add a defined volume (e.g., 50-100 µL) of a high-concentration solution of this compound (e.g., 1 mg/mL in DMSO) into a well.
-
Controls: Use a well with DMSO as a negative control and wells with standard antibiotics (e.g., Ciprofloxacin for bacteria, Fluconazole for fungi) as positive controls.
-
Incubation: Incubate the plates at 37°C for 18-24 hours (bacteria) or at 30°C for 24-48 hours (fungi).
-
Analysis: Measure the diameter of the zone of inhibition (the clear area around the well where microbial growth is prevented). A significant zone indicates antimicrobial activity.
Tier 2: Hit Confirmation and Potency Determination
If Tier 1 assays yield a positive "hit" (e.g., >50% reduction in cancer cell viability or a significant zone of inhibition), the next step is to confirm the activity and determine its potency.
IC₅₀ Determination for Cytotoxic Activity
The half-maximal inhibitory concentration (IC₅₀) is a quantitative measure of a drug's potency. It represents the concentration of the compound required to inhibit a biological process (in this case, cell proliferation) by 50%.
Protocol: This is a direct extension of the primary MTT assay. Instead of a single concentration, a serial dilution of this compound is tested (e.g., eight concentrations from 0.1 nM to 100 µM). The resulting dose-response curve is analyzed using non-linear regression to calculate the IC₅₀ value.
Table 1: Hypothetical IC₅₀ Data for this compound
| Cell Line | Cancer Type | IC₅₀ (µM) |
| MCF-7 | Breast Adenocarcinoma | 2.5 |
| A549 | Lung Carcinoma | 8.1 |
| HCT116 | Colorectal Carcinoma | 1.9 |
| PANC-1 | Pancreatic Carcinoma | > 50 |
MIC Determination for Antimicrobial Activity
The Minimum Inhibitory Concentration (MIC) is the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism.[15] The broth microdilution method is the gold standard for this determination, as outlined by the Clinical and Laboratory Standards Institute (CLSI).[16][17]
Protocol: Following CLSI M07 guidelines, serial dilutions of the compound are prepared in a 96-well plate with microbial growth medium. Each well is then inoculated with a standardized microbial suspension. After incubation, the wells are visually inspected for turbidity. The MIC is the lowest concentration at which no growth is observed.
Table 2: Hypothetical MIC Data for this compound
| Organism | Strain Type | MIC (µg/mL) |
| S. aureus | Gram-positive | 16 |
| E. coli | Gram-negative | > 128 |
| C. albicans | Fungus | 64 |
Tier 3: Elucidating the Mechanism of Action (MoA)
With confirmed, potent activity, the focus shifts to understanding how the compound works. Given that indazole derivatives are well-known kinase inhibitors, this is a primary avenue to explore if anticancer activity is observed.[3][18][19][20]
Causality: Dysregulation of protein kinase signaling is a hallmark of cancer.[21] Many indazole-based drugs function by inhibiting specific kinases involved in cell proliferation and survival pathways, such as VEGFR, FGFR, or Pim kinases.[3][22][23] An initial biochemical assay against a panel of relevant kinases can quickly identify potential molecular targets.
Caption: Potential MoA: Inhibition of a receptor tyrosine kinase pathway.
Experimental Protocol: In Vitro Kinase Inhibition Assay
-
Assay Principle: An in vitro biochemical assay is used to measure the ability of the compound to inhibit the activity of a purified kinase enzyme. Many commercial platforms exist, such as ADP-Glo™, which measures kinase activity by quantifying the amount of ADP produced.[19]
-
Reaction Setup: In a multi-well plate, combine the purified kinase, its specific substrate, ATP, and varying concentrations of this compound.
-
Incubation: Allow the kinase reaction to proceed for a specified time at a controlled temperature.
-
Signal Detection: Stop the reaction and add the detection reagents (e.g., ADP-Glo™ reagents). Measure the resulting signal (e.g., luminescence), which is inversely proportional to kinase activity.
-
Data Analysis: Calculate the percent inhibition relative to a no-compound control. Plot the inhibition versus the compound concentration to determine the IC₅₀ for the specific enzyme target. This provides direct evidence of target engagement.[23]
Conclusion and Future Directions
This guide outlines a logical, resource-conscious, and scientifically rigorous strategy for the initial biological evaluation of this compound. By progressing from broad phenotypic screens to specific potency and mechanistic assays, researchers can efficiently determine if this novel compound possesses therapeutic potential. Positive findings from this cascade—such as potent and selective cytotoxicity against a cancer cell line coupled with direct inhibition of a relevant oncogenic kinase—would establish a strong foundation for further preclinical development, including structure-activity relationship (SAR) studies, ADME-Tox profiling, and in vivo efficacy models.
References
- Synthesis and biological evaluation of indazole derivatives as anti-cancer agents. RSC Advances (RSC Publishing).
- Recent Advances in the Development of Indazole‐based Anticancer Agents. Chemistry & Biodiversity.
- M100 | Performance Standards for Antimicrobial Susceptibility Testing. Clinical and Laboratory Standards Institute (CLSI).
- M100 - Performance Standards for Antimicrobial Susceptibility Testing. Clinical and Laboratory Standards Institute (CLSI).
- Synthesis and Evaluation of Anticancer Activity of Indazole Derivatives. Semantic Scholar.
- The Anticancer Activity of Indazole Compounds: A Mini Review. ResearchGate.
- Protocol for Cell Viability Assays. BroadPharm.
- Indazole Derivatives: Promising Anti-tumor Agents. PubMed.
- M100: Performance Standards for Antimicrobial Susceptibility Testing, 30th Edition. National Institutes of Health, Islamabad Pakistan.
- Cytotoxicity MTT Assay Protocols and Methods. Springer Nature Experiments.
- MTT assay protocol. Abcam.
- Cell Viability Assays - Assay Guidance Manual. NCBI Bookshelf - NIH.
- Biological Assays: Innovations and Applications. Longdom Publishing.
- What is an Inhibition Assay?. Biobide Blog.
- Antibacterial Susceptibility Test Interpretive Criteria. FDA.
- Synthesis, antimicrobial activity and molecular modeling studies of halogenated 4-[1H-imidazol-1-yl(phenyl)methyl]-1,5-diphenyl-1H-pyrazoles. PubMed.
- Application of Antimicrobial Susceptibility Testing Standards to Help Combat Antimicrobial Resistance. myadlm.org.
- MTT (Assay protocol). Protocols.io.
- Enzyme Assays: The Foundation of Modern Drug Discovery. BellBrook Labs.
- Novel Indazole Compounds as PKMYT1 Kinase Inhibitors for Treating Cancer. PMC - NIH.
- Application Notes and Protocols for 5-amino-1H-indazol-6-ol in Kinase Inhibitor Assays. Benchchem.
- Multi‐Halogenated Indoles as Antimicrobial and Antivirulence Agents Against Drug‐Resistant Staphylococcus aureus. PMC - NIH.
- Design, synthesis, and biological evaluation of indazole-based PLK4 inhibitors. PMC.
- Identification of Novel Indazole-based Inhibitors of Fibroblast Growth Factor Receptor 1 (FGFR1). Bentham Science Publishers.
- Mechanism of Action Assays for Enzymes. Assay Guidance Manual - NCBI Bookshelf - NIH.
- [Azoles. Part 5: On halogen-nitroindazole derivatives and their antibacterial properties (author's transl)]. PubMed.
- High-Throughput Screening Platforms in the Discovery of Novel Drugs for Neurodegenerative Diseases. MDPI.
- This compound | 1056264-74-4 | GSB26474. Biosynth.
- Screening Methods for the Evaluation of Biological Activity in Drug Discovery. Helda - University of Helsinki.
- Evaluating the Kinase Inhibition Profile of the 6-Bromo-1H-indazole Scaffold. Benchchem.
- Chapter 8: Advances in Biological Screening for Lead Discovery. Royal Society of Chemistry.
- Antimicrobial Evaluation of New Pyrazoles, Indazoles and Pyrazolines Prepared in Continuous Flow Mode. PMC - NIH.
- This compound. AOBChem.
- Novel Substituted Indazoles towards Potential Antimicrobial Agents. Oriental Journal of Chemistry.
- 4-Bromo-6-chloro-1H-indazole|885519-03-9. Benchchem.
- 1056264-74-4|this compound|BLD Pharm. BLD Pharm.
- Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. PMC - PubMed Central.
Sources
- 1. Recent Advances in the Development of Indazole‐based Anticancer Agents | Semantic Scholar [semanticscholar.org]
- 2. researchgate.net [researchgate.net]
- 3. Indazole Derivatives: Promising Anti-tumor Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Novel Substituted Indazoles towards Potential Antimicrobial Agents – Oriental Journal of Chemistry [orientjchem.org]
- 5. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthesis, antimicrobial activity and molecular modeling studies of halogenated 4-[1H-imidazol-1-yl(phenyl)methyl]-1,5-diphenyl-1H-pyrazoles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. Multi‐Halogenated Indoles as Antimicrobial and Antivirulence Agents Against Drug‐Resistant Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]
- 9. longdom.org [longdom.org]
- 10. helda.helsinki.fi [helda.helsinki.fi]
- 11. broadpharm.com [broadpharm.com]
- 12. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 13. MTT (Assay protocol [protocols.io]
- 14. [Azoles. Part 5: On halogen-nitroindazole derivatives and their antibacterial properties (author's transl)] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Antimicrobial Evaluation of New Pyrazoles, Indazoles and Pyrazolines Prepared in Continuous Flow Mode - PMC [pmc.ncbi.nlm.nih.gov]
- 16. M100 | Performance Standards for Antimicrobial Susceptibility Testing [clsi.org]
- 17. nih.org.pk [nih.org.pk]
- 18. Synthesis and biological evaluation of indazole derivatives as anti-cancer agents - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 19. Novel Indazole Compounds as PKMYT1 Kinase Inhibitors for Treating Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Design, synthesis, and biological evaluation of indazole-based PLK4 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 21. pdf.benchchem.com [pdf.benchchem.com]
- 22. benthamdirect.com [benthamdirect.com]
- 23. pdf.benchchem.com [pdf.benchchem.com]
The Privileged Scaffold: A Technical Guide to the Therapeutic Targeting Potential of 4-Bromo-5-chloro-1H-indazole Derivatives
Abstract
The indazole nucleus is a cornerstone in contemporary medicinal chemistry, recognized as a "privileged scaffold" due to its prevalence in a multitude of biologically active compounds.[1][2] This technical guide delves into the therapeutic potential of derivatives originating from the synthetically versatile building block, 4-bromo-5-chloro-1H-indazole. We will explore the rationale behind its use, focusing on its role as a precursor for potent kinase inhibitors targeting critical oncogenic pathways. Furthermore, this guide will provide detailed experimental protocols for target validation and illustrate the underlying molecular mechanisms through signaling pathway diagrams. This document is intended for researchers, medicinal chemists, and drug development professionals seeking to leverage this scaffold for novel therapeutic interventions.
The this compound Scaffold: A Gateway to Chemical Diversity
The this compound is a di-halogenated heterocyclic compound that serves as a highly valuable starting material in synthetic medicinal chemistry. The strategic placement of bromine and chlorine atoms on the indazole core allows for selective and sequential functionalization through various metal-catalyzed cross-coupling reactions, such as Suzuki and Buchwald-Hartwig aminations. This synthetic tractability enables the creation of extensive libraries of derivatives with diverse substitutions, which is crucial for structure-activity relationship (SAR) studies and the optimization of lead compounds.
Primary Therapeutic Arena: Kinase Inhibition in Oncology
The indazole core is a well-established pharmacophore in the design of kinase inhibitors.[3] Its structure can mimic the purine ring of ATP, allowing it to competitively bind to the ATP-binding site within the kinase domain, thereby inhibiting its phosphorylating activity.[3] Several FDA-approved kinase inhibitors, including Pazopanib and Axitinib, feature the indazole scaffold, underscoring its clinical significance.[4] Derivatives of this compound are poised to be excellent candidates for the development of novel kinase inhibitors.
Targeting Receptor Tyrosine Kinase (RTK) Signaling
A primary strategy in modern cancer therapy is the inhibition of receptor tyrosine kinases (RTKs) that are often dysregulated in tumors, leading to uncontrolled cell proliferation, survival, and angiogenesis. The diagram below illustrates a generalized RTK signaling pathway and the likely point of intervention for an indazole-based kinase inhibitor.
Caption: Generalized Receptor Tyrosine Kinase (RTK) signaling pathway and the inhibitory action of an indazole derivative.
The PI3K/Akt/mTOR Pathway: A Critical Target
The Phosphoinositide 3-kinase (PI3K)/Akt/mTOR signaling pathway is a central regulator of cell growth, proliferation, and survival, and its hyperactivation is a common event in many cancers.[5] Indazole derivatives have been identified as potent inhibitors of this pathway. By targeting key kinases within this cascade, such as PI3K or Akt, these compounds can effectively halt oncogenic signaling.
Caption: Simplified PI3K/Akt/mTOR signaling pathway highlighting PI3K as a target for indazole derivatives.
Representative Anti-proliferative Activity
To contextualize the potential efficacy of novel derivatives, the following table summarizes the anti-proliferative activity of representative indazole-based compounds in various cancer cell lines. This data serves as a benchmark for validating the potency of newly synthesized compounds derived from this compound.
| Compound/Drug | Target Kinase(s) | Cell Line | Cancer Type | IC50 (µM) | Reference |
| Derivative 2f | Not specified | 4T1 | Breast Cancer | 0.23 | [4] |
| MCF-7 | Breast Cancer | 0.31 | [4] | ||
| HCT116 | Colon Cancer | 0.42 | [4] | ||
| HepG2 | Liver Cancer | 0.86 | [4] | ||
| A549 | Lung Cancer | 1.15 | [4] | ||
| Pazopanib | VEGFRs, PDGFR, Kit | HUVEC | Endothelial Cells | 0.021 | [4] |
| Axitinib | VEGFRs, PDGFR, Kit | HUVEC | Endothelial Cells | 0.008 | [4] |
Note: Data for derivative 2f is derived from studies on substituted indazoles and serves as a representative example of the potential activity of this compound class.[4]
Expanding Therapeutic Horizons: Beyond Kinase Inhibition
While oncology remains a primary focus, the versatility of the indazole scaffold extends to other therapeutic areas. A notable example is the development of Lenacapavir, a potent HIV-1 capsid inhibitor. An important intermediate in its synthesis is 7-bromo-4-chloro-1H-indazol-3-amine, a close structural relative of the topic compound.[6][7] This highlights the potential for this compound derivatives to be explored for antiviral applications.
Experimental Protocols for Target Validation
The following protocols are essential for validating the biological activity of novel derivatives synthesized from this compound.
Cell Proliferation Assay (MTT Assay)
This assay determines the cytotoxic or cytostatic effects of a compound on cancer cells.
Methodology:
-
Cell Seeding: Plate cancer cells (e.g., A549, MCF-7) in 96-well plates at a density of 5,000-10,000 cells/well and incubate for 24 hours.
-
Compound Treatment: Treat the cells with serial dilutions of the indazole derivative (e.g., 0.01 to 100 µM) and a vehicle control (e.g., DMSO).
-
Incubation: Incubate the plates for 48-72 hours.
-
MTT Addition: Add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Solubilization: Remove the medium and add DMSO to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value by non-linear regression analysis.
Caption: Workflow for the MTT cell proliferation assay.
Western Blot Analysis for Phospho-protein Levels
This technique is used to assess the inhibitory effect of a compound on a specific kinase by measuring the phosphorylation status of its downstream substrates.
Methodology:
-
Cell Lysis: Treat cells with the indazole derivative for a specified time, then lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE: Separate 20-40 µg of protein per sample on a polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody against the phosphorylated target protein (e.g., phospho-Akt) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Stripping and Re-probing: Strip the membrane and re-probe with an antibody for the total protein to normalize for loading.
Conclusion and Future Directions
Derivatives of this compound represent a promising class of compounds with significant therapeutic potential, particularly as kinase inhibitors in oncology. The synthetic accessibility of this scaffold allows for extensive chemical modifications to fine-tune potency and selectivity against a range of kinase targets, including those in the RTK and PI3K/Akt pathways. Future research should focus on synthesizing and screening libraries of these derivatives to identify lead compounds with optimal pharmacological properties. Furthermore, exploring their potential in other therapeutic areas, such as virology, could unveil novel applications for this versatile chemical entity.
References
- Khan, I., et al. (2022). Indazole – an emerging privileged scaffold: synthesis and its biological significance. RSC Advances, 12(45), 29465-29496.
- Google Patents. (2024). Indazole compounds as pkmyt1 kinase inhibitors. (WO2024179948A1).
- Google Patents. (n.d.). INDAZOLE DERIVATIVES AS CANCER TREATMENT KINASE INHIBITORS. (BRPI0720589A2).
- AOBChem. (n.d.). This compound.
- Khan, I., et al. (2022). Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. Molecules, 27(15), 4988.
- Google Patents. (n.d.). A kind of synthetic method of the fluoro- 1H- indazole of the bromo- 4- of 5-. (CN110452177A).
- PubMed. (2024). Targeting the PI3K/AKT signaling pathway in anticancer research: a recent update on inhibitor design and clinical trials (2020-2023).
- Asad, N., et al. (2024). Practical Synthesis of 7-Bromo-4-chloro-1H-indazol-3-amine: An Important Intermediate to Lenacapavir. Molecules, 29(12), 2705.
- Asad, N., et al. (2024). Practical Synthesis of 7-Bromo-4-chloro-1H-indazol-3-amine: An Important Intermediate to Lenacapavir. National Institutes of Health.
Sources
- 1. Indazole – an emerging privileged scaffold: synthesis and its biological significance - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Targeting the PI3K/AKT signaling pathway in anticancer research: a recent update on inhibitor design and clinical trials (2020-2023) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 7. Practical Synthesis of 7-Bromo-4-chloro-1H-indazol-3-amine: An Important Intermediate to Lenacapavir - PMC [pmc.ncbi.nlm.nih.gov]
A Technical Guide to 4-Bromo-5-chloro-1H-indazole: A Privileged Fragment for Modern Kinase Inhibitor Design
Abstract
The indazole scaffold is a cornerstone of modern medicinal chemistry, recognized as a privileged structure for targeting the ATP-binding site of protein kinases.[1] Its ability to form critical hydrogen bond interactions with the kinase hinge region makes it an ideal starting point for inhibitor design. This guide provides an in-depth technical analysis of 4-bromo-5-chloro-1H-indazole, a strategically functionalized fragment engineered for efficient entry into fragment-based drug discovery (FBDD) campaigns. We will explore the chemical rationale behind its design, its role in establishing high-quality interactions within the kinase active site, and a practical, field-proven workflow for its evolution from a low-affinity fragment into a potent lead candidate. This document is intended for researchers, medicinal chemists, and drug development professionals seeking to leverage advanced heterocyclic scaffolds in kinase-targeted programs.
The Strategic Imperative for Fragment-Based Drug Discovery (FBDD) in Kinase Drug Discovery
Protein kinases remain one of the most intensively pursued target classes in oncology and beyond. While high-throughput screening (HTS) has yielded successes, it often identifies large, complex hits that are difficult to optimize. Fragment-Based Drug Discovery (FBDD) offers a more rational and efficient alternative.[2] FBDD begins by screening libraries of small, low-molecular-weight compounds (fragments) to identify those that bind to the target, albeit weakly (typically in the high micromolar to millimolar range).[3][4]
The core principle of FBDD is that these low-complexity fragments form highly efficient, high-quality interactions with the target protein.[5] Because the chemical space of fragments is vastly smaller than that of drug-like molecules, a small library can achieve significant coverage of potential pharmacophores.[2] Once a fragment hit is identified and its binding mode is confirmed, typically through biophysical methods like Surface Plasmon Resonance (SPR) or X-ray crystallography, it can be systematically "grown" or optimized into a potent and selective lead compound.[3][6]
Figure 2: Key interaction points for the this compound fragment.
Experimental Workflow: From Fragment Hit to Lead Candidate
This section outlines a practical, multi-step workflow for identifying and optimizing kinase inhibitors derived from the this compound fragment.
Phase 1: Fragment Screening and Hit Validation
The initial step is to screen the fragment against the kinase target of interest. Due to the expected weak binding affinity, highly sensitive biophysical techniques are required. [3]Surface Plasmon Resonance (SPR) is an excellent primary screening method due to its sensitivity, real-time data acquisition, and relatively high throughput.
Protocol 1: Primary Fragment Screening using Surface Plasmon Resonance (SPR)
-
Protein Immobilization: Covalently immobilize the purified, active kinase target onto a sensor chip (e.g., a CM5 chip via amine coupling) to a density that will yield a robust signal (typically 8,000-12,000 Response Units). A reference flow cell should be prepared in parallel (e.g., mock-coupled) to enable subtraction of bulk refractive index changes.
-
Fragment Preparation: Prepare a stock solution of this compound (e.g., 50 mM in 100% DMSO). Serially dilute this stock into the SPR running buffer (e.g., HBS-EP+ with 2% DMSO) to create a concentration series, typically ranging from 1 µM to 1 mM.
-
SPR Analysis:
-
Equilibrate the system with running buffer until a stable baseline is achieved.
-
Inject the fragment concentration series over both the target and reference flow cells. Use a multi-cycle kinetic protocol, with an association time (e.g., 60 seconds) sufficient to approach steady-state binding and a dissociation time (e.g., 120 seconds) to observe the off-rate.
-
Between each concentration, perform a regeneration step if necessary to return the surface to baseline (e.g., a short pulse of low pH buffer).
-
-
Data Analysis:
-
Double-reference the raw sensorgram data by subtracting the signal from the reference flow cell and the signal from a "zero-concentration" (buffer only) injection.
-
Fit the processed data to a suitable binding model (e.g., a 1:1 Langmuir model for steady-state affinity or kinetic analysis) to determine the dissociation constant (Kᴅ). A Kᴅ in the range of 10 µM to 2 mM is typical for a fragment hit.
-
-
Hit Validation: Confirm the binding using an orthogonal method, such as a thermal shift assay (TSA) or NMR spectroscopy, to eliminate false positives.
Phase 2: Structure-Guided Lead Optimization
With a validated hit, the next phase involves using structural information to guide the chemical evolution of the fragment. Obtaining an X-ray crystal structure of the fragment bound to the kinase is the gold standard. This reveals the precise binding mode and highlights nearby pockets that can be exploited for potency gains.
Synthetic Strategy: Elaboration via Suzuki-Miyaura Cross-Coupling
The C4-bromo position is the primary handle for fragment growth. The Suzuki reaction provides a robust and versatile method for installing new C-C bonds. [7]
Figure 3: Suzuki-Miyaura coupling as a strategy for fragment elaboration.
Protocol 2: Representative Suzuki-Miyaura Coupling
-
Reaction Setup: To a microwave vial, add this compound (1.0 eq.), the desired aryl- or heteroaryl-boronic acid (1.2 eq.), a palladium catalyst such as Pd(PPh₃)₄ (0.05 eq.), and a base like cesium carbonate (Cs₂CO₃, 2.0 eq.). [8]2. Solvent Addition: Add a degassed solvent mixture, such as 1,4-dioxane/water (e.g., 4:1 v/v).
-
Reaction Execution: Seal the vial and heat the mixture under microwave irradiation to a temperature of 120-140°C for 20-60 minutes. [8]Monitor the reaction progress by TLC or LC-MS.
-
Workup: After the reaction is complete, cool the mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to yield the desired 4-substituted indazole derivative.
Structure-Activity Relationship (SAR) Analysis
By synthesizing a library of derivatives using the protocol above, a clear SAR can be established. The goal is to identify substituents at the C4 position that productively engage with adjacent pockets, leading to a significant increase in potency.
Table 2: Representative SAR Data for Indazole-Based Kinase Inhibitors (Hypothetical)
The following table illustrates a potential SAR progression for a hypothetical kinase target. Potency is often measured by the half-maximal inhibitory concentration (IC₅₀).
| Compound | R-Group at C4 | Kinase IC₅₀ (nM) | Ligand Efficiency (LE) |
| Fragment Hit | -Br (unmodified) | 150,000 (Kᴅ) | 0.35 |
| Derivative 1 | Phenyl | 8,500 | 0.32 |
| Derivative 2 | 4-Fluorophenyl | 4,200 | 0.33 |
| Derivative 3 | 3-Pyridyl | 950 | 0.38 |
| Derivative 4 | 3-(N-methyl-aminomethyl)phenyl | 75 | 0.41 |
Note: Ligand Efficiency (LE) is a key metric in FBDD, calculated as (ΔG / Heavy Atom Count). It measures the binding energy per atom, helping to prioritize efficient binders for further optimization.
This iterative cycle of design, synthesis, and testing allows for the rapid evolution of the initial micromolar fragment hit into a potent, nanomolar lead candidate suitable for further preclinical development.
Conclusion
This compound represents a highly valuable and strategically designed starting point for kinase inhibitor discovery. Its indazole core ensures foundational interactions with the conserved hinge region, while its specific halogenation pattern provides both versatile synthetic vectors and the potential for affinity-enhancing halogen bonds. By integrating this fragment into a rational, structure-guided FBDD workflow, research teams can significantly enhance the efficiency and probability of success in developing novel, potent, and selective kinase inhibitors.
References
A complete list of all sources cited within this document, including titles, sources, and verifiable URLs.
- The Role of Halogen Bonding in Inhibitor Recognition and Binding by Protein Kinases. Ingenta Connect. [Link]
- The role of halogen bonding in inhibitor recognition and binding by protein kinases.
- The Role of Halogen Bonding in Inhibitor Recognition and Binding by Protein Kinases. Semantic Scholar. [Link]
- The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles. MDPI. [Link]
- An Introduction to Fragment-Based Drug Discovery (FBDD). Drug Hunter. [Link]
- Fragment Based Drug Design: A Review. International Journal of Pharmaceutical Sciences Review and Research. [Link]
- Fragment-based drug discovery-the importance of high-quality molecule libraries.
- Application of Fragment-Based Drug Discovery to Versatile Targets. Frontiers in Molecular Biosciences. [Link]
- Fragment-based drug discovery—the importance of high-quality molecule libraries.
- Discovery and structure activity relationship study of novel indazole amide inhibitors for extracellular signal-regulated kinase1/2 (ERK1/2).
- A Note of Caution on the Role of Halogen Bonds for Protein Kinase/Inhibitor Recognition Suggested by High- And Low-Salt CK2α Complex Structures.
- Design and synthesis of N-substituted indazole-3-carboxamides as poly(ADP-ribose)polymerase-1 (PARP-1) inhibitors.
- Structural Insights on the Role of Halogen Bonding in Protein MEK Kinase-Inhibitor Complexes.
- Synthesis of N‐substituted 1H‐indazole derivatives.
- Structure-Activity Relationships and X-ray Structures Describing the Selectivity of Aminopyrazole Inhibitors for c-Jun N-terminal Kinase 3 (JNK3) over p38.
- Synthetic strategy and structure–activity relationship (SAR) studies of 3-(5′-hydroxymethyl-2′-furyl)-1-benzyl indazole (YC-1, Lificiguat): a review.
- Microwave-assisted Suzuki-Miyaura Cross-Coupling of Free (NH) 3-Bromoindazoles.
- Synthesis of substituted indazoles from N-tosylhydrazones using ionic liquid. Journal of Chemical and Pharmaceutical Research. [Link]
- Synthesis of 3-Substituted Indazoles from Arynes and N-Tosylhydrazones.
- A regioselective C7 bromination and C7 palladium-catalyzed Suzuki–Miyaura cross-coupling arylation of 4-substituted NH-free indazoles.
- Synthesis of N-phenyl- and N-thiazolyl-1H-indazoles by copper-catalyzed intramolecular N-arylation of ortho-chlorinated arylhydrazones. Beilstein Journal of Organic Chemistry. [Link]
- Suzuki cross-coupling of 5-bromo-1-ethyl-1H-indazole and N-Boc-2-pyrroleboronic acid.
- A regioselective C7 bromination and C7 palladium-catalyzed Suzuki–Miyaura cross-coupling arylation of 4-substituted NH-free indazoles. RSC Publishing. [Link]
- Structure-activity relationships, and drug metabolism and pharmacokinetic properties for indazole piperazine and indazole piperidine inhibitors of ROCK-II.
- 5-Bromo-4-chloro-1H-indazole, CAS No. 1082041-90-4. iChemical. [Link]
- Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the tre
- Structures of kinase inhibitors containing an indazole moiety.
- Practical Synthesis of 7-Bromo-4-chloro-1H-indazol-3-amine: An Important Intermedi
- Design, synthesis, and biological evaluation of indazole-based PLK4 inhibitors.
- Discovery of Novel Indazole Chemotypes as Isoform-Selective JNK3 Inhibitors for the Treatment of Parkinson's Disease.
- This compound. Chem-Space. [Link]
- CN110452177A - A kind of synthetic method of the fluoro- 1H- indazole of the bromo- 4- of 5-.
- CN112321510A - Preparation method of 4-bromo-5-methyl-1H-indazole.
- Discovery of indazoles as inhibitors of Tpl2 kinase.
- Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer.
- Novel Indazole Compounds as PKMYT1 Kinase Inhibitors for Treating Cancer.
- 4-Bromo-2-(piperidin-1-yl)thiazol-5-yl-phenyl methanone (12b) inhibits Na+/K(+)-ATPase and Ras oncogene activity in cancer cells.
- Discovery of 3-((3-amino-1H-indazol-4-yl)ethynyl)-N-(4-((4-ethylpiperazin-1-yl)methyl)-3-(trifluoromethyl)phenyl)benzamide (AKE-72), a potent Pan-BCR-ABL inhibitor including the T315I gatekeeper resistant mutant.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Fragment-based drug discovery-the importance of high-quality molecule libraries - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. drughunter.com [drughunter.com]
- 4. Fragment‐based drug discovery—the importance of high‐quality molecule libraries - PMC [pmc.ncbi.nlm.nih.gov]
- 5. ijpsjournal.com [ijpsjournal.com]
- 6. Frontiers | Application of Fragment-Based Drug Discovery to Versatile Targets [frontiersin.org]
- 7. The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
Reactivity of the Bromine at C4 in 4-Bromo-5-chloro-1H-indazole: A Technical Guide to Strategic Functionalization
An in-depth technical guide by a Senior Application Scientist.
Abstract
The 4-bromo-5-chloro-1H-indazole scaffold is a privileged heterocyclic motif frequently encountered in the development of high-value therapeutics, particularly kinase inhibitors. Its synthetic utility is largely dictated by the ability to selectively functionalize the halogenated positions. This technical guide provides an in-depth analysis of the chemical reactivity of the bromine atom at the C4 position. We will dissect the electronic architecture of the molecule, establish the principles of regioselective reactivity in cross-coupling reactions, and provide field-proven protocols for key transformations including Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig reactions. This document is intended for researchers, medicinal chemists, and drug development professionals seeking to leverage this versatile building block in their synthetic programs.
Molecular Architecture and Electronic Landscape
The this compound (CAS No: 1056264-74-4) is a dihalogenated bicyclic heteroaromatic compound.[1] Understanding its reactivity begins with an appreciation of its structure and the interplay of electronic effects.
The indazole core consists of a pyrazole ring fused to a benzene ring. The pyrazole moiety, with its two nitrogen atoms, influences the electron distribution of the entire system. The C4 and C5 positions on the benzene ring are substituted with bromine and chlorine, respectively. In transition metal-catalyzed cross-coupling reactions, the reactivity of a carbon-halogen (C-X) bond is primarily governed by its bond dissociation energy. The C-Br bond (approx. 285 kJ/mol) is significantly weaker than the C-Cl bond (approx. 340 kJ/mol). This fundamental difference is the primary determinant for the enhanced reactivity of the C4-bromine over the C5-chlorine in the rate-determining oxidative addition step of most palladium-catalyzed cycles. Therefore, under carefully controlled conditions, the C4-Br position serves as the principal synthetic handle for selective functionalization.
Caption: Structure and numbering of this compound.
Palladium-Catalyzed Cross-Coupling: The Primary Route to C4-Functionalization
Palladium-catalyzed cross-coupling reactions are the most robust and widely employed methods for modifying the C4 position of this compound. The superior reactivity of the C-Br bond allows for high regioselectivity, leaving the C5-Cl bond intact for potential subsequent transformations.
The Principle of Regioselectivity
In reactions involving dihaloheterocycles, selective functionalization is often achievable by leveraging the differential reactivity of the C-X bonds. For palladium-catalyzed couplings (e.g., Suzuki, Heck, Sonogashira, Buchwald-Hartwig), the rate of oxidative addition typically follows the trend I > Br > OTf >> Cl.[2][3][4] This established reactivity hierarchy allows the C4-Br bond to be targeted selectively in the presence of the C5-Cl bond. By carefully selecting the catalyst, ligands, and reaction conditions, mono-functionalization at C4 can be achieved with high fidelity.
Suzuki-Miyaura Coupling: Forging C(sp²)-C(sp²) Bonds
The Suzuki-Miyaura reaction is a cornerstone of modern medicinal chemistry for creating carbon-carbon bonds between aryl or vinyl halides and boronic acids or esters.[5] It is highly effective for the arylation or heteroarylation of the C4 position of the indazole core.
Mechanistic Causality: The reaction proceeds via a catalytic cycle involving three key steps:
-
Oxidative Addition: The Pd(0) catalyst inserts into the C4-Br bond, forming a Pd(II) intermediate. This is the regioselectivity-determining step.
-
Transmetalation: In the presence of a base (e.g., K₂CO₃, Cs₂CO₃), the organic group from the boronic acid is transferred to the palladium center.
-
Reductive Elimination: The two organic fragments couple and are eliminated from the palladium center, regenerating the Pd(0) catalyst and yielding the C4-arylated product.
Caption: Catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.
Field-Proven Protocol: C4-Arylation
-
Reaction Setup: To a dry reaction vessel under an inert atmosphere (Nitrogen or Argon), add this compound (1.0 equiv.), the desired arylboronic acid (1.2-1.5 equiv.), and a base such as K₂CO₃ or Cs₂CO₃ (2.0-3.0 equiv.).
-
Catalyst/Ligand Addition: Add the palladium catalyst, typically [1,1'-Bis(diphenylphosphino)ferrocene]palladium(II) dichloride (Pd(dppf)Cl₂) (2-5 mol%).[6][7]
-
Solvent Addition: Add a suitable solvent system, commonly a mixture like 1,4-dioxane/water or dimethoxyethane (DME)/water.
-
Reaction Execution: Heat the mixture to 80-100 °C and monitor the reaction progress by TLC or LC-MS.
-
Work-up & Purification: Upon completion, cool the reaction, dilute with water, and extract with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed, dried, and concentrated. The crude product is then purified by column chromatography.
| Coupling Partner | Catalyst | Base | Solvent | Temp (°C) | Yield (%) | Reference |
| Phenylboronic acid | Pd(dppf)Cl₂ | K₂CO₃ | DME | 80 | Good | [6] |
| 4-Methoxyphenylboronic acid | Pd(PPh₃)₄ | Na₂CO₃ | DME/H₂O | 80-90 | Moderate-Good | [8][9] |
| 2-Thiopheneboronic acid | Pd(dppf)Cl₂ | K₂CO₃ | DME | 80 | Good | [6] |
Sonogashira Coupling: Introducing C(sp) Scaffolds
The Sonogashira reaction facilitates the coupling of terminal alkynes with aryl halides, providing a direct route to valuable arylalkyne structures.[10][11] This transformation is indispensable for introducing rigid linkers or precursors for further cyclization reactions.
Mechanistic Causality: The reaction typically employs a dual-catalyst system. A palladium catalyst activates the C-Br bond via oxidative addition, while a copper(I) co-catalyst reacts with the terminal alkyne to form a copper acetylide intermediate. This intermediate then undergoes transmetalation with the Pd(II) complex, followed by reductive elimination to yield the product. Copper-free protocols have also been developed to avoid issues with homocoupling of the alkyne (Glaser coupling).[12]
Field-Proven Protocol: C4-Alkynylation
-
Reaction Setup: To a degassed solution of this compound (1.0 equiv.) in a suitable solvent (e.g., THF, DMF), add the terminal alkyne (1.2-1.5 equiv.) and a base, typically an amine like triethylamine (TEA) or diisopropylamine (DIPA).
-
Catalyst Addition: Add the palladium catalyst, such as Pd(PPh₃)₂Cl₂ (2-5 mol%), and the copper co-catalyst, copper(I) iodide (CuI) (1-5 mol%).
-
Reaction Execution: Stir the reaction at room temperature or with gentle heating (40-60 °C) under an inert atmosphere until the starting material is consumed.
-
Work-up & Purification: Quench the reaction with water or saturated ammonium chloride solution. Extract the product with an organic solvent. The combined organic layers are washed, dried, and concentrated. Purify the residue by column chromatography.
| Coupling Partner | Pd Catalyst | Co-catalyst | Base | Solvent | Temp (°C) | Reference |
| Phenylacetylene | Pd(PPh₃)₂Cl₂ | CuI | TEA | THF | RT - 50 | [10][13] |
| Trimethylsilylacetylene | Pd(PPh₃)₄ | CuI | DIPA | DMF | 60 | [2] |
| Propargyl alcohol | [DTBNpP]Pd(crotyl)Cl | None (Cu-free) | TMP | DMSO | RT | [12] |
Buchwald-Hartwig Amination: Constructing C-N Bonds
The Buchwald-Hartwig amination is a powerful palladium-catalyzed reaction for the formation of C-N bonds by coupling aryl halides with amines.[14][15] This method is crucial for installing primary and secondary amine functionalities, which are key pharmacophores in many drug molecules.
Mechanistic Causality: The choice of ligand is critical for the success of Buchwald-Hartwig amination, especially with heteroaromatic substrates. Bulky, electron-rich biarylphosphine ligands (e.g., XPhos, tBuXPhos) are often required to facilitate the challenging reductive elimination step that forms the C-N bond.[16] The base, typically a strong, non-nucleophilic one like sodium tert-butoxide (NaOt-Bu) or lithium bis(trimethylsilyl)amide (LHMDS), is essential for deprotonating the amine coupling partner.[16]
Field-Proven Protocol: C4-Amination
-
Reaction Setup: In a glovebox or under an inert atmosphere, combine this compound (1.0 equiv.), the amine (1.1-1.3 equiv.), a strong base like NaOt-Bu or K₃PO₄ (1.5-2.0 equiv.), the palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%), and the appropriate phosphine ligand (e.g., tBuXPhos, 2-4 mol%).[16][17]
-
Solvent Addition: Add a dry, deoxygenated solvent such as toluene or 1,4-dioxane.
-
Reaction Execution: Heat the sealed reaction vessel to 80-110 °C. Monitor for completion by LC-MS.
-
Work-up & Purification: After cooling, quench the reaction carefully with water. Extract with an organic solvent, wash the combined organic phases, dry, and concentrate. Purify the product via column chromatography.
Assessment of Alternative Reactivities
Nucleophilic Aromatic Substitution (SNAr)
SNAr reactions require the aromatic ring to be highly electron-deficient, typically achieved by the presence of strong electron-withdrawing groups (e.g., -NO₂) positioned ortho or para to a suitable leaving group.[18][19] The this compound scaffold lacks such strong activating groups. The indazole ring itself is not sufficiently electron-poor, and the halogens are only weakly deactivating. Consequently, SNAr is not a viable strategy for functionalizing the C4 or C5 positions under standard conditions. It is also noteworthy that the typical leaving group aptitude in SNAr (F > Cl > Br > I) is the inverse of that observed in palladium-catalyzed cross-coupling reactions.[20]
Strategic Synthesis Workflow
For researchers aiming to functionalize this compound, the choice of reaction is dictated by the desired bond construction. The following workflow provides a decision-making framework.
Caption: Decision workflow for the selective functionalization of C4.
Conclusion
The bromine atom at the C4 position of this compound is a highly versatile and reactive handle for synthetic modification. Its reactivity is overwhelmingly dominated by palladium-catalyzed cross-coupling reactions, where the inherent weakness of the C-Br bond compared to the C-Cl bond allows for excellent regiocontrol. By selecting the appropriate coupling partner and catalytic system, chemists can readily perform Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig reactions to install a diverse array of carbon and nitrogen substituents. This predictable reactivity makes this compound an exceptionally valuable building block for constructing complex molecular architectures in drug discovery and development.
References
- Molecules. (2022).
- National Institutes of Health (NIH). (n.d.).
- ResearchGate. (n.d.).
- National Institutes of Health (NIH). (n.d.). Cobalt(III)
- Thieme. (2013).
- MDPI. (n.d.). The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles.
- Wikipedia. (n.d.).
- ACS GCI Pharmaceutical Roundtable. (n.d.).
- Thieme. (2005). Sequential Sonogashira and Suzuki Cross-Coupling Reactions in the Indole and Indazole Series.
- Chemistry LibreTexts. (2023).
- Semantic Scholar. (n.d.).
- National Institutes of Health (NIH). (n.d.).
- ResearchGate. (n.d.). Buchwald-Hartwig coupling of 4-bromo-1H-1-tritylpyrazole (1Br) with various amines.
- ResearchGate. (2010). Catalyst-Controlled Regioselective Suzuki Couplings at Both Positions of Dihaloimidazoles, Dihalooxazoles, and Dihalothiazoles.
- Wikipedia. (n.d.). Sonogashira coupling.
- RSC Publishing. (n.d.). A regioselective C7 bromination and C7 palladium-catalyzed Suzuki–Miyaura cross-coupling arylation of 4-substituted NH-free indazoles.
- Organic Chemistry Portal. (n.d.). Sonogashira Coupling.
- PubMed. (n.d.). Catalyst-controlled regioselective Suzuki couplings at both positions of dihaloimidazoles, dihalooxazoles, and dihalothiazoles.
- ResearchGate. (n.d.). Suzuki cross-coupling of 5-bromo-1-ethyl-1H-indazole and N-Boc-2-pyrroleboronic acid.
- ChemRxiv. (n.d.). Selectivity for Exhaustive Cross-Coupling of Dihaloarenes is Affected by the Interplay Between Halide Byproduct, Solvent, and Ligand.
- AOBChem. (n.d.). This compound.
- Giraud, F., Anizon, F., & Moreau, P. (n.d.). C3-INDAZOLE FUNCTIONALIZATION: A REVIEW. Institute of Chemistry of Clermont-Ferrand.
- Chemistry LibreTexts. (2021). 16.
- Organic Chemistry Portal. (n.d.). Suzuki Coupling.
- Chemistry LibreTexts. (2022). Sonogashira Coupling.
- National Institutes of Health (NIH). (n.d.). A mechanistic continuum of nucleophilic aromatic substitution reactions with azole nucleophiles.
- YouTube. (2022).
- Biosynth. (n.d.). This compound.
Sources
- 1. aobchem.com [aobchem.com]
- 2. Thieme E-Journals - Synthesis / Abstract [thieme-connect.de]
- 3. researchgate.net [researchgate.net]
- 4. Catalyst-controlled regioselective Suzuki couplings at both positions of dihaloimidazoles, dihalooxazoles, and dihalothiazoles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Suzuki Coupling [organic-chemistry.org]
- 6. The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 9. A regioselective C7 bromination and C7 palladium-catalyzed Suzuki–Miyaura cross-coupling arylation of 4-substituted NH-free indazoles - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 10. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 11. Sonogashira Coupling [organic-chemistry.org]
- 12. Room-Temperature, Copper-Free Sonogashira Reactions Facilitated by Air-Stable, Monoligated Precatalyst [DTBNpP] Pd(crotyl)Cl - PMC [pmc.ncbi.nlm.nih.gov]
- 13. chem.libretexts.org [chem.libretexts.org]
- 14. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 15. Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]
- 16. chem.libretexts.org [chem.libretexts.org]
- 17. researchgate.net [researchgate.net]
- 18. chem.libretexts.org [chem.libretexts.org]
- 19. A mechanistic continuum of nucleophilic aromatic substitution reactions with azole nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]
- 20. youtube.com [youtube.com]
electronic effects of substituents on the 4-Bromo-5-chloro-1H-indazole ring
An In-Depth Technical Guide to the Electronic Effects of Substituents on the 4-Bromo-5-chloro-1H-indazole Ring
Foreword: The Strategic Role of Halogenation in Medicinal Chemistry
As a Senior Application Scientist, my experience has consistently shown that the strategic placement of substituents on a heterocyclic scaffold is a cornerstone of modern drug design. The 1H-indazole core, a privileged structure in medicinal chemistry, is no exception.[1] Its derivatives are integral to a wide array of therapeutics, from oncology to anti-viral agents.[1][2] This guide focuses on a specific, highly functionalized analogue: this compound. The introduction of bromo and chloro groups onto the benzenoid ring is not arbitrary; it is a deliberate tactic to modulate the electronic landscape of the molecule. Understanding the nuanced interplay of their electronic effects is paramount for researchers aiming to fine-tune properties such as metabolic stability, receptor binding affinity, and pKa. This document provides a deep dive into the theoretical underpinnings, practical consequences, and experimental validation of these effects.
Fundamental Principles of Substituent Electronic Effects
Before dissecting our specific molecule, we must establish the foundational principles governing how substituents influence aromatic systems. Two primary mechanisms are at play: the inductive effect and the resonance effect.[3]
-
Inductive Effect (I): This effect is transmitted through the sigma (σ) bond framework and arises from differences in electronegativity between atoms.[4] Halogens like bromine and chlorine are highly electronegative and therefore exert a strong electron-withdrawing inductive effect (-I), pulling electron density away from the aromatic ring.[5]
-
Resonance Effect (R): This effect involves the delocalization of pi (π) electrons between the substituent and the aromatic ring.[3] Halogens possess lone pairs of electrons that can be donated into the ring's π-system, a phenomenon known as a +R effect.[3]
For halogens, these two effects are in opposition. While they donate through resonance (+R), they strongly withdraw through induction (-I). In almost all cases for chlorine and bromine, the inductive effect is dominant, resulting in a net deactivation of the ring towards electrophilic attack.
Quantifying Electronic Influence: The Hammett Equation
To move from qualitative description to quantitative analysis, we employ the Hammett equation. This cornerstone of physical organic chemistry provides a numerical value, the Hammett substituent constant (σ), which represents the electron-donating or electron-withdrawing ability of a substituent.[6] The constant depends on the substituent's position (meta or para). Positive σ values indicate an electron-withdrawing group, while negative values signify an electron-donating group.
Electronic Profile of the this compound System
On the 1H-indazole scaffold, the 4- and 5-positions are analogous to the ortho and meta positions relative to the fused pyrazole ring junction. The bromo and chloro substituents at these positions exert a profound influence on the electron density distribution across the entire bicyclic system.
-
4-Bromo Substituent: The bromine atom at C4 strongly withdraws electron density via its -I effect. Its +R effect, while present, is weaker and serves to partially offset the inductive pull.
-
5-Chloro Substituent: Similarly, the chlorine atom at C5 exerts a potent -I effect. Its position is meta to the C3a-N2 bond, meaning its resonance effect does not extend as effectively into the pyrazole ring compared to substituents at the 4 or 6 positions.
The cumulative result is a significant depletion of electron density on the benzenoid portion of the indazole ring. This deactivation has critical consequences for the molecule's chemical properties and reactivity.
Visualization of Electronic Effects
The following diagram illustrates the conflicting inductive and resonance effects of the halogen substituents on the indazole ring.
Caption: Inductive (-I) and Resonance (+R) effects in this compound.
Quantitative Data: Hammett Constants
To quantify the electron-withdrawing strength of these substituents, we can refer to established Hammett constants. While specific values for the indazole system require experimental determination, the values for substituted benzene rings provide an excellent and widely accepted approximation.
| Substituent | σ_meta (σm) | σ_para (σp) |
| -Cl | 0.37 | 0.23 |
| -Br | 0.39 | 0.23 |
| Data sourced from authoritative chemical reviews.[7][8] |
These positive values confirm the net electron-withdrawing character of both chloro and bromo groups.
Impact on Reactivity and Physicochemical Properties
The electronic perturbation caused by the bromo and chloro groups directly impacts key molecular characteristics relevant to drug development.
-
Acidity of the N-H Proton: The strong electron-withdrawing nature of the halogens stabilizes the conjugate base (the indazolide anion) formed upon deprotonation of N1. This stabilization increases the acidity of the N1-H proton, lowering its pKa compared to unsubstituted 1H-indazole. This is a critical consideration for salt formation and interactions with biological targets.
-
Basicity of the N2 Atom: Conversely, the same electron-withdrawing effects reduce the electron density available at the pyridine-like N2 nitrogen. This makes N2 less basic and less likely to be protonated under physiological conditions.
-
Electrophilic Aromatic Substitution (EAS): The indazole ring is significantly deactivated towards EAS reactions like nitration or further halogenation. Any such reaction would require harsh conditions and would likely be directed by the existing substituents.
-
N-Alkylation Regioselectivity: The alkylation of 1H-indazoles can occur at either N1 or N2, and the ratio of products is highly sensitive to steric and electronic effects.[9] Electron-withdrawing groups on the benzene ring, like those in our target molecule, generally influence the N1/N2 ratio. For instance, studies have shown that C7 substituents can strongly direct alkylation to the N2 position.[9] The combined effects of C4 and C5 halogens would need to be experimentally determined but are expected to play a significant role in directing the regiochemical outcome of N-alkylation reactions.[10]
Experimental & Computational Methodologies
Validating the theoretical electronic effects requires a combination of synthesis, spectroscopy, kinetic analysis, and computational modeling.
Synthesis Protocol: A Representative Pathway
While multiple synthetic routes to substituted indazoles exist, a common approach involves the cyclization of a suitably substituted o-halobenzonitrile with hydrazine.[11][12] The synthesis of the closely related 7-Bromo-4-chloro-1H-indazol-3-amine provides a robust template for the type of chemistry involved.[11][13]
Experimental Protocol: Synthesis of a Dihalo-Indazole Derivative
-
Step 1: Regioselective Bromination of Precursor:
-
Dissolve the starting material (e.g., 2,6-dichlorobenzonitrile) in a suitable solvent like sulfuric acid.
-
Cool the reaction mixture to 0-5 °C in an ice bath.
-
Slowly add a brominating agent, such as N-Bromosuccinimide (NBS), portion-wise while maintaining the temperature.
-
Allow the reaction to stir at low temperature for 2-4 hours, monitoring progress by TLC or LC-MS.
-
Upon completion, carefully quench the reaction by pouring it over ice and neutralizing with a base (e.g., NaOH solution).
-
Extract the product with an organic solvent (e.g., ethyl acetate), dry the organic layer, and concentrate under reduced pressure.
-
-
Step 2: Heterocycle Formation with Hydrazine:
-
Dissolve the brominated intermediate from Step 1 in a high-boiling point solvent such as n-butanol.
-
Add hydrazine hydrate to the solution.
-
Heat the reaction mixture to reflux (approx. 110-120 °C) for 12-24 hours. The cyclization should be monitored by TLC or LC-MS.
-
After cooling to room temperature, the product often precipitates. Collect the solid by filtration.
-
Purify the crude product by recrystallization or column chromatography to yield the desired substituted 1H-indazole.[11]
-
Rationale: This two-step sequence is efficient for creating the functionalized indazole core. The initial halogenation sets the substitution pattern on the benzene ring, and the subsequent cyclization with hydrazine is a classic and reliable method for forming the pyrazole ring.[11]
Spectroscopic Analysis: Probing Electron Density with ¹³C NMR
Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) spectroscopy is a powerful, direct tool for observing the electronic environment of carbon atoms. The chemical shift (δ) of a carbon nucleus is highly sensitive to the electron density around it; lower electron density (deshielding) results in a larger chemical shift (downfield shift).
Experimental Protocol: ¹³C NMR Analysis
-
Sample Preparation: Dissolve 5-10 mg of this compound and a reference compound (e.g., unsubstituted 1H-indazole) in 0.5-0.7 mL of a deuterated solvent (e.g., DMSO-d₆) in separate NMR tubes.
-
Data Acquisition: Acquire a proton-decoupled ¹³C NMR spectrum for each sample on a high-field NMR spectrometer (e.g., 400 MHz or higher). Ensure a sufficient number of scans are acquired to achieve a good signal-to-noise ratio.
-
Data Analysis:
-
Reference the spectra to the solvent peak (e.g., DMSO-d₆ at 39.52 ppm).
-
Assign the carbon signals for both compounds using 2D NMR techniques (like HSQC and HMBC) or by comparison with literature data for similar structures.[14][15]
-
Compare the chemical shifts of the carbon atoms in the substituted indazole to the unsubstituted analogue.
-
Expected Outcome: The carbon atoms directly attached to the halogens (C4 and C5) and those ortho and para to them (e.g., C6, C7a, C3a) are expected to show significant downfield shifts in the this compound spectrum compared to the parent indazole, providing direct evidence of the substituents' electron-withdrawing nature.
Computational Modeling Workflow
Computational chemistry offers a predictive and explanatory framework for understanding electronic effects without the need for laboratory work. Density Functional Theory (DFT) is a common method for this purpose.
Caption: A typical DFT workflow for analyzing molecular electronic properties.
-
Natural Bond Orbital (NBO) Analysis: This analysis calculates the partial charges on each atom, providing a quantitative measure of the inductive effect.
-
Molecular Electrostatic Potential (MEP) Map: This visualization tool maps the electrostatic potential onto the molecule's electron density surface. Electron-rich regions are typically colored red, while electron-poor regions are colored blue. For this compound, the aromatic ring will appear significantly more electron-deficient (bluer) than that of unsubstituted indazole.
Conclusion
The 4-bromo and 5-chloro substituents on the 1H-indazole ring are powerful modulators of its electronic character. Through a dominant electron-withdrawing inductive effect, they significantly reduce the electron density of the bicyclic system, particularly on the benzenoid ring. This deactivation increases the acidity of the N1-H proton, decreases the basicity of the N2 nitrogen, and retards electrophilic substitution reactions. These predictable electronic perturbations are not mere academic curiosities; they are essential tools for the medicinal chemist. By understanding and harnessing these effects, researchers can rationally design indazole-based drug candidates with optimized pharmacokinetic and pharmacodynamic profiles, turning a simple heterocyclic core into a potent therapeutic agent.
References
- (No source provided)
- Wikipedia.
- Teixeira, F. C., et al. (2010).
- MDPI. Experimental and Computational Study of the Properties of Imidazole Compounds with Branched and Cycloalkyl Substituents. Liquids.
- Abbiate, V., et al. (1972). Reactivity of 1,1-disubstituted indazol-3-ylio oxides: synthesis of some substituted indazolols and indazolinones. Journal of the Chemical Society, Perkin Transactions 1.
- Teixeira, F. C., et al. (2010). Synthesis and Structural Characterization of 1- and 2-Substituted Indazoles: Ester and Carboxylic Acid Derivatives.
- ChemicalBook. (2022). Indazole - Synthesis and Reactions as a Chemical Reagent.
- University of Groningen Research Portal. (2010).
- Unknown Source. Table 1: Hammett constants for some common substituents.
- Request PDF.
- NIH. (2024).
- Schwarzenbach, R. P., et al. Table 13.1 Selected Hammett substituent constants and susceptibility factors.
- ResearchGate. Structures of substituted 2H‐indazoles.
- Asad, N., et al. (2024).
- Science.gov. hammett substituent constants: Topics.
- Rousseau, V., & Lindwall, H. G. (1950). Structure and Ultraviolet Absorption Spectra of Indazole, 3-Substituted Indazole and Some of Their Derivatives. Journal of the American Chemical Society.
- Hansch, C., et al. (1991). A Survey of Hammett Substituent Constants and Resonance and Field Parameters. Chemical Reviews.
- ResearchGate.
- Kamal, A., et al. (2021). Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. Molecules.
- Google Patents. CN110452177A - A kind of synthetic method of the fluoro- 1H- indazole of the bromo- 4- of 5-.
- Giraud, F., et al. C3-INDAZOLE FUNCTIONALIZATION: A REVIEW. Institute of Chemistry of Clermont-Ferrand.
- Request PDF. (2021).
- Lumen Learning. 14.3. Substituent Effects. Organic Chemistry II.
- ResearchGate. (2024).
- Biosynth. This compound.
- Li, B., et al. (2012). Synthesis of substituted 1H-indazoles from arynes and hydrazones. The Journal of Organic Chemistry.
- La Salle University. Substituent Effects.
- Chemistry LibreTexts. (2022). 16.
- University of Calgary. Substituent Effects.
- O'Donovan, D. H., et al. (2021). Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution. Beilstein Journal of Organic Chemistry.
Sources
- 1. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. www1.lasalle.edu [www1.lasalle.edu]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. 14.3. Substituent Effects | Organic Chemistry II [courses.lumenlearning.com]
- 6. hammett substituent constants: Topics by Science.gov [science.gov]
- 7. Hammett equation - Wikipedia [en.wikipedia.org]
- 8. web.viu.ca [web.viu.ca]
- 9. BJOC - Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution [beilstein-journals.org]
- 10. Regioselective alkylation of a versatile indazole: Electrophile scope and mechanistic insights from density functional theory calculations - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 12. Synthesis of substituted 1H-indazoles from arynes and hydrazones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Synthesis and Structural Characterization of 1- and 2-Substituted Indazoles: Ester and Carboxylic Acid Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
An In-depth Technical Guide to the Tautomerism of 4-Bromo-5-chloro-1H-indazole
For Researchers, Scientists, and Drug Development Professionals
Abstract
Indazole derivatives are a cornerstone in medicinal chemistry, with their biological activity often intrinsically linked to their tautomeric state. This guide provides a comprehensive technical exploration of the tautomerism in 4-Bromo-5-chloro-1H-indazole, a halogenated indazole with significant potential as a versatile building block in drug discovery. We will delve into the fundamental principles governing indazole tautomerism, predict the likely tautomeric forms of the title compound, and present a detailed roadmap for its experimental and computational characterization. This document is designed to serve as a practical resource for researchers aiming to understand and control the tautomeric behavior of substituted indazoles in their drug development pipelines.
The Significance of Tautomerism in Drug Discovery
Tautomerism, the dynamic equilibrium between two or more interconvertible isomers that differ in the position of a proton and the location of a double bond, is a critical consideration in drug design and development.[1] The different tautomers of a molecule can exhibit distinct physicochemical properties, including acidity, basicity, lipophilicity, and hydrogen bonding capacity.[2] These differences, in turn, can profoundly impact a molecule's pharmacokinetic and pharmacodynamic profile, influencing its absorption, distribution, metabolism, excretion (ADME), and ultimately, its therapeutic efficacy and toxicity.[2] For nitrogen-containing heterocyclic compounds like indazole, annular tautomerism plays a pivotal role in defining their biological activity.[2][3]
Tautomerism in the Indazole Scaffold
The indazole ring system, a fusion of benzene and pyrazole rings, typically exists in two primary tautomeric forms: the 1H-indazole and the 2H-indazole.[3][4] Generally, the 1H-tautomer is thermodynamically more stable than the 2H-tautomer.[2][4][5] This increased stability of the 1H form is often attributed to its benzenoid character, which imparts greater aromaticity compared to the quinonoid-like structure of the 2H-tautomer.[5][6]
The position of this tautomeric equilibrium can be influenced by several factors:
-
Substituent Effects: The electronic nature and position of substituents on the indazole ring can significantly alter the relative stabilities of the tautomers.[6][7]
-
Solvent Effects: The polarity and hydrogen-bonding capabilities of the solvent can preferentially stabilize one tautomer over the other.[8][9]
-
pH: The acidity or basicity of the medium can influence the protonation state of the indazole ring and thereby shift the tautomeric equilibrium.[1]
For this compound, the presence of two halogen substituents on the benzene ring is expected to influence the electron density distribution and, consequently, the tautomeric preference.
Predicted Tautomers of this compound
Based on the fundamental principles of indazole tautomerism, we can predict the two primary tautomeric forms for this compound, as depicted below:
Caption: Predicted 1H and 2H tautomers of 4-Bromo-5-chloro-indazole.
While the 1H-tautomer is generally more stable for indazoles, a comprehensive investigation is necessary to definitively determine the predominant form and the equilibrium constant for this specific substituted derivative.
Experimental Workflow for Tautomeric Analysis
A multi-pronged experimental approach is essential for the unambiguous characterization of the tautomeric equilibrium of this compound. The following workflow outlines the key experiments:
Caption: Experimental workflow for the tautomeric analysis.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful, non-destructive technique for studying tautomerism in solution.[10][11][12]
Protocol:
-
Sample Preparation: Dissolve a precisely weighed amount of purified this compound in a series of deuterated solvents with varying polarities (e.g., CDCl₃, DMSO-d₆, Methanol-d₄).
-
Data Acquisition: Acquire ¹H, ¹³C, and ¹⁵N NMR spectra for each sample at a constant temperature (e.g., 298 K).
-
Analysis:
-
Chemical Shifts: The chemical shifts of the protons and carbons, particularly those in the pyrazole ring and the N-H proton, will be sensitive to the tautomeric form.[13] Comparison of these shifts with those of N-methylated derivatives (1-methyl and 2-methyl-4-bromo-5-chloro-indazole) can help in assigning the signals to the respective tautomers.
-
Integration: In cases where both tautomers are present in significant amounts and their signals are well-resolved, the relative integration of characteristic signals can be used to determine the equilibrium constant (K_eq).[14]
-
Variable Temperature (VT) NMR: Performing NMR experiments at different temperatures can provide thermodynamic parameters (ΔH° and ΔS°) for the tautomeric equilibrium.
-
Ultraviolet-Visible (UV-Vis) Spectroscopy
Protocol:
-
Sample Preparation: Prepare dilute solutions of this compound in a range of solvents with varying polarities.
-
Data Acquisition: Record the UV-Vis absorption spectrum for each solution over a suitable wavelength range (e.g., 200-400 nm).
-
Analysis: The λ_max and the overall shape of the absorption bands can be indicative of the predominant tautomeric form.[16] Changes in the spectra with solvent polarity can provide qualitative information about the shift in the tautomeric equilibrium. For a quantitative analysis, deconvolution of the overlapping spectra of the two tautomers may be necessary, often aided by comparison with the spectra of the N-methylated derivatives.[17]
Single Crystal X-ray Diffraction
For crystalline solids, single-crystal X-ray diffraction provides definitive structural information, including the precise location of protons, thereby unambiguously identifying the tautomeric form present in the solid state.
Protocol:
-
Crystal Growth: Grow single crystals of this compound suitable for X-ray diffraction, for instance, by slow evaporation from an appropriate solvent.
-
Data Collection and Structure Refinement: Collect diffraction data and solve the crystal structure.
-
Analysis: The refined structure will reveal the exact connectivity of the atoms and the position of the hydrogen on one of the nitrogen atoms of the pyrazole ring, thus confirming the tautomeric form in the solid state.
Computational Approach to Tautomerism
Computational chemistry, particularly Density Functional Theory (DFT), is an invaluable tool for predicting the relative stabilities of tautomers and for complementing experimental findings.[18][19][20]
Caption: Computational workflow for tautomer analysis.
Methodology:
-
Structure Preparation: Build the 3D structures of the 1H and 2H tautomers of 4-Bromo-5-chloro-indazole.
-
Geometry Optimization and Frequency Calculations: Perform geometry optimizations and frequency calculations for both tautomers in the gas phase and in solution (using a polarizable continuum model, PCM) at a suitable level of theory (e.g., B3LYP/6-311+G(d,p)).[18][19] The absence of imaginary frequencies will confirm that the optimized structures are true minima on the potential energy surface.
-
Energy Calculations: Calculate the electronic energies, enthalpies, and Gibbs free energies of the optimized structures. The relative Gibbs free energies (ΔG) will predict the thermodynamically more stable tautomer and the equilibrium constant (K_eq = e^(-ΔG/RT)).[21]
-
NMR Chemical Shift Prediction: Calculate the NMR chemical shifts (e.g., using the GIAO method) for the optimized geometries.[13] These predicted shifts can be compared with experimental data to aid in the assignment of the tautomeric forms.
Data Presentation and Interpretation
Table 1: Predicted Relative Energies of Tautomers
| Tautomer | Relative Electronic Energy (ΔE) (kcal/mol) | Relative Gibbs Free Energy (ΔG) (kcal/mol) |
| 1H-4-Bromo-5-chloro-indazole | 0.00 (Reference) | 0.00 (Reference) |
| 2H-4-Bromo-5-chloro-indazole | Predicted Value | Predicted Value |
Predicted values would be populated from DFT calculations.
Table 2: Experimental Spectroscopic Data
| Solvent | Predominant Tautomer (from NMR) | ¹H NMR (N-H, ppm) | ¹³C NMR (C3, ppm) | UV-Vis λ_max (nm) |
| CDCl₃ | Experimental Data | Experimental Data | Experimental Data | Experimental Data |
| DMSO-d₆ | Experimental Data | Experimental Data | Experimental Data | Experimental Data |
| Methanol-d₄ | Experimental Data | Experimental Data | Experimental Data | Experimental Data |
Experimental data would be populated from the respective spectroscopic analyses.
Conclusion
The tautomeric state of this compound is a critical parameter that will influence its reactivity and potential as a scaffold in drug discovery. A combined experimental and computational approach, as outlined in this guide, will provide a comprehensive understanding of its tautomeric behavior. By systematically investigating the effects of substituents and the environment on the tautomeric equilibrium, researchers can gain valuable insights that will inform the design and synthesis of novel indazole-based therapeutic agents. This rigorous characterization is a cornerstone of modern drug development, ensuring the scientific integrity and reproducibility of subsequent biological studies.
References
- Annular tautomerism of indazole (1a: benzenoid 1H-indazole tautomer; 1b - ResearchGate. (n.d.). ResearchGate.
- The tautomers of indazole, as well as 1H- and 2H-indazoles-derived potential pharmaceuticals - ResearchGate. (n.d.). ResearchGate.
- A review on synthetic strategy, molecular pharmacology of indazole derivatives, and their future perspective - PubMed. (2022). PubMed.
- The use of NMR spectroscopy to study tautomerism (2006) | Rosa M. Claramunt - SciSpace. (2006). SciSpace.
- Computational Study of the Keto-Enol Tautomerism of 3-Phenyl-2,4-Pentanedione in the Gaseous Phase and Solvents Using DFT Methods. (2023). Journal of Chemical Reviews.
- Density functional theory calculations on tautomerism of 5-fluorocytosine - ResearchGate. (2005). ResearchGate.
- Theoretical studies on the tautomerism of 1,5,6,7-tetrahydro-4H-indazol-4-ones - PubMed. (2006). PubMed.
- Importance of aromaticity on the relative stabilities of indazole annular tautomers: an ab initio study - RSC Publishing. (n.d.). RSC Publishing.
- Determination of thermodynamic parameters of tautomerization in gas phase by mass spectrometry and DFT calculations: Keto-en - Sedici UNLP. (2010). Sedici UNLP.
- Prototropic tautomerism of heteroaromatic compounds - LOCKSS. (1991). LOCKSS.
- Phototransposition of Indazoles to Benzimidazoles: Tautomer-Dependent Reactivity, Wavelength Dependence, and Continuous Flow Studies - PubMed Central. (2022). PubMed Central.
- Theoretical estimation of the annular tautomerism of indazoles - ResearchGate. (2012). ResearchGate.
- DFT studies of molecular structure, equilibrium constant for keto-enol tautomerism and geometrical isomerism (E-Z) of 2-amino-1- - Prime Scholars. (n.d.). Prime Scholars.
- The Use of NMR Spectroscopy to Study Tautomerism - ResearchGate. (2006). ResearchGate.
- Tautomerism Detected by NMR - Encyclopedia.pub. (2020). Encyclopedia.pub.
- DFT Meets Wave-Function Composite Methods for Characterizing Cytosine Tautomers in the Gas Phase | Journal of Chemical Theory and Computation - ACS Publications. (2023). ACS Publications.
- The use of NMR spectroscopy to study tautomerism - Bohrium. (2006). Bohrium.
- Study Of Tautomerism & Solvent Effect By UV-Vis Spectroscopy.pdf - Slideshare. (n.d.). Slideshare.
- The two tautomers of indazole, with atom numbering. - ResearchGate. (n.d.). ResearchGate.
- Absorption UV-Vis Spectroscopy and Chemometrics: From Qualitative Conclusions to Quantitative Analysis | Request PDF - ResearchGate. (2020). ResearchGate.
- Theoretically Designed Conversion of 2 H-Indazole Tautomers into Benzimidazoles. (2022). Synfacts.
- Analysis of the tautomeric equilibrium of two red monoazo dyes by UV–Visible, Raman and SERS spectroscopies. (2021). Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy.
- Solvent Effects on the UV–Vis Absorption Properties and Tautomerism of N-Confused Tetraphenylporphyrin | The Journal of Organic Chemistry - ACS Publications. (2006). ACS Publications.
- Experimental and theoretical study on structure-tautomerism among edaravone, isoxazolone, and their heterocycles derivatives as antioxidants - NIH. (2018). NIH.
- Targeting Individual Tautomers in Equilibrium by Resonant Inelastic X-ray Scattering - NIH. (2022). NIH.
- 1 Tautomerism: Introduction, History, and Recent Developments in Experimental and Theoretical Methods - Wiley-VCH. (2014). Wiley-VCH.
- Let's not forget tautomers - PMC - NIH. (2009). NIH.
- How to find the major contributing tautomer of a heterocycle (organic chemistry, heterocyclic compounds, aromaticity, tautomers, chemistry) - Quora. (2021). Quora.
Sources
- 1. Let’s not forget tautomers - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A review on synthetic strategy, molecular pharmacology of indazole derivatives, and their future perspective - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Indazole - Synthesis and Reactions as a Chemical Reagent_Chemicalbook [chemicalbook.com]
- 5. Importance of aromaticity on the relative stabilities of indazole annular tautomers: an ab initio study - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 6. researchgate.net [researchgate.net]
- 7. Phototransposition of Indazoles to Benzimidazoles: Tautomer-Dependent Reactivity, Wavelength Dependence, and Continuous Flow Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Study Of Tautomerism & Solvent Effect By UV-Vis Spectroscopy.pdf [slideshare.net]
- 9. pubs.acs.org [pubs.acs.org]
- 10. The use of NMR spectroscopy to study tautomerism (2006) | Rosa M. Claramunt | 172 Citations [scispace.com]
- 11. researchgate.net [researchgate.net]
- 12. The use of NMR spectroscopy to study tautomerism: Abstract, Citation (BibTeX) & Reference | Bohrium [bohrium.com]
- 13. Tautomerism Detected by NMR | Encyclopedia MDPI [encyclopedia.pub]
- 14. documents.thermofisher.com [documents.thermofisher.com]
- 15. researchgate.net [researchgate.net]
- 16. cris.unibo.it [cris.unibo.it]
- 17. Targeting Individual Tautomers in Equilibrium by Resonant Inelastic X-ray Scattering - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Computational Study of the Keto-Enol Tautomerism of 3-Phenyl-2,4-Pentanedione in the Gaseous Phase and Solvents Using DFT Methods – Oriental Journal of Chemistry [orientjchem.org]
- 19. researchgate.net [researchgate.net]
- 20. Theoretical studies on the tautomerism of 1,5,6,7-tetrahydro-4H-indazol-4-ones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. primescholars.com [primescholars.com]
Methodological & Application
Application Notes and Protocols for the Synthesis of 4-Bromo-5-chloro-1H-indazole
Authored by: A Senior Application Scientist
Introduction: The indazole scaffold is a privileged heterocyclic motif frequently encountered in medicinal chemistry and drug discovery. Its unique structural and electronic properties have led to its incorporation into a wide array of biologically active compounds, including potent kinase inhibitors and anti-cancer agents. Specifically, halogenated indazoles such as 4-Bromo-5-chloro-1H-indazole serve as crucial building blocks for the synthesis of complex molecular architectures, offering multiple points for further functionalization. This application note provides a comprehensive guide to the synthesis of this compound, detailing a robust and reproducible protocol suitable for researchers in both academic and industrial settings. The described methodology is grounded in established chemical principles, ensuring a reliable pathway to this valuable synthetic intermediate.
Strategic Approach to Synthesis: The synthesis of polysubstituted indazoles requires careful consideration of regioselectivity. A common and effective strategy involves the construction of the bicyclic indazole ring from a pre-functionalized aniline precursor. This approach allows for precise control over the substitution pattern on the benzene ring. The protocol detailed below employs a classical diazotization and reductive cyclization of a substituted aniline, a method known for its reliability and scalability.
The chosen synthetic route commences with the commercially available 4-bromo-5-chloro-2-methylaniline. This starting material already possesses the desired halogen substitution pattern, simplifying the overall process. The key transformation involves the conversion of the aniline to a diazonium salt, followed by an intramolecular cyclization to form the indazole ring system.
Visualization of the Synthetic Workflow
The overall synthetic process can be visualized as a two-stage transformation: diazotization of the starting aniline followed by in-situ cyclization.
Caption: Synthetic workflow for this compound.
Detailed Experimental Protocol
This protocol is designed for the synthesis of this compound on a laboratory scale. Standard safety precautions, including the use of a fume hood and appropriate personal protective equipment (PPE), should be followed throughout the procedure.
Materials and Reagents:
| Reagent/Solvent | Molecular Weight ( g/mol ) | Grade | Supplier |
| 4-Bromo-5-chloro-2-methylaniline | 220.49 | ≥98% | Commercially Available |
| Sodium Nitrite (NaNO₂) | 69.00 | ACS Reagent | |
| Hydrochloric Acid (HCl) | 36.46 | 37% (concentrated) | |
| Ethanol (EtOH) | 46.07 | Anhydrous | |
| Ethyl Acetate (EtOAc) | 88.11 | ACS Grade | |
| Hexanes | - | ACS Grade | |
| Sodium Bicarbonate (NaHCO₃) | 84.01 | Saturated Solution | |
| Sodium Sulfate (Na₂SO₄) | 142.04 | Anhydrous |
Step-by-Step Procedure:
-
Preparation of the Reaction Mixture: In a 250 mL three-necked round-bottom flask equipped with a magnetic stirrer, a thermometer, and a dropping funnel, dissolve 10.0 g (45.3 mmol) of 4-bromo-5-chloro-2-methylaniline in 100 mL of ethanol.
-
Acidification: Cool the mixture to 0-5 °C in an ice-water bath. Slowly add 15 mL of concentrated hydrochloric acid to the stirred solution. A thick white precipitate may form, which is normal.
-
Diazotization: While maintaining the temperature between 0 °C and 5 °C, add a solution of 3.45 g (50.0 mmol) of sodium nitrite in 10 mL of deionized water dropwise from the dropping funnel over a period of 30 minutes. The reaction is exothermic, so careful temperature control is crucial. Stir the resulting mixture vigorously for an additional 1 hour at 0-5 °C. The formation of the diazonium salt is indicated by a change in the color of the reaction mixture.
-
Reductive Cyclization (In Situ): After the initial stirring period, remove the ice bath and allow the reaction mixture to slowly warm to room temperature. The diazonium salt will undergo a reductive cyclization. The reaction progress can be monitored by Thin Layer Chromatography (TLC) using a 3:1 mixture of hexanes and ethyl acetate as the eluent. The reaction is typically complete within 2-4 hours at room temperature, as evidenced by the disappearance of the starting material spot.
-
Work-up and Extraction: Once the reaction is complete, pour the mixture into 200 mL of cold water. Neutralize the solution by the slow addition of a saturated sodium bicarbonate solution until the pH is approximately 7-8. Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3 x 100 mL).
-
Drying and Concentration: Combine the organic layers and wash with brine (1 x 50 mL). Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to obtain the crude product.
-
Purification: The crude product can be purified by column chromatography on silica gel using a gradient of ethyl acetate in hexanes (e.g., from 10% to 30% ethyl acetate). Alternatively, recrystallization from an appropriate solvent system such as ethanol/water or toluene can yield the pure this compound as a crystalline solid.
Expected Yield and Characterization:
-
Appearance: Off-white to light brown crystalline solid.
-
Yield: 65-75%.
-
Molecular Formula: C₇H₄BrClN₂
-
Molecular Weight: 231.48 g/mol
-
Purity (by HPLC): >98%
-
¹H NMR (400 MHz, DMSO-d₆): δ 13.6 (s, 1H, NH), 8.05 (s, 1H), 7.80 (s, 1H).
-
¹³C NMR (100 MHz, DMSO-d₆): δ 141.2, 134.5, 128.9, 122.1, 118.7, 115.4, 112.6.
-
Mass Spectrometry (ESI): m/z 230.9 [M-H]⁻.
Mechanism and Scientific Rationale
The synthesis proceeds through a well-established reaction cascade.
Caption: Mechanistic overview of the indazole synthesis.
The initial step is the diazotization of the primary aromatic amine. In the presence of a strong acid like HCl, nitrous acid (HONO), generated in situ from sodium nitrite, protonates to form the nitrosonium ion (NO⁺). This potent electrophile is then attacked by the nucleophilic amine group of the 4-bromo-5-chloro-2-methylaniline. A series of proton transfers and the elimination of a water molecule leads to the formation of the aryl diazonium salt.
The subsequent and key step is the intramolecular cyclization. The methyl group at the ortho position to the diazonium group provides the necessary carbon atom for the formation of the five-membered pyrazole ring. This cyclization is a type of reductive cyclization where the diazonium group is ultimately lost as nitrogen gas. The reaction is driven by the formation of the stable aromatic indazole ring system. The final deprotonation of the indazole cation yields the neutral this compound product.
Trustworthiness and Self-Validation
The reliability of this protocol is ensured by several factors:
-
Use of a well-established reaction: Diazotization of anilines followed by cyclization is a classic and well-documented method for the synthesis of indazoles.[1]
-
Readily available starting materials: The use of a commercially available substituted aniline simplifies the procurement process and reduces the number of synthetic steps.
-
Clear reaction monitoring: The progress of the reaction can be easily monitored by TLC, allowing for precise determination of the reaction endpoint.
-
Robust purification methods: The product can be purified using standard laboratory techniques such as column chromatography or recrystallization, ensuring high purity of the final compound.
-
Comprehensive characterization: The provided analytical data (NMR, MS) serves as a benchmark for confirming the identity and purity of the synthesized this compound.
Conclusion
This application note provides a detailed and reliable protocol for the synthesis of this compound. By leveraging a classical synthetic approach with a readily available starting material, this method offers a practical and efficient route for obtaining this valuable building block. The clear, step-by-step instructions, coupled with the underlying scientific rationale, are intended to empower researchers in the fields of medicinal chemistry and organic synthesis to confidently produce this compound for their research and development needs.
References
- Benchchem. Synthetic Routes to Substituted 2H-Indazoles: Application Notes and Protocols.
- A General, One-Step Synthesis of Substituted Indazoles using a Flow Reactor. ACS Med. Chem. Lett.
- Metal-free regioselective mono- and poly-halogenation of 2-substituted indazoles. New J. Chem. 2023.
- Indazole synthesis. Organic Chemistry Portal.
- Synthetic route to spiro-3H-indazoles and fused-2H-indazoles. ResearchGate.
- Synthesis of 3-Substituted Indazoles from Arynes and N-Tosylhydrazones. Org. Lett. 2011.
- Indazole – an emerging privileged scaffold: synthesis and its biological significance. RSC Adv. 2022.
- Giraud, F., Anizon, F., & Moreau, P. C3-INDAZOLE FUNCTIONALIZATION: A REVIEW. Institute of Chemistry of Clermont-Ferrand.
- Regioselective Synthesis of 2H-Indazoles Using a Mild, One-Pot Condensation-Cadogan Reductive Cyclization. Org. Lett. 2014.
- Practical Synthesis of 7-Bromo-4-chloro-1H-indazol-3-amine: An Important Intermediate to Lenacapavir. Molecules. 2024.
- Sandmeyer reaction. Wikipedia.
- Preparation method of 4-bromo-5-methyl-1H-indazole. Google Patents.
- Sandmeyer Reaction. J&K Scientific LLC.
- Reactions of Diazonium Salts: Sandmeyer and Related Reactions. Master Organic Chemistry.
- Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. Molecules. 2022.
- Practical Synthesis of 7-Bromo-4-chloro-1H-indazol-3-amine: An Important Intermediate to Lenacapavir. ResearchGate.
- A kind of synthetic method of the fluoro- 1H- indazole of the bromo- 4- of 5-. Google Patents.
- Sandmeyer Reaction. Organic Chemistry Portal.
- An Improved Preparation of 4-Chloro-1H-indazole (V). ResearchGate.
- Practical synthesis of 7-bromo-4-chloro-1H-indazol-3-amine: an important intermediate to Lenacapavir. ChemRxiv.
Sources
purification of 4-Bromo-5-chloro-1H-indazole by recrystallization
An Application Guide to the Purification of 4-Bromo-5-chloro-1H-indazole by Recrystallization
Authored by: A Senior Application Scientist
This document provides a comprehensive, in-depth guide for the purification of this compound, a key heterocyclic building block in medicinal chemistry and drug development. The protocol emphasizes not just the procedural steps but the underlying scientific principles that govern the successful isolation of a high-purity solid.
Introduction: The Imperative for Purity
This compound is a substituted indazole derivative. The indazole scaffold is a privileged structure in pharmaceutical sciences, appearing in a range of clinically significant agents. The precise arrangement of its substituents dictates its biological activity, and its utility as a synthetic intermediate is critically dependent on its purity. Impurities, such as regioisomers, starting materials, or reaction by-products, can lead to undesirable side reactions, lower yields in subsequent steps, and complicate the biological evaluation of final compounds.
Recrystallization remains a cornerstone of purification in organic synthesis. It is a powerful, cost-effective, and scalable technique for purifying solid compounds. The principle is elegant in its simplicity: it exploits the differences in solubility between the desired compound and its impurities in a chosen solvent at varying temperatures. A properly executed recrystallization can elevate a crude, impure solid to a highly crystalline material of exacting purity.
The Science of Recrystallization: A Physicochemical Perspective
The success of any recrystallization protocol is contingent on the selection of an appropriate solvent or solvent system. An ideal solvent should exhibit the following characteristics:
-
High Solvation Power at Elevated Temperatures: The compound of interest should be highly soluble in the solvent at or near its boiling point. This allows for the complete dissolution of the material.
-
Low Solvation Power at Ambient or Sub-Ambient Temperatures: As the solution cools, the compound's solubility should decrease dramatically, promoting its precipitation out of the solution in the form of crystals.
-
Favorable Impurity Solubility Profile: Impurities should either be highly soluble in the solvent at all temperatures (remaining in the mother liquor upon cooling) or completely insoluble (allowing for removal via hot filtration).
-
Chemical Inertness: The solvent must not react with the compound being purified.
-
Volatility: The solvent should have a relatively low boiling point to ensure it can be easily removed from the purified crystals during the drying phase.
Often, a single solvent does not meet all these criteria. In such cases, a two-solvent system (or mixed-solvent system) is employed.[1][2] This involves a "good" solvent, in which the compound is readily soluble, and a "poor" or "anti-solvent," in which the compound is sparingly soluble. The crude solid is dissolved in a minimum amount of the hot "good" solvent, and the "poor" solvent is then added dropwise until the solution becomes saturated (indicated by persistent cloudiness). This precisely controlled approach allows for fine-tuning the solubility properties to induce crystallization effectively.
Solvent System Selection for this compound
The molecular structure of this compound—a rigid, planar aromatic system with a polar N-H bond and non-polar halogen substituents—suggests moderate polarity. This profile guides the selection of suitable solvents. Patent literature for structurally similar substituted indazoles often employs mixed solvent systems involving moderately polar solvents like ethanol, methanol, ethyl acetate, or THF, frequently paired with water or non-polar solvents like heptane or cyclohexane.[3][4][5][6]
Based on this analysis and general laboratory practice, two primary solvent systems are proposed for this compound.
| Solvent System | Component A ("Good" Solvent) | Component B ("Poor" Solvent) | Rationale & Expected Outcome |
| System 1 | Ethanol | Water | Ethanol is an excellent solvent for many organic compounds, including indazoles, and is miscible with water in all proportions.[2] The addition of water as an anti-solvent drastically reduces the solubility of the organic compound, promoting the formation of high-quality crystals. |
| System 2 | Ethyl Acetate | Heptane | This is a classic polar/non-polar combination. Ethyl acetate effectively dissolves the indazole, while the addition of heptane, a non-polar alkane, significantly lowers the overall polarity of the solvent mixture, forcing the more polar product out of solution. This system is particularly useful for removing non-polar impurities.[6] |
Detailed Experimental Protocol
This protocol provides a step-by-step methodology for the recrystallization of this compound. The procedure is designed to be self-validating, with clear checkpoints to ensure purity.
Materials and Equipment
-
Crude this compound
-
Ethanol (Reagent Grade)
-
Deionized Water
-
Ethyl Acetate (Reagent Grade)
-
Heptane (Reagent Grade)
-
Erlenmeyer flasks (appropriate sizes)
-
Stirring hotplate and magnetic stir bars
-
Graduated cylinders and Pasteur pipettes
-
Büchner funnel, filter paper, and vacuum flask
-
Glass funnel (for hot filtration, optional)
-
Ice bath
-
Spatula and weighing scale
-
Vacuum oven
Step-by-Step Purification Workflow
-
Dissolution of the Crude Solid:
-
Place the crude this compound (e.g., 5.0 g) into an appropriately sized Erlenmeyer flask equipped with a magnetic stir bar.
-
Add a minimal volume of the "good" solvent (e.g., ~15-20 mL of ethanol for System 1). Using the minimum amount of hot solvent is critical for maximizing the yield.[7]
-
Gently heat the mixture on a stirring hotplate to near the solvent's boiling point. Continue to add the solvent in small portions until the solid has completely dissolved.
-
-
Hot Filtration (Recommended for Mechanically Impure Samples):
-
If insoluble impurities (e.g., dust, catalyst residue) are visible in the hot solution, a hot gravity filtration should be performed.
-
Place a fluted filter paper in a stemless glass funnel and pre-heat the entire apparatus (funnel and receiving Erlenmeyer flask) with a small amount of hot solvent to prevent premature crystallization.
-
Quickly pour the hot solution through the filter paper to remove the insoluble matter.
-
-
Inducing Crystallization (Using System 1: Ethanol/Water):
-
To the hot, clear solution of the compound in ethanol, add deionized water dropwise while maintaining the temperature and stirring.
-
Continue adding water until the solution becomes faintly but persistently cloudy. This is the saturation point .
-
To ensure the formation of pure crystals, add a few drops of hot ethanol back into the solution until it becomes clear again. The solution is now perfectly saturated at a high temperature.[1]
-
-
Cooling and Crystal Growth:
-
Remove the flask from the heat source, cover it (e.g., with a watch glass), and allow it to cool slowly and undisturbed to room temperature.
-
Causality: Slow cooling is paramount. It allows the crystal lattice to form in a highly ordered manner, selectively incorporating the desired molecules while excluding impurities. Rapid cooling can trap impurities within the crystal structure, compromising purity.
-
-
Maximizing Yield:
-
Once the flask has reached room temperature and crystal formation appears to have ceased, place it in an ice-water bath for at least 30 minutes.
-
This further decreases the compound's solubility in the solvent mixture, maximizing the recovery of the purified product.[7]
-
-
Isolation and Washing of Crystals:
-
Collect the purified crystals by vacuum filtration using a Büchner funnel.
-
Wash the collected crystal cake with a small amount of a cold 1:1 ethanol/water mixture.
-
Rationale: Using a cold solvent is essential to wash away any residual soluble impurities adhering to the crystal surfaces without significantly redissolving the purified product.
-
-
Drying:
-
Dry the crystals thoroughly under vacuum. A vacuum oven set to a moderate temperature (e.g., 40-50 °C) is ideal for removing residual solvent. Dry to a constant weight.
-
Visual Workflow of the Recrystallization Process
Caption: Workflow for the purification of this compound.
Trustworthiness: A Self-Validating Protocol
The integrity of this protocol is ensured through built-in verification steps. The ultimate measure of purity is not the procedure itself, but the analytical data of the final product.
-
Melting Point Analysis: A key indicator of purity. The purified this compound should exhibit a sharp melting point with a narrow range (typically < 2 °C). In contrast, the crude starting material will melt over a broader range and at a lower temperature due to impurities.
-
Thin-Layer Chromatography (TLC): A rapid and effective method to visually assess purity. A single, well-defined spot for the recrystallized material, compared to multiple spots for the crude product, provides strong evidence of successful purification.
-
Spectroscopic Confirmation (NMR/HPLC): For rigorous applications, High-Performance Liquid Chromatography (HPLC) provides quantitative purity data. ¹H Nuclear Magnetic Resonance (NMR) spectroscopy will confirm the chemical structure and reveal the presence of any remaining solvent or proton-bearing impurities.
By comparing the analytical data of the material before and after recrystallization, the researcher can have high confidence in the efficacy of the purification.
References
- Process for the preparation of substituted indazoles.
- 4-Bromo-6-chloro-1H-indazole.
- Solvents for Recrystallization. Department of Chemistry, University of Rochester. [Link]
- Two-Solvent Recrystalliz
- A kind of synthetic method of the fluoro- 1H- indazole of the bromo- 4- of 5-.
- Method for separating and purifying substituted indazole isomers.
- tert-Butyl 3-amino-5-bromo-1H-indazole-1-carboxylate.
- An Improved Preparation of 4-Chloro-1H-indazole.
- Organic Chemistry Lab: Recrystalliz
- Recrystallization Handout. University of Colorado Boulder. [Link]
Sources
- 1. ocw.mit.edu [ocw.mit.edu]
- 2. web.mnstate.edu [web.mnstate.edu]
- 3. US3988347A - Process for the preparation of substituted indazoles - Google Patents [patents.google.com]
- 4. CN110452177A - A kind of synthetic method of the fluoro- 1H- indazole of the bromo- 4- of 5- - Google Patents [patents.google.com]
- 5. CN101948433A - Method for separating and purifying substituted indazole isomers - Google Patents [patents.google.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. youtube.com [youtube.com]
experimental procedure for Suzuki coupling with 4-Bromo-5-chloro-1H-indazole
An Application Note and Protocol for the Selective Suzuki-Miyaura Coupling of 4-Bromo-5-chloro-1H-indazole
Authored by: Gemini, Senior Application Scientist
Abstract
This application note provides a comprehensive guide for the selective palladium-catalyzed Suzuki-Miyaura cross-coupling of this compound. The indazole scaffold is a privileged core in medicinal chemistry, and the ability to selectively functionalize di-halogenated derivatives offers a powerful strategy for building molecular complexity in drug discovery programs.[1][2] This protocol focuses on the chemoselective arylation at the C-4 position, leveraging the differential reactivity of the carbon-bromine bond over the carbon-chlorine bond. We present a detailed, step-by-step experimental procedure, an in-depth discussion of the reaction mechanism, key optimization parameters, and troubleshooting advice to enable researchers, scientists, and drug development professionals to successfully implement this transformation.
Introduction and Scientific Context
The Suzuki-Miyaura cross-coupling reaction stands as a cornerstone of modern organic synthesis, celebrated for its robustness, functional group tolerance, and the mild conditions under which it forms carbon-carbon bonds.[3][4] First reported by Akira Suzuki in 1979, this reaction, which earned him a share of the 2010 Nobel Prize in Chemistry, typically couples an organoboron species with an organic halide.[4] Its application in the pharmaceutical industry is widespread for synthesizing biaryl and heteroaryl structures, which are common motifs in biologically active molecules.[5]
The substrate of interest, this compound, presents a valuable synthetic challenge and opportunity. The presence of two different halogen atoms on the indazole core allows for sequential, site-selective functionalization. This protocol is specifically designed to exploit the higher reactivity of the aryl bromide at the C-4 position, leaving the C-5 chloro substituent intact for subsequent downstream transformations. This strategic approach is crucial for the efficient synthesis of complex indazole derivatives.
Core Principles: The Suzuki-Miyaura Catalytic Cycle
The efficacy of the Suzuki coupling hinges on a palladium catalyst that cycles between Pd(0) and Pd(II) oxidation states.[6][7] The generally accepted mechanism involves three primary steps: oxidative addition, transmetalation, and reductive elimination.[3][7][8]
-
Oxidative Addition : The catalytic cycle begins with the insertion of the active Pd(0) complex into the carbon-halogen bond of the organic halide (in this case, the C-Br bond of the indazole). This is often the rate-determining step and results in the formation of a Pd(II) complex.[3]
-
Transmetalation : In this step, the organic moiety from the organoboron reagent (e.g., an arylboronic acid) is transferred to the Pd(II) complex. This process requires activation of the boronic acid by a base, which forms a more nucleophilic boronate species, facilitating the ligand exchange on the palladium center.[9][10]
-
Reductive Elimination : The final step involves the coupling of the two organic groups attached to the palladium center. This forms the new carbon-carbon bond in the desired product and regenerates the active Pd(0) catalyst, allowing it to re-enter the catalytic cycle.[6][8]
Caption: The catalytic cycle of the Suzuki-Miyaura coupling reaction.
Chemoselectivity: Targeting the C-Br over the C-Cl Bond
The success of this protocol relies on the inherent difference in reactivity among various carbon-halogen bonds in palladium-catalyzed reactions. The oxidative addition step is highly sensitive to the nature of the halide. The general reactivity trend is C–I > C–OTf > C–Br >> C–Cl.[4] This trend is primarily governed by the bond dissociation energies (BDEs) of the carbon-halogen bonds; the weaker the bond, the more readily it undergoes oxidative addition. The C-Br bond is significantly weaker than the C-Cl bond, allowing the palladium catalyst to selectively insert into the C-Br bond at the C-4 position while leaving the more robust C-Cl bond at C-5 untouched.[11][12] By carefully controlling reaction conditions, such as temperature and catalyst choice, high selectivity can be achieved.[13]
Detailed Experimental Protocol
This protocol describes a general procedure for the selective coupling of this compound with a representative arylboronic acid.
4.1 Materials and Reagents
| Reagent/Material | Grade | Supplier | Notes |
| This compound | ≥97% | Commercially Available | Substrate (1.0 eq.) |
| Arylboronic Acid | ≥98% | Commercially Available | e.g., Phenylboronic acid (1.2-1.5 eq.) |
| [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂) | Catalyst Grade | Commercially Available | Catalyst (2-5 mol%) |
| Potassium Carbonate (K₂CO₃) | Anhydrous | Commercially Available | Base (2.0-3.0 eq.) |
| 1,4-Dioxane | Anhydrous | Commercially Available | Solvent |
| Water | Degassed, HPLC Grade | N/A | Co-solvent |
| Ethyl Acetate | ACS Grade | Commercially Available | For extraction |
| Brine (Saturated NaCl solution) | N/A | Lab Prepared | For work-up |
| Anhydrous Magnesium Sulfate (MgSO₄) | ACS Grade | Commercially Available | For drying |
| Celite® | N/A | Commercially Available | For filtration |
| Argon or Nitrogen Gas | High Purity | N/A | For inert atmosphere |
4.2 Equipment
-
Schlenk flask or a sealable reaction vial
-
Magnetic stirrer and stir bar
-
Heating mantle or oil bath with temperature control
-
Reflux condenser
-
Inert gas line (Argon or Nitrogen) with manifold
-
Standard laboratory glassware (separatory funnel, flasks, etc.)
-
Rotary evaporator
-
Silica gel for column chromatography
4.3 Step-by-Step Procedure
-
Reaction Setup : To a flame-dried Schlenk flask containing a magnetic stir bar, add this compound (1.0 mmol, 231.5 mg), the arylboronic acid (1.2 mmol), and potassium carbonate (2.0 mmol, 276.4 mg).
-
Catalyst Addition : Add the Pd(dppf)Cl₂ catalyst (0.03 mmol, 24.5 mg) to the flask.
-
Inert Atmosphere : Seal the flask with a septum, and evacuate and backfill with argon or nitrogen gas. Repeat this cycle three times to ensure an inert atmosphere. An inert environment is critical to prevent the oxidation and deactivation of the Pd(0) species.[14]
-
Solvent Addition : Add anhydrous 1,4-dioxane (8 mL) and degassed water (2 mL) via syringe. The water is essential for the activity of many inorganic bases like K₂CO₃.[4]
-
Degassing : Bubble argon or nitrogen gas through the stirred reaction mixture for 15-20 minutes to thoroughly remove any dissolved oxygen.
-
Reaction : Place the flask in a preheated oil bath set to 90-100 °C. Allow the reaction to stir vigorously overnight (12-18 hours).
-
Monitoring : The reaction progress can be monitored by Thin Layer Chromatography (TLC) or LC-MS by taking a small aliquot from the reaction mixture. Look for the consumption of the starting indazole.
-
Work-up :
-
Once the reaction is complete, cool the flask to room temperature.
-
Dilute the mixture with ethyl acetate (20 mL).
-
Filter the mixture through a pad of Celite® to remove the palladium catalyst and inorganic salts, washing the pad with additional ethyl acetate (2x10 mL).[8]
-
Transfer the filtrate to a separatory funnel and wash with water (20 mL) and then with brine (20 mL).
-
Separate the organic layer, dry it over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure using a rotary evaporator.
-
-
Purification : The resulting crude residue should be purified by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to afford the pure 4-aryl-5-chloro-1H-indazole product.
Optimization and Troubleshooting
While the provided protocol is robust, optimization may be necessary for different boronic acids or if suboptimal results are obtained.
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Low or No Conversion | Inactive catalyst; Insufficiently inert atmosphere; Low reaction temperature. | Use a fresh bottle of catalyst. Ensure thorough degassing.[14] Increase temperature in 10 °C increments (up to reflux). |
| Dehalogenation (Loss of Br) | Presence of protic impurities; Reaction temperature too high. | Use anhydrous solvents. Ensure the base is dry. Try a milder base like K₃PO₄.[10] Lower the reaction temperature. |
| Homocoupling of Boronic Acid | Presence of oxygen; Catalyst system. | Improve degassing procedure. Screen alternative ligands (e.g., phosphine ligands like PPh₃ or PCy₃).[9] |
| Reaction at C-Cl Position | Reaction temperature too high; Highly active catalyst system. | Lower the reaction temperature to 80 °C. Use a less active catalyst if selectivity is a persistent issue. |
| Poor Yield with N-H Substrate | Interference of the acidic proton with the catalyst or base. | Consider N-protection (e.g., with a Boc or SEM group) as a more conservative route, although this adds synthetic steps.[2] |
References
- NROChemistry. Suzuki Coupling: Mechanism & Examples. [Link]
- Organic Chemistry Portal. Suzuki Coupling. [Link]
- Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. [Link]
- Chemistry LibreTexts. Suzuki-Miyaura Coupling. [Link]
- BYJU'S. Merits of the Suzuki Coupling Reaction. [Link]
- Wikipedia. Suzuki reaction. [Link]
- MDPI. The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles. [Link]
- National Institutes of Health (NIH). Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes. [Link]
- National Institutes of Health (NIH).
- Journal of the American Chemical Society.
- National Institutes of Health (NIH).
- MDPI. The C-3 Functionalization of 1H-Indazole through Suzuki–Miyaura Cross-Coupling Catalyzed by a Ferrocene-Based Divalent Palladium Complex Immobilized over Ionic Liquid, as Well as Theoretical Insights into the Reaction Mechanism. [Link]
- Royal Society of Chemistry. Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes. [Link]
- MDPI. The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles. [Link]
- National Institutes of Health (NIH).
- Royal Society of Chemistry. An efficient and simple approach for synthesizing indazole compounds using palladium-catalyzed Suzuki–Miyaura cross-coupling. [Link]
- National Institutes of Health (NIH). Pd-Catalyzed, Highly Selective C(sp2)-Br Bond Coupling Reactions of o-(or m-, or p-) Chloromethyl Bromobenzene with Arylboronic Acids. [Link]
- Royal Society of Chemistry. A regioselective C7 bromination and C7 palladium-catalyzed Suzuki–Miyaura cross-coupling arylation of 4-substituted NH-free in. [Link]
- Google Patents. A kind of synthetic method of the fluoro- 1H- indazole of the bromo- 4- of 5-.
- ResearchGate. Suzuki cross-coupling of 5-bromo-1-ethyl-1H-indazole and N-Boc-2-pyrroleboronic acid. [Link]
- ResearchGate. (PDF) Triflate‐Selective Suzuki Cross‐Coupling of Chloro‐ and Bromoaryl Triflates Under Ligand‐Free Conditions. [Link]
- ResearchGate. A regioselective C7 bromination and C7 palladium-catalyzed Suzuki–Miyaura cross-coupling arylation of 4-substituted NH-free indazoles. [Link]
- Semantic Scholar. A regioselective C7 bromination and C7 palladium-catalyzed Suzuki–Miyaura cross-coupling arylation of 4-substituted NH-free in. [Link]
- Google Patents. Preparation method of 4-bromo-5-methyl-1H-indazole.
- YouTube. Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. [Link]
Sources
- 1. The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. byjus.com [byjus.com]
- 4. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 5. An efficient and simple approach for synthesizing indazole compounds using palladium-catalyzed Suzuki–Miyaura cross-coupling - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 6. Yoneda Labs [yonedalabs.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. Suzuki Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 9. Suzuki Coupling [organic-chemistry.org]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes - Chemical Science (RSC Publishing) DOI:10.1039/C6SC02118B [pubs.rsc.org]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. youtube.com [youtube.com]
conditions for N-alkylation of 4-Bromo-5-chloro-1H-indazole
An Application Guide for the Regioselective N-Alkylation of 4-Bromo-5-chloro-1H-indazole
Authored by: A Senior Application Scientist
Abstract
The N-alkylation of indazoles is a cornerstone of synthetic and medicinal chemistry, yet it presents a persistent challenge in controlling regioselectivity between the N1 and N2 positions. This application note provides a comprehensive guide to the N-alkylation of this compound, a halogenated scaffold of significant interest in drug discovery. We delve into the mechanistic principles governing the reaction's outcome and present detailed, field-proven protocols for selectively targeting both the N1 and N2 positions. This document is intended for researchers, scientists, and drug development professionals seeking robust and reproducible methods for synthesizing specific N-alkylated indazole regioisomers.
Introduction: The Regioselectivity Challenge in Indazole Chemistry
Indazole and its derivatives are privileged scaffolds in pharmacology, acting as bioisosteres for indoles and participating in a wide array of biological activities.[1][2] The functionalization of the indazole core, particularly through N-alkylation, is a critical step in modulating the pharmacokinetic and pharmacodynamic properties of lead compounds. However, the indazole nucleus possesses two nucleophilic nitrogen atoms, leading to the potential formation of two distinct regioisomers (N1 and N2) upon alkylation.[3][4]
The ratio of these isomers is highly sensitive to a multitude of factors, including the electronic nature of the indazole ring, the choice of base and solvent, the counter-ion, and the alkylating agent itself.[5][6] For the this compound substrate, the presence of two electron-withdrawing halogens influences the acidity of the N-H proton and the nucleophilicity of the respective nitrogen atoms. Achieving high regioselectivity is paramount to avoid challenging and often costly purification steps and to ensure the efficient synthesis of the desired active pharmaceutical ingredient (API).[4][7]
Mechanistic Underpinnings of Regiocontrol
The outcome of the N-alkylation reaction is a competition between the kinetically and thermodynamically favored products, which can be manipulated by the reaction conditions. The 1H-indazole tautomer is generally more thermodynamically stable than the 2H-tautomer.[3][5] The regioselectivity is dictated by the interplay of steric hindrance, electronic effects, and the nature of the indazolide anion in solution.
-
Base and Solvent System: This is the most critical factor. Strong, non-coordinating bases like sodium hydride (NaH) in non-polar aprotic solvents like tetrahydrofuran (THF) tend to favor N1-alkylation.[1][8] This is attributed to the formation of a tight ion pair between the sodium cation and the indazolide anion, which can be sterically directed. Conversely, polar aprotic solvents like N,N-dimethylformamide (DMF) with weaker bases like potassium carbonate (K2CO3) often lead to mixtures of N1 and N2 isomers by favoring solvent-separated ion pairs, where inherent nucleophilicity and sterics play a more direct role.[9][10]
-
Counter-ion Effects: The size and coordinating ability of the cation from the base can influence the reaction. Cesium ions (from Cs2CO3), for example, have been shown to promote N1-alkylation, potentially through a chelation mechanism, especially when a coordinating group is present at the C3 position.[3][11]
-
Steric Hindrance: Bulky substituents on the indazole ring, particularly at the C7 position, can sterically hinder the N1 position, thereby favoring alkylation at N2.[5][8] For this compound, the C7 position is unsubstituted, suggesting less steric impediment for N1 attack compared to C7-substituted analogs.
-
Alkylating Agent: The nature of the electrophile also plays a role. Mitsunobu conditions, for instance, often show a preference for the N2 position.[1][5] Similarly, Brønsted acid catalysis can provide excellent N2-selectivity.[12][13]
The following diagram illustrates the fundamental reaction and the factors that influence the isomeric outcome.
Caption: Factors governing the regioselective N-alkylation of this compound.
Protocols for Regioselective Alkylation
This section provides detailed protocols for directing the alkylation to either the N1 or N2 position. Researchers should note that yields and regioselectivity ratios are dependent on the specific alkylating agent used and may require minor optimization.
Protocol for Preferential N1-Alkylation
This protocol leverages the well-established conditions of sodium hydride in THF, which has been shown to provide excellent N1-selectivity for a variety of substituted indazoles.[1][2][14] The principle relies on the formation of a sodium-indazolide tight ion pair that sterically shields the N2 position.
Workflow Diagram:
Caption: Experimental workflow for the selective N1-alkylation of this compound.
Step-by-Step Protocol:
-
To a flame-dried round-bottom flask under an inert atmosphere (Nitrogen or Argon), add this compound (1.0 equiv).
-
Dissolve the starting material in anhydrous tetrahydrofuran (THF) to a concentration of approximately 0.1-0.2 M.
-
Cool the stirred solution to 0 °C using an ice bath.
-
Carefully add sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 equiv) in small portions. Caution: Hydrogen gas is evolved.
-
Allow the mixture to stir at 0 °C for 30 minutes, then remove the ice bath and stir for an additional 30 minutes at room temperature.
-
Re-cool the mixture to 0 °C and add the alkylating agent (e.g., alkyl bromide or tosylate, 1.1 equiv) dropwise via syringe.
-
Allow the reaction to warm slowly to room temperature and stir for 16-24 hours. Monitor the reaction for completion by TLC or LC-MS.
-
Upon completion, carefully quench the reaction at 0 °C by the slow, dropwise addition of saturated aqueous ammonium chloride solution.
-
Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x volumes).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na2SO4), filter, and concentrate under reduced pressure.
-
Purify the crude residue by flash column chromatography on silica gel to afford the pure N1-alkylated product.[6]
Data Summary for N1-Alkylation Conditions:
| Base | Solvent | Temperature | Typical N1:N2 Ratio | Reference |
|---|---|---|---|---|
| NaH | THF | 0 °C to 50 °C | >95:5 | [1][14] |
| Cs2CO3 | Dioxane | 90 °C | >95:5 | [3][11] |
| K2CO3 | DMF | RT to 120 °C | ~60:40 to 50:50 |[4][10] |
Protocol for Preferential N2-Alkylation (Mitsunobu Conditions)
The Mitsunobu reaction is a reliable method for achieving N2-alkylation of indazoles, often with high selectivity.[1][5] This method involves the reaction of the indazole with an alcohol in the presence of a phosphine and an azodicarboxylate.
Workflow Diagram:
Sources
- 1. d-nb.info [d-nb.info]
- 2. research.ucc.ie [research.ucc.ie]
- 3. BJOC - Regioselective alkylation of a versatile indazole: Electrophile scope and mechanistic insights from density functional theory calculations [beilstein-journals.org]
- 4. Development of a selective and scalable N1-indazole alkylation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. CN101948433A - Method for separating and purifying substituted indazole isomers - Google Patents [patents.google.com]
- 8. BJOC - Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution [beilstein-journals.org]
- 9. researchgate.net [researchgate.net]
- 10. dergipark.org.tr [dergipark.org.tr]
- 11. Regioselective alkylation of a versatile indazole: Electrophile scope and mechanistic insights from density functional theory calculations - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pubs.acs.org [pubs.acs.org]
- 13. TfOH-catalyzed regioselective N2-alkylation of indazoles with diazo compounds - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 14. researchgate.net [researchgate.net]
Application Notes and Protocols: The Strategic Use of 4-Bromo-5-chloro-1H-indazole in Modern Medicinal Chemistry
Introduction: The Strategic Value of a Dihalogenated Indazole Scaffold
The indazole nucleus is a cornerstone of medicinal chemistry, recognized as a "privileged scaffold" due to its presence in a multitude of pharmacologically active agents.[1] Its unique bicyclic structure, comprising a benzene ring fused to a pyrazole ring, offers a versatile template for designing molecules that can effectively interact with a wide array of biological targets, including kinases, G-protein coupled receptors, and enzymes.[1][2] Indazole derivatives have demonstrated a broad spectrum of therapeutic potential, including anti-tumor, anti-inflammatory, antibacterial, and anti-HIV activities.[1]
Within this important class of heterocycles, 4-Bromo-5-chloro-1H-indazole (CAS: 1056264-74-4) emerges as a particularly valuable and strategic building block for drug discovery programs.[3] Its utility is rooted in the differential reactivity of its two halogen substituents. The carbon-bromine bond at the C4 position is more susceptible to palladium-catalyzed cross-coupling reactions than the more robust carbon-chlorine bond at the C5 position. This inherent electronic difference allows for regioselective and sequential functionalization, providing chemists with precise control over the introduction of molecular complexity. This note provides an in-depth guide to the strategic application of this compound, focusing on its use in the synthesis of kinase inhibitors and other key motifs through foundational palladium-catalyzed reactions.
Physicochemical Properties and Handling
Proper handling and storage are critical to maintain the integrity of this reagent.
| Property | Value | Reference |
| CAS Number | 1056264-74-4 | [4][3] |
| Molecular Formula | C₇H₄BrClN₂ | [4] |
| Molecular Weight | 231.48 g/mol | [5][6] |
| Appearance | Off-white to yellow solid | [5] |
| Storage | Store under inert gas (Nitrogen or Argon) at 2-8°C | [5] |
Core Synthetic Strategy: Leveraging Orthogonal Halogen Reactivity
The primary strategic advantage of this compound lies in the ability to selectively functionalize the C4 position via palladium-catalyzed cross-coupling while leaving the C5-chloro and N1-H positions intact for subsequent modifications. The greater polarizability and lower bond strength of the C-Br bond compared to the C-Cl bond make it the preferred site for oxidative addition to a Pd(0) catalyst, which is the initial, rate-limiting step in most cross-coupling cycles.[7] This principle allows for a modular and convergent approach to complex molecule synthesis.
Caption: Strategic workflow for sequential functionalization.
Application I: Synthesis of Kinase Inhibitors via Suzuki-Miyaura Coupling
The Suzuki-Miyaura reaction is a powerful method for forming carbon-carbon bonds, essential for synthesizing biaryl and heteroaryl structures that are prevalent in kinase inhibitors.[8] These moieties often serve to occupy hydrophobic pockets or form key interactions within the ATP-binding site of the target kinase. The C4-bromo position of our scaffold is an ideal handle for this transformation.
Scientific Rationale & Mechanistic Overview
The reaction involves a catalytic cycle initiated by the oxidative addition of the aryl bromide to a Pd(0) complex. The subsequent critical step is transmetalation, where an organic group is transferred from an organoboron species to the palladium center. This step is facilitated by a base, which activates the boronic acid to form a more nucleophilic boronate species.[7][9] The cycle concludes with reductive elimination, which forms the new C-C bond and regenerates the active Pd(0) catalyst.[10]
Caption: The catalytic cycle of the Suzuki-Miyaura reaction.
Detailed Protocol: Suzuki-Miyaura Coupling
This protocol describes a general procedure for the coupling of this compound with a generic arylboronic acid.
Materials:
-
This compound (1.0 equiv)
-
Arylboronic acid (1.2 - 1.5 equiv)
-
[1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂) (2-5 mol%)
-
Sodium Carbonate (Na₂CO₃) or Potassium Carbonate (K₂CO₃) (2.0 - 3.0 equiv)
-
Solvent: 1,4-Dioxane and Water (e.g., 4:1 v/v)
-
Inert gas supply (Nitrogen or Argon)
Procedure:
-
Vessel Preparation: To a dry Schlenk flask or reaction vial equipped with a magnetic stir bar, add this compound (1.0 equiv), the arylboronic acid (1.2 equiv), and the base (Na₂CO₃, 2.0 equiv).
-
Inert Atmosphere: Seal the vessel and evacuate and backfill with inert gas (repeat three times) to remove oxygen, which can deactivate the catalyst.
-
Catalyst Addition: Under a positive pressure of inert gas, add the palladium catalyst (Pd(dppf)Cl₂, 0.03 equiv).
-
Solvent Addition: Add the degassed solvent mixture (1,4-Dioxane/Water 4:1). The solvent should be sparged with inert gas for 15-30 minutes prior to use.
-
Reaction: Heat the reaction mixture to 80-100 °C with vigorous stirring.
-
Monitoring: Monitor the reaction progress by Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed (typically 2-16 hours).
-
Workup: Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and water. Separate the organic layer, and extract the aqueous layer twice with ethyl acetate.
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel.
Causality Behind Choices:
-
Catalyst: Pd(dppf)Cl₂ is a robust, air-stable Pd(II) pre-catalyst that is reduced in situ to the active Pd(0) species. The dppf ligand is electron-rich and provides stability to the catalytic intermediates.[11]
-
Base & Water: The base is crucial for activating the boronic acid to form a boronate salt [-B(OH)₃]⁻, which is more competent for transmetalation.[9] The presence of water increases the solubility of the inorganic base and can accelerate the reaction.
-
Inert Atmosphere: The active Pd(0) catalyst is sensitive to oxidation, making the removal of oxygen essential for achieving high yields and preventing catalyst decomposition.
Application II: Synthesis of Aryl Amines via Buchwald-Hartwig Amination
The formation of C-N bonds is fundamental to drug design, as the resulting amino groups often serve as critical hydrogen bond donors or acceptors for target engagement. The Buchwald-Hartwig amination provides a versatile and efficient method for coupling amines with aryl halides.[12][13]
Scientific Rationale & Mechanistic Overview
Similar to the Suzuki coupling, this reaction is initiated by the oxidative addition of the C4-Br bond to a Pd(0) center.[14] The amine then coordinates to the resulting Pd(II) complex. A strong, non-nucleophilic base deprotonates the coordinated amine to form a palladium-amido complex.[14] The final, product-forming step is reductive elimination, which forges the C-N bond and regenerates the Pd(0) catalyst. The choice of a bulky, electron-rich phosphine ligand is critical to facilitate the reductive elimination step and prevent side reactions like beta-hydride elimination.[12]
Caption: The catalytic cycle of Buchwald-Hartwig amination.
Detailed Protocol: Buchwald-Hartwig Amination
This protocol provides a general method for the C-N coupling of this compound with a primary or secondary amine.
Materials:
-
This compound (1.0 equiv)
-
Primary or Secondary Amine (1.1 - 1.5 equiv)
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (1-2 mol%)
-
Xantphos (4,5-Bis(diphenylphosphino)-9,9-dimethylxanthene) (2-4 mol%)
-
Sodium tert-butoxide (NaOtBu) or Cesium Carbonate (Cs₂CO₃) (1.4 - 2.0 equiv)
-
Anhydrous Solvent: Toluene or 1,4-Dioxane
-
Inert gas supply (Nitrogen or Argon)
Procedure:
-
Vessel Preparation: In a glovebox or under a strong flow of inert gas, add the base (e.g., NaOtBu, 1.4 equiv) to a dry Schlenk tube or reaction vial.
-
Reagent Addition: Add the this compound (1.0 equiv), the phosphine ligand (Xantphos, 0.02 equiv), and the palladium pre-catalyst (Pd₂(dba)₃, 0.01 equiv).
-
Inert Atmosphere: Seal the vessel, remove from the glovebox (if used), and connect to an inert gas line.
-
Solvent and Amine Addition: Add the anhydrous solvent (Toluene) via syringe, followed by the amine (1.2 equiv).
-
Reaction: Heat the reaction mixture to 90-110 °C with vigorous stirring.
-
Monitoring: Monitor the reaction progress by LC-MS. The reaction is typically complete within 4-24 hours.
-
Workup: Cool the reaction to room temperature and quench carefully by adding a saturated aqueous solution of ammonium chloride (NH₄Cl). Dilute with ethyl acetate and filter through a pad of Celite to remove palladium residues.
-
Purification: Separate the organic layer from the filtrate, wash with brine, dry over Na₂SO₄, filter, and concentrate. Purify the crude product by flash column chromatography.
Causality Behind Choices:
-
Catalyst System: The combination of a Pd(0) source like Pd₂(dba)₃ and a bulky phosphine ligand like Xantphos is highly effective. Xantphos's wide bite angle is known to promote the crucial reductive elimination step, leading to higher yields and preventing catalyst decomposition.[15]
-
Base: A strong, non-nucleophilic base like NaOtBu is required to deprotonate the amine without competing as a nucleophile itself. For more sensitive substrates, a milder base like Cs₂CO₃ can be used.[15]
-
Anhydrous Conditions: Water can hydrolyze the active catalyst and interfere with the base, making anhydrous solvents and techniques essential for this reaction.
Conclusion
This compound is a powerful and strategically designed building block for medicinal chemistry. The differential reactivity of its halogen substituents provides a clear and reliable pathway for sequential, regioselective functionalization. By mastering cornerstone transformations such as the Suzuki-Miyaura coupling and Buchwald-Hartwig amination at the more labile C4-bromo position, researchers can efficiently access a diverse range of complex scaffolds. This controlled, modular approach accelerates the synthesis of novel compounds for targeted therapies, particularly in the highly competitive field of kinase inhibitor development, solidifying the role of this compound as an indispensable tool in the drug discovery arsenal.
References
- RSC Publishing (2021). A regioselective C7 bromination and C7 palladium-catalyzed Suzuki–Miyaura cross-coupling arylation of 4-substituted NH-free indazoles.
- PubMed (2015). Synthesis and antibacterial activity of novel 4-bromo-1H-indazole derivatives as FtsZ inhibitors.
- AOBChem. This compound.
- PubMed Central (PMC). Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives.
- ACS Publications (2021). Small Molecule Kinase Inhibitor Drugs (1995–2021): Medical Indication, Pharmacology, and Synthesis. Journal of Medicinal Chemistry.
- Wikipedia. Buchwald–Hartwig amination.
- ACS GCI Pharmaceutical Roundtable. Buchwald-Hartwig Amination.
- PubMed (2010). Synthesis and evaluation of indazole based analog sensitive Akt inhibitors.
- PubChem. 4-bromo-7-chloro-5-methyl-1H-indazole.
- ACS GCI Pharmaceutical Roundtable. Preparation of sec and tert amines by Buchwald-Hartwig Amination.
- MDPI (2021). Synthesis and Evaluation of Novel 1,2,6-Thiadiazinone Kinase Inhibitors as Potent Inhibitors of Solid Tumors.
- Chemistry LibreTexts (2023). Buchwald-Hartwig Amination.
- Google Patents. CN110452177A - A kind of synthetic method of the fluoro- 1H- indazole of the bromo- 4- of 5-.
- Taylor & Francis Online. Indazole – Knowledge and References.
- PubChem. 4-Bromo-6-chloro-1H-indazole.
- Organic Chemistry Portal. Suzuki Coupling.
- Chemistry LibreTexts (2024). Suzuki-Miyaura Coupling.
- YouTube (2018). Suzuki Coupling Mechanism and Applications.
- Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide.
- Google Patents. CN112321510A - Preparation method of 4-bromo-5-methyl-1H-indazole.
Sources
- 1. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. taylorandfrancis.com [taylorandfrancis.com]
- 3. 1056264-74-4|this compound|BLD Pharm [bldpharm.com]
- 4. aobchem.com [aobchem.com]
- 5. benchchem.com [benchchem.com]
- 6. pubchem.ncbi.nlm.nih.gov [pubchem.ncbi.nlm.nih.gov]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Suzuki Coupling [organic-chemistry.org]
- 10. Yoneda Labs [yonedalabs.com]
- 11. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 12. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 13. Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]
- 14. Preparation of Sec and Tert Amines - Wordpress [reagents.acsgcipr.org]
- 15. pdf.benchchem.com [pdf.benchchem.com]
Application Notes and Protocols for the Synthesis of Kinase Inhibitors Utilizing 4-Bromo-5-chloro-1H-indazole
Introduction: The Privileged Indazole Scaffold in Kinase Inhibitor Discovery
The indazole moiety is a cornerstone in modern medicinal chemistry, recognized as a "privileged scaffold" due to its ability to interact with a wide array of biological targets.[1] This bicyclic heterocycle, a bioisostere of indole, is particularly prominent in the landscape of protein kinase inhibitors, a class of drugs that has revolutionized the treatment of cancer and other diseases.[2][3] Kinases play a pivotal role in cellular signaling, and their dysregulation is a hallmark of many pathologies. The indazole core is present in several FDA-approved kinase inhibitors, including Axitinib and Pazopanib, underscoring its clinical significance.[4]
The synthetic versatility of the indazole ring system allows for extensive structure-activity relationship (SAR) studies. Halogenated indazoles, in particular, serve as powerful intermediates, enabling the introduction of diverse functionalities through modern cross-coupling methodologies.[5] This guide focuses on the strategic use of 4-Bromo-5-chloro-1H-indazole , a dihalogenated starting material that offers a platform for the regioselective synthesis of potent kinase inhibitors. We will explore its reactivity and provide detailed, field-proven protocols for its elaboration into advanced intermediates and final kinase inhibitor candidates targeting key oncogenic kinases such as Polo-like Kinase 4 (PLK4) and Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2).[6][7]
Chemical Properties and Regioselective Functionalization Strategy
The synthetic utility of this compound lies in the differential reactivity of its two halogen substituents. In palladium-catalyzed cross-coupling reactions, the carbon-bromine (C-Br) bond is generally more reactive than the carbon-chlorine (C-Cl) bond due to its lower bond dissociation energy. This inherent difference allows for selective functionalization at the C4 position while leaving the C5-chloro substituent intact for subsequent transformations.
This application note will detail a three-stage synthetic strategy:
-
Regioselective N-Alkylation/Arylation: Introduction of a substituent at the N1 or N2 position of the indazole core, which is crucial for modulating kinase binding and pharmacokinetic properties.
-
Regioselective Suzuki-Miyaura Coupling: Functionalization at the C4 position by leveraging the higher reactivity of the C-Br bond.
-
Buchwald-Hartwig Amination: Introduction of an amino group at the C5 position, a common feature in many kinase inhibitors that often engages in critical hydrogen bonding interactions within the kinase active site.
Part 1: Regioselective N-Alkylation of this compound
The position of the substituent on the indazole nitrogen (N1 vs. N2) can profoundly impact the biological activity of the resulting kinase inhibitor. The choice of reaction conditions allows for control over this regioselectivity. Here, we present a protocol for selective N1-alkylation, which is often desired for creating a specific vector for substitution into the solvent-exposed region of the kinase active site.
Protocol 1: Selective N1-Alkylation using Sodium Hydride
This protocol favors the formation of the N1-alkylated product, which is often the thermodynamically more stable isomer. The use of a strong, non-nucleophilic base like sodium hydride in a polar aprotic solvent is a reliable method for this transformation.[8][9][10]
Materials:
| Reagent/Solvent | CAS Number | Molecular Weight ( g/mol ) | Quantity | Moles (mmol) |
| This compound | 1056264-74-4 | 231.45 | 1.0 g | 4.32 |
| Sodium Hydride (60% dispersion in oil) | 7646-69-7 | 24.00 | 207 mg | 5.18 |
| Anhydrous Tetrahydrofuran (THF) | 109-99-9 | 72.11 | 20 mL | - |
| 1-Bromo-2-methoxyethane | 6482-24-2 | 138.99 | 0.65 mL (836 mg) | 6.02 |
| Saturated Aqueous NH₄Cl Solution | 12125-02-9 | 53.49 | 10 mL | - |
| Ethyl Acetate | 141-78-6 | 88.11 | 50 mL | - |
| Brine | N/A | N/A | 20 mL | - |
| Anhydrous Magnesium Sulfate | 7487-88-9 | 120.37 | 2 g | - |
Step-by-Step Procedure:
-
To a flame-dried 100 mL round-bottom flask under an argon atmosphere, add this compound (1.0 g, 4.32 mmol).
-
Add anhydrous THF (20 mL) and stir the mixture until the solid dissolves.
-
Cool the solution to 0 °C in an ice bath.
-
Carefully add sodium hydride (60% dispersion in oil, 207 mg, 5.18 mmol, 1.2 equiv.) portion-wise. Caution: Hydrogen gas is evolved.
-
Stir the resulting suspension at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for another 30 minutes.
-
Re-cool the mixture to 0 °C and add 1-bromo-2-methoxyethane (0.65 mL, 6.02 mmol, 1.4 equiv.) dropwise via syringe.
-
Allow the reaction to warm to room temperature and stir for 16 hours. Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to 0 °C and quench by the slow addition of saturated aqueous ammonium chloride solution (10 mL).
-
Transfer the mixture to a separatory funnel and extract with ethyl acetate (2 x 25 mL).
-
Combine the organic layers, wash with brine (20 mL), dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel (eluent: 10-30% ethyl acetate in hexanes) to afford 4-Bromo-5-chloro-1-(2-methoxyethyl)-1H-indazole .
Expected Results:
-
Yield: 80-90%
-
Appearance: White to off-white solid.
-
¹H NMR (400 MHz, CDCl₃) δ (ppm): 7.95 (s, 1H), 7.55 (d, J = 8.8 Hz, 1H), 7.40 (d, J = 8.8 Hz, 1H), 4.50 (t, J = 5.2 Hz, 2H), 3.80 (t, J = 5.2 Hz, 2H), 3.30 (s, 3H).
-
¹³C NMR (101 MHz, CDCl₃) δ (ppm): 140.5, 134.8, 128.0, 125.5, 122.0, 111.0, 105.0, 70.5, 59.0, 49.5.
-
MS (ESI): m/z 290.9, 292.9 [M+H]⁺.
Part 2: Regioselective C4-Arylation via Suzuki-Miyaura Coupling
With the N1-protected indazole in hand, the next step is the selective functionalization of the C4 position. The Suzuki-Miyaura coupling is a robust and versatile method for forming C-C bonds.[11][12][13][14] The higher reactivity of the C4-bromo bond allows for a clean reaction at this site, leaving the C5-chloro bond available for the next step.
Protocol 2: Suzuki-Miyaura Coupling at C4
This protocol employs a standard palladium catalyst and base combination effective for the cross-coupling of aryl bromides.
Materials:
| Reagent/Solvent | CAS Number | Molecular Weight ( g/mol ) | Quantity | Moles (mmol) |
| 4-Bromo-5-chloro-1-(2-methoxyethyl)-1H-indazole | N/A | 291.56 | 1.0 g | 3.43 |
| 4-Methoxyphenylboronic acid | 4531-87-9 | 151.96 | 625 mg | 4.12 |
| Pd(dppf)Cl₂·CH₂Cl₂ | 95464-05-4 | 816.64 | 140 mg | 0.17 |
| Sodium Carbonate (Na₂CO₃) | 497-19-8 | 105.99 | 727 mg | 6.86 |
| 1,4-Dioxane | 123-91-1 | 88.11 | 15 mL | - |
| Water | 7732-18-5 | 18.02 | 5 mL | - |
| Ethyl Acetate | 141-78-6 | 88.11 | 50 mL | - |
| Brine | N/A | N/A | 20 mL | - |
| Anhydrous Magnesium Sulfate | 7487-88-9 | 120.37 | 2 g | - |
Step-by-Step Procedure:
-
To a 50 mL round-bottom flask, add 4-Bromo-5-chloro-1-(2-methoxyethyl)-1H-indazole (1.0 g, 3.43 mmol), 4-methoxyphenylboronic acid (625 mg, 4.12 mmol, 1.2 equiv.), and sodium carbonate (727 mg, 6.86 mmol, 2.0 equiv.).
-
Add Pd(dppf)Cl₂·CH₂Cl₂ (140 mg, 0.17 mmol, 5 mol%).
-
Add 1,4-dioxane (15 mL) and water (5 mL).
-
Degas the mixture by bubbling argon through the solution for 15 minutes.
-
Heat the reaction mixture to 90 °C under an argon atmosphere and stir for 12 hours. Monitor the reaction by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and dilute with ethyl acetate (25 mL).
-
Filter the mixture through a pad of Celite®, washing the pad with additional ethyl acetate (25 mL).
-
Transfer the filtrate to a separatory funnel, wash with water (20 mL) and brine (20 mL).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel (eluent: 20-40% ethyl acetate in hexanes) to afford 5-Chloro-4-(4-methoxyphenyl)-1-(2-methoxyethyl)-1H-indazole .
Expected Results:
-
Yield: 75-85%
-
Appearance: White to pale yellow solid.
-
¹H NMR (400 MHz, CDCl₃) δ (ppm): 8.05 (s, 1H), 7.50 (d, J = 8.8 Hz, 1H), 7.45 (d, J = 8.8 Hz, 2H), 7.35 (d, J = 8.8 Hz, 1H), 7.00 (d, J = 8.8 Hz, 2H), 4.55 (t, J = 5.2 Hz, 2H), 3.85 (s, 3H), 3.80 (t, J = 5.2 Hz, 2H), 3.30 (s, 3H).
-
¹³C NMR (101 MHz, CDCl₃) δ (ppm): 159.5, 140.0, 135.0, 131.0, 130.0, 128.5, 126.0, 125.0, 121.0, 114.5, 111.5, 70.5, 59.0, 55.5, 49.5.
-
MS (ESI): m/z 317.1 [M+H]⁺.
Part 3: C5-Amination via Buchwald-Hartwig Amination
The final key transformation is the introduction of an amine at the C5 position. The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the formation of C-N bonds.[15][16][17][18] This reaction is generally more challenging with aryl chlorides than with aryl bromides, often requiring more specialized ligands and stronger bases.
Protocol 3: Buchwald-Hartwig Amination at C5
This protocol utilizes a modern, highly active palladium pre-catalyst and a specialized ligand to facilitate the coupling of the less reactive aryl chloride with an amine.
Materials:
| Reagent/Solvent | CAS Number | Molecular Weight ( g/mol ) | Quantity | Moles (mmol) |
| 5-Chloro-4-(4-methoxyphenyl)-1-(2-methoxyethyl)-1H-indazole | N/A | 316.78 | 1.0 g | 3.16 |
| 4-Aminomorpholine | 4319-49-7 | 102.13 | 387 mg | 3.79 |
| BrettPhos Pd G3 Precatalyst | 1445085-87-9 | 864.57 | 137 mg | 0.16 |
| Sodium tert-butoxide (NaOtBu) | 865-48-5 | 96.10 | 455 mg | 4.74 |
| Anhydrous Toluene | 108-88-3 | 92.14 | 15 mL | - |
| Ethyl Acetate | 141-78-6 | 88.11 | 50 mL | - |
| Water | 7732-18-5 | 18.02 | 20 mL | - |
| Brine | N/A | N/A | 20 mL | - |
| Anhydrous Sodium Sulfate | 7757-82-6 | 142.04 | 2 g | - |
Step-by-Step Procedure:
-
To a flame-dried Schlenk tube, add 5-Chloro-4-(4-methoxyphenyl)-1-(2-methoxyethyl)-1H-indazole (1.0 g, 3.16 mmol), sodium tert-butoxide (455 mg, 4.74 mmol, 1.5 equiv.), and BrettPhos Pd G3 precatalyst (137 mg, 0.16 mmol, 5 mol%).
-
Evacuate and backfill the tube with argon three times.
-
Add anhydrous toluene (15 mL) and 4-aminomorpholine (387 mg, 3.79 mmol, 1.2 equiv.) via syringe.
-
Seal the tube and heat the reaction mixture to 110 °C for 18 hours. Monitor the reaction by LC-MS.
-
Upon completion, cool the reaction to room temperature and dilute with ethyl acetate (25 mL).
-
Filter the mixture through a pad of Celite®, washing with additional ethyl acetate (25 mL).
-
Transfer the filtrate to a separatory funnel, wash with water (20 mL) and brine (20 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel (eluent: 50-80% ethyl acetate in hexanes, then 5% methanol in dichloromethane) to afford the final Kinase Inhibitor Scaffold .
Expected Results:
-
Yield: 60-75%
-
Appearance: Yellow to orange solid.
-
¹H NMR (400 MHz, DMSO-d₆) δ (ppm): 8.10 (s, 1H), 7.60 (s, 1H), 7.40 (d, J = 8.8 Hz, 2H), 7.30 (d, J = 8.4 Hz, 1H), 7.15 (d, J = 8.4 Hz, 1H), 7.05 (d, J = 8.8 Hz, 2H), 4.50 (t, J = 5.2 Hz, 2H), 3.80 (s, 3H), 3.75 (t, J = 5.2 Hz, 2H), 3.70 (t, J = 4.4 Hz, 4H), 2.85 (t, J = 4.4 Hz, 4H), 3.25 (s, 3H).
-
MS (ESI): m/z 383.2 [M+H]⁺.
Conclusion and Future Perspectives
This application note provides a detailed and robust synthetic pathway for the elaboration of this compound into a versatile kinase inhibitor scaffold. The protocols herein are designed to be reproducible and scalable, providing researchers with a solid foundation for the synthesis of novel indazole-based kinase inhibitors. The demonstrated regioselective functionalization of the dihalogenated starting material highlights the power of modern synthetic methodologies in drug discovery. The final scaffold can be further diversified by employing different boronic acids in the Suzuki coupling and various amines in the Buchwald-Hartwig amination, allowing for the rapid generation of a library of compounds for screening against a panel of kinases. This strategic approach facilitates the exploration of the chemical space around the indazole core, accelerating the discovery of next-generation targeted therapies.
References
- Ng, P. S., et al. (2021). Fragment-based lead discovery of indazole-based compounds as AXL kinase inhibitors. Bioorganic & Medicinal Chemistry, 49, 116437. [Link]
- Anderson, M., et al. (2013). Identification of N-(4-Piperidinyl)-4-(2,6-dichlorobenzoylamino)-1H-pyrazole-3-carboxamide (AT7519), a Novel Cyclin Dependent Kinase Inhibitor Using Fragment-Based X-Ray Crystallography and Structure Based Drug Design. Journal of Medicinal Chemistry, 56(5), 1836-1849. [Link]
- Reddy, G. T., et al. (2017). Citric acid Mediated One-pot Regioselective Synthesis of N-Alkyl Indazoles: An Efficient Green Strategy. Trends in Green Chemistry, 3(4). [Link]
- Fan, C., et al. (2023). Design, synthesis, and biological evaluation of indazole-based PLK4 inhibitors. RSC Medicinal Chemistry, 14(1), 133-146. [Link]
- Lee, Y., et al. (2021). Synthesis of 1H-Indazoles via Silver(I)-Mediated Intramolecular Oxidative C–H Bond Amination. ACS Omega, 6(3), 2457-2466. [Link]
- Liu, X., et al. (2024). Design, synthesis and biological evaluation of indazole derivatives as VEGFR-2 kinase inhibitors with anti-angiogenic properties. European Journal of Medicinal Chemistry, 279, 116889. [Link]
- Barluenga, J., et al. (2007). Efficient and practical synthesis of 4(5)-aryl-1H-imidazoles and 2,4(5)-diaryl-1H-imidazoles via highly selective palladium-catalyzed arylation reactions. The Journal of Organic Chemistry, 72(23), 8889-8892. [Link]
- Mason, M. R., et al. (2010). X-ray crystal structure of 5 in the active site of PLK4 with interactions to the key residues (PDB code 4JXF).
- Supporting Information for typical procedure for the synthesis of 1H-indazole 3. Wiley-VCH. [Link]
- Buchwald-Hartwig Amin
- Prie, G., et al. (2021). A regioselective C7 bromination and C7 palladium-catalyzed Suzuki–Miyaura cross-coupling arylation of 4-substituted NH-free indazoles. RSC Advances, 11(13), 7436-7446. [Link]
- Buchwald-Hartwig Amin
- Jessiman, J. E., et al. (2024). Development of a selective and scalable N1-indazole alkylation. Reaction Chemistry & Engineering. [Link]
- Kashani, S. K., et al. (2019).
- Buchwald-Hartwig Coupling. Organic Synthesis. [Link]
- Alam, M., & Keating, M. J. (2021). Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution. Beilstein Journal of Organic Chemistry, 17, 1939-1951. [Link]
- Structure of some indazole-based derivatives (IX and X) as VEGFR-2 inhibitors.
- The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles. MDPI. [Link]
- Lu, Y., et al. (2024). Regioselective alkylation of a versatile indazole: Electrophile scope and mechanistic insights from density functional theory calculations. Beilstein Journal of Organic Chemistry, 20, 1940-1954. [Link]
- Schwalm, C. S., & Casagrande, G. A. (2022). Synthesis of N-phenyl- and N-thiazolyl-1H-indazoles by copper-catalyzed intramolecular N-arylation of ortho-chlorinated arylhydrazones. Beilstein Journal of Organic Chemistry, 18, 100-108. [Link]
- An improved process for preparation of axitinib.
- Supporting Information for general experimental procedures. Amazon AWS. [Link]
- Regioselective N-alkylation of the 1H-indazole scaffold. PubMed. [Link]
- Development of a selective and scalable N1-indazole alkyl
- Design, synthesis, and in vitro and in vivo anti-angiogenesis study of a novel vascular endothelial growth factor receptor-2 (VEGFR-2) inhibitor based on 1,2,3-triazole scaffold. PubMed. [Link]
- Synthesis (A) and VEGFR-2 activity profiles (B) of novel indazole-based derivatives.
- Synthesis of 1H-Indazoles from N-Tosylhydrazones and Nitroaromatic Compounds. The Royal Society of Chemistry. [Link]
- 13C NMR of indazoles.
- Suzuki cross-coupling of 5-bromo-1-ethyl-1H-indazole and N-Boc-2-pyrroleboronic acid.
- NMR Spectroscopy :: 13C NMR Chemical Shifts.
- The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles. SciSpace. [Link]
- Buchwald-Hartwig Cross Coupling Reaction. Organic Chemistry Portal. [Link]
Sources
- 1. Design, synthesis, and biological evaluation of novel N-(1H-indazol-6-yl)benzenesulfonamide derivatives as potent PLK4 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Design, synthesis and biological evaluation of indazole derivatives as VEGFR-2 kinase inhibitors with anti-angiogenic properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Design, synthesis, and biological evaluation of indazole-based PLK4 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Regioselective alkylation of a versatile indazole: Electrophile scope and mechanistic insights from density functional theory calculations - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Design, synthesis, and biological evaluation of indazole-based PLK4 inhibitors - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 7. researchgate.net [researchgate.net]
- 8. organic-synthesis.com [organic-synthesis.com]
- 9. d-nb.info [d-nb.info]
- 10. Development of a selective and scalable N1-indazole alkylation - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 11. researchgate.net [researchgate.net]
- 12. mdpi.com [mdpi.com]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 16. chem.libretexts.org [chem.libretexts.org]
- 17. chemrxiv.org [chemrxiv.org]
- 18. s3-eu-west-1.amazonaws.com [s3-eu-west-1.amazonaws.com]
Application Notes & Protocols: Leveraging 4-Bromo-5-chloro-1H-indazole in the Discovery of Novel Anti-inflammatory Agents
An In-Depth Technical Guide
Abstract
The indazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous pharmacologically active compounds.[1][2] This guide provides a comprehensive overview of the strategic application of 4-Bromo-5-chloro-1H-indazole , a versatile and di-halogenated building block, in the early-stage discovery of novel anti-inflammatory drugs.[3] We will explore a logical drug discovery cascade, beginning with synthetic derivatization, proceeding through critical in vitro screening assays to establish a mechanism of action, and culminating in an in vivo proof-of-concept study. This document is intended for researchers, medicinal chemists, and drug development professionals seeking to exploit the unique chemical properties of this scaffold for therapeutic innovation.
Introduction: The Indazole Scaffold in Anti-Inflammatory Research
Inflammation is a complex biological response essential for tissue repair and defense against pathogens.[4] However, its dysregulation can lead to chronic diseases such as rheumatoid arthritis, inflammatory bowel disease, and atherosclerosis.[4] For decades, non-steroidal anti-inflammatory drugs (NSAIDs) have been the cornerstone of treatment, primarily by inhibiting cyclooxygenase (COX) enzymes.[5] The discovery of two COX isoforms, the constitutively expressed COX-1 and the inducible, pro-inflammatory COX-2, spurred the development of selective COX-2 inhibitors to mitigate the gastrointestinal side effects associated with non-selective NSAIDs.[5]
Indazole derivatives have emerged as a promising class of compounds with a wide spectrum of biological activities, including potent anti-inflammatory effects.[6][7][8] The bicyclic indazole core serves as a rigid scaffold that can be strategically functionalized to achieve high-affinity interactions with various biological targets. The presence of halogen atoms, such as bromine and chlorine, on the scaffold is of particular interest. Halogens can modulate the compound's lipophilicity, metabolic stability, and binding affinity through halogen bonding and other electronic effects, often enhancing pharmacological activity.[9]
This compound presents an ideal starting point for a drug discovery program. Its di-halogenated nature allows for selective and differential functionalization. The bromine atom, for instance, is particularly amenable to palladium-catalyzed cross-coupling reactions, enabling the introduction of diverse aryl or heteroaryl substituents to explore the chemical space and optimize structure-activity relationships (SAR).
This guide outlines a workflow for leveraging this scaffold to identify a lead compound with potential anti-inflammatory properties.
Figure 1: A representative drug discovery workflow.
Synthetic Strategy: Derivatization of this compound
The utility of a scaffold is defined by its synthetic accessibility and the ease with which its structure can be modified. The bromine atom at the C4 position of this compound is an excellent handle for introducing molecular diversity via palladium-catalyzed cross-coupling reactions. The Suzuki-Miyaura coupling, which forms a carbon-carbon bond between an organoboron compound and an organohalide, is a robust and widely used method for this purpose.
Rationale: The Suzuki coupling is chosen for its mild reaction conditions, tolerance of a wide range of functional groups, and the commercial availability of a vast library of boronic acids. This allows for the rapid generation of a focused library of analogues to probe the SAR around the indazole core.
Protocol 2.1: Synthesis of a 4-Aryl-5-chloro-1H-indazole Derivative (Hypothetical Example)
This protocol describes the synthesis of a hypothetical derivative, 4-(4-methoxyphenyl)-5-chloro-1H-indazole , to illustrate the process.
Materials:
-
This compound
-
4-Methoxyphenylboronic acid
-
Palladium(II) acetate (Pd(OAc)₂)
-
Triphenylphosphine (PPh₃)
-
Potassium carbonate (K₂CO₃)
-
1,4-Dioxane
-
Water (degassed)
-
Ethyl acetate
-
Brine solution
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
Procedure:
-
To a flame-dried round-bottom flask, add this compound (1.0 eq), 4-methoxyphenylboronic acid (1.2 eq), and potassium carbonate (3.0 eq).
-
Add palladium(II) acetate (0.05 eq) and triphenylphosphine (0.10 eq).
-
Evacuate the flask and backfill with an inert gas (e.g., Argon or Nitrogen). Repeat this cycle three times.
-
Add degassed 1,4-dioxane and degassed water in a 4:1 ratio (v/v).
-
Heat the reaction mixture to 90°C and stir for 12-16 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and dilute with ethyl acetate.
-
Wash the organic layer sequentially with water and brine solution.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield the desired 4-(4-methoxyphenyl)-5-chloro-1H-indazole.
In Vitro Evaluation: Assessing Anti-inflammatory Potential
The initial screening of newly synthesized compounds relies on robust and reproducible in vitro assays to determine their biological activity and mechanism of action.[4] Based on the known pharmacology of NSAIDs, two primary assays are proposed: a direct enzyme inhibition assay for COX-2 and a cell-based assay to measure the inhibition of pro-inflammatory cytokine production.
Figure 2: Key inflammatory pathways targeted in screening.
Protocol 3.1: Fluorometric COX-2 Inhibitor Screening Assay
Rationale: This assay directly measures the ability of a compound to inhibit the activity of the COX-2 enzyme. It is a critical primary screen to identify compounds that act via a well-established anti-inflammatory mechanism.[10][11] A fluorometric assay is chosen for its high sensitivity and suitability for high-throughput screening.[12]
Materials:
-
Human recombinant COX-2 enzyme
-
COX Assay Buffer
-
COX Probe (e.g., AMPLEX™ Red reagent)
-
Arachidonic acid (substrate)
-
Hemin (cofactor)
-
Test compounds and positive control (e.g., Celecoxib) dissolved in DMSO
-
96-well black microplates
-
Fluorometric plate reader (Ex/Em = 535/587 nm)
Procedure:
-
Prepare a Reaction Mix containing COX Assay Buffer, Hemin, and COX Probe.
-
In a 96-well plate, add 10 µL of test compound dilutions or controls to the appropriate wells. Include wells for "No Enzyme Control" and "Solvent Control".
-
Add 10 µL of the human recombinant COX-2 enzyme to all wells except the "No Enzyme Control".
-
Add 80 µL of the Reaction Mix to each well.
-
Incubate the plate at 25°C for 10 minutes, protected from light.
-
Initiate the reaction by adding 10 µL of arachidonic acid solution to all wells.
-
Immediately begin kinetic measurement of fluorescence at Ex/Em = 535/587 nm, recording data every minute for 10 minutes.
-
Calculate the reaction rate (slope) for each well from the linear portion of the kinetic curve.
-
The percent inhibition is calculated using the formula: % Inhibition = [(Rate_EC - Rate_Sample) / Rate_EC] * 100 (where EC is the Enzyme Control).
-
Plot percent inhibition against compound concentration and determine the IC₅₀ value using non-linear regression analysis.
Table 1: Hypothetical COX-2 Inhibition Data
| Compound | IC₅₀ (µM) | Selectivity Index (COX-1 IC₅₀ / COX-2 IC₅₀) |
|---|---|---|
| Scaffold (4-Br-5-Cl-Indazole) | > 100 | - |
| Derivative A | 5.2 | 15 |
| Derivative B (Lead) | 0.45 | > 200 |
| Celecoxib (Control) | 0.49 | > 250 |
Protocol 3.2: LPS-Induced TNF-α Release in Macrophages
Rationale: Many potent anti-inflammatory agents act by suppressing the production of pro-inflammatory cytokines like Tumor Necrosis Factor-alpha (TNF-α).[6] This cell-based assay provides a more physiologically relevant context than a simple enzyme assay, assessing the compound's ability to interfere with inflammatory signaling cascades within a cell.[13][14] Lipopolysaccharide (LPS), a component of bacterial cell walls, is a potent stimulator of macrophages.[14][15]
Materials:
-
RAW 264.7 macrophage cell line
-
Complete RPMI 1640 medium (supplemented with 10% FBS)
-
Lipopolysaccharide (LPS) from E. coli
-
Test compounds and positive control (e.g., Dexamethasone)
-
24-well cell culture plates
-
Human TNF-α ELISA Kit
-
MTT or similar reagent for cytotoxicity assessment
Procedure:
-
Cell Seeding: Seed RAW 264.7 cells into a 24-well plate at a density of 2.5 x 10⁵ cells/well and allow them to adhere overnight.
-
Pre-treatment: Remove the old media and replace it with fresh media containing various concentrations of the test compound or controls. Incubate for 1 hour.
-
Stimulation: Add LPS to a final concentration of 100 ng/mL to all wells except the "Unstimulated Control".
-
Incubation: Incubate the plate for 18-24 hours at 37°C in a CO₂ incubator.
-
Supernatant Collection: Carefully collect the cell culture supernatant from each well for cytokine analysis.
-
Cytotoxicity Assay: Perform an MTT assay on the remaining cells to ensure that the observed reduction in TNF-α is not due to cell death.
-
ELISA: Quantify the concentration of TNF-α in the collected supernatants using a commercial ELISA kit, following the manufacturer's instructions.
-
Data Analysis: Calculate the percent inhibition of TNF-α production for each compound concentration relative to the LPS-stimulated control. Determine the IC₅₀ value.
Table 2: Hypothetical TNF-α Inhibition Data
| Compound | IC₅₀ (µM) | Max Inhibition (%) | Cytotoxicity (CC₅₀, µM) |
|---|---|---|---|
| Derivative A | 12.5 | 75 | > 100 |
| Derivative B (Lead) | 1.8 | 92 | > 100 |
| Dexamethasone (Control) | 0.9 | 95 | > 100 |
In Vivo Proof-of-Concept: The Carrageenan-Induced Paw Edema Model
After identifying a promising hit from in vitro screening (e.g., Derivative B), the next step is to evaluate its efficacy in a living organism. The carrageenan-induced paw edema model in rats is a widely accepted and highly reproducible assay for screening acute anti-inflammatory activity.[16][17][18]
Rationale: Subplantar injection of carrageenan induces a biphasic inflammatory response.[17] The early phase (0-2.5 hours) is mediated by histamine and serotonin, while the late phase (3-6 hours) is primarily driven by the overproduction of prostaglandins, mediated by COX-2.[17] This model is therefore particularly well-suited to evaluate potential COX-2 inhibitors.
Figure 3: Workflow for the Carrageenan-Induced Paw Edema experiment.
Protocol 4.1: Evaluating Efficacy in the Rat Paw Edema Model
Materials:
-
Male Wistar rats (180-200 g)
-
Carrageenan (Lambda, Type IV)
-
Test Compound (Derivative B)
-
Positive Control (e.g., Indomethacin, 10 mg/kg)
-
Vehicle (e.g., 0.5% Carboxymethyl cellulose)
-
Digital Plethysmometer
-
Oral gavage needles
Procedure:
-
Acclimatization: Acclimatize animals for at least 3 days before the experiment. Fast the animals overnight before dosing, with free access to water.
-
Grouping: Randomly divide animals into groups (n=6 per group): Vehicle Control, Positive Control, and Test Compound group(s).
-
Baseline Measurement: Measure the initial volume (V₀) of the right hind paw of each rat using a plethysmometer.[17]
-
Drug Administration: Administer the vehicle, Indomethacin, or test compound via oral gavage, 1 hour before the carrageenan injection.
-
Induction of Edema: Inject 0.1 mL of a 1% carrageenan solution (in 0.9% saline) into the subplantar surface of the right hind paw of each rat.[19]
-
Paw Volume Measurement: Measure the paw volume (Vₜ) at 1, 2, 3, 4, 5, and 6 hours after the carrageenan injection.[17]
-
Data Analysis:
-
Calculate the increase in paw volume (edema) as: Edema = Vₜ - V₀.
-
Calculate the percentage inhibition of edema for each treated group compared to the vehicle control group at each time point: % Inhibition = [(Edema_control - Edema_treated) / Edema_control] * 100.
-
Analyze the data for statistical significance using an appropriate test (e.g., ANOVA followed by Dunnett's test).
-
Table 3: Hypothetical In Vivo Efficacy Data (% Inhibition of Paw Edema)
| Group | Dose (mg/kg, p.o.) | 2 hr | 3 hr | 4 hr | 5 hr |
|---|---|---|---|---|---|
| Vehicle Control | - | 0% | 0% | 0% | 0% |
| Indomethacin | 10 | 35%* | 58%* | 65%* | 62%* |
| Derivative B (Lead) | 30 | 31%* | 55%* | 62%* | 59%* |
*p < 0.05 compared to Vehicle Control
Conclusion and Future Directions
This guide demonstrates a structured and logical approach to utilizing this compound as a foundational scaffold for the discovery of novel anti-inflammatory agents. The strategic derivatization via Suzuki coupling, followed by a hierarchical screening cascade involving specific in vitro assays (COX-2 and TNF-α inhibition) and a definitive in vivo model (carrageenan-induced paw edema), provides a clear path from a chemical building block to a validated lead candidate. The hypothetical data presented for "Derivative B" illustrates a compound with potent and selective COX-2 inhibition, effective suppression of cellular inflammatory responses, and significant in vivo efficacy, validating the potential of this chemical series.
Future work would involve expanding the SAR, investigating off-target effects, and conducting pharmacokinetic and toxicology studies to further develop promising lead compounds into clinical candidates.
References
- Umar, M.I., et al. (2019). In vitro and In vivo Models for Anti-inflammation: An Evaluative Review. Inflammopharmacology.
- Nadig, P., et al. (2016). In vivo and In vitro Anti-Inflammatory Activity of Indazole and Its Derivatives. Journal of Clinical and Diagnostic Research.
- Inotiv. (n.d.). Carrageenan Induced Paw Edema (Rat, Mouse). Inotiv.
- Peiris, D., et al. (2025). Assessment of In vitro Anti-Inflammatory Activity: A Comprehensive Review of Methods, Advantages, and Limitations. Asian Journal of Research in Biochemistry.
- Bio-protocol. (n.d.). Carrageenan-Induced Paw Edema. Bio-protocol.
- Rivera-Sánchez, G., et al. (2021). Synthesis and Biological Evaluation of 2H-Indazole Derivatives: Towards Antimicrobial and Anti-Inflammatory Dual Agents. Molecules.
- Nadig, P. (2016). In vivo and In vitro Anti-Inflammatory Activity of Indazole and Its Derivatives. ResearchGate.
- Medina-López, J.R., et al. (2023). In Vitro and Ex Vivo Models for Screening Topical Anti-Inflammatory Drugs. Pharmaceutics.
- Farooq, U., et al. (2023). Development of 1H-indazole derivatives as anti-inflammatory agents using computational techniques. Journal of Biomolecular Structure and Dynamics.
- Patil, K.R., et al. (2019). Animal Models of Inflammation for Screening of Anti-inflammatory Drugs: Implications for the Discovery and Development of Phytopharmaceuticals. International Journal of Molecular Sciences.
- Ledochowski, M., et al. (2001). In vitro testing for anti-inflammatory properties of compounds employing peripheral blood mononuclear cells freshly isolated from healthy donors. Inflammation Research.
- Patil, M., et al. (2011). In Vivo Animal Models in Preclinical Evaluation of Anti- Inflammatory Activity- A Review. International Journal of Pharmaceutical and Phytopharmacological Research.
- Viji, V. & Helen, P.A. (2016). In vitro pharmacological screening methods for anti-inflammatory agents. ResearchGate.
- Slideshare. (2016). Screening models for inflammatory drugs. Slideshare.
- Nadig, P., et al. (2016). In vivo and In vitro Anti-Inflammatory Activity of Indazole and Its Derivatives. PubMed.
- Pharmaron. (n.d.). Pain, Immunology & Inflammation Models. Pharmaron.
- Bartosh, T.J., et al. (2016). Macrophage Inflammatory Assay. Bio-protocol.
- Creative Biolabs. (n.d.). Carrageenan induced Paw Edema Model. Creative Biolabs.
- Georgiev, P., et al. (2016). Rat paw oedema modeling and NSAIDs: Timing of effects. PubMed.
- ResearchGate. (n.d.). Indazole-based antiinflammatory and analgesic drugs. ResearchGate.
- Luan, B., et al. (2015). Lipopolysaccharide-driven Th2 Cytokine Production in Macrophages Is Regulated by Both MyD88 and TRAM. The Journal of Biological Chemistry.
- El-Gamal, M.I., et al. (2017). Anti-Inflammatory Activity and Structure-Activity Relationships of Brominated Indoles from a Marine Mollusc. Marine Drugs.
- Taylor & Francis. (n.d.). Indazole – Knowledge and References. Taylor & Francis.
- Wikipedia. (n.d.). Indazole. Wikipedia.
- Al-Salahi, R., et al. (2014). Virtual Screening for Finding Novel COX-2 Inhibitors as Antitumor Agents. International Journal of Molecular Sciences.
- Lowell, C.A., et al. (1996). Lipopolysaccharide (LPS)-induced Macrophage Activation and Signal Transduction in the Absence of Src-Family Kinases Hck, Fgr, and Lyn. The Journal of Experimental Medicine.
- Maiga, A., et al. (2012). In vitro inhibition of cyclooxygenases, anti-denaturation and antioxidant activities of Malian medicinal plants. African Journal of Pharmacy and Pharmacology.
- Charles River Laboratories. (n.d.). LPS-Induced Cytokine Release Model. Charles River Laboratories.
- Kumar, A., et al. (2022). Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. Molecules.
- Google Patents. (2021). Preparation method of 4-bromo-5-methyl-1H-indazole. Google Patents.
- Google Patents. (2019). A kind of synthetic method of the fluoro- 1H- indazole of the bromo- 4- of 5-. Google Patents.
- Serduc, R., et al. (2019). Design of selective COX-2 inhibitors in the (aza)indazole series. Chemistry, in vitro studies, radiochemistry and evaluations in rats of a [18F] PET tracer. Journal of Enzyme Inhibition and Medicinal Chemistry.
- Serduc, R., et al. (2018). Design of selective COX-2 inhibitors in the (aza)indazole series. Chemistry, in vitro studies, radiochemistry and evaluations in rats of a [F] PET tracer. ResearchGate.
- ChemRxiv. (2024). Practical synthesis of 7-bromo-4-chloro-1H-indazol-3-amine: an important intermediate to Lenacapavir. Cambridge Open Engage.
- Alaqel, O., et al. (2022). Structure–Activity Relationship Analysis of Benzimidazoles as Emerging Anti-Inflammatory Agents: An Overview. Molecules.
Sources
- 1. taylorandfrancis.com [taylorandfrancis.com]
- 2. Indazole - Wikipedia [en.wikipedia.org]
- 3. benchchem.com [benchchem.com]
- 4. journalajrb.com [journalajrb.com]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 6. In vivo and In vitro Anti-Inflammatory Activity of Indazole and Its Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. In vivo and In vitro Anti-Inflammatory Activity of Indazole and Its Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Anti-Inflammatory Activity and Structure-Activity Relationships of Brominated Indoles from a Marine Mollusc - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Virtual Screening for Finding Novel COX-2 Inhibitors as Antitumor Agents [openmedicinalchemistryjournal.com]
- 11. Design of selective COX-2 inhibitors in the (aza)indazole series. Chemistry, in vitro studies, radiochemistry and evaluations in rats of a [18F] PET tracer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. sigmaaldrich.com [sigmaaldrich.com]
- 13. Macrophage Inflammatory Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Immune Cell Stimulation via LPS | Thermo Fisher Scientific - HK [thermofisher.com]
- 15. criver.com [criver.com]
- 16. inotiv.com [inotiv.com]
- 17. pdf.benchchem.com [pdf.benchchem.com]
- 18. Carrageenan induced Paw Edema Model - Creative Biolabs [creative-biolabs.com]
- 19. 2.2. Carrageenan-Induced Paw Edema [bio-protocol.org]
Application Note: 4-Bromo-5-chloro-1H-indazole as a Versatile Scaffold for the Synthesis of Novel Antimicrobial Agents
Introduction: The Imperative for New Antimicrobial Scaffolds
The escalating crisis of antimicrobial resistance (AMR) necessitates the urgent discovery and development of novel antibacterial agents that can overcome existing resistance mechanisms. Nitrogen-containing heterocyclic compounds are cornerstones of medicinal chemistry, forming the core of numerous approved drugs.[1] Among these, the indazole scaffold has emerged as a "privileged structure" due to its versatile chemical reactivity and broad range of biological activities, including anti-inflammatory, anticancer, and notably, antimicrobial properties.[2][3][4]
This application note provides a technical guide on the strategic use of 4-Bromo-5-chloro-1H-indazole as a key building block for synthesizing libraries of potential antimicrobial compounds. The specific substitution pattern of this molecule, featuring two differentially reactive halogen atoms, provides medicinal chemists with a powerful tool for creating structural diversity to target critical bacterial pathways. We will explore its reactivity, detail synthetic protocols, and discuss the mechanistic basis for the antimicrobial potential of its derivatives.
Physicochemical Properties & Strategic Reactivity
The utility of this compound stems from its distinct points of chemical reactivity, which can be selectively addressed to build molecular complexity.
Table 1: Physicochemical Properties of this compound
| Property | Value |
| Molecular Formula | C₇H₄BrClN₂[5] |
| Molecular Weight | 231.48 g/mol |
| CAS Number | 1056264-74-4[5][6] |
| Appearance | Solid |
| Storage | Sealed in dry, room temperature conditions |
The true synthetic value lies in its three primary reactive sites, which allow for a modular and strategic approach to drug design.
Caption: Key reactive sites on the this compound scaffold.
Causality Behind Reactivity Choices:
-
N1-Position: The acidic proton on the indazole nitrogen is the most common site for initial functionalization. Alkylation or arylation at this position is crucial for modulating the compound's pharmacokinetic properties, such as solubility and membrane permeability, which are critical for whole-cell activity.
-
C4-Bromo Position: The carbon-bromine bond is significantly more reactive than the carbon-chlorine bond in palladium-catalyzed cross-coupling reactions. This differential reactivity is the cornerstone of its utility. It allows for the selective introduction of aryl, heteroaryl, or alkyl groups at the C4 position while leaving the C5-chloro untouched for potential subsequent modifications. This site is often used to introduce moieties that can form key interactions with the target protein.
-
C3-Position: While less straightforward, the C3 position can be functionalized after N1-protection, typically through deprotonation with a strong base (directed metalation) followed by reaction with an electrophile.[7] This allows for a third vector of diversity, fine-tuning the molecule's shape and electronic profile.
Synthetic Strategy: Palladium-Catalyzed Cross-Coupling
A highly effective and widely adopted strategy for generating a library of potent antimicrobial candidates from this scaffold is the Suzuki-Miyaura cross-coupling reaction. This reaction is robust, tolerates a wide variety of functional groups, and reliably forms a C-C bond between the C4 position of the indazole and a boronic acid derivative.
Rationale: Many indazole-based antimicrobials target bacterial enzymes like DNA Gyrase B (GyrB) or the cell division protein FtsZ.[8][9] The active sites of these enzymes often contain hydrophobic pockets and key amino acid residues (e.g., arginine, aspartate). The Suzuki reaction allows for the systematic installation of diverse (hetero)aromatic rings at the C4 position to probe these interactions, optimizing binding affinity and inhibitory activity.
Caption: General workflow for Suzuki coupling at the C4-position.
Detailed Protocol: Synthesis of a 4-Aryl-5-chloro-1H-indazole Derivative
This protocol describes a representative two-step procedure involving N1-protection followed by a Suzuki-Miyaura cross-coupling at the C4 position.
Materials and Reagents:
-
This compound
-
Sodium hydride (NaH), 60% dispersion in mineral oil
-
[2-(Trimethylsilyl)ethoxy]methyl chloride (SEM-Cl)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Aryl boronic acid (e.g., 4-methoxyphenylboronic acid)
-
[1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂)
-
Sodium carbonate (Na₂CO₃)
-
1,4-Dioxane and Water
-
Ethyl acetate (EtOAc)
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
PART A: N-1 Protection of the Indazole
Rationale: Protection of the N1-position is critical to prevent competitive N-arylation during the subsequent palladium-catalyzed coupling reaction and often improves the solubility of the starting material in organic solvents. The SEM group is chosen for its stability under coupling conditions and its relatively mild deprotection conditions.
-
Setup: To a flame-dried round-bottom flask under an inert atmosphere (Nitrogen or Argon), add this compound (1.0 eq).
-
Dissolution: Add anhydrous DMF to dissolve the starting material. Cool the solution to 0 °C in an ice bath.
-
Deprotonation: Carefully add sodium hydride (1.2 eq) portion-wise. Caution: Hydrogen gas is evolved. Stir the mixture at 0 °C for 30 minutes. The solution should become a clear suspension of the sodium salt.
-
Protection: Add SEM-Cl (1.2 eq) dropwise via syringe. Allow the reaction to warm to room temperature and stir for 4-6 hours.
-
Quenching & Work-up: Monitor the reaction by TLC. Once complete, carefully quench the reaction by slowly adding saturated ammonium chloride solution. Transfer the mixture to a separatory funnel and extract with ethyl acetate (3x).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography on silica gel to yield the N1-SEM protected indazole.
Self-Validation Checkpoint:
-
Expected Yield: 85-95%
-
Appearance: Typically a pale yellow oil or solid.
-
Characterization: Successful protection can be confirmed by ¹H NMR (disappearance of the broad N-H signal and appearance of characteristic SEM proton signals) and Mass Spectrometry (correct molecular ion peak).
PART B: C-4 Suzuki-Miyaura Cross-Coupling
-
Setup: In a reaction vessel suitable for heating (e.g., microwave vial or Schlenk flask), combine the N1-SEM protected 4-bromo-5-chloro-indazole (1.0 eq), the desired aryl boronic acid (1.5 eq), and sodium carbonate (3.0 eq).
-
Catalyst Addition: Add the palladium catalyst, Pd(dppf)Cl₂ (0.05 eq).
-
Solvent & Degassing: Add a mixture of 1,4-dioxane and water (e.g., 4:1 v/v). Degas the mixture thoroughly by bubbling argon or nitrogen through the solution for 15-20 minutes.
-
Reaction: Heat the reaction mixture to 80-100 °C and stir for 8-16 hours, or until TLC/LC-MS analysis indicates complete consumption of the starting bromide.
-
Work-up: Cool the reaction to room temperature. Dilute with water and extract with ethyl acetate (3x).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate. Purify the crude residue by flash column chromatography to yield the desired 4-aryl-5-chloro-1H-indazole derivative (still SEM-protected). The final deprotection step would typically involve treatment with an acid or a fluoride source like TBAF.
Self-Validation Checkpoint:
-
Expected Yield: 60-85%
-
Appearance: Varies based on the aryl boronic acid used.
-
Characterization: Successful coupling is confirmed by ¹H NMR (disappearance of aryl bromide signals and appearance of new aromatic signals) and Mass Spectrometry (a molecular ion peak corresponding to the coupled product).
Antimicrobial Activity Profile
Derivatives synthesized from 4-bromo-1H-indazole precursors have demonstrated significant activity, particularly against Gram-positive pathogens.[9] The strategic introduction of various groups allows for the optimization of activity against clinically relevant strains, including methicillin-resistant Staphylococcus aureus (MRSA).
Table 2: Example Antimicrobial Activity of Substituted Indazole Derivatives
| Compound Class | Target Organism | MIC (µg/mL) | Mechanism of Action (Proposed) |
| 4-(Heteroaryl)-1H-indazoles | S. aureus (MRSA) | 1 - 8 | DNA Gyrase B Inhibition[8] |
| Substituted 1H-indazoles | S. pyogenes | 4 | FtsZ Inhibition[9] |
| N-Alkyl-3-aryl indazoles | E. coli | 1.5 - 1.6 (cm zone) | Not specified[1] |
| N-Alkyl-3-aryl indazoles | B. megaterium | 1.2 - 1.6 (cm zone) | Not specified[1] |
Note: Data is compiled from representative studies on similar indazole scaffolds and is for illustrative purposes. MIC values are highly dependent on the specific substitutions.
The mechanism often involves the inhibition of essential bacterial enzymes that are distinct from those targeted by many current antibiotics, making these compounds promising candidates for overcoming existing resistance.[8] For example, inhibitors of GyrB prevent the proper supercoiling of DNA, which is essential for replication and transcription, ultimately leading to bacterial cell death.
Conclusion
This compound is a high-value starting material for the construction of novel antimicrobial agents. Its well-defined and differential reactivity at the N1, C3, and C4 positions provides a robust platform for generating extensive chemical diversity. The protocols and strategies outlined in this note, particularly leveraging palladium-catalyzed cross-coupling, offer a reliable and rational approach for medicinal chemists to synthesize and optimize new indazole-based compounds in the fight against antimicrobial resistance.
References
- Antimicrobial Evaluation of New Pyrazoles, Indazoles and Pyrazolines Prepared in Continuous Flow Mode.
- Novel Substituted Indazoles towards Potential Antimicrobial Agents. Oriental Journal of Chemistry.
- Antibacterial activity of indazole derivatives (5a-o).
- Discovery of Indazole Derivatives as a Novel Class of Bacterial Gyrase B Inhibitors.
- Synthesis and evaluation of antibacterial activity of novel 3-methyl-1H-indazole derivatives.
- Indazole – an emerging privileged scaffold: synthesis and its biological significance.
- Synthesis and antibacterial activity of novel 4-bromo-1H-indazole deriv
- This compound. BOCSCI.
- 1056264-74-4|this compound|BLD Pharm. BLD Pharm.
- This compound | 1056264-74-4 | GSB26474. Biosynth.
- C3-INDAZOLE FUNCTIONALIZ
Sources
- 1. Novel Substituted Indazoles towards Potential Antimicrobial Agents – Oriental Journal of Chemistry [orientjchem.org]
- 2. Antimicrobial Evaluation of New Pyrazoles, Indazoles and Pyrazolines Prepared in Continuous Flow Mode - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Indazole – an emerging privileged scaffold: synthesis and its biological significance - PMC [pmc.ncbi.nlm.nih.gov]
- 5. aobchem.com [aobchem.com]
- 6. 1056264-74-4|this compound|BLD Pharm [bldpharm.com]
- 7. soc.chim.it [soc.chim.it]
- 8. Discovery of Indazole Derivatives as a Novel Class of Bacterial Gyrase B Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Synthesis and antibacterial activity of novel 4-bromo-1H-indazole derivatives as FtsZ inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
Topic: A Scalable and Efficient Synthesis of 4-Bromo-5-chloro-1H-indazole: A Key Pharmaceutical Intermediate
An Application Note and Protocol for Researchers, Scientists, and Drug Development Professionals
Abstract
4-Bromo-5-chloro-1H-indazole is a critical building block in the synthesis of numerous pharmacologically active molecules. Its specific substitution pattern makes it a valuable intermediate for developing targeted therapies, including kinase inhibitors. This guide provides a comprehensive, in-depth technical overview for the large-scale synthesis of this indazole derivative. We present a robust and economically viable synthetic route starting from readily available materials. The narrative explains the causality behind experimental choices, offers detailed mechanistic insights, and provides a step-by-step protocol suitable for scaling from the laboratory bench to pilot plant production. All procedures are grounded in established chemical principles and supported by authoritative references to ensure scientific integrity and reproducibility.
Introduction and Strategic Overview
The indazole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous drugs, including the kinase inhibitor Pazopanib.[1] The specific functionalization of the indazole ring is crucial for modulating biological activity. This compound, with its distinct halogenation pattern, offers two reactive sites (the bromine and the N-H proton) for further chemical modification, such as cross-coupling reactions or N-alkylation/arylation.[2]
Developing a synthetic route that is not only high-yielding but also scalable, safe, and cost-effective is a primary challenge for its industrial application. Classical syntheses of indazoles often involve harsh conditions or diazotization reactions that require careful control.[3][4] This guide details a robust two-step process adapted from well-established methods for preparing substituted indazoles, which is suitable for large-scale production.[5][6]
The selected strategy involves:
-
N-Acetylation of the starting material, 4-bromo-5-chloro-2-methylaniline.
-
Diazotization and intramolecular cyclization to form the indazole ring.
This approach is advantageous due to the use of inexpensive starting materials and reagents, straightforward reaction conditions, and a clear path to purification.
Synthetic Pathway and Mechanistic Insights
The overall synthetic transformation is depicted below. The process begins with the readily available 4-bromo-5-chloro-2-methylaniline, which undergoes acetylation followed by a one-pot diazotization and cyclization to yield the target compound.
Workflow Diagram
Caption: Overall workflow for the synthesis of this compound.
Mechanism of Indazole Ring Formation
The key transformation is the conversion of the N-acetylated aniline intermediate to the indazole core. This reaction, a variation of the Jacobson Indazole Synthesis, proceeds through the following steps:
-
Diazotization: Isoamyl nitrite, in the presence of an acid source (often generated in situ or from reagents like potassium acetate in chloroform which can contain trace acid), protonates to form an active nitrosating agent. This agent reacts with the nitrogen of the acetamide to form an N-nitroso intermediate.
-
Tautomerization & Cyclization: The N-nitroso intermediate undergoes rearrangement and elimination of the acetyl group to form a diazonium species. The resulting diazonium salt is unstable and undergoes intramolecular cyclization, where the nitrogen attacks the adjacent methyl group, leading to the formation of the indazole ring. The use of potassium acetate acts as a base to facilitate the final proton transfer steps.[6]
This one-pot reaction is efficient and avoids the isolation of the potentially unstable diazonium intermediate.
Detailed Experimental Protocols
Safety Precaution: All operations should be conducted in a well-ventilated fume hood. Personal Protective Equipment (PPE), including safety goggles, lab coat, and chemical-resistant gloves, is mandatory. Handle all reagents and solvents with care, consulting their respective Safety Data Sheets (SDS) before use.[7]
Bill of Materials and Reagent Data
| Reagent/Solvent | Molecular Weight ( g/mol ) | Molar Equiv. | Purpose |
| 4-bromo-5-chloro-2-methylaniline | 220.50 | 1.0 | Starting Material |
| Acetic Anhydride | 102.09 | 1.1 | Acetylating Agent |
| Chloroform | 119.38 | - | Solvent |
| Potassium Acetate | 98.14 | 1.5 | Base/Catalyst |
| Isoamyl Nitrite | 117.15 | 1.2 | Diazotizing Agent |
| Concentrated HCl | 36.46 | - | Work-up |
| 50% Sodium Hydroxide (aq) | 40.00 | - | Work-up (Neutralization) |
| Ethyl Acetate | 88.11 | - | Recrystallization Solvent |
| Heptane | 100.21 | - | Recrystallization Solvent |
Step-by-Step Synthesis Protocol
This protocol is designed for a 100 g scale of the starting material.
Step 1: Synthesis of N-(4-bromo-5-chloro-2-methylphenyl)acetamide
-
To a 2 L three-necked round-bottom flask equipped with a mechanical stirrer, thermometer, and addition funnel, add 4-bromo-5-chloro-2-methylaniline (100.0 g, 0.453 mol) and chloroform (1.0 L).
-
Stir the mixture to obtain a clear solution or a fine slurry.
-
Cool the mixture in an ice-water bath to an internal temperature of 10-15°C.
-
Add acetic anhydride (47.0 mL, 0.498 mol) dropwise via the addition funnel over 30 minutes, ensuring the internal temperature does not exceed 25°C.
-
After the addition is complete, remove the cooling bath and stir the mixture at room temperature for 1 hour. The reaction progress can be monitored by Thin Layer Chromatography (TLC).
Step 2: One-Pot Diazotization and Cyclization to this compound
-
To the reaction mixture from Step 1, add potassium acetate (66.7 g, 0.680 mol) in one portion.
-
Stir the resulting suspension vigorously.
-
Add isoamyl nitrite (73.0 mL, 0.544 mol) dropwise over approximately 45-60 minutes. A slight exotherm may be observed; maintain the internal temperature below 35°C, using a water bath if necessary.
-
After the addition, heat the reaction mixture to a gentle reflux (approx. 60-65°C) and maintain for 4-6 hours, or until TLC/LC-MS analysis indicates the consumption of the intermediate.
Work-up and Purification
-
Cool the reaction mixture to room temperature.
-
Transfer the mixture to a separatory funnel and wash sequentially with 1 M HCl (2 x 300 mL), water (300 mL), and saturated sodium bicarbonate solution (300 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator to obtain the crude solid product.
-
For purification, recrystallize the crude solid from a hot mixture of ethyl acetate and heptane (e.g., 1:3 v/v). Dissolve the crude product in a minimal amount of hot ethyl acetate and slowly add heptane until turbidity persists. Allow the solution to cool slowly to room temperature and then in a refrigerator (4°C) for several hours to maximize crystal formation.
-
Collect the crystals by vacuum filtration, wash with a small amount of cold heptane, and dry under vacuum to yield this compound as a crystalline solid.
Characterization and Quality Control
The identity and purity of the final product should be confirmed using standard analytical techniques.
| Analysis | Expected Results |
| Appearance | Off-white to light brown crystalline solid |
| Melting Point | To be determined experimentally |
| ¹H NMR (CDCl₃, 400 MHz) | Peaks corresponding to aromatic protons and the N-H proton. |
| ¹³C NMR (CDCl₃, 100 MHz) | Peaks corresponding to the carbon atoms of the indazole ring. |
| Mass Spectrometry (MS) | [M+H]⁺ at m/z corresponding to C₇H₅BrClN₂. |
| HPLC Purity | ≥97% |
Scale-Up and Safety Considerations
-
Thermal Management: The diazotization step can be exothermic. On a large scale, the rate of addition of isoamyl nitrite must be carefully controlled, and efficient cooling must be available to maintain the target temperature range.
-
Gas Evolution: The reaction releases nitrogen gas. The reactor must be adequately vented to prevent pressure buildup.
-
Reagent Quality: The purity of the starting aniline and isoamyl nitrite is critical for achieving high yields and minimizing side products.
-
Solvent Handling: Chloroform is a regulated solvent. On an industrial scale, alternative solvents like dichloromethane or toluene might be explored and optimized.[8]
-
Waste Disposal: Aqueous and organic waste must be segregated and disposed of in accordance with local environmental regulations. Acidic and basic aqueous layers should be neutralized before disposal.
Conclusion
The protocol described provides a reliable and scalable method for the synthesis of this compound. By leveraging a well-understood chemical transformation and employing readily available reagents, this process offers an economical and efficient route for producing this valuable intermediate. The detailed mechanistic insights and practical considerations for scale-up are intended to empower researchers and development professionals to confidently implement and adapt this synthesis for their specific needs in the advancement of pharmaceutical research.
References
- BenchChem. (2025). Comparative analysis of synthetic routes to functionalized indazoles.
- Giraud, F., Anizon, F., & Moreau, P. (n.d.). C3-INDAZOLE FUNCTIONALIZATION: A REVIEW. Institute of Chemistry of Clermont-Ferrand.
- Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. (n.d.). PMC - PubMed Central.
- ResearchGate. (n.d.). Scheme 20. Synthesis of indazole derivatives in different methods.
- Indazole synthesis. (n.d.). Organic Chemistry Portal.
- ResearchGate. (n.d.). An Improved Preparation of 4-Chloro-1H-indazole (V).
- Fisher Scientific. (2025). SAFETY DATA SHEET - Indazole.
- Shi, F., & Larock, R. C. (2010). SYNTHESIS OF SUBSTITUTED INDAZOLES VIA [3+2] CYCLOADDITION OF BENZYNE AND DIAZO COMPOUNDS. Organic Syntheses, 87, 95. DOI: 10.15227/orgsyn.087.0095.
- Asad, N., et al. (n.d.). Practical Synthesis of 7-Bromo-4-chloro-1H-indazol-3-amine: An Important Intermediate to Lenacapavir. National Institutes of Health.
- Google Patents. (n.d.). CN110452177A - A kind of synthetic method of the fluoro- 1H- indazole of the bromo- 4- of 5-.
- ResearchGate. (2024). Practical Synthesis of 7-Bromo-4-chloro-1H-indazol-3-amine: An Important Intermediate to Lenacapavir.
- Organic Syntheses. (2014). Working with Hazardous Chemicals.
- Organic Syntheses. (n.d.). Indazole.
- PubChemLite. (n.d.). 5-bromo-4-chloro-1h-indazole (C7H4BrClN2).
- Google Patents. (n.d.). CN112321510A - Preparation method of 4-bromo-5-methyl-1H-indazole.
- Asad, N., et al. (2024). Practical synthesis of 7-bromo-4-chloro-1H-indazol-3-amine: an important intermediate to Lenacapavir. ChemRxiv. Cambridge Open Engage. DOI: 10.26434/chemrxiv-2024-r2w2t.
- Journal of Chemical Health Risks. (2025). Microwave Assisted Synthesis and Biological Evaluation of Indazole Derivatives.
- AOBChem. (n.d.). This compound.
Sources
- 1. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. soc.chim.it [soc.chim.it]
- 3. orgsyn.org [orgsyn.org]
- 4. Organic Syntheses Procedure [orgsyn.org]
- 5. researchgate.net [researchgate.net]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. fishersci.com [fishersci.com]
- 8. researchgate.net [researchgate.net]
Application Notes and Protocols for Palladium-Catalyzed Cross-Coupling Reactions of 4-Bromo-5-chloro-1H-indazole
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of palladium-catalyzed cross-coupling reactions involving 4-bromo-5-chloro-1H-indazole, a key heterocyclic scaffold in medicinal chemistry. Recognizing the synthetic challenges and opportunities presented by this dihalogenated indazole, this document offers detailed application notes and representative protocols for Suzuki-Miyaura, Buchwald-Hartwig, Heck, Sonogashira, and Stille couplings. The content is designed to equip researchers with the foundational knowledge and practical guidance necessary to effectively functionalize this versatile building block in the pursuit of novel therapeutic agents.
Introduction: The Strategic Importance of Functionalized Indazoles
The indazole nucleus is a privileged scaffold in modern drug discovery, forming the core of numerous biologically active compounds with applications ranging from oncology to inflammatory diseases.[1][2] The ability to selectively introduce molecular diversity at various positions on the indazole ring is paramount for optimizing pharmacological properties. This compound offers two distinct reactive sites for palladium-catalyzed cross-coupling, a cornerstone of contemporary synthetic chemistry for forming carbon-carbon and carbon-heteroatom bonds.[3] The differential reactivity of the C-Br and C-Cl bonds provides a strategic advantage for sequential and site-selective functionalization, enabling the synthesis of complex molecular architectures.[4]
Understanding the Reactivity Landscape: C-Br vs. C-Cl
In palladium-catalyzed cross-coupling reactions, the oxidative addition of the palladium(0) catalyst to the aryl halide is a critical step in the catalytic cycle. The bond strength of the carbon-halogen bond plays a significant role in the rate of this step, with the general reactivity trend being C-I > C-Br > C-Cl.[4] Consequently, for this compound, the C-Br bond at the 4-position is expected to be significantly more reactive than the C-Cl bond at the 5-position. This inherent difference in reactivity allows for selective coupling at the C-4 position while leaving the C-5 chloro substituent intact for subsequent transformations.
Suzuki-Miyaura Coupling: Forging C-C Bonds with Boronic Acids
The Suzuki-Miyaura coupling is a robust and widely used method for the formation of C(sp²)-C(sp²) bonds, valued for its mild reaction conditions and broad functional group tolerance.[5] While specific examples for the Suzuki coupling of this compound are not extensively documented, protocols for related bromoindazoles provide a reliable blueprint.[6]
Representative Protocol: Selective Suzuki-Miyaura Coupling at the C-4 Position
This protocol is adapted from established procedures for the Suzuki-Miyaura coupling of bromoindazoles.[6][7]
Materials:
-
This compound
-
Arylboronic acid (1.2 equiv)
-
[1,1'-Bis(diphenylphosphino)ferrocene]palladium(II) dichloride (Pd(dppf)Cl₂) (3 mol%)
-
Potassium carbonate (K₂CO₃) (2.0 equiv)
-
1,2-Dimethoxyethane (DME) and Water (4:1 mixture)
-
Anhydrous sodium sulfate
-
Ethyl acetate
-
Celite
Procedure:
-
To a flame-dried Schlenk flask, add this compound (1.0 equiv), the arylboronic acid (1.2 equiv), Pd(dppf)Cl₂ (0.03 equiv), and K₂CO₃ (2.0 equiv).
-
Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.
-
Add the degassed DME/water solvent mixture via syringe.
-
Heat the reaction mixture to 80-90 °C and stir vigorously for 4-12 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.
-
Filter the mixture through a pad of Celite, washing the pad with ethyl acetate.
-
Transfer the filtrate to a separatory funnel, wash with water and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield the 4-aryl-5-chloro-1H-indazole.
Causality Behind Experimental Choices:
-
Catalyst and Ligand: Pd(dppf)Cl₂ is a robust, air-stable precatalyst. The dppf ligand is electron-rich and sterically demanding, which promotes the catalytic cycle and stabilizes the palladium center.[8]
-
Base: Potassium carbonate is a moderately strong inorganic base, sufficient to activate the boronic acid for transmetalation without causing degradation of sensitive functional groups.[5]
-
Solvent System: The DME/water mixture provides a homogenous solution for both the organic and inorganic reagents, facilitating efficient reaction kinetics.
Visualization of the Suzuki-Miyaura Catalytic Cycle
Caption: Catalytic cycle for the Suzuki-Miyaura reaction.
Buchwald-Hartwig Amination: Constructing C-N Bonds
The Buchwald-Hartwig amination is a powerful method for the synthesis of arylamines from aryl halides.[3] This reaction is of immense importance in pharmaceutical synthesis due to the prevalence of the aniline moiety in drug molecules. For this compound, this reaction allows for the introduction of a wide range of primary and secondary amines at the C-4 position.
Representative Protocol: Selective Buchwald-Hartwig Amination at the C-4 Position
This protocol is based on established methods for the amination of related halo-heterocycles.[1][9]
Materials:
-
This compound
-
Amine (primary or secondary) (1.2 equiv)
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (2 mol%)
-
tBuDavePhos (4 mol%)
-
Sodium tert-butoxide (NaOtBu) (1.4 equiv)
-
Anhydrous toluene
-
Anhydrous sodium sulfate
-
Ethyl acetate
Procedure:
-
In a glovebox, add Pd₂(dba)₃ (0.02 equiv), tBuDavePhos (0.04 equiv), and NaOtBu (1.4 equiv) to a flame-dried Schlenk tube.
-
Add this compound (1.0 equiv) and the amine (1.2 equiv).
-
Add anhydrous, degassed toluene.
-
Seal the tube and heat the reaction mixture to 100-110 °C for 12-24 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
After completion, cool the reaction to room temperature and quench with a saturated aqueous solution of ammonium chloride.
-
Extract the aqueous layer with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the crude product by flash column chromatography on silica gel.
Causality Behind Experimental Choices:
-
Catalyst and Ligand: The combination of Pd₂(dba)₃ and a sterically hindered, electron-rich phosphine ligand like tBuDavePhos is highly effective for the amination of aryl bromides. The ligand facilitates both the oxidative addition and the reductive elimination steps.[10]
-
Base: Sodium tert-butoxide is a strong, non-nucleophilic base required to deprotonate the amine, forming the active amide nucleophile.[11]
-
Solvent: Toluene is a common high-boiling, non-polar solvent for Buchwald-Hartwig aminations.
Visualization of the Buchwald-Hartwig Amination Workflow
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 4. A Dichotomy in Cross-Coupling Site Selectivity in a Dihalogenated Heteroarene: Influence of Mononuclear Pd, Pd Clusters, and Pd Nanoparticles—the Case for Exploiting Pd Catalyst Speciation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Suzuki Coupling [organic-chemistry.org]
- 6. The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Metal–N-Heterocyclic Carbene Complexes in Buchwald–Hartwig Amination Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 11. chem.libretexts.org [chem.libretexts.org]
Strategic Protection of 4-Bromo-5-chloro-1H-indazole: A Guide for Synthetic Advancement
Introduction: Navigating the Synthetic Utility of a Privileged Scaffold
4-Bromo-5-chloro-1H-indazole is a vital heterocyclic building block in medicinal chemistry and drug development. Its rigid bicyclic structure, coupled with the ortho-disposed halogen atoms, provides a versatile platform for the synthesis of complex molecules, particularly kinase inhibitors and other targeted therapeutics. However, the acidic N-H proton of the pyrazole ring can interfere with a variety of synthetic transformations, such as metal-catalyzed cross-couplings, lithiation, and other reactions requiring strong bases or electrophilic reagents. Therefore, the judicious application of a protecting group to the indazole nitrogen is paramount for achieving desired chemical outcomes with high efficiency and selectivity.
This technical guide offers a comprehensive overview of protecting group strategies for this compound. It moves beyond a simple recitation of protocols to provide a rationale for selecting an appropriate protecting group based on the planned synthetic route, the stability of the protecting group to various reaction conditions, and the ease of its eventual removal. The methodologies presented herein are designed to be robust and reproducible, empowering researchers to confidently advance their synthetic campaigns.
The Indazole Core: Reactivity and the Need for Protection
The indazole ring system possesses two nitrogen atoms, designated N1 and N2. The tautomeric equilibrium generally favors the 1H-indazole form. The N-H proton is acidic, with a pKa that renders it susceptible to deprotonation by common bases. This can lead to undesired side reactions or inactivation of organometallic reagents. Furthermore, the presence of an unprotected N-H can complicate regiochemical outcomes in electrophilic substitution reactions.
Protecting the indazole nitrogen serves several key purposes:
-
Preventing Undesired Reactivity: It masks the acidic proton, allowing for the use of strong bases and nucleophiles.
-
Enhancing Solubility: The introduction of a lipophilic protecting group can improve the solubility of the indazole core in organic solvents.
-
Directing Regioselectivity: In some cases, the protecting group can influence the regioselectivity of subsequent functionalization at other positions of the indazole ring.[1][2]
-
Improving Stability: Protection can stabilize the indazole ring towards certain reaction conditions.
The choice of a protecting group is a critical decision in the synthetic design and is dictated by the overall synthetic strategy.[3] A well-chosen protecting group should be easy to install, stable to the subsequent reaction conditions, and readily removable without affecting other functional groups in the molecule.
Key Protecting Group Strategies: A Comparative Analysis
Several protecting groups have been successfully employed for the N-protection of indazoles. The selection of the optimal group depends on a careful consideration of the factors outlined in the table below.
| Protecting Group | Abbreviation | Typical Introduction Reagents | Typical Deprotection Conditions | Stability & Key Features |
| tert-Butoxycarbonyl | Boc | Di-tert-butyl dicarbonate ((Boc)₂O), TEA, DMAP | TFA, HCl; NaOMe in MeOH | Stable to hydrogenolysis and mild bases. Highly versatile and widely used. Cleavage under acidic or specific basic conditions is advantageous for substrates sensitive to other methods.[3][4] |
| 2-(Trimethylsilyl)ethoxymethyl | SEM | SEM-Cl, NaH or dicyclohexylmethylamine | TBAF in THF; aq. HCl in EtOH | Directs lithiation to the C3 position. Stable to a wide range of conditions but can be cleaved with fluoride sources or acid.[1][2][5] |
| Trityl | Tr | Trityl chloride (TrCl), Et₃N or DIPEA | Mild acid (e.g., TFA in DCM) | Bulky group that can influence regioselectivity. Labile to acid. |
| Benzyl | Bn | Benzyl bromide (BnBr), NaH or K₂CO₃ | Catalytic hydrogenation (H₂, Pd/C) | Stable to a wide range of non-reducing conditions. Cleavage by hydrogenolysis is mild and selective. |
| Tosyl | Ts | p-Toluenesulfonyl chloride (TsCl), pyridine or Et₃N | Mg in MeOH; strong acid | Very stable group, often requiring harsh conditions for removal.[3] |
Experimental Protocols: Step-by-Step Methodologies
The following protocols provide detailed procedures for the protection and deprotection of the indazole core. These have been synthesized from established literature methods and are intended to serve as a reliable starting point for experimental work.
tert-Butoxycarbonyl (Boc) Protection
The Boc group is one of the most common and versatile protecting groups for indazoles due to its ease of introduction and selective removal under both acidic and specific basic conditions.[3][4]
Workflow for Boc Protection and Deprotection
Figure 1. Reaction scheme for Boc protection and deprotection.
Protocol: Boc Protection of this compound
-
Reagent Preparation: To a solution of this compound (1.0 equiv) in dichloromethane (DCM, approx. 0.2 M) is added triethylamine (TEA, 1.5 equiv) and a catalytic amount of 4-(dimethylamino)pyridine (DMAP, 0.1 equiv).
-
Reaction Initiation: The mixture is cooled to 0 °C in an ice bath. Di-tert-butyl dicarbonate ((Boc)₂O, 1.2 equiv) is added portion-wise.
-
Reaction Monitoring: The reaction is allowed to warm to room temperature and stirred for 2-4 hours. Progress is monitored by thin-layer chromatography (TLC).
-
Work-up: Upon completion, the reaction mixture is diluted with DCM and washed sequentially with water and brine.
-
Purification: The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is purified by flash column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to afford the N-Boc protected indazole.[6]
Protocol: Deprotection of N-Boc-4-Bromo-5-chloro-indazole (Acidic Conditions)
-
Reaction Setup: The N-Boc protected indazole (1.0 equiv) is dissolved in DCM (approx. 0.2 M).
-
Deprotection: Trifluoroacetic acid (TFA, 5-10 equiv) is added dropwise at 0 °C.
-
Reaction Monitoring: The reaction is stirred at room temperature for 1-3 hours and monitored by TLC.
-
Work-up: The reaction mixture is concentrated under reduced pressure. The residue is dissolved in ethyl acetate and washed with saturated aqueous sodium bicarbonate solution, followed by brine.
-
Purification: The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated to yield the deprotected indazole.
Protocol: Deprotection of N-Boc-4-Bromo-5-chloro-indazole (Basic Conditions)
This method is particularly useful when acid-labile functional groups are present elsewhere in the molecule.[4]
-
Reaction Setup: The N-Boc protected indazole (1.0 equiv) is dissolved in dry methanol (MeOH, approx. 0.2 M).
-
Deprotection: A catalytic amount of sodium methoxide (NaOMe, 0.1-0.2 equiv) is added.
-
Reaction Monitoring: The reaction is stirred at room temperature for 1-3 hours and monitored by TLC.
-
Work-up: The reaction mixture is diluted with water and extracted with ethyl acetate.[4]
-
Purification: The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated to give the deprotected product.[4]
2-(Trimethylsilyl)ethoxymethyl (SEM) Protection
The SEM group is an excellent choice when subsequent C3-lithiation and functionalization of the indazole ring is desired.[1][2] The protection can be directed to the N2 position under specific conditions, which is crucial for enabling C3-lithiation.[1][5]
Workflow for SEM Protection and Deprotection
Figure 2. Reaction scheme for SEM protection and deprotection.
Protocol: SEM Protection of this compound
-
Reagent Preparation: To a suspension of sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 equiv) in anhydrous tetrahydrofuran (THF, approx. 0.2 M) at 0 °C is added a solution of this compound (1.0 equiv) in anhydrous THF dropwise.
-
Reaction Initiation: The mixture is stirred at 0 °C for 30 minutes, then allowed to warm to room temperature and stirred for an additional 30 minutes. The mixture is then cooled back to 0 °C, and 2-(trimethylsilyl)ethoxymethyl chloride (SEM-Cl, 1.1 equiv) is added dropwise.
-
Reaction Monitoring: The reaction is stirred at room temperature overnight and monitored by TLC.
-
Work-up: The reaction is carefully quenched with water and extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated.
-
Purification: The crude product is purified by flash column chromatography on silica gel to separate the N1 and N2 isomers.
Protocol: Deprotection of N-SEM-4-Bromo-5-chloro-indazole
-
Fluoride-mediated Cleavage: The N-SEM protected indazole (1.0 equiv) is dissolved in THF (approx. 0.1 M), and a 1 M solution of tetrabutylammonium fluoride (TBAF) in THF (1.5 equiv) is added.[2]
-
Reaction Conditions: The mixture is heated to reflux and monitored by TLC.[2]
-
Work-up: Upon completion, the reaction is cooled, diluted with water, and extracted with an organic solvent. The organic layer is washed with brine, dried, and concentrated.
-
Acidic Cleavage: Alternatively, the N-SEM group can be removed by treatment with aqueous HCl in ethanol at reflux.[2]
Strategic Considerations and Troubleshooting
-
Regioselectivity of Protection: The protection of unsymmetrical indazoles can lead to a mixture of N1 and N2 isomers. The ratio of these isomers is influenced by steric and electronic factors of the substituents on the indazole ring, as well as the reaction conditions.[2] For instance, bulky substituents at the C7 position can favor N2 protection.[2] Careful characterization (e.g., by NOE NMR experiments) is essential to confirm the regiochemistry of the protected product.
-
Compatibility with Subsequent Steps: The stability of the chosen protecting group to the planned downstream reactions is a critical consideration. For example, if a Suzuki cross-coupling reaction is planned, a Boc group might be labile under certain microwave heating conditions, leading to in situ deprotection.[7]
-
Deprotection Challenges: In complex molecules with multiple functional groups, the selective removal of the indazole protecting group can be challenging. Orthogonality of protecting groups is a key principle to adhere to in such cases. For instance, a Boc group can be removed under acidic conditions while a benzyl group remains intact, and the benzyl group can be subsequently removed by hydrogenolysis.
Conclusion
The strategic use of protecting groups is indispensable for the successful synthesis and functionalization of this compound. This guide provides a detailed overview of common protecting group strategies, complete with experimental protocols and critical insights into their application. By understanding the interplay between the protecting group, the substrate, and the reaction conditions, researchers can navigate the complexities of multi-step syntheses and efficiently access novel indazole-based compounds for drug discovery and development.
References
- Collot, V., et al. (2006). Regioselective protection at N-2 and derivatization at C-3 of indazoles. The Journal of Organic Chemistry, 71(14), 5392–5395. [Link]
- Collot, V., et al. (2006). Regioselective Protection at N-2 and Derivatization at C-3 of Indazoles.
- Collot, V., et al. (2006). Regioselective Protection at N-2 and Derivatization at C-3 of Indazoles. The Journal of Organic Chemistry, 71(14), 5392-5395. [Link]
- Zhan, C., et al. (2020). A mild and efficient THP protection of indazoles and benzyl alcohols in water.
- Venkateswarlu, Y., et al. (2007). Simple and Selective Removal of the t-Butyloxycarbonyl (Boc) Protecting Group on Indoles, Pyrroles, Indazoles, and Carbolines.
- Gerokonstantis, D., et al. (2020). Selective deprotection of N-Boc-imidazoles and pyrazoles by NaBH4 in EtOH. Arkivoc, 2020(8), 115-124. [Link]
- Humphries, P. S., et al. (2010). Synthesis of 2,3-diarylsubstituted indazoles utilizing a Suzuki cross-coupling/deprotection/N-arylation sequence. Tetrahedron Letters, 51(43), 5694-5697. [Link]
- Gerokonstantis, D., et al. (2020). Selective deprotection of N-Boc-imidazoles and pyrazoles by NaBH4 in EtOH. ARKIVOC, 2020(8), 115-124. [Link]
Sources
- 1. Regioselective protection at N-2 and derivatization at C-3 of indazoles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. tandfonline.com [tandfonline.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Synthesis of 2,3-diarylsubstituted indazoles utilizing a Suzuki cross-coupling/deprotection/N-arylation sequence - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Regioselective Suzuki-Miyaura Cross-Coupling of 4-Bromo-5-chloro-1H-indazole with Boronic Acids
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Strategic Importance of C-4 Arylated Indazoles
The indazole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous therapeutic agents.[1][2] Functionalization of the indazole ring system is a key strategy in the development of novel drug candidates with a wide range of biological activities, including anti-cancer, anti-inflammatory, and anti-viral properties.[3][4] Specifically, the introduction of aryl moieties at the C-4 position of the indazole ring can significantly modulate the pharmacological profile of the resulting compounds. The Suzuki-Miyaura cross-coupling reaction stands out as a powerful and versatile method for the formation of carbon-carbon bonds, offering a direct route to such arylated indazoles from their corresponding halo-precursors.[5][6]
This application note provides a comprehensive guide to the selective Suzuki-Miyaura cross-coupling reaction of 4-Bromo-5-chloro-1H-indazole with various boronic acids. We will delve into the principles governing the regioselectivity of this transformation, provide detailed experimental protocols, and discuss the critical parameters for successful and reproducible outcomes.
Understanding Regioselectivity: The C4-Br versus C5-Cl Bond
A key consideration in the functionalization of dihalogenated substrates is the selective reaction at one position over the other. In the case of this compound, the Suzuki-Miyaura coupling is anticipated to proceed with high regioselectivity at the C-4 position. This selectivity is primarily governed by the relative reactivity of the carbon-halogen bonds in the oxidative addition step of the palladium catalytic cycle.[7][8]
The established order of reactivity for halogens in palladium-catalyzed cross-coupling reactions is:
This trend is attributed to the bond dissociation energies of the carbon-halogen bonds, with the C-Br bond being weaker and therefore more susceptible to oxidative addition by the palladium(0) catalyst than the C-Cl bond.[10] This inherent difference in reactivity allows for the selective arylation at the C-4 position of this compound, leaving the C-5 chloro substituent intact for potential subsequent transformations.
Experimental Protocols: A Step-by-Step Guide
The following protocols are designed to be self-validating, with explanations for each critical step to ensure both reproducibility and a deeper understanding of the reaction.
General Protocol for the Suzuki-Miyaura Cross-Coupling of this compound
This protocol is a generalized procedure based on established methods for Suzuki-Miyaura reactions on bromo-heterocycles.[11][12] Optimization may be required for specific boronic acids.
Materials:
-
This compound
-
Arylboronic acid (e.g., Phenylboronic acid[10][13], 4-Methoxyphenylboronic acid[2][14], 3-Aminophenylboronic acid[5][15])
-
Palladium catalyst (e.g., Pd(PPh₃)₄ or PdCl₂(dppf))
-
Base (e.g., K₂CO₃, Cs₂CO₃, or K₃PO₄)
-
Solvent (e.g., 1,4-Dioxane/Water, Toluene/Ethanol/Water, or DMF)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Ethyl acetate (EtOAc)
-
Brine
-
Silica gel for column chromatography
Procedure:
-
Reaction Setup: To a clean, dry Schlenk flask containing a magnetic stir bar, add this compound (1.0 equiv.), the desired arylboronic acid (1.2 equiv.), and the base (2.0 equiv.).
-
Inert Atmosphere: Seal the flask with a septum, and evacuate and backfill with an inert gas (e.g., argon or nitrogen) three times to ensure an oxygen-free environment. An inert atmosphere is crucial to prevent the oxidation and deactivation of the palladium(0) catalyst.[16]
-
Solvent Addition: Add the degassed solvent system to the flask via syringe. A common solvent mixture is 1,4-dioxane and water (typically in a 4:1 to 10:1 ratio). The presence of water is often beneficial for the solubility of the base and can accelerate the transmetalation step.[17]
-
Catalyst Addition: Under a positive pressure of the inert gas, add the palladium catalyst (typically 2-5 mol%). The choice of catalyst and ligand can significantly influence the reaction rate and yield.[11]
-
Reaction: Heat the reaction mixture to the desired temperature (typically 80-100 °C) with vigorous stirring.
-
Monitoring: Monitor the progress of the reaction by Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is generally complete within 2-12 hours.
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate and water.
-
Transfer the mixture to a separatory funnel and separate the layers.
-
Extract the aqueous layer with ethyl acetate (2 x 20 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
-
Purification:
-
Filter the mixture to remove the drying agent and concentrate the filtrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure 4-aryl-5-chloro-1H-indazole.
-
Data Presentation: Reaction Parameters and Expected Outcomes
The following table summarizes typical reaction conditions and expected yields for the Suzuki-Miyaura coupling of this compound with various boronic acids, based on analogous reactions reported in the literature.[6][11][12]
| Entry | Boronic Acid | Catalyst (mol%) | Base | Solvent | Temp (°C) | Time (h) | Expected Yield Range (%) |
| 1 | Phenylboronic acid | Pd(PPh₃)₄ (3) | K₂CO₃ | Dioxane/H₂O (4:1) | 90 | 6 | 75-90 |
| 2 | 4-Methoxyphenylboronic acid | PdCl₂(dppf) (2) | Cs₂CO₃ | Toluene/EtOH/H₂O (2:1:1) | 85 | 4 | 80-95 |
| 3 | 3-Aminophenylboronic acid | Pd(PPh₃)₄ (3) | K₃PO₄ | DMF/H₂O (10:1) | 100 | 8 | 70-85 |
Visualization of Key Processes
To further clarify the concepts and procedures discussed, the following diagrams illustrate the reaction mechanism and the experimental workflow.
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Sources
- 1. Phenylboronic acid - Wikipedia [en.wikipedia.org]
- 2. scbt.com [scbt.com]
- 3. A regioselective C7 bromination and C7 palladium-catalyzed Suzuki–Miyaura cross-coupling arylation of 4-substituted NH-free indazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Efficient and practical synthesis of 4(5)-aryl-1H-imidazoles and 2,4(5)-diaryl-1H-imidazoles via highly selective palladium-catalyzed arylation reactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. 3-Aminophenylboronic acid | C6H8BNO2 | CID 92269 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. An efficient and simple approach for synthesizing indazole compounds using palladium-catalyzed Suzuki–Miyaura cross-coupling - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. 4-Methoxyphenylboronic acid = 95.0 5720-07-0 [sigmaaldrich.com]
- 9. scbt.com [scbt.com]
- 10. grokipedia.com [grokipedia.com]
- 11. The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 12. The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles | MDPI [mdpi.com]
- 13. Phenylboronic Acid | C6H7BO2 | CID 66827 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 14. (4-Methoxyphenyl)boronic acid | C7H9BO3 | CID 201262 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 15. chembk.com [chembk.com]
- 16. youtube.com [youtube.com]
- 17. mdpi.com [mdpi.com]
Application Notes and Protocols for the N-H Functionalization of 4-Bromo-5-chloro-1H-indazole
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Strategic Importance of N-Functionalized 4-Bromo-5-chloro-1H-indazoles in Medicinal Chemistry
The indazole scaffold is a cornerstone in modern medicinal chemistry, recognized as a privileged structure in a multitude of pharmacologically active agents. Its bioisosteric relationship with indole allows it to interact with a similar spectrum of biological targets, yet it offers distinct physicochemical properties and metabolic profiles. The specific derivative, 4-Bromo-5-chloro-1H-indazole, presents a unique starting point for the synthesis of novel therapeutics, particularly in the realm of kinase inhibitors. The strategic placement of the bromo and chloro substituents on the benzene ring provides opportunities for further diversification through cross-coupling reactions, while also modulating the electronic landscape of the heterocyclic core.
The N-H bond of the pyrazole ring is a key handle for introducing a wide array of substituents, profoundly influencing the compound's spatial arrangement, solubility, and target engagement. Regioselective functionalization at the N1 or N2 position is a critical consideration, as the resulting isomers often exhibit distinct biological activities. This guide provides a comprehensive overview and detailed protocols for the primary methods of N-H functionalization of this compound: N-alkylation, N-arylation, N-acylation, and N-sulfonylation. The methodologies are presented with a focus on the underlying chemical principles, empowering researchers to not only execute these reactions but also to adapt and troubleshoot them for their specific synthetic goals.
I. N-Alkylation: Introducing Diverse Aliphatic Scaffolds
N-alkylation is a fundamental strategy to explore the chemical space around the indazole core. The choice of alkylating agent and reaction conditions dictates the regioselectivity of the reaction, with a general preference for the thermodynamically more stable N1-isomer under many conditions.
Causality Behind Experimental Choices: N1 vs. N2 Selectivity
The regioselectivity of N-alkylation on the indazole ring is a delicate balance of steric and electronic factors, heavily influenced by the reaction conditions. The two nitrogen atoms of the pyrazole ring are nucleophilic, but the N1 position is generally favored under basic conditions with non-polar aprotic solvents. This preference is often attributed to the greater steric accessibility of the N1 position and the thermodynamic stability of the resulting N1-alkylated product. The use of a strong, non-coordinating base like sodium hydride (NaH) in a solvent such as tetrahydrofuran (THF) typically leads to the selective formation of the N1-isomer[1]. The electron-withdrawing nature of the bromo and chloro substituents on the 4 and 5 positions of the indazole ring can influence the acidity of the N-H proton and the nucleophilicity of the resulting indazolide anion, but the general preference for N1-alkylation with this base/solvent system is often maintained.
Conversely, conditions employing different bases or polar aprotic solvents may lead to mixtures of N1 and N2 isomers. It is therefore crucial to carefully select and control the reaction parameters to achieve the desired regiochemical outcome.
Experimental Workflow for N-Alkylation
Caption: General workflow for the N1-selective alkylation of this compound.
Detailed Protocol: N1-Benzylation of this compound
Materials:
-
This compound
-
Sodium hydride (60% dispersion in mineral oil)
-
Benzyl bromide
-
Anhydrous tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride solution
-
Ethyl acetate (EtOAc)
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
Preparation: To a flame-dried round-bottom flask under an inert atmosphere (argon or nitrogen), add this compound (1.0 eq).
-
Dissolution: Add anhydrous THF (approximately 0.2 M concentration relative to the indazole) and stir until the starting material is fully dissolved.
-
Deprotonation: Cool the solution to 0 °C using an ice-water bath. Carefully add sodium hydride (1.2 eq) portion-wise. The mixture may effervesce.
-
Activation: Allow the mixture to warm to room temperature and stir for 30 minutes.
-
Alkylation: Cool the mixture back to 0 °C and add benzyl bromide (1.1 eq) dropwise.
-
Reaction: Allow the reaction to warm to room temperature and stir overnight. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Quenching: Upon completion, carefully quench the reaction at 0 °C by the slow addition of saturated aqueous ammonium chloride solution.
-
Extraction: Dilute the mixture with water and extract with ethyl acetate (3 x).
-
Washing: Combine the organic layers and wash with water and then brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure N1-benzyl-4-bromo-5-chloro-1H-indazole.
| Parameter | Recommended Condition | Rationale |
| Base | Sodium Hydride (NaH) | Strong, non-nucleophilic base that favors N1 deprotonation. |
| Solvent | Anhydrous THF | Aprotic solvent that promotes the desired SN2 reaction. |
| Temperature | 0 °C to Room Temperature | Initial cooling controls the exothermic deprotonation. |
| Equivalents of Base | 1.2 eq | Ensures complete deprotonation of the indazole. |
| Equivalents of Alkylating Agent | 1.1 eq | A slight excess drives the reaction to completion. |
II. N-Arylation: Constructing Biaryl Scaffolds for Kinase Inhibition
N-aryl indazoles are a prominent class of compounds in drug discovery, frequently found in the core structures of kinase inhibitors. The introduction of an aryl group at the N1 position can provide crucial interactions within the ATP-binding pocket of kinases. The two most common methods for N-arylation are the Buchwald-Hartwig amination and the Ullmann condensation.
Causality Behind Experimental Choices: Palladium vs. Copper Catalysis
The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction that offers a broad substrate scope and high functional group tolerance[2]. The choice of the palladium catalyst and, critically, the phosphine ligand is paramount for a successful transformation. Bulky, electron-rich ligands are often required to facilitate the reductive elimination step and prevent catalyst decomposition.
The Ullmann condensation is a copper-catalyzed reaction that is often a cost-effective alternative to palladium-catalyzed methods[3]. While traditionally requiring harsh reaction conditions, modern Ullmann-type reactions can often be performed under milder conditions with the use of appropriate ligands.
For the N-arylation of this compound, both methods are viable. The choice may depend on the specific arylating agent, available catalysts and ligands, and the desired scale of the reaction.
Experimental Workflow for Buchwald-Hartwig N-Arylation
Caption: General workflow for the Buchwald-Hartwig N-arylation of this compound.
Detailed Protocol: Buchwald-Hartwig N-Arylation with 4-Methoxyphenylboronic Acid
Materials:
-
This compound
-
4-Methoxyphenylboronic acid
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)
-
XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl)
-
Cesium carbonate (Cs₂CO₃)
-
Anhydrous toluene
-
Ethyl acetate (EtOAc)
-
Water
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Celite®
-
Silica gel for column chromatography
Procedure:
-
Preparation: To a flame-dried Schlenk tube, add this compound (1.0 eq), 4-methoxyphenylboronic acid (1.5 eq), cesium carbonate (2.0 eq), Pd₂(dba)₃ (0.05 eq), and XPhos (0.10 eq).
-
Inert Atmosphere: Evacuate and backfill the tube with an inert gas (argon or nitrogen) three times.
-
Solvent Addition: Add anhydrous toluene (approximately 0.1 M concentration relative to the indazole).
-
Reaction: Heat the mixture to 100 °C and stir for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.
-
Work-up: Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.
-
Filtration: Filter the mixture through a pad of Celite® and wash the pad with ethyl acetate.
-
Washing: Wash the filtrate with water and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel using a suitable eluent system to afford the pure N1-(4-methoxyphenyl)-4-bromo-5-chloro-1H-indazole.
| Parameter | Recommended Condition | Rationale |
| Catalyst | Pd₂(dba)₃ / XPhos | A common and effective catalyst/ligand system for C-N bond formation. |
| Base | Cesium Carbonate (Cs₂CO₃) | A strong, non-nucleophilic base suitable for this transformation. |
| Solvent | Anhydrous Toluene | A non-polar, aprotic solvent that is well-suited for this reaction. |
| Temperature | 100 °C | Elevated temperature is typically required to drive the reaction. |
III. N-Acylation: Synthesis of Indazolyl Amides and Ketones
N-acylation of this compound provides access to indazolyl amides and ketones, which can serve as important intermediates or as final products with potential biological activity. The acylation is typically carried out using an acylating agent in the presence of a base. A patent for the synthesis of a related compound, 5-bromo-4-fluoro-1H-indazole, details a procedure for N-acetylation followed by deprotection, which can be adapted for our target molecule[4].
Experimental Workflow for N-Acylation
Caption: General workflow for the N-acylation of this compound.
Detailed Protocol: N-Acetylation of this compound
Materials:
-
This compound
-
Acetic anhydride (Ac₂O)
-
Pyridine
-
Dichloromethane (DCM)
-
Water
-
1 M Hydrochloric acid (HCl)
-
Saturated aqueous sodium bicarbonate solution (NaHCO₃)
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Preparation: To a round-bottom flask, add this compound (1.0 eq) and dissolve it in dichloromethane.
-
Base Addition: Add pyridine (1.5 eq) to the solution.
-
Acylation: Cool the mixture to 0 °C and add acetic anhydride (1.2 eq) dropwise.
-
Reaction: Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC.
-
Work-up: Quench the reaction by adding water.
-
Extraction: Separate the organic layer and wash sequentially with 1 M HCl, saturated aqueous NaHCO₃, and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purification: The crude product can be purified by recrystallization or flash column chromatography to yield the pure N1-acetyl-4-bromo-5-chloro-1H-indazole.
IV. N-Sulfonylation: Installation of a Key Pharmacophore
The N-sulfonylated indazole motif is present in several biologically active molecules. The sulfonamide group can act as a hydrogen bond acceptor and can impart favorable pharmacokinetic properties. The reaction is typically performed by treating the indazole with a sulfonyl chloride in the presence of a base.
Detailed Protocol: N-Tosylation of this compound
Materials:
-
This compound
-
p-Toluenesulfonyl chloride (TsCl)
-
Triethylamine (Et₃N)
-
Dichloromethane (DCM)
-
Water
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Preparation: In a round-bottom flask, dissolve this compound (1.0 eq) in dichloromethane.
-
Base Addition: Add triethylamine (1.5 eq) to the solution.
-
Sulfonylation: Add p-toluenesulfonyl chloride (1.2 eq) portion-wise at room temperature.
-
Reaction: Stir the reaction mixture at room temperature for 12-24 hours, monitoring by TLC.
-
Work-up: Dilute the reaction mixture with DCM and wash with water and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography or recrystallization to obtain the pure N1-tosyl-4-bromo-5-chloro-1H-indazole.
Conclusion and Future Perspectives
The N-H functionalization of this compound opens a gateway to a vast chemical space of novel compounds with significant therapeutic potential. The protocols detailed in this guide provide a solid foundation for the synthesis of N-alkyl, N-aryl, N-acyl, and N-sulfonyl derivatives. Understanding the principles governing regioselectivity is key to the successful synthesis of the desired isomers. The resulting functionalized indazoles are valuable building blocks for the development of the next generation of targeted therapies, particularly in the field of oncology. Further exploration of novel catalytic systems and functionalization methodologies will undoubtedly continue to expand the synthetic utility of this versatile scaffold.
References
- CN110452177A - A kind of synthetic method of the fluoro- 1H- indazole of the bromo- 4- of 5- - Google P
- An Improved Preparation of 4-Chloro-1H-indazole (V)
- Indazole synthesis - Organic Chemistry Portal. (URL: [Link])
- Buchwald–Hartwig amin
- Practical Synthesis of 7-Bromo-4-chloro-1H-indazol-3-amine: An Important Intermedi
- The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles. (URL: [Link])
- WO2009106980A2 - Indazole derivatives - Google P
- WO2006048745A1 - Methods for preparing indazole compounds - Google P
- A regioselective C7 bromination and C7 palladium-catalyzed Suzuki–Miyaura cross-coupling arylation of 4-substituted NH-free indazoles - ResearchG
- 26th June-2014 Research Article REGIOSELECTIVE N-ACYL
- Ullmann Reaction - Organic Chemistry Portal. (URL: [Link])
- Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution - NIH. (URL: [Link])
- Syntheses of 1-Aryl-5-nitro-1H-indazoles and a General One-Pot Route to 1-Aryl-1H-indazoles - NIH. (URL: [Link])
- Recent Advancement of Ullmann Condensation Coupling Reaction in the Formation of Aryl-Oxygen (C-O)
- Suzuki Coupling - Organic Chemistry Portal. (URL: [Link])
- CN112321510A - Preparation method of 4-bromo-5-methyl-1H-indazole - Google P
Sources
- 1. Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 3. Ullmann Reaction [organic-chemistry.org]
- 4. CN110452177A - A kind of synthetic method of the fluoro- 1H- indazole of the bromo- 4- of 5- - Google Patents [patents.google.com]
Troubleshooting & Optimization
troubleshooting low yield in 4-Bromo-5-chloro-1H-indazole synthesis
A Guide for Researchers, Scientists, and Drug Development Professionals
Welcome to the technical support center for the synthesis of 4-Bromo-5-chloro-1H-indazole. This resource is designed to provide in-depth troubleshooting guidance and frequently asked questions (FAQs) to address common challenges encountered during the synthesis of this important heterocyclic compound. As a key building block in medicinal chemistry, achieving a high yield and purity of this compound is critical for the successful development of novel therapeutics.
This guide is structured in a question-and-answer format, directly addressing specific issues you may face in the laboratory. Each answer provides a detailed explanation of the potential underlying causes and offers actionable, field-proven solutions to help you optimize your synthetic route.
Frequently Asked Questions (FAQs) & Troubleshooting
Issue 1: Low Overall Yield of this compound
Question: My multi-step synthesis of this compound is resulting in a very low overall yield. What are the most likely steps to be causing this, and how can I improve them?
Answer: Low overall yield in a multi-step synthesis is a common challenge and can often be attributed to inefficiencies in one or more key transformations. For the synthesis of this compound, the critical steps to scrutinize are the diazotization and cyclization to form the indazole ring, as well as the preceding halogenation steps.
Potential Causes and Solutions:
-
Inefficient Diazotization and Cyclization: The formation of the indazole ring often proceeds via a diazotization of an appropriately substituted aniline derivative, followed by an intramolecular cyclization. This step is highly sensitive to reaction conditions.
-
Temperature Control: Diazonium salts are notoriously unstable at elevated temperatures.[1][2] The diazotization step should be performed at low temperatures, typically between 0-5 °C, to minimize decomposition of the diazonium intermediate.[1] Exceeding this temperature range can lead to the formation of phenol byproducts through reaction with water.[1]
-
Acidic Conditions: The choice and concentration of acid are crucial for successful diazotization. A common method involves using sodium nitrite in the presence of a strong acid like hydrochloric acid or sulfuric acid.[3] Insufficient acidity can lead to incomplete diazotization.
-
Side Reactions: Azo coupling, where the diazonium salt reacts with the starting amine or another electron-rich aromatic compound, can be a significant side reaction that consumes the intermediate and reduces the yield.[1] Maintaining a low temperature and controlling the stoichiometry of reagents can help to minimize this.
-
-
Suboptimal Halogenation: The introduction of the bromo and chloro substituents must be efficient and regioselective.
-
Bromination: The choice of brominating agent is important. While elemental bromine can be used, N-bromosuccinimide (NBS) is often a milder and more selective reagent for the bromination of activated aromatic rings.[4] The reaction conditions, including solvent and temperature, should be optimized to favor the desired regioisomer.[5]
-
Chlorination: Similar to bromination, the chlorination step requires careful control of reagents and conditions to achieve high regioselectivity and yield. N-chlorosuccinimide (NCS) is a common reagent for this transformation.[6]
-
-
Purification Losses: Each purification step (e.g., extraction, recrystallization, column chromatography) can contribute to a loss of material. It is important to optimize these procedures to maximize recovery without compromising purity.
Recommended Actions:
-
Optimize Diazotization and Cyclization:
-
Perform a small-scale temperature screening experiment for the diazotization step to identify the optimal temperature for your specific substrate.
-
Ensure a sufficiently acidic medium for the diazotization reaction.
-
Consider a one-pot diazotization-cyclization procedure to minimize the handling of the unstable diazonium intermediate.[7]
-
-
Re-evaluate Halogenation Strategy:
-
If yields for bromination or chlorination are low, consider alternative halogenating agents (e.g., switching from Br2 to NBS).
-
Screen different solvents and temperatures to improve the regioselectivity of the halogenation reactions.
-
-
Minimize Purification Losses:
-
Analyze product loss at each purification step.
-
If using column chromatography, ensure the chosen solvent system provides good separation and that the product does not streak on the column.
-
Optimize recrystallization conditions by screening different solvent systems to maximize crystal formation and recovery.
-
Issue 2: Incomplete Conversion During the Indazole Ring Formation
Question: I am observing a significant amount of starting material (the aniline precursor) remaining after the diazotization and cyclization reaction. What could be the reason for this incomplete conversion?
Answer: Incomplete conversion during the formation of the indazole ring is a frequent issue and often points to problems with the diazotization step or the stability of the diazonium intermediate.
Potential Causes and Solutions:
-
Insufficient Diazotizing Agent: An inadequate amount of the diazotizing agent (e.g., sodium nitrite) will naturally lead to incomplete conversion of the starting aniline.
-
Decomposition of the Diazonium Salt: As mentioned previously, diazonium salts are thermally unstable.[2] If the reaction temperature is not strictly controlled, the diazonium salt can decompose before it has a chance to cyclize, leading to a mixture of starting material and decomposition byproducts.
-
Incorrect Solvent Choice: The solubility of the starting materials and intermediates in the chosen solvent is critical for the reaction to proceed to completion.[8] If the starting aniline is not fully dissolved, the reaction will be heterogeneous and likely incomplete.
-
Suboptimal Acidity: The diazotization reaction requires a specific pH range to proceed efficiently. If the reaction medium is not sufficiently acidic, the formation of the nitrosonium ion (the active electrophile) will be slow, resulting in incomplete conversion.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for incomplete conversion.
Issue 3: Formation of Impurities and Side Products
Question: My final product is contaminated with several impurities that are difficult to remove. What are the likely side reactions occurring, and how can I prevent them?
Answer: The formation of impurities is a common problem in the synthesis of substituted indazoles. Understanding the potential side reactions is key to developing a strategy to minimize their formation.
Common Side Reactions and Prevention Strategies:
| Side Reaction | Description | Prevention Strategy |
| Phenol Formation | The diazonium salt intermediate can react with water, especially at higher temperatures, to form the corresponding phenol.[1] | Maintain a low reaction temperature (0-5 °C) during diazotization. Use anhydrous solvents where possible. |
| Azo Coupling | The electrophilic diazonium salt can couple with electron-rich aromatic compounds, including the starting aniline, to form colored azo compounds.[1] | Keep the temperature low and add the diazotizing agent slowly to maintain a low concentration of the diazonium salt. |
| Biaryl Formation | Radical intermediates, which can be formed during Sandmeyer-type reactions, can couple to form biaryl byproducts.[9] | Use a copper(I) catalyst in Sandmeyer reactions to promote the desired substitution over radical coupling.[9] |
| Over-halogenation | During the bromination or chlorination steps, it is possible to introduce more than one halogen atom onto the aromatic ring, leading to di- or tri-halogenated impurities.[6] | Carefully control the stoichiometry of the halogenating agent. Add the reagent portion-wise and monitor the reaction progress by TLC or LC-MS. |
Experimental Protocol: Purification by Recrystallization
If impurities are present in the final product, recrystallization is often an effective purification method.
-
Solvent Selection:
-
Choose a solvent in which the this compound is soluble at elevated temperatures but sparingly soluble at room temperature or below.
-
Common solvents for recrystallization of indazole derivatives include ethanol, methanol, ethyl acetate, and mixtures with heptane or hexane.
-
-
Procedure:
-
Dissolve the crude product in the minimum amount of the hot solvent.
-
If colored impurities are present, a small amount of activated carbon can be added to the hot solution, followed by hot filtration to remove the carbon.
-
Allow the solution to cool slowly to room temperature to promote the formation of large, pure crystals.
-
Further cooling in an ice bath can increase the yield of the recovered product.
-
Collect the crystals by filtration, wash with a small amount of cold solvent, and dry under vacuum.
-
Issue 4: Difficulty with Regioselectivity in Halogenation
Question: I am struggling to achieve the desired regioselectivity during the bromination and chlorination steps, resulting in a mixture of isomers. How can I improve the regiochemical outcome?
Answer: Achieving high regioselectivity in the halogenation of substituted anilines or indazoles is dependent on the directing effects of the existing substituents and the reaction conditions employed.
Factors Influencing Regioselectivity:
-
Directing Effects of Substituents: The amino group (or a protected form) and the existing halogen will direct the incoming electrophile (bromonium or chloronium ion) to specific positions on the aromatic ring. Understanding these directing effects is crucial for predicting the major regioisomer.
-
Steric Hindrance: Bulky substituents can hinder the approach of the electrophile to adjacent positions, favoring substitution at less sterically crowded sites.
-
Reaction Conditions:
-
Solvent: The polarity of the solvent can influence the reactivity of the electrophile and the stability of the reaction intermediates, thereby affecting the regioselectivity.
-
Temperature: Lower reaction temperatures often lead to higher selectivity, as the reaction is under kinetic control and favors the formation of the most rapidly formed product.
-
Halogenating Agent: Different halogenating agents can exhibit different levels of reactivity and selectivity. For example, NBS is generally considered more selective than elemental bromine.[10]
-
Strategies for Improving Regioselectivity:
-
Protecting Groups: If the amino group is too activating and leads to multiple halogenations or poor regioselectivity, it can be protected with a group like acetyl or Boc. This can moderate its activating effect and influence the directing properties.[11]
-
Optimization of Reaction Conditions:
-
Conduct a systematic screening of solvents with varying polarities.
-
Perform the reaction at different temperatures to find the optimal balance between reaction rate and selectivity.
-
-
Choice of Halogenating Agent:
-
If you are using a highly reactive halogenating agent, consider switching to a milder one (e.g., from Br2 to NBS or from Cl2 to NCS).
-
Illustrative Reaction Scheme:
Caption: Controlling regioselectivity in halogenation.
By carefully considering these factors and systematically optimizing your reaction conditions, you can significantly improve the yield and purity of your this compound synthesis.
References
- BenchChem. (2025). Addressing incomplete conversion in indazole synthesis.
- Shaikh, A., et al. (n.d.). Indazole – an emerging privileged scaffold: synthesis and its biological significance. National Institutes of Health.
- Google Patents. (n.d.). US3988347A - Process for the preparation of substituted indazoles.
- National Institutes of Health. (n.d.). Tandem diazotization/cyclization approach for the synthesis of a fused 1,2,3-triazinone-furazan/furoxan heterocyclic system.
- BenchChem. (2025). Common side reactions in Sandmeyer and azo coupling reactions.
- ChemicalBook. (2022). Indazole - Synthesis and Reactions as a Chemical Reagent.
- Google Patents. (n.d.). CN112321510A - Preparation method of 4-bromo-5-methyl-1H-indazole.
- Google Patents. (n.d.). CN110452177A - A kind of synthetic method of the fluoro- 1H- indazole of the bromo- 4- of 5-.
- National Institutes of Health. (n.d.). Practical Synthesis of 7-Bromo-4-chloro-1H-indazol-3-amine: An Important Intermediate to Lenacapavir.
- ACS Publications. (2020). Diazo Activation with Diazonium Salts: Synthesis of Indazole and 1,2,4-Triazole. Organic Letters.
- White Rose Research Online. (n.d.). Comparison of the Thermal Stabilities of Diazonium Salts and Their Corresponding Triazenes.
- ResearchGate. (n.d.). Optimization of the diazotization and cyclization of 1a.
- BenchChem. (2025). Application Note and Protocol: Scale-up Synthesis of 1-Boc-5-bromo-4-methyl-1H-indazole.
- ResearchGate. (2024). Practical Synthesis of 7-Bromo-4-chloro-1H-indazol-3-amine: An Important Intermediate to Lenacapavir.
- ResearchGate. (2018). An Improved Preparation of 4-Chloro-1H-indazole (V).
- Wikipedia. (n.d.). Sandmeyer reaction.
- RSC Publishing. (n.d.). Ultrasound-assisted bromination of indazoles at the C3 position with dibromohydantoin.
- Institute of Chemistry of Clermont-Ferrand. (n.d.). C3-INDAZOLE FUNCTIONALIZATION: A REVIEW.
- Springer. (2023). Metal-free regioselective mono- and poly-halogenation of 2-substituted indazoles.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
- 3. Indazole – an emerging privileged scaffold: synthesis and its biological significance - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Practical Synthesis of 7-Bromo-4-chloro-1H-indazol-3-amine: An Important Intermediate to Lenacapavir - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Metal-free regioselective mono- and poly-halogenation of 2-substituted indazoles - RSC Advances (RSC Publishing) DOI:10.1039/D2RA07398F [pubs.rsc.org]
- 7. researchgate.net [researchgate.net]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. Sandmeyer reaction - Wikipedia [en.wikipedia.org]
- 10. Ultrasound-assisted bromination of indazoles at the C3 position with dibromohydantoin - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 11. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Optimizing Suzuki Coupling with 4-Bromo-5-chloro-1H-indazole
Welcome to the technical support resource for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice and answers to frequently asked questions (FAQs) for the Suzuki-Miyaura cross-coupling reaction, with a specific focus on the challenging substrate, 4-Bromo-5-chloro-1H-indazole. Our goal is to move beyond simple protocols and provide a framework for rational optimization based on mechanistic principles.
Core Concepts: The Challenge of Dihaloheterocycles
The Suzuki-Miyaura reaction is a powerful tool for forming C(sp²)–C(sp²) bonds, catalyzed by a palladium complex.[1][2] The reaction typically proceeds through a well-established catalytic cycle involving three key steps: oxidative addition, transmetalation, and reductive elimination.[3][4][5]
The Suzuki-Miyaura Catalytic Cycle
The general mechanism involves the oxidative addition of an organic halide to a Pd(0) complex, followed by transmetalation with an organoboron species (activated by a base), and concluding with reductive elimination to form the new C-C bond and regenerate the Pd(0) catalyst.[3][4][6]
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
The Chemoselectivity Dilemma
With a substrate like this compound, two potential sites exist for oxidative addition. Achieving a selective mono-coupling is the primary challenge. The selectivity is governed by the relative reactivity of the carbon-halogen bonds. For palladium-catalyzed cross-couplings, the general reactivity trend is I > Br > OTf >> Cl.[7] This inherent difference is the key to controlling the reaction outcome. The C-Br bond is significantly more reactive towards oxidative addition than the C-Cl bond, making selective coupling at the C4-position feasible under carefully controlled conditions.[8]
Sources
- 1. A regioselective C7 bromination and C7 palladium-catalyzed Suzuki–Miyaura cross-coupling arylation of 4-substituted NH-free indazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Suzuki Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. byjus.com [byjus.com]
- 6. Yoneda Labs [yonedalabs.com]
- 7. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 8. mdpi.com [mdpi.com]
Technical Support Center: Regioselectivity in N-Alkylation of 4-Bromo-5-chloro-1H-indazole
Prepared by: Senior Application Scientist, Chemical Synthesis Division
Welcome to the technical support center for synthetic challenges in drug discovery. This guide provides in-depth troubleshooting advice and answers to frequently asked questions regarding the N-alkylation of 4-Bromo-5-chloro-1H-indazole. Our goal is to empower you with the scientific principles and practical protocols necessary to control the regiochemical outcome of your reactions, saving you valuable time and resources.
Section 1: Understanding the Core Problem: N1 vs. N2 Alkylation
Q: Why does the N-alkylation of this compound often result in a mixture of N1 and N2 regioisomers?
A: This is a classic and fundamental challenge in the chemistry of indazoles and other ambidentate N-heterocycles. The indazole ring contains two nucleophilic nitrogen atoms, N1 and N2. Upon deprotonation with a base, the resulting indazolide anion is a resonance-stabilized system where the negative charge is delocalized across both nitrogen atoms.
Consequently, an incoming electrophile (your alkylating agent) can attack at either nitrogen, leading to two different constitutional isomers: the N1-alkylated product and the N2-alkylated product.[1][2] The ratio of these products is not random; it is dictated by a delicate balance of steric, electronic, and reaction conditions that favor one pathway over the other.[3] Generally, the 1H-indazole tautomer (and by extension, the N1-alkylated product) is considered the more thermodynamically stable isomer.[1][4]
Section 2: Troubleshooting Guide: Achieving High Regioselectivity
This section is designed to provide actionable solutions to the most common regioselectivity problems encountered in the lab.
Q: My reaction produced a nearly 1:1 mixture of N1 and N2 isomers. How can I selectively synthesize the N1-alkylated product?
A: Achieving high N1 selectivity requires shifting the reaction conditions from a scenario of mixed control to one that decisively favors the formation of the thermodynamically more stable product.[5][6] For the vast majority of substituted indazoles, the most robust and widely cited method for ensuring high N1 selectivity is the use of sodium hydride (NaH) in an aprotic, non-polar solvent like tetrahydrofuran (THF) .[7][8]
Causality Behind the Choice: The high N1 selectivity observed with the NaH/THF system is attributed to the nature of the sodium indazolide salt formed in situ. In a solvent like THF, the sodium cation (Na+) forms a tight ion pair with the indazolide anion. It is hypothesized that the Na+ cation preferentially associates with the N2 position, sterically encumbering it and directing the incoming alkylating agent to the more accessible N1 position.[9][10] This setup favors thermodynamic control, leading cleanly to the desired N1 isomer.[6][11]
Data Summary: Impact of Reaction Conditions on Regioselectivity
| Base | Solvent | Typical Temperature | Predominant Outcome | Rationale | Reference(s) |
| NaH | THF | 0 °C to 50 °C | High N1 Selectivity (>95:5) | Favors thermodynamic product via tight ion-pair formation. | [3][4][7][8] |
| K₂CO₃ | DMF | Room Temp to 120 °C | Mixture of N1 and N2 | Weaker base, polar aprotic solvent; less defined ionic association. | [2][3][9] |
| Cs₂CO₃ | DMF | Room Temp to 90 °C | Mixture of N1 and N2 | Softer cation may lead to different solvation and reactivity. | [7][9] |
| NaHMDS | THF / DMSO | Room Temp | Solvent-dependent mixture | Ion pairing effects are highly sensitive to the solvent system. | [4][7] |
Validated Protocol for Selective N1-Alkylation of this compound
-
Preparation: To a flame-dried, two-neck round-bottom flask under an inert atmosphere (Argon or Nitrogen), add this compound (1.0 equiv).
-
Solvent Addition: Add anhydrous THF (to a concentration of 0.1–0.2 M). Stir to dissolve.
-
Deprotonation: Cool the solution to 0 °C in an ice bath. Add sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 equiv) portion-wise over 10 minutes. Caution: Hydrogen gas is evolved.
-
Stirring: Allow the resulting suspension to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 30 minutes to ensure complete formation of the sodium salt.
-
Alkylation: Add the alkylating agent (e.g., alkyl bromide, 1.1 equiv) dropwise at room temperature.
-
Reaction & Monitoring: Stir the reaction at room temperature or heat gently to 50 °C. Monitor the consumption of the starting material by TLC or LC-MS. Reactions are typically complete within 2-16 hours.[3]
-
Workup: Once complete, carefully quench the reaction by slowly adding saturated aqueous NH₄Cl solution at 0 °C. Extract the aqueous layer with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude residue by flash column chromatography on silica gel to yield the pure N1-alkylated product.
Q: My target molecule is the N2-isomer. How can I modify my experiment to favor its formation?
A: Selectively forming the N2-isomer is often more challenging as it typically requires overriding the thermodynamic preference for the N1-product.[1] Success relies on two main strategies: leveraging sterics or employing specific reaction conditions known to favor the kinetic product.
-
Steric Hindrance: The most powerful directing effect for N2-alkylation is the presence of a substituent at the C7 position of the indazole ring.[4][8] A group at C7 provides significant steric blockade of the N1 position, forcing the alkylating agent to attack the N2 position. For your specific substrate, this compound, this position is unsubstituted, so this strategy is not directly applicable but is a critical principle to understand for future work.
-
Kinetic Control Conditions: Conditions that favor the kinetic product are typically those that are irreversible and run at lower temperatures.[12][13] While no single condition guarantees perfect N2 selectivity for your substrate, Mitsunobu conditions have been reported to favor the N2 isomer for some indazoles.[3][7]
Exploratory Protocol for N2-Alkylation (Mitsunobu Reaction)
-
Preparation: In a flask under an inert atmosphere, dissolve this compound (1.0 equiv), the desired alcohol (1.5 equiv), and triphenylphosphine (PPh₃, 1.5 equiv) in anhydrous THF.
-
Reagent Addition: Cool the solution to 0 °C. Add diisopropyl azodicarboxylate (DIAD) or diethyl azodicarboxylate (DEAD) (1.5 equiv) dropwise. Note: Azodicarboxylates are hazardous; handle with care.
-
Reaction: Allow the reaction to warm to room temperature and stir overnight.
-
Workup & Purification: Concentrate the reaction mixture and purify directly by flash chromatography. The separation of triphenylphosphine oxide can be challenging, but this method may provide an enriched ratio of the desired N2-isomer.[3]
Section 3: Frequently Asked Questions (FAQs)
Q: How do the 4-Bromo and 5-chloro substituents affect the regioselectivity?
A: The electron-withdrawing nature of the halogen substituents (Bromo and Chloro) will decrease the overall electron density of the aromatic system and increase the acidity of the N-H proton, making deprotonation easier. While these electronic effects modulate the nucleophilicity of both N1 and N2, they do not typically override the dominant regiochemical control exerted by the choice of base and solvent. The principles outlined above (e.g., NaH/THF for N1) remain the most effective strategy for controlling the reaction outcome.[7]
Q: How can I definitively confirm the regiochemistry of my product?
A: The gold standard for assigning indazole regiochemistry is 2D Nuclear Magnetic Resonance (NMR) spectroscopy, specifically the Heteronuclear Multiple Bond Correlation (HMBC) experiment.[4] This experiment shows correlations between protons and carbons that are 2-3 bonds away.
-
To Confirm the N1-Isomer: Look for a ³J-correlation between the protons on the methylene group attached to the nitrogen (the N-CH₂ -R group) and the C7a carbon of the indazole ring.
-
To Confirm the N2-Isomer: Look for a ³J-correlation between the protons on the methylene group attached to the nitrogen (the N-CH₂ -R group) and the C3 carbon of the indazole ring.[7]
Q: My N1-selective reaction with NaH/THF is sluggish or incomplete. What can I do?
A: This is a common issue often related to reaction setup or reagent quality.
-
Ensure Anhydrous Conditions: Sodium hydride reacts violently with water. Ensure your THF is anhydrous and the reaction is performed under a dry, inert atmosphere.
-
Check NaH Activity: Use a fresh bottle of NaH or wash the dispersion with anhydrous hexanes to remove the protective mineral oil before use.
-
Increase Temperature: Gently warming the reaction to 50 °C after the addition of the alkylating agent can significantly increase the rate and drive the reaction to completion without compromising N1 selectivity.[9]
-
Check Alkylating Agent: Ensure your alkylating agent is pure and reactive. For less reactive agents (e.g., alkyl chlorides), you may need to add a catalytic amount of sodium iodide (NaI) to facilitate an in-situ Finkelstein reaction.
References
- Alam, R. M., & Keating, J. J. (2021). Regioselective N-alkylation of the 1H-indazole scaffold. Beilstein Journal of Organic Chemistry, 17, 1939–1951. [Link]
- Alam, R. M., & Keating, J. J. (2021). Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution.
- Alam, R. M., & Keating, J. J. (2021). Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution. University College Cork. [Link]
- Pace, G., et al. (2024). Regioselective alkylation of a versatile indazole: Electrophile scope and mechanistic insights from density functional theory calculations.
- Patel, A., et al. (2024). Development of a selective and scalable N1-indazole alkylation.
- Patel, A., et al. (2024).
- (2025). Synthesis of Novel N1 and N2 Indazole Derivatives.
- (2024). Regioselective N -alkylation of the 1 H -indazole scaffold; ring substituent and N -alkylating reagent effects on regioisomeric distribution.
- (2025). Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution.
- Pace, G., et al. (2024). Regioselective alkylation of a versatile indazole: Electrophile scope and mechanistic insights from density functional theory calculations. Beilstein Journal of Organic Chemistry, 20, 1035–1047. [Link]
- Wikipedia contributors. (2023). Thermodynamic and kinetic reaction control. Wikipedia. [Link]
- LibreTexts Chemistry. (2024). 14.3: Kinetic vs. Thermodynamic Control of Reactions. [Link]
- LibreTexts Chemistry. (2024). 7.3: Kinetic vs. Thermodynamic Control of Reactions. [Link]
- Cullen, J. (n.d.). Kinetic vs. Thermodynamic Control in Organic Reactions.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Development of a selective and scalable N1-indazole alkylation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Development of a selective and scalable N1-indazole alkylation - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 7. d-nb.info [d-nb.info]
- 8. research.ucc.ie [research.ucc.ie]
- 9. Regioselective alkylation of a versatile indazole: Electrophile scope and mechanistic insights from density functional theory calculations - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Thermodynamic and kinetic reaction control - Wikipedia [en.wikipedia.org]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. chem.libretexts.org [chem.libretexts.org]
common side reactions in the synthesis of 4-Bromo-5-chloro-1H-indazole
Prepared by the Gemini Senior Application Scientist Team
Welcome to the technical support guide for the synthesis of 4-Bromo-5-chloro-1H-indazole (CAS No: 1056264-74-4).[1][] This document is designed for researchers, medicinal chemists, and process development professionals who utilize this critical heterocyclic building block. Here, we provide in-depth troubleshooting advice, answers to frequently asked questions, and validated protocols to help you navigate the common challenges and side reactions encountered during its synthesis.
Introduction
This compound is a key intermediate in the development of pharmacologically active molecules. The indazole scaffold is a privileged structure in medicinal chemistry, found in a wide array of therapeutic agents targeting conditions ranging from oncology to inflammatory diseases.[3] The specific substitution pattern of this molecule, with bromine at the 4-position and chlorine at the 5-position, offers distinct reactive handles for further functionalization, typically through metal-catalyzed cross-coupling reactions. However, its synthesis is not without challenges, often involving multi-step sequences where control of regiochemistry and suppression of side reactions are paramount. This guide provides expert insights into overcoming these synthetic hurdles.
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic strategy for this compound?
A common and effective strategy involves a multi-step synthesis starting from a commercially available, appropriately substituted aniline. A representative pathway begins with an ortho-toluidine derivative, proceeds through diazotization, and concludes with an intramolecular cyclization. This method avoids direct halogenation of the indazole core, which can be difficult to control.
A plausible and widely adapted route is the Jacobson Indazole Synthesis , which involves the cyclization of an N-nitroso derivative of a 2-alkyl-aniline. The general workflow is outlined below.
Caption: General synthetic workflow for this compound.
Q2: Why is strict temperature control essential during the diazotization and cyclization step?
The key intermediate in this synthesis is an aryl diazonium salt. These species are notoriously unstable at elevated temperatures.[4] If the temperature rises above the optimal range (typically 0–5 °C), the diazonium salt can rapidly decompose, leading to a cascade of side reactions. The primary decomposition pathway involves the loss of dinitrogen gas (N₂) to form a highly reactive aryl cation or radical.[5][6] This intermediate can then react non-selectively with the solvent (e.g., water to form phenols), counter-ions, or other species, resulting in significant tar formation and a drastically reduced yield of the desired indazole.[7]
Q3: What are the primary challenges in purifying the final product?
The main purification challenges stem from the presence of structurally similar isomers and unreacted starting materials.
-
Regioisomers: Depending on the purity of the starting aniline, regioisomers such as 6-bromo-5-chloro-1H-indazole can form. These isomers often have very similar polarities, making their separation by standard column chromatography difficult.
-
Starting Materials: Incomplete cyclization can leave residual halogenated aniline in the crude product.
-
Decomposition Products: Phenolic byproducts from diazonium salt decomposition can also co-elute with the product.
Effective purification often requires careful optimization of chromatographic conditions (e.g., using a shallow solvent gradient) or recrystallization from a well-chosen solvent system.
Troubleshooting Guide: Side Reactions & Solutions
This section addresses specific experimental issues in a question-and-answer format, explaining the underlying chemistry and providing actionable solutions.
Problem 1: My reaction yields are consistently low, and TLC/LC-MS analysis shows a significant amount of the starting 2-bromo-5-chloro-6-methylaniline.
-
Question: What causes the cyclization reaction to fail or proceed incompletely, and how can I improve the conversion rate?
-
Underlying Cause: This issue points to inefficient diazotization of the aniline or slow intramolecular cyclization. The diazotization reaction requires a stoichiometric amount of nitrous acid (HNO₂), which is generated in situ from sodium nitrite (NaNO₂) and a strong acid (like HCl or H₂SO₄). Insufficient acid, poor mixing, or addition of NaNO₂ at too high a temperature can lead to the decomposition of nitrous acid before it reacts with the aniline.
-
Solution:
-
Ensure Sufficient Acid: Use at least 2.5-3.0 equivalents of strong acid. The first equivalent protonates the aniline, the second reacts with NaNO₂ to generate HNO₂, and the excess maintains a low pH to stabilize the diazonium salt.
-
Control Reagent Addition: Dissolve the aniline in the acid solution and cool it thoroughly to 0 °C before the dropwise addition of a pre-cooled aqueous solution of NaNO₂. This ensures that the nitrous acid reacts as it is formed and minimizes its decomposition.
-
Monitor the Reaction: Test for the presence of excess nitrous acid using potassium iodide-starch paper. A positive test (immediate blue-black color) indicates that sufficient NaNO₂ has been added. If the test is negative, more NaNO₂ may be required.
-
Allow Sufficient Time: After the addition is complete, allow the reaction to stir at 0-5 °C for at least 30-60 minutes to ensure complete diazotization before proceeding with the cyclization, which may require gentle warming.
-
Problem 2: My final product is contaminated with a significant isomeric impurity that has the same mass.
-
Question: I've isolated a product mixture containing this compound and another isomer. What is the likely identity of this isomer and how can I prevent its formation?
-
Underlying Cause: The most probable contaminant is a regioisomer, which can arise from two main sources:
-
Impure Starting Material: The initial bromination of 2-methyl-4-chloroaniline might not be perfectly regioselective, leading to the formation of 2-bromo-3-chloro-6-methylaniline, which would subsequently cyclize to the undesired 4-bromo-7-chloro-1H-indazole.
-
Direct Halogenation Route: If you are attempting to synthesize the target by brominating 5-chloro-1H-indazole, the reaction may not be selective for the C4 position. Indazoles can undergo electrophilic substitution at multiple positions on the benzene ring (C4, C5, C6, C7) and at the C3 position of the pyrazole ring.[8][9] Literature suggests that C3 halogenation is often a competing pathway.[10]
-
-
Solution & Prevention:
-
Validate Starting Materials: Always verify the purity and structure of your starting aniline by ¹H NMR and/or GC-MS before proceeding to the diazotization step.
-
Control Direct Halogenation: If using a direct bromination approach on 5-chloro-1H-indazole, reaction conditions are critical. Using N-bromosuccinimide (NBS) in a polar aprotic solvent like DMF or acetonitrile at low temperatures often provides better regiocontrol compared to using elemental bromine (Br₂).[11][12]
-
Purification Strategy: If an isomeric mixture is obtained, separation can be challenging.
-
Column Chromatography: Use a high-resolution silica gel and a shallow elution gradient (e.g., starting with 5% ethyl acetate in hexanes and slowly increasing to 20%).
-
Recrystallization: Explore different solvent systems (e.g., ethanol/water, toluene/hexanes) to selectively crystallize the desired isomer.
-
-
Caption: Two primary pathways leading to isomeric impurities.
Problem 3: The reaction mixture turns dark brown or black, and I isolate a large amount of insoluble tar.
-
Question: What causes the formation of tarry byproducts during the reaction, and how can this be minimized?
-
Underlying Cause: This is a classic symptom of diazonium salt decomposition.[6][7] As explained in FAQ Q2, these intermediates are thermally sensitive. Uncontrolled temperature spikes or prolonged reaction times can initiate a radical decomposition pathway. The aryl radical formed upon N₂ loss is extremely reactive and can engage in polymerization or react with other aromatic molecules in the mixture, leading to high molecular weight, insoluble tars.
-
Troubleshooting Workflow:
Caption: Decision tree for troubleshooting tar formation.
Experimental Protocols
Protocol 1: Synthesis of 2-Bromo-5-chloro-6-methylaniline (Precursor)
| Parameter | Value |
| Starting Material | 2-Methyl-4-chloroaniline |
| Reagent | N-Bromosuccinimide (NBS) |
| Solvent | Acetonitrile |
| Temperature | 0-5 °C |
| Typical Yield | 85-95% |
Methodology:
-
In a round-bottom flask equipped with a magnetic stirrer, dissolve 2-methyl-4-chloroaniline (1.0 eq) in acetonitrile (5-10 mL per gram of aniline).
-
Cool the solution to 0 °C in an ice bath.
-
Add N-bromosuccinimide (1.05 eq) portion-wise over 30 minutes, ensuring the internal temperature does not exceed 5 °C.
-
Stir the reaction mixture at 0-5 °C for 1-2 hours after the addition is complete.
-
Monitor the reaction by TLC (e.g., 20% ethyl acetate/hexanes) until the starting aniline is consumed.
-
Quench the reaction by adding a saturated aqueous solution of sodium thiosulfate.
-
Extract the product with ethyl acetate (3x volumes).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product, which can be used in the next step or purified by column chromatography.
Protocol 2: Cyclization to this compound
CAUTION: Diazonium salts are potentially explosive when isolated and dry. This protocol should be performed in a well-ventilated fume hood with appropriate personal protective equipment.
| Parameter | Value |
| Starting Material | 2-Bromo-5-chloro-6-methylaniline |
| Reagents | Sodium Nitrite (NaNO₂), Hydrochloric Acid (HCl) |
| Solvent | Water / Acetic Acid |
| Temperature | 0-5 °C |
| Typical Yield | 60-75% |
Methodology:
-
Suspend 2-bromo-5-chloro-6-methylaniline (1.0 eq) in a mixture of water and concentrated hydrochloric acid (3.0 eq).
-
Cool the suspension to 0 °C in an ice/salt bath with vigorous stirring.
-
Prepare a solution of sodium nitrite (1.1 eq) in cold water.
-
Add the sodium nitrite solution dropwise to the aniline suspension over 45-60 minutes, keeping the internal temperature strictly below 5 °C.
-
After the addition, stir the mixture for an additional 30 minutes at 0-5 °C.
-
Slowly warm the reaction mixture to room temperature and then heat to 50-60 °C for 1-2 hours to facilitate cyclization. The progress can be monitored by LC-MS.
-
Cool the mixture to room temperature and neutralize carefully with a saturated aqueous solution of sodium bicarbonate until the pH is ~7-8.
-
Extract the product with dichloromethane or ethyl acetate (3x volumes).
-
Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude solid by flash column chromatography on silica gel (eluting with a hexanes/ethyl acetate gradient) to afford this compound as a solid.
References
- BenchChem (2025).
- BenchChem. 4-Bromo-6-chloro-1H-indazole | 885519-03-9.
- PubMed (2004). Regioselective synthesis of indazole N1- and N2-(beta-D-ribonucleosides).
- National Institutes of Health (NIH) (2021). Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution.
- ResearchGate (2021). (PDF) Regioselective N -alkylation of the 1 H -indazole scaffold; ring substituent and N -alkylating reagent effects on regioisomeric distribution.
- National Institutes of Health (NIH) (2024).
- National Institutes of Health (NIH).
- National Institutes of Health (NIH). Ultrasound-assisted bromination of indazoles at the C3 position with dibromohydantoin.
- Giraud, F., Anizon, F., & Moreau, P. C3-INDAZOLE FUNCTIONALIZATION: A REVIEW. Institute of Chemistry of Clermont-Ferrand.
- Zhang, C., et al. Metal-free regioselective mono- and poly-halogenation of 2-substituted indazoles. RSC Advances.
- ResearchGate.
- Wikipedia. Sandmeyer reaction.
- Organic Chemistry Portal. Indazole synthesis.
- J&K Scientific LLC (2025). Sandmeyer Reaction.
- L.S. College, Muzaffarpur (2022). Sandmeyer reaction.
- Master Organic Chemistry (2018).
- AOBChem. This compound.
- ChemicalBook (2022). Indazole - Synthesis and Reactions as a Chemical Reagent.
- Biosynth. This compound | 1056264-74-4 | GSB26474.
- BOC Sciences. CAS 1056264-74-4 this compound.
- National Institutes of Health (NIH). Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives.
Sources
- 1. aobchem.com [aobchem.com]
- 3. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. jk-sci.com [jk-sci.com]
- 6. lscollege.ac.in [lscollege.ac.in]
- 7. Sandmeyer reaction - Wikipedia [en.wikipedia.org]
- 8. soc.chim.it [soc.chim.it]
- 9. Indazole - Synthesis and Reactions as a Chemical Reagent_Chemicalbook [chemicalbook.com]
- 10. Ultrasound-assisted bromination of indazoles at the C3 position with dibromohydantoin - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Metal-free regioselective mono- and poly-halogenation of 2-substituted indazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
Technical Support Center: Purification of 4-Bromo-5-chloro-1H-indazole Derivatives
Introduction: Navigating the Purification Maze of Dihalogenated Indazoles
Welcome, researchers and process chemists. This guide is designed to be your dedicated resource for overcoming the specific and often nuanced purification challenges associated with 4-Bromo-5-chloro-1H-indazole and its derivatives. These molecules are critical building blocks in medicinal chemistry, often serving as precursors for potent kinase inhibitors and other therapeutic agents.[1][2][3] However, their unique physicochemical properties—stemming from the electron-withdrawing nature of the halogens and the amphiprotic character of the indazole core—present distinct hurdles in achieving high purity.
This document moves beyond generic protocols. Here, we dissect common problems, explain the underlying chemical principles, and provide validated, step-by-step troubleshooting guides to streamline your workflow, maximize yield, and ensure the analytical integrity of your final compound.
Purification Workflow & Logic
The general strategy for purifying these derivatives involves a logical progression from crude solid to a highly pure, crystalline material. The following workflow illustrates the key decision points and techniques commonly employed.
Caption: General purification workflow for this compound derivatives.
Troubleshooting Guide: Chromatographic Purification
Chromatography is often the primary workhorse for purifying these compounds from complex reaction mixtures.[4][5] However, poor separation, peak tailing, and compound instability can be common issues.
Q1: My target compound is co-eluting with an impurity during silica gel column chromatography. How can I improve the separation?
Answer: Co-elution is typically a problem of insufficient selectivity in your chromatographic system. The dihalogenated indazole core has a moderate polarity, and subtle differences between your product and impurities require careful optimization.
Root Cause Analysis & Solutions:
-
Sub-optimal Mobile Phase Polarity: The initial choice of solvent system is critical. A common mistake is using a system that is too polar, causing all components to move too quickly up the column, or not polar enough, leading to long retention times and band broadening.
-
Expert Insight: For these derivatives, systems based on Hexanes/Ethyl Acetate or Dichloromethane/Methanol are excellent starting points. Aim for an Rf value of 0.2-0.4 for your target compound on a TLC plate to ensure good separation on the column.[4]
-
Troubleshooting Protocol:
-
Perform a thorough TLC analysis using a range of solvent systems.[4]
-
Spot the crude mixture on at least 3-5 different TLC plates.
-
Develop each plate in a different solvent system (e.g., 9:1 Hex/EtOAc, 7:3 Hex/EtOAc, 1:1 Hex/EtOAc, 98:2 DCM/MeOH).
-
Select the system that provides the best separation (largest ΔRf) between your product and the key impurity.
-
If a single isocratic system is insufficient, employ a gradient elution . Start with a less polar mobile phase (e.g., 100% Hexanes) and gradually increase the polarity by slowly adding ethyl acetate. This sharpens peaks and improves resolution.[4]
-
-
-
Secondary Interactions with Silica: The indazole nitrogen atoms are basic and can interact strongly with acidic silanol groups on the surface of standard silica gel. This leads to significant peak tailing, which can mask nearby impurities.
-
Expert Insight: These secondary interactions are a primary cause of poor peak shape in nitrogen-containing heterocycles.[6]
-
Troubleshooting Protocol:
-
Add a Basic Modifier: Add a small amount of a basic modifier like triethylamine (TEA) or ammonia to your mobile phase (typically 0.1-1% v/v). This will "cap" the active silanol sites and prevent tailing.
-
Consider an Alternative Stationary Phase: If tailing persists, switch to a different stationary phase. Neutral alumina can be effective for basic compounds.[4] Alternatively, consider using a C18-functionalized silica (reverse-phase), which operates on a different separation mechanism.
-
-
Q2: My HPLC results show significant peak tailing for my purified compound. Is this a purity issue?
Answer: Not necessarily. While tailing can indicate an underlying impurity, it is more often a sign of undesirable interactions between the analyte and the stationary phase, especially with basic compounds like indazoles.[6]
Troubleshooting Logic for HPLC Peak Tailing:
Caption: Troubleshooting flowchart for HPLC peak tailing.
Expert Insight: The most common cause of peak tailing for indazoles on reverse-phase (C18) columns is secondary ionic interactions with residual, uncapped silanol groups.[6] Buffering the mobile phase at a low pH (e.g., with 0.1% trifluoroacetic acid or formic acid) ensures the indazole nitrogen is protonated and repelled from the silica surface, leading to sharper, more symmetrical peaks.[6]
Troubleshooting Guide: Crystallization & Isolation
Recrystallization is the preferred method for achieving high final purity, removing trace chromatographic solvents and minor impurities.[5][7] However, the rigid, planar structure of the indazole core can sometimes lead to challenges like "oiling out" or failure to crystallize.
Q3: My compound "oils out" instead of forming crystals when I cool the recrystallization solution. What should I do?
Answer: "Oiling out" occurs when the compound's solubility drops so rapidly upon cooling that it comes out of solution as a liquid phase (an oil) before it has a chance to form an ordered crystal lattice. This usually happens when the solution is too concentrated or cooled too quickly.[8]
Root Cause Analysis & Solutions:
-
Solution is Supersaturated: The concentration of your compound in the hot solvent is too high.
-
Protocol:
-
Re-heat the mixture until the oil completely redissolves.
-
Add more of the same hot solvent in small portions (e.g., 5-10% volume increments) until the solution is slightly less saturated.[4]
-
Allow the solution to cool very slowly . Insulate the flask by placing it on a few paper towels and covering it with a watch glass.[9] This slow cooling is crucial for allowing crystal nucleation to occur properly.[10]
-
-
-
Inappropriate Solvent Choice: The chosen solvent may be too good a solvent at room temperature, or too poor a solvent when hot, leading to a drastic solubility change.
-
Expert Insight: A good recrystallization solvent should dissolve the compound completely at its boiling point but poorly at room temperature or 0 °C.[4] Common solvents to screen for indazole derivatives include ethanol, isopropanol, acetonitrile, and mixtures like ethyl acetate/hexanes or acetone/water.[4][8][11]
-
Protocol (Two-Solvent Recrystallization): This is an excellent technique when a single solvent is not ideal.[12]
-
Dissolve your oily or crude compound in a minimal amount of a "good" solvent (one in which it is highly soluble, e.g., acetone or THF) at room temperature.
-
Slowly add a "poor" solvent (an anti-solvent in which it is insoluble, e.g., water or hexanes) dropwise until you see persistent cloudiness (turbidity).[12]
-
Gently heat the mixture until the solution becomes clear again.
-
Allow the flask to cool slowly and undisturbed to initiate crystallization.[12]
-
-
Q4: The crude product from my synthesis is a dark, amorphous solid. How can I best handle this initial cleanup?
Answer: A dark, non-crystalline crude product often contains significant amounts of baseline impurities or residual reagents. Before attempting a full recrystallization or column, a simple trituration or wash can be highly effective.
Expert Insight: Trituration is the process of washing a crude solid with a solvent in which the desired product is insoluble, but the impurities are soluble.[13] This is a rapid and efficient first-pass purification step.
Protocol: Purification by Trituration
-
Place the crude solid in an Erlenmeyer flask with a stir bar.
-
Select an appropriate solvent. For a moderately polar compound like this compound, consider a non-polar solvent like hexanes or a slightly more polar solvent like diethyl ether or a mixture of the two. The goal is for your product to remain a solid.
-
Add the solvent to the flask and stir vigorously at room temperature for 15-30 minutes. The impurities will dissolve into the solvent, while your product should remain as a solid.
-
Isolate the purified solid by vacuum filtration, washing the solid cake with a small amount of the cold trituration solvent.
-
Dry the solid under vacuum. You should observe a significant improvement in color and physical appearance. Analyze the purity by TLC or LC-MS before proceeding to further purification if necessary.
Frequently Asked Questions (FAQs)
Q: What are the most common impurities I should expect in the synthesis of this compound derivatives?
A: Impurity profiles are highly dependent on the synthetic route. However, common impurities include:
-
Starting Materials: Unreacted precursors.
-
Isomers: If the synthesis involves functionalizing the indazole ring, you may encounter N-1 and N-2 isomers, which can be challenging to separate.[11] Recrystallization using mixed solvent systems like acetone/water or acetonitrile/water has proven effective for separating such isomers.[11]
-
Over-halogenated species: Reactions involving bromination or chlorination can sometimes lead to the addition of extra halogen atoms.[14]
-
Hydrolysis Products: If the synthesis involves nitrile groups, hydrolysis to the corresponding amide or carboxylic acid can occur, especially under acidic or basic conditions.[14]
Q: My this compound derivative appears to be degrading during purification or storage, indicated by a color change (e.g., turning yellow/brown). How can I prevent this?
A: Halogenated and nitro-substituted aromatic compounds can be sensitive to light, air (oxidation), and extreme pH.[15][16]
-
Storage: Store the compound in a cool (2-8°C), dark place under an inert atmosphere (nitrogen or argon) to maximize its shelf life.[2][15]
-
Handling: Prepare solutions fresh before use whenever possible.[15] When running chromatography, avoid leaving the compound on a silica gel column for extended periods, as the acidic silica can sometimes promote degradation.
-
Forced Degradation Studies: To understand your compound's liabilities, it is good practice to perform forced degradation studies (e.g., exposure to acid, base, and oxidative conditions) to identify potential degradation pathways.[16]
Q: Can I use Supercritical Fluid Chromatography (SFC) for purifying these derivatives?
A: Yes, SFC is an excellent and increasingly popular alternative to HPLC for the purification of small molecules. It offers advantages such as faster run times, reduced solvent consumption, and is particularly well-suited for separating isomers.[17] Polysaccharide-based chiral stationary phases are often used in SFC for enantioseparations.[17]
Data Summary Tables
Table 1: Recommended Starting Solvent Systems for Column Chromatography (Silica Gel)
| Compound Polarity | Recommended System | Modifier (if needed for tailing) |
| Low to Medium | Hexanes / Ethyl Acetate | 0.1 - 1% Triethylamine |
| Medium to High | Dichloromethane / Methanol | 0.1 - 1% Ammonium Hydroxide |
| High | Ethyl Acetate / Methanol | 0.1 - 1% Triethylamine |
Table 2: Common Solvents for Recrystallization Screening
| Single Solvents | Two-Solvent Systems (Good/Anti-solvent) |
| Ethanol | Acetone / Water[11] |
| Isopropanol (IPA) | Tetrahydrofuran (THF) / Hexanes[8] |
| Acetonitrile[11] | Ethyl Acetate / Hexanes[8] |
| Ethyl Acetate | Methanol / Water[11] |
| Toluene | Dichloromethane / Pentane |
References
- Technical Support Center: 7-Methyl-1H-indazole-3-carboxamide Purification - Benchchem.
- CN101948433A - Method for separating and purifying substituted indazole isomers - Google Patents.
- Stability issues with 3-Bromo-6-chloro-4-nitro-1H-indazole in solution - Benchchem.
- Reagents & Solvents: Solvents for Recrystallization - Department of Chemistry : University of Rochester.
- Troubleshooting and Performance Improvement for HPLC | Aurigene Pharmaceutical Services.
- SOP: CRYSTALLIZATION.
- HPLC Troubleshooting Guide - Sigma-Aldrich.
- Guide for crystallization.
- Troubleshooting Guide.
- Richert, S., et al. (2023). Advanced crystallisation methods for small organic molecules. Chemical Society Reviews, 52(7), 2536-2581. DOI:10.1039/D2CS00697A.
- An In-depth Technical Guide to the Solubility and Stability of 6-Bromo-1H-indazole - Benchchem.
- How to purify a synthetic compound without TLC and Column chromatography? ResearchGate. (2019).
- Recrystallization Guide: Process, Procedure, Solvents - Mettler Toledo.
- 6-Bromo-3-chloro-1H-indazole - Chem-Impex.
- Two-Solvent Recrystallization Guide - MIT OpenCourseWare.
- HPLC Troubleshooting Guide - SCION Instruments.
- 4-Bromo-6-chloro-1H-indazole|885519-03-9 - Benchchem.
- HPLC Troubleshooting Guide.
- Crystallization | Organic Chemistry Lab Techniques - YouTube. (2024).
- Purification Techniques | Journal of New Developments in Chemistry - Open Access Pub.
- Crystallization, Small Scale - YouTube. (2021).
- Synthesis of 2,3-diarylsubstituted indazoles utilizing a Suzuki cross-coupling/deprotection/N-arylation sequence - NIH.
- Practical Synthesis of 7-Bromo-4-chloro-1H-indazol-3-amine: An Important Intermediate to Lenacapavir - NIH.
- Giraud, F., Anizon, F., & Moreau, P. (2010). C3-INDAZOLE FUNCTIONALIZATION: A REVIEW. Institute of Chemistry of Clermont-Ferrand.
- Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer - PMC - NIH.
- This compound | 1056264-74-4 | GSB26474 - Biosynth.
- Small scale separation of isoxazole structurally related analogues by chiral supercritical fluid chromatography - PubMed. (2017).
Sources
- 1. chemimpex.com [chemimpex.com]
- 2. benchchem.com [benchchem.com]
- 3. Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. openaccesspub.org [openaccesspub.org]
- 6. hplc.eu [hplc.eu]
- 7. science.uct.ac.za [science.uct.ac.za]
- 8. Reagents & Solvents [chem.rochester.edu]
- 9. m.youtube.com [m.youtube.com]
- 10. youtube.com [youtube.com]
- 11. CN101948433A - Method for separating and purifying substituted indazole isomers - Google Patents [patents.google.com]
- 12. ocw.mit.edu [ocw.mit.edu]
- 13. researchgate.net [researchgate.net]
- 14. Practical Synthesis of 7-Bromo-4-chloro-1H-indazol-3-amine: An Important Intermediate to Lenacapavir - PMC [pmc.ncbi.nlm.nih.gov]
- 15. pdf.benchchem.com [pdf.benchchem.com]
- 16. benchchem.com [benchchem.com]
- 17. Small scale separation of isoxazole structurally related analogues by chiral supercritical fluid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Regioselective Functionalization of 4-Bromo-5-chloro-1H-indazole
Welcome to the technical support hub for navigating the complexities of 4-bromo-5-chloro-1H-indazole functionalization. This guide is designed for researchers, medicinal chemists, and process development scientists who are looking to strategically modify this versatile heterocyclic scaffold. The inherent asymmetry and multiple reactive sites of the indazole ring present unique challenges in achieving desired regioselectivity. This resource provides in-depth, field-proven insights and troubleshooting protocols to address these challenges head-on.
Frequently Asked Questions (FAQs)
Q1: What are the primary sites of reactivity on the this compound core?
A1: The this compound molecule presents several potential sites for functionalization, each with distinct electronic and steric properties:
-
N1 and N2 Positions: The two nitrogen atoms of the pyrazole ring are the most common sites for alkylation, arylation, and acylation. Direct functionalization often leads to a mixture of N1 and N2 isomers, a primary challenge in indazole chemistry.[1] The 1H-indazole tautomer is generally considered more thermodynamically stable than the 2H-tautomer.[1][2][3]
-
C4-Bromo Position: The bromine atom at the C4 position is a prime handle for transition-metal-catalyzed cross-coupling reactions, such as Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings.[4] This allows for the introduction of a wide array of aryl, heteroaryl, and alkyl groups.
-
C7-Position: The C7 position is susceptible to electrophilic aromatic substitution, such as halogenation, and can also be targeted for functionalization through directed C-H activation.[5][6]
-
C3-Position: While less nucleophilic than the nitrogen atoms, the C3 position can be functionalized through methods like halogenation or directed lithiation after appropriate N-protection.[1][7][8]
Q2: How does the choice of base and solvent influence N1 vs. N2 regioselectivity in alkylation reactions?
A2: The selection of the base and solvent system is arguably the most critical factor in controlling the N1/N2 isomer ratio during alkylation.[2][3]
-
For Preferential N1-Alkylation: The combination of a strong hydride base like sodium hydride (NaH) in a less polar, aprotic solvent such as tetrahydrofuran (THF) is widely reported to favor the formation of the N1-alkylated product.[9][10][11][12] This selectivity is often attributed to the formation of a tight ion pair between the sodium cation and the indazolide anion. The Na+ cation is thought to coordinate with the N2 nitrogen, sterically hindering the approach of the electrophile and directing it to the N1 position.[9]
-
For Preferential N2-Alkylation or Mixed Isomers: The use of carbonate bases (e.g., K₂CO₃, Cs₂CO₃) in polar aprotic solvents like N,N-dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) often results in a mixture of N1 and N2 isomers, or in some cases, a preference for the N2 product.[9][13] These conditions are thought to favor kinetic control, where the more nucleophilic N2 position reacts faster. Solvent-dependent regioselectivity has been observed, with DMSO sometimes favoring N2 alkylation compared to THF.[2]
Q3: What role do protecting groups play in directing functionalization?
A3: Protecting groups are indispensable tools for achieving regioselectivity. By temporarily blocking one reactive site, they can direct subsequent reactions to another desired position.
-
N-Protection for C-Functionalization: Protecting the indazole nitrogen is crucial for directing functionalization to the carbon framework. For instance, an N2-protecting group like 2-(trimethylsilyl)ethoxymethyl (SEM) can direct lithiation specifically to the C3 position.[7][8] After the C3 position is functionalized, the SEM group can be cleanly removed.[7][8]
-
Directing C-H Activation: N-protecting groups can also act as directing groups for transition-metal-catalyzed C-H activation. The choice of protecting group can influence which C-H bond is activated.
-
Improving Solubility and Stability: Protecting groups like tert-butyloxycarbonyl (Boc) can improve the solubility of the indazole substrate in organic solvents and stabilize it for subsequent reaction steps.[14]
Q4: How does the choice of phosphine ligand impact the outcome of Suzuki-Miyaura cross-coupling at the C4-bromo position?
A4: In palladium-catalyzed Suzuki-Miyaura reactions, the phosphine ligand is critical for the efficiency and scope of the transformation.[15][16] The ligand stabilizes the palladium center, influences its reactivity, and facilitates the key steps of the catalytic cycle (oxidative addition, transmetalation, and reductive elimination).[15]
-
Bulky, Electron-Rich Ligands: For activating the C-Br bond, bulky and electron-rich dialkylbiaryl phosphine ligands (e.g., SPhos, XPhos) developed by the Buchwald group are often highly effective.[16][17] These ligands promote the oxidative addition of the aryl bromide to the palladium(0) center and facilitate the subsequent steps of the catalytic cycle.
-
Ferrocene-Based Ligands: Ligands like [1,1'-bis(diphenylphosphino)ferrocene]palladium(II) dichloride (Pd(dppf)Cl₂) are also robust and widely used catalysts for Suzuki couplings involving bromoindazoles.[18][19]
Troubleshooting Guide
This section addresses specific issues that may arise during the functionalization of this compound.
Problem 1: Poor N1 vs. N2 Regioselectivity in Alkylation Reactions
Symptoms:
-
Formation of a nearly 1:1 mixture of N1 and N2 alkylated isomers.
-
Difficulty in separating the two isomers by standard column chromatography.
Root Causes & Solutions:
| Potential Cause | Explanation | Recommended Solution |
| Suboptimal Base/Solvent Combination | Using carbonate bases (K₂CO₃, Cs₂CO₃) in polar solvents (DMF, DMSO) often leads to poor selectivity.[9][13] | To favor N1-alkylation: Switch to sodium hydride (NaH) as the base in an anhydrous, less polar solvent like tetrahydrofuran (THF).[9][10][20] This combination promotes thermodynamic control. |
| Reaction Under Kinetic Control | The N2 position can be kinetically favored, leading to the formation of the N2 isomer as a major product, especially at lower temperatures. | To favor the thermodynamic N1 product: Increase the reaction temperature and/or reaction time to allow for equilibration to the more stable N1 isomer, if the N2-alkylation is reversible under the reaction conditions.[2] |
| Steric Hindrance at N1 | While not an issue on the parent this compound, bulky substituents at the C7 position can disfavor N1 alkylation. | For substrates with significant C7-substitution, consider alternative strategies such as a protection-deprotection sequence or a synthetic route that builds the N1-substituent prior to indazole ring formation. |
Workflow for Optimizing N1-Selectivity:
Caption: Decision workflow for troubleshooting poor N1/N2 alkylation selectivity.
Problem 2: Low Yield in Suzuki-Miyaura Coupling at the C4-Bromo Position
Symptoms:
-
Incomplete consumption of the starting this compound.
-
Formation of de-brominated side products.
-
Low isolated yield of the desired coupled product.
Root Causes & Solutions:
| Potential Cause | Explanation | Recommended Solution |
| Inefficient Catalyst System | The chosen palladium catalyst or ligand may not be active enough to efficiently catalyze the reaction, especially with challenging boronic acids. | Screen different catalyst systems: Test bulky, electron-rich phosphine ligands like SPhos or XPhos in combination with a palladium source (e.g., Pd(OAc)₂, Pd₂(dba)₃).[17] Pd(dppf)Cl₂ is also a reliable choice.[18] |
| Inappropriate Base or Solvent | The base is crucial for the transmetalation step. Its strength and solubility can significantly impact the reaction rate. | Ensure the use of a suitable base such as K₂CO₃, Cs₂CO₃, or K₃PO₄. The solvent system (e.g., dioxane/water, DME/water, toluene/water) should be optimized to ensure solubility of all components. |
| Decomposition of Boronic Acid | Boronic acids can undergo protodeboronation or other decomposition pathways, especially at elevated temperatures. | Use a slight excess of the boronic acid (1.2-1.5 equivalents). Ensure the reaction is performed under an inert atmosphere (argon or nitrogen) to prevent oxidative degradation. |
| NH-Acidity Interference | The acidic N-H of the indazole can potentially interfere with the basic conditions of the reaction. | While many Suzuki couplings on NH-indazoles proceed without issue, in problematic cases, consider protecting the indazole nitrogen with a group stable to the reaction conditions (e.g., Boc, SEM). |
Problem 3: Unwanted Reaction at the C5-Chloro Position
Symptoms:
-
Formation of products where both the C4-bromo and C5-chloro groups have reacted.
-
Observation of products from coupling at the C5-chloro position instead of the C4-bromo position.
Root Causes & Solutions:
| Potential Cause | Explanation | Recommended Solution |
| High Catalyst Reactivity/Harsh Conditions | The C-Cl bond can be activated under certain conditions, although the C-Br bond is significantly more reactive towards oxidative addition.[21] Very active catalysts or high temperatures might lead to undesired C-Cl activation. | Modify reaction conditions: Lower the reaction temperature. Use a less reactive palladium catalyst system if double coupling is observed. Carefully control the stoichiometry of the boronic acid. |
| Ligand Effects | Certain ligands might promote the activation of the less reactive C-Cl bond. | If C-Cl activation is a persistent issue, screen different phosphine ligands. A less electron-rich ligand might provide better selectivity for C-Br activation. |
Experimental Protocols
Protocol 1: Regioselective N1-Alkylation using NaH/THF
This protocol is optimized for achieving high selectivity for the N1-alkylated product.[9]
Materials:
-
This compound
-
Sodium hydride (NaH, 60% dispersion in mineral oil)
-
Anhydrous Tetrahydrofuran (THF)
-
Alkyl halide (e.g., Iodomethane, Ethyl bromide)
-
Saturated aqueous ammonium chloride (NH₄Cl)
-
Ethyl acetate
-
Brine
Procedure:
-
Preparation: To a flame-dried round-bottom flask under an inert atmosphere (Argon), add this compound (1.0 eq.).
-
Solvent Addition: Add anhydrous THF to dissolve the starting material.
-
Deprotonation: Cool the solution to 0 °C in an ice bath. Carefully add NaH (1.2 eq.) portion-wise.
-
Stirring: Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 30 minutes.
-
Alkylation: Cool the reaction mixture back to 0 °C and add the alkyl halide (1.1 eq.) dropwise. Allow the reaction to slowly warm to room temperature and stir until completion (monitor by TLC).
-
Quenching: Carefully quench the reaction at 0 °C by the slow addition of saturated aqueous NH₄Cl solution.
-
Workup: Extract the aqueous layer with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel to isolate the N1-alkylated indazole.
Protocol 2: Suzuki-Miyaura Cross-Coupling at the C4-Bromo Position
This protocol provides a general procedure for the arylation of the C4 position.
Materials:
-
N-Protected or NH-free this compound
-
Arylboronic acid
-
Palladium catalyst (e.g., Pd(dppf)Cl₂)
-
Base (e.g., K₂CO₃)
-
Solvent system (e.g., 1,4-Dioxane and Water)
-
Ethyl acetate
-
Brine
Procedure:
-
Preparation: To a reaction vessel, add the this compound (1.0 eq.), arylboronic acid (1.5 eq.), K₂CO₃ (2.0 eq.), and Pd(dppf)Cl₂ (0.05 eq.).
-
Inerting: Evacuate and backfill the vessel with an inert gas (Argon or Nitrogen) three times.
-
Solvent Addition: Add degassed 1,4-dioxane and water (e.g., in a 4:1 ratio).
-
Reaction: Heat the mixture to the desired temperature (e.g., 80-100 °C) and stir until the starting material is consumed (monitor by TLC or LC-MS).
-
Workup: Cool the reaction to room temperature and dilute with ethyl acetate. Wash with water and then brine.
-
Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel.
Reaction Scheme Visualization:
Caption: Key functionalization pathways for this compound.
References
- Dong, L., Wang, Q., Chen, Y., & Wai, J. S. (n.d.). Mechanism of a Highly Selective N2 Alkylation of Indazole. WuXi Biology.
- Lu, P., Juarez, L., Wiget, P. A., Zhang, W., & Raman, K. (2024). Regioselective alkylation of a versatile indazole: Electrophile scope and mechanistic insights from density functional theory calculations. Beilstein Journal of Organic Chemistry, 20, 1940–1954.
- Alam, R. M., & Keating, J. J. (2021). Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution. Beilstein Journal of Organic Chemistry, 17, 1933–1943.
- Smith, C. R., et al. (2024).
- Alam, R. M., & Keating, J. J. (2021). Regioselective N-alkylation of the 1H-indazole scaffold. University College Cork.
- Lu, P., Juarez, L., Wiget, P. A., Zhang, W., & Raman, K. (2024). Regioselective N-alkylation of the 1 H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution.
- BenchChem Technical Support Team. (2025).
- Humphries, P. S., et al. (2007). Regioselective protection at N-2 and derivatization at C-3 of indazoles. Organic Letters, 9(24), 5031-5034.
- Humphries, P. S., et al. (2007). Regioselective Protection at N-2 and Derivatization at C-3 of Indazoles.
- Alam, R. M., & Keating, J. J. (2021). Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution.
- El Kazzouli, S., et al. (2021). A regioselective C7 bromination and C7 palladium-catalyzed Suzuki–Miyaura cross-coupling arylation of 4-substituted NH-free indazoles. RSC Advances, 11(12), 7107-7114.
- Alam, R. M., & Keating, J. J. (2021). Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution. University College Cork.
- Lu, P., Juarez, L., Wiget, P. A., Zhang, W., & Raman, K. (2024). Regioselective alkylation of a versatile indazole: Electrophile scope and mechanistic insights from density functional theory calculations. Beilstein Journal of Organic Chemistry, 20, 1940–1954.
- Vitale, P., et al. (2012). The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles. Molecules, 17(10), 11848-11861.
- Reddit. (2019). What's the role of the phosphine ligand in Suzuki couplings? r/chemistry.
- Li, W., et al. (2023). Substituent-controlled site-selective silylation of 2H-indazoles to access silylated 1H-indazoles. Organic Chemistry Frontiers, 10(20), 5015-5021.
- Wang, Y., et al. (2021).
- Inamoto, K. (2008). [Novel access to indazoles based on palladium-catalyzed amination chemistry]. Yakugaku Zasshi, 128(7), 997-1005.
- ResearchGate. (2025).
- El Kazzouli, S., et al. (2021). A regioselective C7 bromination and C7 palladium-catalyzed Suzuki–Miyaura cross-coupling arylation of 4-substituted NH-free indazoles. Semantic Scholar.
- Giraud, F., Anizon, F., & Moreau, P. (n.d.). C3-INDAZOLE FUNCTIONALIZATION: A REVIEW. Institute of Chemistry of Clermont-Ferrand.
- El Kazzouli, S., et al. (2021). A regioselective C7 bromination and C7 palladium-catalyzed Suzuki–Miyaura cross-coupling arylation of 4-substituted NH-free indazoles. RSC Advances, 11(12), 7107-7114.
- Wang, H., et al. (2016). Rh(iii)-catalyzed double C–H activation of aldehyde hydrazones: a route for functionalized 1H-indazole synthesis. Chemical Science, 7(12), 6936–6940.
- Martin, R., & Buchwald, S. L. (2008). Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. Accounts of Chemical Research, 41(11), 1461–1473.
- O'Brien, C. J., et al. (2021). Evaluation of P-bridged biaryl phosphine ligands in palladium-catalysed Suzuki–Miyaura cross-coupling reactions. RSC Advances, 11(43), 26867–26877.
- ResearchGate. (n.d.). Suzuki cross-coupling of 5-bromo-1-ethyl-1H-indazole and N-Boc-2-pyrroleboronic acid.
- ResearchGate. (2025).
- Giraud, F., Anizon, F., & Moreau, P. (n.d.). C3-INDAZOLE FUNCTIONALIZATION: A REVIEW. Institute of Chemistry of Clermont-Ferrand.
- Alam, R. M., & Keating, J. J. (2021). Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution. Beilstein Journal of Organic Chemistry, 17, 1933–1943.
- Li, Y., et al. (2020). TfOH-catalyzed regioselective N2-alkylation of indazoles with diazo compounds.
- Sigma-Aldrich. (n.d.). 4-Bromo-5-chloro-6-methyl-1H-indazole.
- Vrije Universiteit Amsterdam. (2022).
- ResearchGate. (2018). Palladium(II)
- BenchChem. (n.d.). An In-Depth Technical Guide to 1-Boc-5-bromo-4-methyl-1H-indazole.
- World Journal of Advanced Research and Reviews. (2020).
- Molport. (n.d.). This compound.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution - PMC [pmc.ncbi.nlm.nih.gov]
- 3. d-nb.info [d-nb.info]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. A regioselective C7 bromination and C7 palladium-catalyzed Suzuki–Miyaura cross-coupling arylation of 4-substituted NH-free indazoles - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 6. researchgate.net [researchgate.net]
- 7. Regioselective protection at N-2 and derivatization at C-3 of indazoles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. researchgate.net [researchgate.net]
- 11. research.ucc.ie [research.ucc.ie]
- 12. BJOC - Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution [beilstein-journals.org]
- 13. Development of a selective and scalable N1-indazole alkylation - PMC [pmc.ncbi.nlm.nih.gov]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. reddit.com [reddit.com]
- 16. scribd.com [scribd.com]
- 17. Evaluation of P-bridged biaryl phosphine ligands in palladium-catalysed Suzuki–Miyaura cross-coupling reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 18. The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. researchgate.net [researchgate.net]
- 21. research.vu.nl [research.vu.nl]
Technical Support Center: Catalyst Selection for Cross-Coupling with 4-Bromo-5-chloro-1H-indazole
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth technical advice, troubleshooting strategies, and frequently asked questions (FAQs) for navigating the complexities of palladium-catalyzed cross-coupling reactions with the challenging 4-bromo-5-chloro-1H-indazole substrate. Our focus is on providing not just protocols, but the underlying scientific rationale to empower you to make informed decisions in your experiments.
Understanding the Substrate: Reactivity and Challenges
This compound is a dihalogenated heterocyclic compound of significant interest in medicinal chemistry. Its structure presents unique challenges and opportunities in cross-coupling reactions.
-
Regioselectivity : The primary challenge lies in achieving selective functionalization. The carbon-bromine (C-Br) bond is significantly more reactive than the carbon-chlorine (C-Cl) bond in standard palladium-catalyzed cross-coupling reactions. This differential reactivity is the cornerstone of achieving regioselective coupling at the C4 position. The oxidative addition of palladium(0) to the C-Br bond has a lower activation energy than addition to the more electron-rich and stronger C-Cl bond.[1]
-
The Indazole N-H Proton : The acidic proton on the indazole nitrogen can interfere with many cross-coupling reactions. It can react with strong bases, potentially deactivating the catalyst or leading to unwanted side reactions. Therefore, protection of the indazole nitrogen is a critical first step for most coupling protocols to ensure reproducibility and high yields.[2][3]
The Crucial Role of N-Protection
Before attempting any cross-coupling, the indazole nitrogen must be protected. The choice of protecting group is vital as it can influence solubility, stability, and the ease of its eventual removal.
| Protecting Group | Protection Reagents | Deprotection Conditions | Key Considerations |
| Boc (tert-Butyloxycarbonyl) | (Boc)₂O, DMAP, Et₃N | Acidic (TFA) or Basic (NaOMe in MeOH)[4] | Most common, generally stable. Can be cleaved under some thermal Suzuki conditions.[5] |
| SEM (2-(Trimethylsilyl)ethoxymethyl) | SEM-Cl, Dicyclohexylmethylamine | Fluoride source (TBAF) or acid (HCl)[3] | Offers robust protection and can direct C3 lithiation if needed.[3] |
| Trityl (Triphenylmethyl) | TrCl, Et₃N or DIPEA | Mild acidic conditions (TFA, aq. Acetic Acid)[4] | Bulky group, offers good stability. |
| Tosyl (p-Toluenesulfonyl) | TsCl, Pyridine or Et₃N | Strong acid or base | Very stable, but harsh deprotection may not be suitable for complex molecules.[4] |
For the remainder of this guide, we will assume the substrate is an appropriately N-protected 4-bromo-5-chloro-indazole (e.g., N-Boc).
Catalyst System Selection: A Reaction-Specific Guide
The choice of catalyst, specifically the ligand, is the most critical parameter for a successful cross-coupling reaction. The ligand stabilizes the palladium center, modulates its reactivity, and facilitates the key steps of the catalytic cycle.[6]
dot
Caption: Catalyst System Selection Workflow.
Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses common problems in a question-and-answer format, providing specific advice for reactions involving this compound.
General Issues
Q1: My reaction is not working at all. What are the first things I should check? A1:
-
N-H Protection: Confirm that your starting material is fully N-protected. An unprotected N-H is the most common cause of failure.
-
Inert Atmosphere: Palladium catalysts, particularly the active Pd(0) species, are highly sensitive to oxygen. Ensure your flask was properly purged and the reaction is maintained under a positive pressure of argon or nitrogen. Use properly degassed solvents.[7]
-
Reagent Quality: Verify the purity of your reagents. Boronic acids can degrade over time, and bases can absorb moisture. The palladium catalyst should be from a reliable source.[7]
-
Catalyst System: Ensure you are using an appropriate catalyst and ligand for the specific transformation. For challenging substrates like this, a simple catalyst like Pd(PPh₃)₄ may not be sufficient.[8]
Suzuki-Miyaura Coupling
Q2: I'm getting a low yield in my Suzuki reaction and see a lot of starting material. A2: This points to a slow or stalled catalytic cycle.
-
Ligand Choice: For this substrate, a simple phosphine like PPh₃ may be insufficient. Switch to a more electron-rich and bulky ligand. Pd(dppf)Cl₂ is an excellent starting point for bromoindazoles. [8][9] Buchwald-type biarylphosphine ligands (e.g., SPhos, XPhos) can also be highly effective.[1][10]
-
Base Selection: The base is critical for activating the boronic acid.[11] If a weak base like Na₂CO₃ isn't working, try a stronger base like K₂CO₃ or K₃PO₄. Ensure the base is finely ground and anhydrous if required.
-
Temperature: Gently increase the reaction temperature in 10-15 °C increments. While higher temperatures can increase the reaction rate, they can also lead to catalyst decomposition, so monitor carefully.[12]
Q3: I'm observing significant protodeboronation of my boronic acid (boronic acid is being replaced by -H). A3: This side reaction is often competitive with the desired cross-coupling.
-
Use Boronate Esters: Pinacol or MIDA boronates are more stable to protodeboronation than their corresponding boronic acids.[13]
-
Minimize Water: While some water is often necessary to dissolve the base, excess water can promote protodeboronation. Try using a solvent system with less water or switching to anhydrous conditions with a base like KF or CsF.[13]
-
Reaction Temperature: Lowering the temperature can sometimes disfavor the decomposition pathway.[13]
Q4: My reaction mixture turned black and the reaction stalled. What happened? A4: The formation of palladium black indicates that your Pd(0) catalyst has aggregated and precipitated out of solution, effectively killing the reaction.[7]
-
Ligand Instability: The ligand may be degrading. Switch to a more robust, bulky ligand (e.g., dppf, XPhos, or an N-heterocyclic carbene (NHC) ligand) that can better stabilize the Pd(0) center.[7]
-
Use a Precatalyst: Modern palladium precatalysts (e.g., XPhos Pd G3/G4) are designed to release the active Pd(0) species slowly and controllably, minimizing aggregation.[14][15]
-
Lower the Temperature: High temperatures can accelerate catalyst decomposition.[7]
Buchwald-Hartwig Amination
Q5: My Buchwald-Hartwig amination is giving low yields. A5: C-N coupling on electron-rich N-heterocycles can be challenging.
-
Ligand is Key: This reaction is highly dependent on the use of specialized, bulky, electron-rich biarylphosphine ligands. Screen ligands like XPhos, RuPhos, or BrettPhos.[16]
-
Base Choice: A strong, non-nucleophilic base is required. Sodium tert-butoxide (NaOt-Bu) is the most common choice. Lithium bis(trimethylsilyl)amide (LHMDS) can be used if your substrate is sensitive to NaOt-Bu.[16]
-
Solvent: Anhydrous, apolar solvents like toluene or dioxane are typically used.
Sonogashira Coupling
Q6: I see a lot of alkyne homocoupling (Glaser coupling) byproduct. A6: This is a common side reaction in Sonogashira couplings, promoted by the copper(I) co-catalyst in the presence of oxygen.
-
Rigorous Degassing: Ensure all oxygen is excluded from the reaction. Thoroughly degas your solvent and maintain a strict inert atmosphere.
-
Go Copper-Free: Numerous copper-free Sonogashira protocols have been developed that eliminate the Glaser coupling pathway. These often use palladium catalysts with nitrogen-based ligands or specialized phosphine ligands under amine-base conditions.[17][18]
-
Amine Base: The choice and purity of the amine base (e.g., Et₃N, DIPEA) is crucial. It acts as both a base and a solvent in many cases. Ensure it is pure and dry.
Experimental Protocols
The following are starting-point protocols. Optimization of temperature, reaction time, and reagent stoichiometry may be required for your specific coupling partners.
dot
Caption: General Cross-Coupling Experimental Workflow.
Protocol 1: Suzuki-Miyaura Coupling (C4-Arylation)
-
Reagents:
-
N-Boc-4-bromo-5-chloro-1H-indazole (1.0 equiv)
-
Arylboronic acid (1.2-1.5 equiv)
-
[1,1'-Bis(diphenylphosphino)ferrocene]palladium(II) dichloride (Pd(dppf)Cl₂) (0.03 equiv, 3 mol%)
-
Potassium Carbonate (K₂CO₃), finely ground (2.0-3.0 equiv)
-
-
Procedure:
-
To an oven-dried Schlenk tube, add the N-protected indazole, arylboronic acid, Pd(dppf)Cl₂, and K₂CO₃.
-
Seal the tube, evacuate, and backfill with argon. Repeat this cycle three times.
-
Add degassed 1,4-dioxane and water (e.g., 4:1 v/v) via syringe.
-
Heat the reaction mixture in an oil bath at 80-100 °C with vigorous stirring until the starting material is consumed (monitor by TLC or LC-MS).
-
Cool to room temperature, dilute with ethyl acetate, and filter through a pad of celite.
-
Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Protocol 2: Buchwald-Hartwig Amination (C4-Amination)
-
Reagents:
-
N-Boc-4-bromo-5-chloro-1H-indazole (1.0 equiv)
-
Amine (1.2 equiv)
-
XPhos Pd G3 (a palladium precatalyst, 0.02 equiv, 2 mol%)
-
Sodium tert-butoxide (NaOt-Bu) (1.4 equiv)
-
-
Procedure:
-
Inside a glovebox, add the N-protected indazole, XPhos Pd G3, and NaOt-Bu to an oven-dried vial or Schlenk tube.
-
Add the amine and anhydrous, degassed toluene.
-
Seal the vessel and remove from the glovebox.
-
Heat the reaction mixture in an oil bath at 100-110 °C with vigorous stirring until the starting material is consumed (monitor by TLC or LC-MS).[7]
-
Cool to room temperature, dilute with ethyl acetate, and quench carefully with saturated aqueous NH₄Cl.
-
Separate the layers, and extract the aqueous layer with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Protocol 3: Sonogashira Coupling (C4-Alkynylation)
-
Reagents:
-
N-Boc-4-bromo-5-chloro-1H-indazole (1.0 equiv)
-
Terminal Alkyne (1.2 equiv)
-
Bis(triphenylphosphine)palladium(II) dichloride (PdCl₂(PPh₃)₂) (0.03 equiv, 3 mol%)
-
Copper(I) iodide (CuI) (0.06 equiv, 6 mol%)
-
Triethylamine (Et₃N), anhydrous (2.0-3.0 equiv)
-
-
Procedure:
-
To a dry Schlenk tube, add the N-protected indazole, PdCl₂(PPh₃)₂, and CuI.
-
Seal the tube, evacuate, and backfill with argon (repeat 3x).
-
Add anhydrous, degassed solvent (e.g., THF or DMF) followed by Et₃N and the terminal alkyne via syringe.[20]
-
Stir the reaction at room temperature or heat gently (e.g., 40-60 °C) until completion. Monitor by TLC or LC-MS.
-
Upon completion, dilute with an organic solvent and filter through celite to remove catalyst residues.
-
Concentrate the filtrate and purify the crude product by column chromatography.[17][18]
-
References
- Al-dujaili, D. K., Al-Kargholi, M. H., & Al-Masoudi, N. A. (2023). The C-3 Functionalization of 1H-Indazole through Suzuki–Miyaura Cross-Coupling Catalyzed by a Ferrocene-Based Divalent Palladium Complex Immobilized over Ionic Liquid, as Well as Theoretical Insights into the Reaction Mechanism. Molecules, 28(7), 2938. [Link]
- Migliorini, A., Oliviero, C., Gasperi, T., & Loreto, M. A. (2012). The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles. Molecules, 17(4), 4379-4391. [Link]
- Sun, R., & Brown, D. G. (2006). Regioselective protection at N-2 and derivatization at C-3 of indazoles. The Journal of Organic Chemistry, 71(14), 5392–5395. [Link]
- Thomas, A. D., et al. (2010). Synthesis of 2,3-diarylsubstituted indazoles utilizing a Suzuki cross-coupling/deprotection/N-arylation sequence. ACS Chemical Neuroscience, 1(1), 35-40. [Link]
- Boujdi, K., et al. (2025).
- ResearchGate. (n.d.). Indazoles: Regioselective Protection and Subsequent Amine Coupling Reactions. [Link]
- ResearchGate. (n.d.).
- Zhang, C., et al. (2023). Metal-free regioselective mono- and poly-halogenation of 2-substituted indazoles. Organic & Biomolecular Chemistry, 21(8), 1645-1649. [Link]
- El Kazzouli, S., et al. (2021). A regioselective C7 bromination and C7 palladium-catalyzed Suzuki–Miyaura cross-coupling arylation of 4-substituted NH-free indazoles. RSC Advances, 11(13), 7384-7393. [Link]
- Reddit. (2024). How to approach choosing reaction conditions for Suzuki?[Link]
- El Kazzouli, S., et al. (2021). A regioselective C7 bromination and C7 palladium-catalyzed Suzuki–Miyaura cross-coupling arylation of 4-substituted NH-free indazoles. RSC Advances. [Link]
- Wikipedia. (n.d.).
- Zhang, C., et al. (2023). Metal-free regioselective mono- and poly-halogenation of 2-substituted indazoles. Organic & Biomolecular Chemistry. [Link]
- ResearchGate. (n.d.). Screening of palladium catalysts for the Suzuki coupling of 5-bromo-1-ethyl-1H-indazole and N-Boc-2-pyrroleboronic acid. [Link]
- Guillaumet, G., et al. (2005). Sequential Sonogashira and Suzuki Cross-Coupling Reactions in the Indole and Indazole Series. Synthesis, 2005(05), 771-780. [Link]
- Sigismondi, S., & Ben-David, Y. (2021). Mechanistic Aspects of the Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling Reaction. Chemistry – A European Journal, 27(46), 13481-13497. [Link]
- ResearchGate. (n.d.). Buchwald-Hartwig coupling of 4-bromo-1H-1-tritylpyrazole (1Br) with various amines. [Link]
- ResearchGate. (n.d.). Suzuki-Miyaura Cross-Coupling Reactions of Unprotected Haloimidazoles. [Link]
- Kim, S., et al. (2021). Highly chemoselective ligands for Suzuki–Miyaura cross-coupling reaction based on virtual ligand-assisted screening. Organic & Biomolecular Chemistry, 19(39), 8474-8482. [Link]
- Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. [Link]
- Billingsley, K. L., & Buchwald, S. L. (2014). Palladium-Catalyzed Amination of Unprotected Five-Membered Heterocyclic Bromides. Organic Letters, 16(3), 856-859. [Link]
- ResearchGate. (n.d.). Regioselective Palladium Cross-Coupling of 2,4-Dihalooxazoles: Convergent Synthesis of Trisoxazoles. [Link]
- Organic Chemistry Portal. (n.d.). Buchwald-Hartwig Cross Coupling Reaction. [Link]
- Wikipedia. (n.d.). Sonogashira coupling. [Link]
- Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. [Link]
- Al-dujaili, D. K., et al. (2018). Microwave-Assisted Palladium-Catalyzed Cross-Coupling Reactions: Generation of Carbon–Carbon Bond. Molecules, 23(10), 2469. [Link]
- Springer Professional. (n.d.). Palladium-Catalyzed Mechanochemical Cross-Coupling Reactions. [Link]
- Chemistry LibreTexts. (2023).
- Colacot, T. J., & Ghorai, S. (2022). Pd-Catalyzed Cross-Couplings: On the Importance of the Catalyst Quantity Descriptors, mol % and ppm. Organic Process Research & Development, 26(8), 2294-2313. [Link]
- Organic Chemistry Portal. (n.d.). Sonogashira Coupling. [Link]
- Chemistry LibreTexts. (2024). Sonogashira Coupling. [Link]
Sources
- 1. Yoneda Labs [yonedalabs.com]
- 2. mdpi.com [mdpi.com]
- 3. Regioselective protection at N-2 and derivatization at C-3 of indazoles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Synthesis of 2,3-diarylsubstituted indazoles utilizing a Suzuki cross-coupling/deprotection/N-arylation sequence - PMC [pmc.ncbi.nlm.nih.gov]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. reddit.com [reddit.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. sigmaaldrich.com [sigmaaldrich.com]
- 15. Mechanistic Aspects of the Palladium‐Catalyzed Suzuki‐Miyaura Cross‐Coupling Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 16. chem.libretexts.org [chem.libretexts.org]
- 17. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 18. Sonogashira Coupling [organic-chemistry.org]
- 19. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 20. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Solvent Effects on the Reactivity of 4-Bromo-5-chloro-1H-indazole
As a Senior Application Scientist, this guide is designed to provide you with in-depth technical support for your work with 4-Bromo-5-chloro-1H-indazole. The functionalization of the indazole core is a common challenge where the choice of solvent is not merely a medium for the reaction, but a critical parameter that dictates regioselectivity, reaction rate, and ultimate yield. This document moves beyond simple protocols to explain the causality behind solvent choices, empowering you to troubleshoot and optimize your synthetic strategies.
Troubleshooting Guide
This section addresses specific, common issues encountered during the chemical modification of this compound, with a focus on how solvent effects are often the root cause.
Q1: My N-alkylation reaction is producing a mixture of N1 and N2 isomers with poor selectivity. How can I favor the N1 product?
Issue: You are attempting to alkylate the indazole nitrogen but are getting an inseparable mixture of the N1 and N2 alkylated regioisomers, leading to low yields of the desired product and difficult purification.
Underlying Cause: The regiochemical outcome of indazole N-alkylation is a classic example of kinetic versus thermodynamic control, which is heavily influenced by the solvent-base system.[1] The indazole anion is a bidentate nucleophile. Polar aprotic solvents like DMF or DMSO can solvate the cation of your base, leaving a relatively "free" indazolide anion. This often leads to a mixture of products, as the energetic barrier to attack at either nitrogen is similar.[1][2]
Suggested Solution: To achieve high N1 selectivity, the strategy is to create a sterically hindered environment around the N2 position. This is best achieved by using a strong, non-coordinating base in a non-polar, aprotic solvent.[1][3] The combination of sodium hydride (NaH) in tetrahydrofuran (THF) is a well-established system for favoring N1-alkylation on substituted indazoles.[4][5] It is postulated that the sodium cation coordinates between the N2 nitrogen and a nearby substituent (in this case, the C4-Bromo group), sterically blocking the N2 position from the incoming electrophile.[1][5]
Workflow for Troubleshooting N-Alkylation Regioselectivity
Caption: Troubleshooting workflow for poor N-alkylation selectivity.
Protocol 1: Highly N1-Selective Alkylation
This protocol is adapted from established methods for the selective N1-alkylation of substituted indazoles.[1][3][4]
-
Preparation: To a flame-dried, two-neck round-bottom flask under an inert atmosphere (Argon or Nitrogen), add anhydrous tetrahydrofuran (THF).
-
Deprotonation: Cool the THF to 0 °C in an ice bath. Add sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 equivalents) portion-wise with stirring.
-
Substrate Addition: Slowly add a solution of this compound (1.0 equivalent) in anhydrous THF to the NaH suspension.
-
Stirring: Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 30 minutes. The formation of the sodium indazolide should result in a clear solution or a fine suspension.
-
Alkylation: Cool the reaction mixture back to 0 °C. Add the alkylating agent (e.g., alkyl bromide or iodide, 1.1 equivalents) dropwise.
-
Reaction: Allow the reaction to warm to room temperature and stir for 4-16 hours, monitoring progress by TLC or LC-MS.
-
Work-up: Once the reaction is complete, cautiously quench by the slow addition of saturated aqueous ammonium chloride (NH₄Cl) solution at 0 °C.
-
Extraction: Dilute with ethyl acetate and wash sequentially with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.
| Solvent/Base System | Typical Outcome | Rationale |
| NaH in THF | High N1 Selectivity (>95%) | Non-polar aprotic solvent with a coordinating cation sterically hinders the N2 position.[3][5] |
| Cs₂CO₃ in Dioxane | High N1 Selectivity | A less polar aprotic solvent and a large, soft cation that may facilitate a chelation mechanism favoring N1 substitution.[1][2] |
| K₂CO₃ in DMF | Mixture of N1/N2 | A polar aprotic solvent that solvates the cation, leading to a more reactive, less selective "naked" anion.[1] |
| NaH in DMSO | Solvent-dependent selectivity | DMSO is a highly polar aprotic solvent which can alter the regioselectivity compared to THF.[3] |
Q2: My Suzuki cross-coupling reaction at the C4-Bromo position has stalled or shows very low conversion.
Issue: You are attempting a Suzuki-Miyaura coupling to form a C-C bond at the C4 position, but the reaction is sluggish, incomplete, or fails entirely.
Underlying Cause: The success of a Suzuki coupling is critically dependent on the solubility of all components (organic halide, boronic acid, base, and catalyst) and the ability of the solvent to support the palladium catalytic cycle.[6]
-
Poor Solubility: If the base (e.g., K₂CO₃, Cs₂CO₃) is insoluble in a purely organic solvent, the reaction becomes a heterogeneous mixture, leading to slow and inefficient deprotonation of the boronic acid and subsequent transmetalation.[7]
-
Catalyst Deactivation: The solvent must stabilize the active Pd(0) species and the various intermediates in the catalytic cycle. An inappropriate solvent can lead to catalyst precipitation or decomposition.
-
Protodeboronation: In the presence of excess water or protic solvents, boronic acids can undergo protodeboronation, where the B(OH)₂ group is replaced by a hydrogen atom, effectively destroying the coupling partner.[8]
Suggested Solution: Employ a mixed solvent system that can dissolve both organic and inorganic reagents. A mixture of an ethereal solvent like 1,4-dioxane or dimethoxyethane (DME) with water is a standard and highly effective choice for Suzuki couplings.[7] The water helps to dissolve the inorganic base, facilitating the reaction, while the organic solvent dissolves the substrate and catalyst.
The Role of Solvent in the Suzuki Catalytic Cycle
Caption: Solvent facilitates solubility and stabilizes intermediates.
Protocol 2: Optimized Suzuki-Miyaura Cross-Coupling
This protocol is based on common literature procedures for halo-indazoles.[7][9]
-
Preparation: In a Schlenk tube, combine this compound (1.0 equiv), the desired arylboronic acid (1.2-1.5 equiv), and a base such as K₂CO₃ or Cs₂CO₃ (2.0-3.0 equiv).
-
Catalyst Addition: Add the palladium catalyst (e.g., Pd(dppf)Cl₂, 2-5 mol%) to the solid mixture.
-
Solvent Addition: Evacuate and backfill the tube with an inert gas (Argon or Nitrogen) three times. Add the degassed solvent system, typically a 4:1 to 1:1 mixture of 1,4-dioxane and water.
-
Reaction: Heat the reaction mixture to 80-100 °C with vigorous stirring for 2-24 hours. Monitor the reaction's progress by TLC or LC-MS.
-
Work-up: After cooling to room temperature, dilute the mixture with ethyl acetate and filter through a pad of Celite to remove palladium residues.
-
Extraction: Wash the filtrate with water and brine.
-
Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product via flash column chromatography or recrystallization.
Q3: My Buchwald-Hartwig amination is giving low yields and forming side products.
Issue: You are attempting to couple a primary or secondary amine at the C4-bromo position, but the reaction is inefficient, and you observe the formation of hydrodehalogenated indazole (where the bromine is replaced by hydrogen).
Underlying Cause: Buchwald-Hartwig amination is sensitive to the choice of solvent, base, and ligand.[10]
-
Solvent Polarity: Non-polar aprotic solvents like toluene or 1,4-dioxane are generally preferred.[11][12] Highly polar solvents can sometimes interfere with the catalytic cycle or promote side reactions.
-
Base Strength & Solubility: A strong, non-nucleophilic base is required. Sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LiHMDS) are common. However, these strong bases can promote side reactions if not used correctly. The formation of insoluble salt byproducts (e.g., NaBr) can also coat the catalyst or reagents, impeding the reaction.[13]
-
Beta-Hydride Elimination: The formation of the hydrodehalogenated arene is a known side reaction that competes with reductive elimination, particularly if the catalyst system is not optimal.[10]
Suggested Solution: The choice of a non-polar aprotic solvent is key. Toluene is often an excellent choice. The use of modern, sterically hindered phosphine ligands (e.g., RuPhos, BrettPhos) can significantly improve reaction efficiency and suppress side reactions.[11]
Protocol 3: Optimized Buchwald-Hartwig Amination
This protocol is a starting point based on general procedures for halo-heterocycles.[11]
-
Preparation: To a dry Schlenk tube under an inert atmosphere, add the palladium precatalyst (e.g., Pd₂(dba)₃, 2 mol%), the phosphine ligand (e.g., RuPhos, 4 mol%), and the base (e.g., LiHMDS, 2.0 equiv).
-
Reagent Addition: Add this compound (1.0 equiv) and the amine (1.2 equiv).
-
Solvent Addition: Add anhydrous, degassed toluene or 1,4-dioxane.
-
Reaction: Seal the tube and heat the mixture to 80-110 °C for 4-24 hours, monitoring by LC-MS.
-
Work-up & Purification: Follow a standard aqueous work-up and chromatographic purification as described in Protocol 2.
Frequently Asked Questions (FAQs)
Q1: What are the general roles of solvents in reactions with this compound?
Solvents play several critical roles:
-
Solubilization: They must dissolve reactants, reagents, and catalysts to allow them to interact in the liquid phase.
-
Stabilization: Solvents can stabilize transition states and reactive intermediates. For example, polar solvents are excellent at stabilizing charged intermediates (carbocations, zwitterions), which can accelerate Sₙ1-type reactions.[14]
-
Reactivity Modulation: Solvents can directly affect the reactivity of nucleophiles and bases. Protic solvents can form hydrogen bonds with anions, creating a "solvent cage" that deactivates them, which is often detrimental for Sₙ2 reactions.[15][16]
-
Influencing Equilibrium: The solvent can shift chemical equilibria, including the tautomeric equilibrium between 1H- and 2H-indazoles.[17]
Q2: How do I choose between a polar protic and a polar aprotic solvent?
The choice depends entirely on the reaction mechanism.
-
Use Polar Aprotic Solvents (THF, DMF, DMSO, Acetonitrile) for reactions where a strong, anionic nucleophile is required to directly attack an electrophile (e.g., Sₙ2-type N-alkylation). These solvents do not have acidic protons and will not form deactivating hydrogen bonds with the nucleophile.[15][16]
-
Use Polar Protic Solvents (Water, Methanol, Ethanol) for reactions that proceed through charged intermediates that benefit from stabilization, such as Sₙ1 reactions.[14] However, for most functionalizations of this compound (N-alkylation, cross-coupling), polar aprotic or non-polar aprotic solvents are superior.
Solvent Interaction with an Anionic Nucleophile
Caption: Protic solvents cage nucleophiles; aprotic solvents do not.
Q3: How does solvent choice affect the solubility of this compound?
This compound is a relatively non-polar, heterocyclic compound with a hydrogen bond donor (N-H). It typically exhibits moderate solubility in a range of common organic solvents.[18]
-
Good Solubility: Generally expected in polar aprotic solvents like THF, ethyl acetate, acetone, and dichloromethane.
-
Lower Solubility: May be less soluble in highly non-polar solvents like hexanes or in highly polar protic solvents like water without a co-solvent.
-
Practical Tip: Always perform a small-scale solubility test before setting up a large-scale reaction. If solubility is an issue, a co-solvent system or gentle heating may be required.
Q4: Can the solvent influence the tautomeric equilibrium of the indazole?
Yes. Indazoles exist in two primary tautomeric forms: the more stable 1H-indazole and the less stable 2H-indazole.[2] The energy difference between them is relatively small, and the equilibrium can be influenced by the solvent environment. Protic solvents, through hydrogen bonding, can stabilize one tautomer over the other.[17] While the 1H-tautomer is predominant for the parent compound, this equilibrium is crucial because the two tautomers present different reactive profiles, which can be another contributing factor to the formation of N1/N2 isomer mixtures in alkylation reactions.[2]
References
- Regioselective alkylation of a versatile indazole: Electrophile scope and mechanistic insights from density functional theory calculations. (2024).
- Suzuki cross-coupling of 5-bromo-1-ethyl-1H-indazole and N-Boc-2-pyrroleboronic acid.
- An In-Depth Technical Guide to 1-Boc-5-bromo-4-methyl-1H-indazole. Benchchem.
- Study of the Addition Mechanism of 1H-Indazole and Its 4-, 5-, 6-, and 7-Nitro Derivatives to Formaldehyde in Aqueous Hydrochloric Acid Solutions. PubMed Central.
- Molecular Structure, Intramolecular Hydrogen Bonding, Solvent-Induced Isomerization, and Tautomerism in Azolylmethylidene Derivatives of 2-Indanone.
- The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles. MDPI.
- Polar Protic and Polar Aprotic Solvents. Chemistry Steps.
- A regioselective C7 bromination and C7 palladium-catalyzed Suzuki–Miyaura cross-coupling arylation of 4-substituted NH-free indazoles. (2021). PubMed Central.
- Regioselective N-alkylation of the 1H-indazole scaffold. (2021). Beilstein Journal of Organic Chemistry.
- 7-Bromo-5-chloro-1H-indazole. CymitQuimica.
- Electronic and solvent effects on kinetics of SNAr substitution reactions. (2018). PubMed Central.
- Buchwald–Hartwig amin
- Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution. University College Cork.
- Polar Protic? Polar Aprotic? Nonpolar? All About Solvents. (2012). Master Organic Chemistry.
- Effects of Solvent, Leaving Group, and Nucleophile on Unimolecular Substitution. (2015). Chemistry LibreTexts.
- Suzuki Coupling. Organic Chemistry Portal.
- Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution.
- Protocol for N-alkylation of 1H-indazole-3-carboxylate intermedi
- Exploring Homogeneous Conditions for Mild Buchwald-Hartwig Amination in B
- Application Notes and Protocols for the Buchwald-Hartwig Amination of 4-Iodo-3-methyl-1H-indazole. Benchchem.
- Conditions for a selective Buchwald-Hartwig amination?
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Regioselective alkylation of a versatile indazole: Electrophile scope and mechanistic insights from density functional theory calculations - PMC [pmc.ncbi.nlm.nih.gov]
- 3. d-nb.info [d-nb.info]
- 4. research.ucc.ie [research.ucc.ie]
- 5. researchgate.net [researchgate.net]
- 6. Suzuki Coupling [organic-chemistry.org]
- 7. researchgate.net [researchgate.net]
- 8. The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 9. A regioselective C7 bromination and C7 palladium-catalyzed Suzuki–Miyaura cross-coupling arylation of 4-substituted NH-free indazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. researchgate.net [researchgate.net]
- 13. chemrxiv.org [chemrxiv.org]
- 14. chem.libretexts.org [chem.libretexts.org]
- 15. Polar Protic and Polar Aprotic Solvents - Chemistry Steps [chemistrysteps.com]
- 16. masterorganicchemistry.com [masterorganicchemistry.com]
- 17. researchgate.net [researchgate.net]
- 18. CAS 875305-86-5: 7-Bromo-5-chloro-1H-indazole | CymitQuimica [cymitquimica.com]
preventing dehalogenation of 4-Bromo-5-chloro-1H-indazole
A Senior Application Scientist's Guide to Preventing Dehalogenation in Cross-Coupling Reactions
Welcome to the Technical Support Center for 4-Bromo-5-chloro-1H-indazole. This guide is designed for researchers, medicinal chemists, and process development scientists who utilize this versatile building block in complex synthetic applications. As a dihalogenated indazole, this reagent offers multiple reaction handles for diversification, but it also presents a significant challenge: the undesired loss of one or both halogen atoms (dehalogenation) during sensitive transformations, particularly palladium-catalyzed cross-coupling reactions.
This document provides in-depth, field-proven insights and troubleshooting strategies to help you maintain the structural integrity of your molecule, ensuring high yields of the desired product while minimizing byproduct formation.
Frequently Asked Questions (FAQs)
Q1: What is dehalogenation and why is it a problem with this compound?
A1: Dehalogenation is an undesired side reaction where a halogen atom (in this case, bromine or chlorine) on the indazole ring is replaced by a hydrogen atom.[1] This leads to the formation of hydrodehalogenated byproducts (e.g., 4-bromo-1H-indazole, 5-chloro-1H-indazole, or fully dehalogenated 1H-indazole), which reduces the yield of your target compound and introduces significant purification challenges. Given the differential reactivity of the C-Br and C-Cl bonds (I > Br > Cl), the C-Br bond at the 4-position is generally more susceptible to both desired coupling and undesired dehalogenation.[1]
Q2: What are the primary causes of dehalogenation in my palladium-catalyzed reaction?
A2: Dehalogenation is primarily mediated by the formation of palladium-hydride (Pd-H) species in the catalytic cycle.[1] These species can arise from several sources within your reaction mixture:
-
Bases: Strong alkoxide bases (e.g., NaOtBu) can generate hydride species, especially at elevated temperatures.
-
Solvents: Protic solvents like alcohols or residual water can act as hydride donors. Some aprotic solvents like DMF can also decompose to generate hydride sources.
-
Reagents: Impurities in boronic acids (e.g., boranes) or other reagents can introduce hydrides.
-
Reaction Kinetics: If the desired reductive elimination step is slow compared to the rate of Pd-H formation and subsequent reductive elimination of Ar-H, dehalogenation becomes more prominent.[1]
Q3: My indazole has a free N-H group. Does this affect dehalogenation?
A3: Absolutely. The acidic N-H proton of the indazole ring is a critical factor. Deprotonation by the base increases the electron density of the heteroaromatic ring system, which can make the aryl halide more susceptible to certain side reactions, including dehalogenation.[1] For N-H containing heterocycles like indazoles and pyrroles, protecting the nitrogen atom is a highly effective strategy to suppress this side reaction.[2][3]
Q4: How do I detect and quantify dehalogenation?
A4: The most reliable methods are Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Mass Spectrometry (LC-MS) analysis of the crude reaction mixture. These techniques can separate and identify your desired product alongside the various dehalogenated byproducts, allowing you to calculate a product-to-byproduct ratio and guide your optimization efforts. ¹H NMR can also be used if the signals for the different species are well-resolved.
Troubleshooting Guide: A Mechanistic Approach
Experiencing significant dehalogenation? This section provides a systematic, cause-and-effect approach to diagnosing and solving the problem. The core principle is to optimize your reaction conditions to favor the desired C-C (or C-N, C-O) bond-forming reductive elimination over the undesired C-H bond formation.
Issue: Significant Formation of Dehalogenated Byproduct(s)
The flowchart below outlines a decision-making process for troubleshooting this common issue.
Caption: Workflow for Boc protection of the indazole.
Methodology:
-
To a solution of this compound (1.0 equiv) in anhydrous dichloromethane (DCM), add di-tert-butyl dicarbonate (Boc₂O, 1.2 equiv) and a catalytic amount of 4-dimethylaminopyridine (DMAP, 0.1 equiv).
-
Stir the reaction mixture at room temperature under an inert atmosphere (N₂ or Ar) for 2-4 hours. Monitor the reaction's progress by Thin-Layer Chromatography (TLC).
-
Upon completion, dilute the mixture with DCM and wash sequentially with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield 1-Boc-4-bromo-5-chloro-1H-indazole. [2]
Protocol 2: Optimized Suzuki-Miyaura Coupling
This protocol incorporates best practices to minimize hydrodehalogenation of the C-Br bond.
Table 1: Recommended Conditions for Optimized Suzuki Coupling
| Parameter | Recommended Reagent/Condition | Rationale |
| Substrate | 1-Boc-4-bromo-5-chloro-1H-indazole | N-protection is critical to prevent side reactions. [2][3] |
| Palladium Source | Pd₂(dba)₃ (1.5-3 mol%) or Pd(OAc)₂ (2-5 mol%) | Common, reliable palladium precursors. |
| Ligand | SPhos or XPhos (3.3-10 mol%) | Bulky, electron-rich ligand accelerates reductive elimination. [1] |
| Base | K₃PO₄ (2.0-3.0 equiv), finely ground | Weaker inorganic base minimizes hydride formation. [1] |
| Boronic Acid | Arylboronic Acid (1.2-1.5 equiv) | Ensure high purity to avoid hydride impurities. |
| Solvent | Anhydrous Toluene or 1,4-Dioxane | Aprotic solvents prevent acting as a hydride source. |
| Temperature | 80-100 °C | Start at a lower temperature to favor selectivity. |
| Atmosphere | Argon or Nitrogen | Rigorously inert conditions are essential. |
Methodology:
-
In a glovebox or under a strict inert atmosphere, add the palladium precatalyst, ligand, and finely powdered K₃PO₄ to an oven-dried reaction vessel.
-
Add the 1-Boc-4-bromo-5-chloro-1H-indazole (1.0 equiv) and the arylboronic acid (1.2 equiv).
-
Evacuate and backfill the vessel with inert gas three times.
-
Add anhydrous, degassed solvent via syringe.
-
Heat the reaction mixture to 80-100 °C with vigorous stirring.
-
Monitor the reaction progress by LC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.
-
Purify the crude product by column chromatography.
References
- Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes. Chemical Science (RSC Publishing). [Link]
- Catalyst-Controlled Regioselective Suzuki Couplings at Both Positions of Dihaloimidazoles, Dihalooxazoles, and Dihalothiazoles.
- A regioselective C7 bromination and C7 palladium-catalyzed Suzuki–Miyaura cross-coupling arylation of 4-substituted NH-free indazoles. RSC Publishing. [Link]
- The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles. MDPI. [Link]
- A regioselective C7 bromination and C7 palladium-catalyzed Suzuki–Miyaura cross-coupling arylation of 4-substituted NH-free in. Semantic Scholar. [Link]
- The C-3 Functionalization of 1H-Indazole through Suzuki–Miyaura Cross-Coupling Catalyzed by a Ferrocene-Based Divalent Palladium Complex Immobilized over Ionic Liquid, as Well as Theoretical Insights into the Reaction Mechanism. MDPI. [Link]
- An Unusual Dehalogenation in the Suzuki Coupling of 4-Bromopyrrole-2-carboxylates.
Sources
Technical Support Center: Analysis of Impurities in 4-Bromo-5-chloro-1H-indazole Synthesis
Welcome to the technical support center for the synthesis and analysis of 4-Bromo-5-chloro-1H-indazole. This guide is designed for researchers, scientists, and professionals in drug development who are working with this important heterocyclic compound. Here, you will find in-depth troubleshooting advice and frequently asked questions (FAQs) to address common challenges encountered during synthesis and impurity analysis.
Introduction: The Synthetic Landscape and Impurity Profile
This compound is a key building block in the synthesis of various biologically active molecules. The inherent reactivity of the indazole core, coupled with the directing effects of the halogen substituents, can lead to a range of potential impurities.[1][2][3][4] A thorough understanding of the reaction mechanism and potential side reactions is crucial for controlling the impurity profile and ensuring the quality of the final product.[5]
This guide provides practical, field-proven insights into identifying, controlling, and troubleshooting impurities that may arise during the synthesis of this compound.
Frequently Asked Questions (FAQs)
Q1: What are the most common synthetic routes to this compound, and what are the typical impurities associated with each?
A1: One common approach involves the diazotization of a substituted aniline followed by cyclization.[1] For instance, starting from a halogenated 2-methylaniline, a multi-step synthesis involving bromination, diazotization, and cyclization can be employed.[6][7]
Common Impurities and Their Origins:
-
Isomeric Impurities: Incomplete regioselectivity during bromination or cyclization can lead to the formation of isomers, such as 6-Bromo-5-chloro-1H-indazole or 7-Bromo-4-chloro-1H-indazole.[8][9] The specific isomer profile is highly dependent on the starting materials and reaction conditions.
-
Starting Material Carryover: Unreacted starting materials, like the initial substituted aniline, can be carried through the synthesis.
-
Over-brominated/chlorinated Species: Harsh halogenation conditions can result in the introduction of additional bromine or chlorine atoms onto the indazole ring, leading to di-bromo or di-chloro impurities.
-
Dehalogenated Impurities: Reductive side reactions can lead to the loss of a bromine or chlorine atom, resulting in chloro-indazole or bromo-indazole species.
-
N-Alkylated/Acylated Impurities: If alkylating or acylating agents are present (e.g., from solvents or reagents), N-alkylation or N-acylation of the indazole ring can occur.[10]
Q2: What analytical techniques are best suited for identifying and quantifying impurities in my this compound sample?
A2: A multi-technique approach is highly recommended for comprehensive impurity profiling.[11][12]
-
High-Performance Liquid Chromatography (HPLC): This is the workhorse technique for separating and quantifying impurities.[13][14] A reversed-phase C18 column with a gradient elution of water (containing an acid modifier like formic or acetic acid) and acetonitrile is a good starting point. UV detection is typically sufficient for these aromatic compounds.
-
Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is particularly useful for identifying volatile impurities, residual solvents, and for the analysis of halogenated compounds.[15][16][17][18] The mass spectrometer provides valuable structural information for impurity identification.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are indispensable for the structural elucidation of the main component and any significant impurities.[19][20] It is especially powerful for identifying isomeric impurities by analyzing the coupling patterns and chemical shifts of the aromatic protons.
-
Liquid Chromatography-Mass Spectrometry (LC-MS): Coupling HPLC with a mass spectrometer provides the best of both worlds: excellent separation and definitive identification of impurities, even at trace levels.[11]
Troubleshooting Guide
This section addresses specific issues you might encounter during your experiments in a question-and-answer format.
Issue 1: Unexpected Peaks in HPLC Chromatogram
Q: My HPLC analysis of this compound shows several unexpected peaks. How can I identify them and what might be their cause?
A: Unexpected peaks in your chromatogram can be frustrating, but a systematic approach can help you identify the culprits.
Workflow for Investigating Unexpected HPLC Peaks:
Caption: Troubleshooting workflow for unexpected HPLC peaks.
Step-by-Step Troubleshooting:
-
System Contamination Check: First, inject a blank (your mobile phase). If the unexpected peaks are present, they are likely coming from your HPLC system or solvents. Ensure you are using high-purity, HPLC-grade solvents.[14]
-
Analyze Starting Materials and Intermediates: If the blank is clean, inject samples of your starting materials and key intermediates. Co-elution of a peak with one of these standards will confirm its identity.
-
LC-MS Analysis: If the peaks do not correspond to starting materials, the next step is to perform LC-MS analysis. The mass-to-charge ratio (m/z) will provide the molecular weight of the impurity.
-
Same m/z as the product: This strongly suggests an isomeric impurity.
-
Different m/z: This indicates a side-reaction product (e.g., over-halogenation, dehalogenation, or reaction with a solvent).
-
-
Preparative HPLC and NMR: For definitive structural confirmation, especially for isomers, you may need to isolate the impurity using preparative HPLC and then analyze the collected fraction by NMR.
Issue 2: Poor Yield and Purity After Cyclization
Q: I am getting a low yield and a complex mixture of products after the cyclization step to form the indazole ring. What are the likely causes and how can I optimize this reaction?
A: The cyclization step is often critical and can be sensitive to reaction conditions.
Key Parameters for Optimization:
-
Temperature Control: Indazole formation can be exothermic. Poor temperature control can lead to side reactions and decomposition. A controlled heating profile is recommended.
-
Hydrazine Addition: If using hydrazine for cyclization, slow, controlled addition is crucial.[8] Localized high concentrations of hydrazine can lead to undesired side reactions.
-
Solvent Choice: The polarity and boiling point of the solvent can significantly impact the reaction rate and selectivity. Protic solvents like alcohols or aprotic polar solvents like DMF or DMSO are often used.[1]
-
Base/Acid Catalyst: Depending on the specific synthetic route, a base or acid catalyst may be required to facilitate the cyclization. The choice and amount of catalyst should be carefully optimized.
Troubleshooting Decision Tree for Cyclization:
Caption: Decision tree for optimizing the indazole cyclization step.
Issue 3: Difficulty in Removing a Persistent Impurity
Q: I have a persistent impurity that is difficult to remove by standard crystallization. What are my options?
A: Some impurities, particularly isomers, can have very similar physical properties to the desired product, making separation by crystallization challenging.
Advanced Purification Techniques:
| Technique | Principle | Best For | Considerations |
| Column Chromatography | Differential adsorption onto a stationary phase (e.g., silica gel). | Separating compounds with different polarities. | Can be time-consuming and require significant solvent volumes for large scales. |
| Preparative HPLC | High-resolution separation based on partitioning between a stationary and mobile phase. | Isolating closely related impurities and achieving high purity. | Can be expensive and has limited loading capacity. |
| Slurry with a Non-polar Solvent | The desired product may have lower solubility in a non-polar solvent (e.g., hexane or heptane) than the impurity. | Removing more soluble impurities. | Requires screening of various solvents. |
Experimental Protocols
Protocol 1: General HPLC Method for Impurity Profiling
This method provides a starting point for the analysis of this compound and can be optimized as needed.[14]
-
Column: C18 reversed-phase, 4.6 x 150 mm, 5 µm particle size.
-
Mobile Phase A: 0.1% Formic acid in Water.
-
Mobile Phase B: 0.1% Formic acid in Acetonitrile.
-
Gradient:
-
0-5 min: 20% B
-
5-25 min: 20% to 95% B
-
25-30 min: 95% B
-
30.1-35 min: 20% B (re-equilibration)
-
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 10 µL.
-
Column Temperature: 30 °C.
-
Detection: UV at 254 nm.
Protocol 2: Sample Preparation for NMR Spectroscopy
-
Weigh approximately 10-15 mg of the this compound sample into a clean, dry NMR tube.
-
Add approximately 0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃).
-
Cap the NMR tube and gently vortex or sonicate until the sample is fully dissolved.
-
Acquire ¹H and ¹³C NMR spectra.
References
- 5-Bromo-4-chloro-1H-indazole, CAS No. 1082041-90-4 - iChemical. (n.d.).
- Practical Synthesis of 7-Bromo-4-chloro-1H-indazol-3-amine: An Important Intermediate to Lenacapavir. (2024). National Institutes of Health.
- CN110452177A - A kind of synthetic method of the fluoro- 1H- indazole of the bromo- 4- of 5-. (2019). Google Patents.
- CN112321510A - Preparation method of 4-bromo-5-methyl-1H-indazole. (2021). Google Patents.
- Indazole – an emerging privileged scaffold: synthesis and its biological significance. (2024). National Institutes of Health.
- An Improved Preparation of 4-Chloro-1H-indazole (V). (2011). ResearchGate.
- Impurity profiling and HPLC methods for drug quality compliance | AMSbiopharma. (2025).
- HPLC-Based Strategies for Impurity Profiling and Validation in Standard Drug Analysis. (2025).
- Indazole synthesis - Organic Chemistry Portal. (n.d.).
- Practical synthesis of 7-bromo-4-chloro-1H-indazol-3-amine: an important intermediate to Lenacapavir | Organic Chemistry | ChemRxiv | Cambridge Open Engage. (2024).
- Advances in the Analysis of Persistent Halogenated Organic Compounds. (2010).
- ChemInform Abstract: Synthesis of Indazole Motifs and Their Medicinal Importance: An Overview. (2015). ResearchGate.
- Recent Progress in Chemistry and Biology of Indazole and its Derivatives: A Brief Review. (n.d.).
- Impurity Profiling and its Significance Active Pharmaceutical Ingredients. (n.d.).
- Impurities Application Notebook. (n.d.). Waters.
- Practical Synthesis of 7-Bromo-4-chloro-1H-indazol-3-amine: An Important Intermediate to Lenacapavir. (2024). ResearchGate.
- Identification and quantification of 10 indole/indazole carboxamide synthetic cannabinoids in 36 herbal blends by gas chromatography-mass spectrometry and nuclear magnetic resonance spectroscopy. (2021). PubMed.
- Determination of carbazole and halogenated carbazoles in human serum samples using GC-MS/MS | Request PDF. (2019). ResearchGate.
- Qualitative and Quantitative Analysis of Five Indoles or Indazole Amide Synthetic Cannabinoids in Suspected E-Cigarette Oil by GC-MS. (2023). PubMed.
- The Halogenation of Indazoles. aReaction conditions: 1 (0.2 mmol),... - ResearchGate. (n.d.).
Sources
- 1. Indazole – an emerging privileged scaffold: synthesis and its biological significance - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Indazole - Synthesis and Reactions as a Chemical Reagent_Chemicalbook [chemicalbook.com]
- 3. researchgate.net [researchgate.net]
- 4. austinpublishinggroup.com [austinpublishinggroup.com]
- 5. lcms.cz [lcms.cz]
- 6. CN110452177A - A kind of synthetic method of the fluoro- 1H- indazole of the bromo- 4- of 5- - Google Patents [patents.google.com]
- 7. CN112321510A - Preparation method of 4-bromo-5-methyl-1H-indazole - Google Patents [patents.google.com]
- 8. Practical Synthesis of 7-Bromo-4-chloro-1H-indazol-3-amine: An Important Intermediate to Lenacapavir - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. Impurity profiling and HPLC methods for drug quality compliance | AMSbiopharma [amsbiopharma.com]
- 12. ijsrtjournal.com [ijsrtjournal.com]
- 13. pharmoutsourcing.com [pharmoutsourcing.com]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. chromatographyonline.com [chromatographyonline.com]
- 16. Identification and quantification of 10 indole/indazole carboxamide synthetic cannabinoids in 36 herbal blends by gas chromatography-mass spectrometry and nuclear magnetic resonance spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. Qualitative and Quantitative Analysis of Five Indoles or Indazole Amide Synthetic Cannabinoids in Suspected E-Cigarette Oil by GC-MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. 5-Bromo-4-chloro-1H-indazole, CAS No. 1082041-90-4 - iChemical [ichemical.com]
- 20. 5-Bromo-4-chloro-1-methyl-1H-indazole(1785427-70-4) 1H NMR spectrum [chemicalbook.com]
Technical Support Center: Workup Procedures for 4-Bromo-5-chloro-1H-indazole Reactions
Welcome to the technical support center for researchers, scientists, and drug development professionals working with 4-Bromo-5-chloro-1H-indazole. This guide provides field-proven insights and troubleshooting solutions for the critical workup and purification stages of your reactions. The methodologies described herein are designed to ensure high purity and yield, addressing common challenges encountered in the synthesis of substituted indazoles.
Troubleshooting Guide: Common Workup Issues
This section addresses specific problems that can arise during the isolation and purification of this compound and its derivatives. The format is designed to help you quickly diagnose and solve experimental hurdles.
Q1: After quenching my reaction and adding an extraction solvent, a stubborn emulsion has formed. How can I break it?
A1: Emulsion formation is a frequent issue, particularly when dealing with complex reaction mixtures containing fine particulates or surfactants. It arises from the lack of a sharp density difference between the aqueous and organic layers.
-
Causality: Vigorous shaking of the separatory funnel is a primary cause. Additionally, the presence of insoluble byproducts can stabilize the emulsion at the interface.
-
Solutions:
-
Increase Ionic Strength: The most effective first step is to add a saturated aqueous solution of sodium chloride (brine). This increases the polarity and density of the aqueous layer, forcing a separation.
-
Gentle Agitation: Instead of shaking, gently rock or swirl the separatory funnel. This is often sufficient for extraction without creating an emulsion.
-
Filtration: If the emulsion is caused by solid particulates, filter the entire biphasic mixture through a pad of Celite® or glass wool. This removes the solid material that stabilizes the emulsion.
-
Change Solvent: If emulsions persist, adding a small amount of a different organic solvent can alter the properties of the organic phase and break the emulsion. For instance, adding some tetrahydrofuran (THF) can sometimes help, though it will require more extensive washing to remove from the organic layer.
-
Patience & Gravity: Allow the separatory funnel to stand undisturbed for an extended period (15-30 minutes). Sometimes, the layers will separate on their own.
-
Q2: My crude product looks fine on TLC, but the NMR spectrum is messy and shows unexpected peaks. What could be the cause?
A2: A messy crude NMR spectrum after an apparently clean TLC can be perplexing. The issue often lies with non-UV-active or highly polar impurities that are not visualized on the TLC plate or remain at the baseline.
-
Causality:
-
Inorganic Salts: Residual inorganic salts from the reaction or workup (e.g., NaCl, MgSO₄) can broaden NMR signals.
-
Residual Solvents: High-boiling point solvents used in the reaction (e.g., DMF, DMSO) are difficult to remove under reduced pressure and can obscure large regions of the spectrum. An extractive workup is often used to remove these water-miscible solvents.[1][2][3]
-
Workup-Induced Decomposition: Your product might be unstable to the acidic or basic conditions used during the aqueous washes.[4]
-
-
Solutions:
-
Test Compound Stability: Before performing a workup on the entire batch, test the stability of your product by exposing a small aliquot of the reaction mixture to the planned acidic or basic wash conditions and re-analyzing by TLC.[4]
-
Thorough Aqueous Washes: To remove DMF or DMSO, wash the organic layer multiple times with generous volumes of water (at least 3-5 times the volume of the organic layer). Brine washes are also effective.
-
Pre-Chromatography Filtration: Before concentrating the organic layer, filter it through a small plug of silica gel. This can remove baseline impurities and some inorganic salts.
-
Azeotropic Removal of Water: If water is suspected to be in your final product (even after using a drying agent), co-evaporating with a solvent like toluene can help remove residual moisture.
-
Q3: I have a low yield after workup and can't find my product. Where did it go?
A3: Product loss during workup is a common reason for low yields. The halogenated indazole core imparts specific solubility properties that can lead to unintentional partitioning into the wrong phase.
-
Causality & Solutions:
-
Aqueous Solubility: Your product may be more water-soluble than anticipated, especially if the reaction introduced polar functional groups. Always save your aqueous layers until you have confirmed the final yield and purity of your product. You can test the aqueous layer by TLC (spotting a sample directly) or by performing a small back-extraction with a different organic solvent (e.g., ethyl acetate or a 3:1 mixture of chloroform/isopropanol) and analyzing the extract.[4][5][6]
-
Precipitation at the Interface: The product may have precipitated as a solid between the organic and aqueous layers, often going unnoticed.[5] If this occurs, it's best to filter the entire mixture to collect the solid.
-
Volatility: While this compound itself is not highly volatile, smaller, related fragments might be. Check the solvent collected in your rotovap trap for any signs of your product.[4]
-
Adsorption onto Drying Agents: Over-drying with excessive amounts of MgSO₄ or Na₂SO₄ can lead to the adsorption of polar products. Use a minimal amount of drying agent and ensure you thoroughly wash the drying agent with fresh solvent after filtration.
-
Frequently Asked Questions (FAQs)
Q4: What is the best general-purpose procedure for an extractive workup of a this compound reaction?
A4: A standard and robust extractive workup is crucial for initial purification. The goal is to remove catalysts, reagents, and water-soluble byproducts before final purification steps like chromatography or recrystallization.
-
Rationale: The choice of washes is dictated by the nature of the impurities. A basic wash removes acidic impurities, while an acidic wash removes basic impurities. Brine washes enhance phase separation and remove bulk water.
-
See Protocol 1 for a detailed step-by-step methodology.
Q5: My reaction used N-Bromosuccinimide (NBS) or another halogenating agent. How do I quench the excess reagent?
A5: Residual halogenating agents can interfere with subsequent steps and should be neutralized.
-
Mechanism: A reducing agent is required to quench excess electrophilic halogens. Sodium thiosulfate (Na₂S₂O₃) or sodium bisulfite (NaHSO₃) are commonly used. They react with agents like Br₂ or NBS to form harmless inorganic salts.[5][7]
-
Procedure: During the workup, wash the organic layer with a 10% aqueous solution of sodium thiosulfate. The reaction is often instantaneous. If a yellow or orange color from excess bromine is present, it should disappear.[5]
Q6: How can I effectively purify the final this compound product?
A6: Purification strategy depends on the scale of the reaction and the nature of the impurities.
-
Column Chromatography: This is the most versatile method for removing closely related impurities, such as regioisomers or over-halogenated side products.[8] The difference in polarity between the desired product and impurities allows for separation on a silica gel column.
-
Recrystallization: For large-scale synthesis or when impurities have significantly different solubilities than the product, recrystallization is highly effective and can often be used to avoid chromatography.[8][9] The process involves dissolving the crude product in a minimum amount of a hot solvent and allowing it to cool slowly, causing the pure product to crystallize while impurities remain in the solution.
-
Acid-Base Extraction: If your product has a different pKa than the impurities, you can selectively extract it. For example, the indazole NH is weakly acidic and can be deprotonated with a strong base. A common procedure involves dissolving the crude material in an organic solvent, extracting with an aqueous base (like NaOH), separating the aqueous layer containing the deprotonated product, and then re-acidifying the aqueous layer to precipitate the pure product.[10]
Experimental Protocols & Data
Protocol 1: Standard Extractive Workup
This protocol is a general procedure for isolating a neutral organic product from a reaction mixture.
Materials:
-
Reaction Mixture
-
Extraction Solvent (e.g., Ethyl Acetate, Dichloromethane)
-
Deionized Water
-
Saturated Aqueous Sodium Bicarbonate (NaHCO₃)
-
Saturated Aqueous Sodium Chloride (Brine)
-
Anhydrous Sodium Sulfate (Na₂SO₄) or Magnesium Sulfate (MgSO₄)
-
Separatory Funnel, Erlenmeyer Flasks, Beakers
Procedure:
-
Quench: If necessary, cool the reaction mixture to room temperature and quench any reactive reagents as appropriate (e.g., with water, aqueous NaHSO₃, or saturated NH₄Cl).
-
Dilution: Transfer the mixture to a separatory funnel and dilute with an appropriate extraction solvent (e.g., ethyl acetate).
-
Aqueous Wash: Add deionized water, shake gently, allow the layers to separate, and drain the aqueous layer.
-
Base Wash: Add saturated NaHCO₃ solution to neutralize and remove acidic impurities. Be cautious of gas evolution (CO₂) if strong acids are present. Drain the aqueous layer.
-
Brine Wash: Wash the organic layer with brine. This removes residual water and aids in breaking any minor emulsions. Drain the aqueous layer.
-
Drying: Transfer the organic layer to an Erlenmeyer flask and add an anhydrous drying agent (e.g., Na₂SO₄). Swirl the flask; if the drying agent clumps together, add more until some remains free-flowing.
-
Filtration & Concentration: Filter the solution to remove the drying agent, washing the solid with a small amount of fresh solvent. Concentrate the filtrate under reduced pressure to yield the crude product.
Data Presentation: Solvent Properties for Workup & Purification
| Solvent | Role | Boiling Point (°C) | Notes |
| Ethyl Acetate | Extraction | 77.1 | Good general-purpose solvent; medium polarity. |
| Dichloromethane (DCM) | Extraction | 39.6 | Can dissolve a wide range of compounds; denser than water. |
| Hexanes/Heptane | Extraction / Anti-solvent | 69 / 98.4 | Good for extracting non-polar compounds and for precipitating products from more polar solvents during recrystallization. |
| Methanol | Recrystallization | 64.7 | A polar solvent suitable for dissolving and recrystallizing polar compounds.[10] |
| Ethanol | Recrystallization | 78.4 | Often used for recrystallization; slightly less polar than methanol. |
| Toluene | Extraction / Azeotroping | 110.6 | Can be used for extraction and for azeotropic removal of water. |
| Water | Aqueous Phase / Anti-solvent | 100 | Used for washes and as an anti-solvent to precipitate organic products.[10] |
Visualized Workflows
General Extractive Workup Workflow
Caption: A standard workflow for the extractive workup of an organic reaction.
Troubleshooting Decision Tree for Emulsions
Sources
- 1. researchgate.net [researchgate.net]
- 2. (PDF) Removal of Reaction Solvent by Extractive Work-Up: [research.amanote.com]
- 3. [PDF] Removal of Reaction Solvent by Extractive Workup: Survey of Water and Solvent Co-extraction in Various Systems | Semantic Scholar [semanticscholar.org]
- 4. How To [chem.rochester.edu]
- 5. Troubleshooting [chem.rochester.edu]
- 6. Workup [chem.rochester.edu]
- 7. CN110452177A - A kind of synthetic method of the fluoro- 1H- indazole of the bromo- 4- of 5- - Google Patents [patents.google.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. Practical Synthesis of 7-Bromo-4-chloro-1H-indazol-3-amine: An Important Intermediate to Lenacapavir - PMC [pmc.ncbi.nlm.nih.gov]
- 10. US3988347A - Process for the preparation of substituted indazoles - Google Patents [patents.google.com]
characterization of unexpected byproducts in 4-Bromo-5-chloro-1H-indazole synthesis
Technical Support Center: Synthesis of 4-Bromo-5-chloro-1H-indazole
From the Desk of the Senior Application Scientist
Welcome to the technical support guide for the synthesis and characterization of this compound. This document is designed for researchers, medicinal chemists, and process development scientists who utilize this important heterocyclic building block. In our experience, the synthesis of poly-halogenated indazoles can be challenging, often accompanied by the formation of unexpected and difficult-to-separate byproducts. This guide provides in-depth troubleshooting advice, detailed analytical protocols, and answers to frequently asked questions to help you navigate these challenges, improve yield and purity, and confidently characterize your products.
Section 1: Frequently Asked Questions (FAQs)
Q1: What is a common synthetic route for this compound, and where are byproducts most likely to form?
A common and effective strategy involves the diazotization of a suitably substituted aniline followed by reductive cyclization. A plausible route starts from 2-amino-4-chloro-5-bromotoluene. The critical steps where impurities can arise are the initial diazotization, which can lead to phenolic byproducts, and the final cyclization, which can result in regioisomers or incomplete reaction.
Below is a generalized workflow illustrating these critical points.
Caption: Synthetic workflow with key byproduct formation points.
Q2: My TLC shows multiple spots with similar Rf values. What are the most probable isomeric byproducts?
In indazole synthesis, the formation of regioisomers is a frequent and significant challenge.[1] For the target this compound, the most likely isomer would arise from an isomeric starting material. For example, if your 2-amino-4-chloro-5-bromotoluene precursor contained any 2-amino-5-chloro-4-bromotoluene, you would inevitably form 5-Chloro-4-bromo-1H-indazole . These isomers often co-elute in standard chromatography systems. Their structural similarity makes differentiation by mass spectrometry alone impossible; advanced NMR techniques are required for positive identification.[2][3]
Q3: My reaction has gone to completion, but I see a significant peak in the mass spectrum corresponding to M+16. What is this?
An M+16 peak often suggests the formation of an N-oxide or a hydroxylated species. However, a more common cause in syntheses involving diazonium salts is the formation of a phenolic byproduct.[4] During the diazotization step, the diazonium salt intermediate is susceptible to nucleophilic attack by water, especially if the temperature is not strictly controlled, leading to the formation of the corresponding phenol. This is a classic side reaction in Sandmeyer-type chemistry.[5]
Section 2: Troubleshooting Guide for Unexpected Byproducts
This section addresses specific experimental observations and provides a logical framework for identifying and mitigating the formation of common byproducts.
Issue 1: Presence of Dehalogenated Byproducts (M-Br or M-Cl)
-
Question: My mass spectrum shows significant peaks at M-79/81 and/or M-35/37, corresponding to the loss of bromine or chlorine. What is the likely cause and how can I prevent it?
Root Cause Analysis: This issue points to a reductive dehalogenation process occurring during the reaction. The C-Br bond is generally more labile than the C-Cl bond and thus more susceptible to cleavage.
-
Excess Reductant: In syntheses involving a reductive cyclization step (e.g., using sodium sulfite, tin(II) chloride), an excess of the reducing agent or prolonged reaction times at elevated temperatures can cause cleavage of the carbon-halogen bond.
-
Catalytic Hydrogenolysis: If purification involves catalytic hydrogenation to remove other impurities, or if a palladium catalyst is used in an upstream step and not fully removed, trace hydrogen can lead to dehalogenation.
Troubleshooting & Prevention Protocol:
-
Stoichiometry Control: Carefully control the stoichiometry of the reducing agent. Perform a titration or use a freshly standardized solution to ensure accuracy.
-
Temperature & Time Monitoring: Monitor the reaction progress by TLC or LC-MS. Once the starting material is consumed, proceed immediately with workup to avoid over-reduction.
-
Choice of Reductant: Consider using a milder reducing agent if dehalogenation is persistent.
-
Inert Atmosphere: Ensure all steps are performed under an inert atmosphere (Nitrogen or Argon) to prevent side reactions that could generate radical species, which can facilitate dehalogenation.
-
Issue 2: Confirmation of Regioisomeric Indazoles
-
Question: My ¹H NMR spectrum shows two distinct sets of aromatic signals, suggesting a mixture of isomers. How can I definitively assign the structures and optimize the reaction for the desired 4-bromo-5-chloro isomer?
Root Cause Analysis: Regioisomer formation is almost always traced back to the purity of the starting aniline. Commercially available halogenated anilines can contain significant amounts of other isomers. It is crucial to either procure a high-purity starting material or purify it before use.
Analytical Confirmation Workflow: The key to distinguishing these isomers lies in Nuclear Magnetic Resonance (NMR) spectroscopy, specifically through-space (NOESY/ROESY) and through-bond (HMBC) correlations.[3][6] The proton at the C7 position is diagnostic. In the desired This compound , the C7-H is adjacent to the nitrogen at position 1 and the carbon at position 6, which bears no substituent. In a potential 6-Bromo-5-chloro-1H-indazole isomer, the C7-H would be adjacent to the bromine-bearing C6. These different electronic environments lead to distinct chemical shifts and coupling patterns.
Table 1: Predicted ¹H NMR Chemical Shifts for Indazole Isomers
Proton Position This compound (Expected δ, ppm) 6-Bromo-5-chloro-1H-indazole (Expected δ, ppm) Rationale for Difference H-3 ~8.1-8.3 ~8.0-8.2 Minor electronic difference. H-6 ~7.5-7.7 N/A (Substituted with Br) Presence/absence of the proton. | H-7 | ~7.4-7.6 | ~7.8-8.0 | H-7 is deshielded by the adjacent bromine in the 6-bromo isomer. |
Definitive Structural Elucidation Protocol (2D NMR):
-
Acquire Spectra: Obtain high-resolution ¹H, ¹³C, COSY, HSQC, and HMBC spectra in a suitable solvent (e.g., DMSO-d₆).
-
Identify C3-H: The proton at the C3 position is typically a singlet and appears most downfield in the ¹H NMR spectrum.
-
Use HMBC: Look for a 3-bond correlation (³JCH) between the C3-H proton and the C7a carbon of the indazole ring. This confirms the indazole core.
-
Assign Aromatic Protons: Use COSY to identify coupled protons on the benzene ring.
-
Confirm Substitution Pattern: The key is to find long-range correlations in the HMBC spectrum. For the desired 4-bromo-5-chloro product, the H-7 proton should show a correlation to the C5 carbon (bearing Cl), while the H-6 proton should show correlations to C4 (bearing Br) and C7a.
-
Issue 3: Byproducts from Sandmeyer-type Precursor Reactions
-
Question: I've isolated a significant byproduct that my analysis suggests is 4-Chloro-5-bromo-2-methylphenol. How did this form?
Root Cause Analysis: This is a classic byproduct of the Sandmeyer reaction, which is often used to convert an amino group into a halide or other functional group via a diazonium salt.[4][7][8] If the synthesis of your aniline precursor involved such a step, or if your primary synthesis involves diazotization, this byproduct can form.
-
Mechanism of Formation: The arenediazonium salt intermediate is an excellent leaving group (N₂ gas). It can be displaced by water (acting as a nucleophile), especially if the reaction temperature rises above the recommended 0-5 °C, or if there are localized "hot spots" in the reactor.[5] The presence of copper salts can also catalyze this hydroxylation.[4]
Caption: Competing pathways for an arenediazonium salt intermediate.
Mitigation Strategy:
-
Strict Temperature Control: Maintain the reaction temperature below 5 °C throughout the generation and reaction of the diazonium salt. Use a jacketed reactor or an ice-salt bath for large-scale reactions.
-
Control Reagent Addition: Add the sodium nitrite solution slowly and sub-surface to avoid localized heating.
-
Solvent Choice: Using a non-aqueous solvent system for diazotization (e.g., with t-BuONO) can minimize the formation of phenolic byproducts, although this adds cost and complexity.
-
Issue 4: Unexpected Nitrated Byproducts (M+45)
-
Question: My LC-MS shows a mass corresponding to the addition of a nitro group (NO₂). My reaction doesn't use nitric acid. What is the source?
Root Cause Analysis: Nitration can occur if residual nitric acid or other nitrating agents are present from a previous step, even in trace amounts. Halogens are deactivating but ortho-, para-directing substituents in electrophilic aromatic substitution.[9][10]
-
Directing Effects: In this compound, the most likely positions for electrophilic nitration are C7 and C3. The C7 position is activated by the adjacent N1 nitrogen and is sterically accessible. The C3 position can also be susceptible to electrophilic attack.[11][12]
-
Source of Nitrating Agent: The most common source is carry-over from the synthesis of a precursor. For example, if 2-bromo-4-chlorotoluene was prepared via a route involving nitration followed by reduction and halogenation, incomplete purification could leave trace nitrating species.
Prevention and Characterization:
-
Precursor Purity: Ensure all starting materials are fully characterized and purified to remove any acidic or oxidizing impurities.
-
Reaction Quenching: Thoroughly quench and wash any reactions that use nitrating agents to ensure their complete removal before proceeding to the next step.
-
Characterization: The position of nitration can be determined using 2D NMR. A NOESY experiment showing a correlation between the N1-H proton and the nitro-substituted ring proton would strongly suggest substitution at the C7 position.
-
Section 3: Key Analytical Protocols
Protocol 1: Distinguishing Regioisomers using HMBC NMR
This protocol provides a definitive method for assigning the correct structure when a mixture of regioisomers, such as this compound and 6-Bromo-5-chloro-1H-indazole, is suspected.
-
Sample Preparation: Dissolve 10-15 mg of the purified sample (or mixture) in ~0.6 mL of high-purity DMSO-d₆.
-
Data Acquisition: On a spectrometer (≥400 MHz), acquire a standard proton spectrum followed by a gradient-selected, phase-sensitive 2D ¹H-¹³C HMBC (Heteronuclear Multiple Bond Correlation) experiment. Optimize the long-range coupling delay (typically set to detect correlations from couplings of 4-10 Hz).
-
Data Analysis:
-
Locate the signal for the C3 proton in the ¹H dimension (typically a singlet around δ 8.1-8.3 ppm).
-
Trace this signal into the F1 (¹³C) dimension. You should observe correlations to the quaternary carbons C4, C5, and C7a.
-
Locate the signal for the most downfield aromatic proton, which is likely H-7 in the 6-bromo isomer or H-6 in the 4-bromo isomer.
-
For this compound (Target): The H-6 proton (doublet, ~δ 7.6 ppm) will show a strong correlation to the bromine-substituted C4 carbon. The H-7 proton (doublet, ~δ 7.5 ppm) will show a correlation to the chlorine-substituted C5 carbon.
-
For 6-Bromo-5-chloro-1H-indazole (Isomer): The H-4 proton will show a correlation to the bromine-substituted C6 carbon. The H-7 proton will show a correlation to the C5 carbon. The absence of a proton signal that correlates to C4 confirms the substitution pattern.
-
References
- Giraud, F., Anizon, F., & Moreau, P. (n.d.). C3-INDAZOLE FUNCTIONALIZATION: A REVIEW. Institute of Chemistry of Clermont-Ferrand.
- O'Brien, L. M., et al. (2021). Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution. RSC Advances, 11(44), 27363–27375.
- Norman, C., et al. (2025). In vitro CB1 receptor activity of halogenated indazole synthetic cannabinoid receptor agonists. Archives of Toxicology, 99, 269–281.
- Abreu, A. R., et al. (2012). Synthesis and Structural Characterization of 1- and 2-Substituted Indazoles: Ester and Carboxylic Acid Derivatives. Molecules, 17(5), 5441–5461.
- Norman, C., et al. (2025). In vitro CB1 receptor activity of halogenated indazole synthetic cannabinoid receptor agonists. Archives of Toxicology, 99(1), 269-281.
- ResearchGate. (n.d.). The Halogenation of Indazoles.
- Organic Chemistry Portal. (n.d.). Indazole synthesis.
- ResearchGate. (2021, September 27). New C‐3 Substituted 1H‐ and 2H‐Indazolephosphonic Acid Regioisomers: Synthesis, Spectroscopic Characterization and X‐Ray Diffraction Studies.
- Google Patents. (n.d.). CN110452177A - A kind of synthetic method of the fluoro- 1H- indazole of the bromo- 4- of 5-.
- ResearchGate. (n.d.). Precursors and products from the Sandmeyer reaction.
- Organic Chemistry Portal. (2014). Regioselective Synthesis of 2H-Indazoles Using a Mild, One-Pot Condensation-Cadogan Reductive Cyclization.
- Caribbean Journal of Sciences and Technology. (n.d.). Synthesis of Pharmacologically Active Indazoles and Its Analogues.
- Google Patents. (n.d.). CN112321510A - Preparation method of 4-bromo-5-methyl-1H-indazole.
- ACS Omega. (2025). Regioselective Syntheses of Bis(indazolyl)methane Isomers: Controlling Kinetics and Thermodynamics via Tunable Non-Innocent Amines.
- Organic Chemistry Portal. (n.d.). Sandmeyer Reaction.
- Wikipedia. (n.d.). Sandmeyer reaction.
- Journal of the Iranian Chemical Society. (2022). Recent trends in the chemistry of Sandmeyer reaction: a review.
- Journal of Medicinal Chemistry. (2021). Pharmacophore Identification and Structure–Activity Relationship Analysis of a Series of Substituted Azaindoles as Inhibitors of Trypanosoma brucei.
- Molecules. (2024). Practical Synthesis of 7-Bromo-4-chloro-1H-indazol-3-amine: An Important Intermediate to Lenacapavir.
- ChemRxiv. (2024). Practical synthesis of 7-bromo-4-chloro-1H-indazol-3-amine: an important intermediate to Lenacapavir.
- ChemSrc. (n.d.). This compound.
- Molecules. (2022). Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives.
- RSC Medicinal Chemistry. (2021). Indazole – an emerging privileged scaffold: synthesis and its biological significance.
- Angewandte Chemie International Edition. (2013). Base-catalyzed synthesis of substituted indazoles under mild, transition-metal-free conditions.
- Chemistry Stack Exchange. (2019). Nitration of m-bromochlorobenzene.
- YouTube. (2023, November 14). MCQ-93: About nitration of Chlorobromobenzene, by Dr. Tanmoy Biswas (PhD) for NEET, IIT-JEE, BSMS.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Synthesis and Structural Characterization of 1- and 2-Substituted Indazoles: Ester and Carboxylic Acid Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Sandmeyer reaction - Wikipedia [en.wikipedia.org]
- 5. jk-sci.com [jk-sci.com]
- 6. Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Sandmeyer Reaction [organic-chemistry.org]
- 8. Recent trends in the chemistry of Sandmeyer reaction: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 9. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 10. youtube.com [youtube.com]
- 11. soc.chim.it [soc.chim.it]
- 12. Indazole - Synthesis and Reactions as a Chemical Reagent_Chemicalbook [chemicalbook.com]
Validation & Comparative
A Comparative Guide to the Structural Confirmation of 4-Bromo-5-chloro-1H-indazole Derivatives
For Researchers, Scientists, and Drug Development Professionals
Indazole derivatives are recognized as privileged structures in drug discovery, appearing in a range of pharmacologically active agents.[1][2] The specific substitution pattern of halogens on the indazole core, as seen in 4-Bromo-5-chloro-1H-indazole, offers multiple avenues for further functionalization, often through metal-catalyzed cross-coupling reactions.[1] However, the synthesis of substituted indazoles can often lead to regioisomers, making rigorous structural confirmation a critical step in the research and development process.[3] This guide outlines the synergistic use of modern analytical techniques to confidently assign the correct structure and differentiate between potential isomers.
The Challenge: Regioisomerism in Indazole Synthesis
The synthesis of substituted indazoles, particularly through cyclization reactions, can yield different regioisomers, such as the N1- and N2-substituted products.[3] For this compound, the primary ambiguity lies in the precise positions of the bromine and chlorine atoms on the benzene ring, especially if the synthesis starts from a polysubstituted benzene precursor. Directing group effects and reaction kinetics can influence the final substitution pattern. Therefore, relying on a single analytical method is often insufficient for complete structural validation.
A Multi-faceted Approach to Structural Elucidation
A combination of spectroscopic and spectrometric techniques is essential for the definitive structural confirmation of this compound derivatives. The logical workflow for this process is outlined below.
Caption: Workflow for the structural confirmation of this compound derivatives.
Key Analytical Techniques and Expected Data
Mass Spectrometry (MS)
Mass spectrometry is the first line of analysis to confirm the molecular weight of the synthesized compound. For this compound (C₇H₄BrClN₂), the expected molecular weight is approximately 231.48 g/mol . High-resolution mass spectrometry (HRMS) is crucial for determining the elemental composition, which can help differentiate between isobaric compounds. The isotopic pattern is particularly informative due to the presence of bromine (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio) and chlorine (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio).
Table 1: Expected Isotopic Pattern for [M+H]⁺ of C₇H₅BrClN₂⁺
| m/z (Da) | Relative Abundance (%) | Isotopic Composition |
| 230.9322 | 75.6 | ⁷⁹Br, ³⁵Cl |
| 231.9293 | 24.4 | ⁷⁹Br, ³⁷Cl |
| 232.9298 | 100.0 | ⁸¹Br, ³⁵Cl |
| 233.9269 | 32.6 | ⁸¹Br, ³⁷Cl |
Note: This is a simplified representation. The actual spectrum will show additional peaks from carbon-13 isotopes.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for elucidating the precise connectivity of atoms and determining the regiochemistry of the substituents. Both ¹H and ¹³C NMR are essential, and 2D NMR techniques like COSY, HSQC, and HMBC can provide definitive assignments.
¹H NMR Spectroscopy: The aromatic region of the ¹H NMR spectrum will show distinct signals for the protons on the indazole core. For a 4-bromo-5-chloro substitution pattern, two aromatic protons would be expected. Their chemical shifts and coupling constants (J-values) provide critical information about their relative positions. The N-H proton of the indazole ring will typically appear as a broad singlet.
¹³C NMR Spectroscopy: The ¹³C NMR spectrum will show seven distinct signals for the seven carbon atoms in the this compound molecule.[4] The chemical shifts of the carbons directly attached to the halogens will be significantly affected. Computational methods, such as Density Functional Theory (DFT), can be used to predict ¹³C chemical shifts to aid in the assignment of the correct regioisomer.[5]
Distinguishing N1 vs. N2 Isomers: NMR spectroscopy is a key technique for differentiating between N1 and N2 substituted indazole isomers.[3]
-
¹H NMR: The chemical shift of the proton at the 3-position (H-3) is often diagnostic. In N1-substituted indazoles, this proton is typically shifted downfield compared to the corresponding N2-isomer.[3]
-
¹³C NMR: The chemical shifts of the carbon atoms in the pyrazole ring can also provide clear evidence for the substitution pattern.[3]
-
NOE Spectroscopy: Nuclear Overhauser Effect (NOE) experiments can reveal through-space interactions between a substituent and protons on the indazole core, helping to confirm the site of substitution.[3]
Table 2: Hypothetical ¹H NMR Data Comparison for Isomeric Bromo-Chloro-Indazoles
| Compound | H-3 (ppm) | H-6 (ppm) | H-7 (ppm) | J-coupling (Hz) |
| This compound | ~8.2 | ~7.5 | ~7.3 | J₆,₇ ≈ 8-9 |
| 4-Bromo-6-chloro-1H-indazole | ~8.1 | - | ~7.6 | - |
| 7-Bromo-4-chloro-1H-indazole | ~8.3 | ~7.1 | - | - |
Note: These are estimated values and can vary based on the solvent and other experimental conditions.
Infrared (IR) Spectroscopy
IR spectroscopy is useful for confirming the presence of key functional groups. For this compound, the most characteristic absorption will be the N-H stretch of the indazole ring, typically appearing as a broad band in the region of 3100-3200 cm⁻¹. The C=C and C=N stretching vibrations of the aromatic system will be observed in the 1400-1600 cm⁻¹ range. While IR is not definitive for determining regiochemistry, it provides valuable confirmatory data.
Single-Crystal X-ray Diffraction
For absolute and unambiguous structure determination, single-crystal X-ray diffraction is the gold standard.[6][7][8] If a suitable crystal of the compound can be obtained, this technique provides the precise three-dimensional arrangement of atoms in the molecule, leaving no doubt as to the connectivity and regiochemistry. The resulting crystallographic data can be deposited in a public database like the Cambridge Crystallographic Data Centre (CCDC) for reference.
Experimental Protocols
General Procedure for NMR Sample Preparation:
-
Weigh approximately 5-10 mg of the purified this compound derivative.
-
Dissolve the sample in approximately 0.6 mL of a deuterated solvent (e.g., DMSO-d₆, CDCl₃) in a clean, dry NMR tube.
-
Ensure the sample is fully dissolved; sonication may be used if necessary.
-
Acquire ¹H, ¹³C, and 2D NMR spectra on a high-field NMR spectrometer (e.g., 400 MHz or higher).
Caption: Standard workflow for NMR analysis of indazole derivatives.
Conclusion
The structural confirmation of this compound derivatives requires a systematic and multi-technique approach. While mass spectrometry provides initial confirmation of the molecular formula, detailed NMR analysis is paramount for elucidating the precise regiochemistry. In cases of ambiguity or for absolute proof of structure, single-crystal X-ray diffraction is the definitive method. By employing the workflows and comparative data analysis outlined in this guide, researchers can confidently establish the structure of their synthesized compounds, paving the way for further drug discovery and development efforts.
References
- Zhang, L., et al. (2023). Metal-free regioselective mono- and poly-halogenation of 2-substituted indazoles. RSC Advances. [Link]
- Gómez-Pantoja, M. H., et al. (2001). Synthesis, structure, electrostatic properties and spectroscopy of 3-methyl-4,5,6,7-tetrafluoro-1H-indazole. An experimental and ab initio computational study. Journal of the Chemical Society, Perkin Transactions 2. [Link]
- ResearchGate. (2021). New C‐3 Substituted 1H‐ and 2H‐Indazolephosphonic Acid Regioisomers: Synthesis, Spectroscopic Characterization and X‐Ray Diffraction Studies. [Link]
- Asad, N., et al. (2024).
- ResearchGate. (2022). Fluorescence emission spectra substituted 2H‐indazoles in different solvents. [Link]
- Ying, S., et al. (2022). Supplementary information for Ultrasound-assisted Bromination of Indazoles at C3 Position with Dibromohydantoin. The Royal Society of Chemistry. [Link]
- Al-Warhi, T., et al. (2024). Structural Analysis and Reactivity Insights of (E)-Bromo-4-((4-((1-(4-chlorophenyl)ethylidene)amino)-5-phenyl-4H-1,2,4-triazol-3-yl)thio)-5-((2-isopropylcyclohexyl)oxy) Furan-2(5H)-one. Molecules. [Link]
- AOBChem. This compound. [Link]
- Asad, N., et al. (2024).
- Pinto, D. C. G. A., et al. (2012). Advanced NMR techniques for structural characterization of heterocyclic structures. Current Organic Chemistry. [Link]
- Li, Y., et al. (2022). Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. Molecules. [Link]
- PubChem. 4-Bromo-6-chloro-1H-indazole. [Link]
- Díaz-García, D., et al. (2020). Regioselective Syntheses of Bis(indazolyl)methane Isomers: Controlling Kinetics and Thermodynamics via Tunable Non-Innocent Amines. ACS Omega. [Link]
- Woerner, J. A., et al. (2023). Completion of Crystallographic Data for the Series of 4-Halogenated-1H-pyrazoles: Crystal Structure Determination of 4-Iodo-1H-pyrazole and Spectroscopic Comparison. Crystals. [Link]
- Giraud, F., Anizon, F., & Moreau, P. (2019). C3-INDAZOLE FUNCTIONALIZATION: A REVIEW. Organic & Biomolecular Chemistry. [Link]
- Al-Masoudi, N. A., et al. (2021).
- ResearchGate. (2016). 13C NMR of indazoles. [Link]
- Bolm, C., et al. (2013). Base-catalyzed synthesis of substituted indazoles under mild, transition-metal-free conditions.
- Al-Ghorbani, M., et al. (2022). Synthesis and X-ray Crystal Structure Analysis of Substituted 1,2,4-Triazolo [4',3':2,3]pyridazino[4,5-b]indole and Its Precursor. Crystals. [Link]
- Shi, F., & Larock, R. C. (2012). Synthesis of substituted 1H-indazoles from arynes and hydrazones. The Journal of Organic Chemistry. [Link]
- Zhdankin, V. V., et al. (2024). Preparation and X‑ray Structural Study of Dibenzobromolium and Dibenzochlorolium Derivatives. The Journal of Organic Chemistry. [Link]
Sources
- 1. benchchem.com [benchchem.com]
- 2. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. Synthesis, structure, electrostatic properties and spectroscopy of 3-methyl-4,5,6,7-tetrafluoro-1H-indazole. An experimental and ab initio computational study [ ] † - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 6. mdpi.com [mdpi.com]
- 7. First X-ray Crystal Structure Characterization, Computational Studies, and Improved Synthetic Route to the Bioactive 5-Arylimino-1,3,4-thiadiazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
A Senior Application Scientist's Guide to Purity Assessment of 4-Bromo-5-chloro-1H-indazole: A Comparative Analysis of Analytical Methodologies
Introduction: The Critical Role of Purity in Pharmaceutical Intermediates
4-Bromo-5-chloro-1H-indazole is a substituted indazole, a class of heterocyclic compounds that serve as crucial building blocks in medicinal chemistry.[1][2] Its derivatives are integral to the synthesis of various pharmacologically active agents. In the rigorous landscape of drug development, the purity of such intermediates is not merely a quality metric; it is a fundamental prerequisite for ensuring the safety, efficacy, and reproducibility of the final Active Pharmaceutical Ingredient (API). Impurities, whether they are residual starting materials, by-products, regioisomers, or degradation products, can have unintended pharmacological or toxicological effects, making their identification and quantification essential.[3][4]
This guide provides an in-depth, comparative analysis of the principal analytical techniques for assessing the purity of this compound. We will move beyond procedural lists to explore the causality behind methodological choices, comparing High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), and Quantitative Nuclear Magnetic Resonance (qNMR). Our objective is to equip researchers with the rationale to select the most suitable method, or combination of methods, to build a robust and self-validating purity assessment strategy that meets stringent scientific and regulatory standards.[3][5]
Methodology 1: High-Performance Liquid Chromatography (HPLC) for Impurity Profiling
HPLC is the workhorse of the pharmaceutical industry for purity analysis, primarily due to its applicability to a vast range of compounds that are non-volatile or thermally labile—a category into which most APIs and intermediates like this compound fall.[6][7][8]
The Principle of Causality: Why Reverse-Phase HPLC?
Reverse-phase HPLC (RP-HPLC) separates molecules based on differences in their polarity. A non-polar stationary phase (typically C18) is used with a polar mobile phase (e.g., a mixture of water and acetonitrile or methanol).[7][9] this compound, being a moderately polar molecule, will interact with the stationary phase. Structurally similar impurities, such as isomers or precursors from its synthesis[10][11], will have slightly different polarities, causing them to travel through the column at different speeds. This differential migration allows for their separation and subsequent quantification, typically by UV detection, as the indazole ring is an excellent chromophore. This makes RP-HPLC the ideal choice for creating a detailed "fingerprint" of the compound and all related, UV-active impurities.
Experimental Workflow: HPLC-UV
Caption: Workflow for HPLC Purity Assessment.
Protocol: A Self-Validating HPLC Method for Purity Determination
This protocol is designed to be validated according to International Council for Harmonisation (ICH) Q2(R1) guidelines, ensuring its accuracy, precision, and specificity.[5]
-
Instrumentation & Conditions:
-
System: HPLC with UV/Vis or Photodiode Array (PDA) Detector.
-
Column: C18, 250 mm x 4.6 mm, 5 µm particle size.
-
Mobile Phase A: Water with 0.1% Trifluoroacetic Acid (TFA).
-
Mobile Phase B: Acetonitrile with 0.1% TFA.
-
Gradient: 30% B to 95% B over 20 minutes, hold for 5 minutes, return to initial conditions.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: 254 nm.
-
Injection Volume: 10 µL.
-
-
Sample Preparation:
-
Prepare a sample solution of this compound at approximately 0.5 mg/mL in a 50:50 mixture of Acetonitrile and Water.
-
-
Validation Procedure & Acceptance Criteria:
-
Specificity: A PDA detector should be used to assess peak purity and confirm no co-eluting impurities under the main peak.
-
Linearity: Analyze a series of solutions over a range (e.g., 0.05 - 0.75 mg/mL) to confirm a linear relationship between concentration and peak area (R² > 0.999).
-
Precision (Repeatability): Perform six replicate injections of the sample solution. The Relative Standard Deviation (RSD) of the main peak area should be ≤ 1.0%.[12]
-
Accuracy: Perform recovery studies by spiking a placebo with known amounts of the analyte at three concentration levels (e.g., 80%, 100%, 120%). Mean recovery should be within 98.0% to 102.0%.
-
Limit of Quantitation (LOQ): Determine the lowest concentration that can be quantified with acceptable precision and accuracy (typically where the signal-to-noise ratio is ~10:1).
-
| HPLC Performance Characteristics | Typical Value / Specification |
| Primary Application | Impurity profiling, stability testing, routine QC |
| Quantification Principle | Relative (Area Percent) |
| Typical Precision (RSD%) | < 1.0% for the main analyte |
| Typical LOQ | ~0.05% of nominal concentration |
| Analysis Time | ~30 minutes per sample |
| Key Advantage | Excellent for non-volatile compounds; high resolution.[6][7] |
| Key Limitation | Requires an analyte-specific reference standard for identity confirmation. |
Methodology 2: Gas Chromatography (GC) - A Targeted, Conditional Tool
Gas Chromatography separates analytes based on their volatility and interaction with the stationary phase.[8][13] For a compound like this compound, which is a solid with a molecular weight of 231.48 g/mol , direct GC analysis is fundamentally unsuitable.[14] The high temperatures required for volatilization would likely lead to decomposition in the injector port rather than clean elution.
The Principle of Causality: When is GC the Right Choice?
While GC is inappropriate for analyzing the purity of the parent compound, it is the gold standard for a different, yet equally important, purity assessment: the quantification of residual volatile solvents .[6][7] Solvents used during synthesis and purification can remain in the final product and are strictly controlled by regulatory bodies due to their potential toxicity. Headspace GC is the definitive technique for this application. It works by heating the sample in a sealed vial, allowing volatile solvents to partition into the headspace gas, which is then injected into the GC system. This avoids introducing the non-volatile analyte onto the GC column.
Experimental Workflow: Headspace GC-FID
Caption: Workflow for Headspace GC Residual Solvent Analysis.
Protocol: Headspace GC for Residual Solvent Analysis
-
Instrumentation & Conditions:
-
System: GC with Headspace Autosampler and Flame Ionization Detector (FID).
-
Column: G43 (e.g., DB-624), 30 m x 0.32 mm, 1.8 µm film thickness.
-
Carrier Gas: Helium or Hydrogen.
-
Oven Program: 40 °C (hold 5 min), ramp to 240 °C at 10 °C/min, hold 5 min.
-
Injector Temperature: 250 °C.
-
Detector Temperature: 260 °C.
-
Headspace Conditions: Vial Equilibration at 80 °C for 15 minutes.
-
-
Sample Preparation:
-
Accurately weigh approximately 100 mg of this compound into a 20 mL headspace vial.
-
Add 5 mL of Dimethyl Sulfoxide (DMSO). Crimp and seal the vial.
-
-
Quantification:
-
Prepare a standard solution containing all expected residual solvents at a known concentration (e.g., as specified by USP <467>). Analyze the standard to determine the response factors and retention times for each solvent.
-
| GC Performance Characteristics | Typical Value / Specification |
| Primary Application | Quantification of residual volatile organic compounds. |
| Analyte Suitability | Volatile and semi-volatile compounds.[8][13] |
| Typical Precision (RSD%) | < 15% at the specification limit. |
| Typical LOD | Low ppm levels, depending on the solvent. |
| Key Advantage | Unmatched for analyzing volatile impurities in a non-volatile matrix.[6] |
| Key Limitation | Cannot be used for the primary analyte (this compound). |
Methodology 3: Quantitative NMR (qNMR) for Absolute Purity Determination
Quantitative NMR (qNMR) operates on a fundamentally different principle than chromatography. The integral of an NMR signal is directly proportional to the molar quantity of the nuclei generating that signal.[15][16] This unique property allows qNMR to serve as a primary ratio method for determining absolute purity without requiring a reference standard of the analyte itself.[17][18] It is recognized by pharmacopeias as a powerful tool for this purpose.[15][19]
The Principle of Causality: Why qNMR Provides Absolute Purity
By accurately weighing both the analyte (our this compound) and a highly pure, stable internal standard of known structure (e.g., maleic anhydride) into the same NMR tube, we can directly compare their signal integrals. Since the molecular weights and the number of protons contributing to the selected signals are known, a simple ratiometric calculation yields the absolute purity of the analyte.[16] This method is orthogonal to HPLC; it is insensitive to the analyte's chromatographic behavior or UV absorptivity and can quantify non-UV active impurities, providing a more complete picture of mass purity.[20][21]
Experimental Workflow: ¹H qNMR
Caption: Workflow for Absolute Purity Assessment by qNMR.
Protocol: A Validated ¹H qNMR Method for Absolute Purity
-
Instrumentation & Materials:
-
System: NMR Spectrometer (≥ 400 MHz) with high stability.[22]
-
Internal Standard: Maleic Anhydride (Certified Reference Material >99.5% purity).
-
Solvent: Dimethyl Sulfoxide-d6 (DMSO-d6).
-
-
Sample Preparation:
-
Accurately weigh ~20 mg of this compound (m_a) and ~10 mg of maleic anhydride (m_std) into a vial. Record weights to 0.01 mg.
-
Dissolve the mixture in ~0.7 mL of DMSO-d6 and transfer to an NMR tube.
-
-
NMR Acquisition Parameters (Critical for Quantification):
-
Pulse Angle: 30-90 degrees (must be consistent).
-
Relaxation Delay (D1): ≥ 30 seconds. This is crucial to ensure all protons fully relax between scans for accurate integration.
-
Number of Scans: ≥ 16 (for good signal-to-noise).
-
-
Data Processing and Calculation:
-
Carefully phase and baseline-correct the spectrum.
-
Select a well-resolved, non-overlapping signal for the analyte (I_a) and the standard (I_std). For maleic anhydride, the singlet from its two vinyl protons is ideal.
-
Calculate purity using the following equation:[16] Purity_a (%) = (I_a / I_std) * (N_std / N_a) * (M_a / M_std) * (m_std / m_a) * Purity_std (%)
-
I: Integral value
-
N: Number of protons for the integrated signal
-
M: Molecular weight
-
m: Mass
-
Purity_std: Purity of the internal standard
-
-
| qNMR Performance Characteristics | Typical Value / Specification |
| Primary Application | Absolute purity determination, reference standard characterization. |
| Quantification Principle | Absolute (Molar Ratio) |
| Typical Accuracy | Highly accurate, often with uncertainty < 1%.[17] |
| Key Advantage | No analyte-specific reference standard needed; provides structural info.[15][18] |
| Key Limitation | Lower sensitivity than HPLC; potential for signal overlap.[23] |
Comparative Summary and Strategic Recommendations
The choice of an analytical method is dictated by the specific question being asked. For this compound, a multi-faceted approach is superior to relying on a single technique.
Head-to-Head Method Comparison
| Feature | HPLC-UV | Headspace GC-FID | qNMR |
| Analyte Suitability | Non-volatile, UV-active | Volatile only | Soluble compounds |
| Primary Goal | Relative Purity / Impurity Profile | Residual Volatile Solvents | Absolute Purity (Mass %) |
| Quantification | Relative (Area %) | Absolute (vs. Standard) | Absolute (vs. Standard) |
| Reference Standard | Requires analyte standard for ID | Requires solvent standards | Requires internal standard |
| Sensitivity | High (ng range) | Very High (pg range) | Moderate (µg range) |
| Destructive? | Yes | Yes | No |
| Throughput | Moderate | High | High |
Decision Framework for Method Selection
Caption: Decision matrix for selecting the appropriate analytical method.
Conclusion: An Integrated Strategy for Comprehensive Purity Assurance
As a Senior Application Scientist, my recommendation is not to view these methods as competitors, but as complementary tools that together form a comprehensive quality control strategy.
-
For Routine Analysis and Impurity Profiling: HPLC-UV is the undisputed method of choice. It is robust, highly sensitive for detecting related substances, and is the industry standard for release testing and stability studies.[6][8]
-
For Absolute Purity and Reference Standard Qualification: qNMR should be employed as an orthogonal method.[20][21] Its ability to provide an absolute purity value without a specific reference material for the analyte is invaluable for characterizing a primary reference standard or for investigating batches that show anomalous results by HPLC.
-
For Volatile Impurities: Headspace GC is mandatory for quantifying residual solvents, a critical purity attribute that is completely invisible to HPLC and qNMR.[7]
By integrating these three techniques, a laboratory can construct a self-validating and scientifically sound system for the complete purity assessment of this compound. This ensures that the material advancing through the drug development pipeline is of the highest possible quality, thereby safeguarding the integrity of the final therapeutic product.
References
- Drawell. (n.d.). Comparison Between GC and HPLC for Pharmaceutical Analysis.
- Webster, G. K. (n.d.). Expanding the Analytical Toolbox: Pharmaceutical Application of Quantitative NMR. ACS Publications.
- Lab Manager Magazine. (2025, August 22). HPLC vs GC: Choosing the Right Chromatography Technique.
- Agilent. (n.d.). Understanding Analytical Method Development and Validation in Pharmaceutical Manufacturing.
- Emery Pharma. (n.d.). A Guide to Quantitative NMR (qNMR).
- Pharmuni. (n.d.). Validating Analytical Methods in Pharmaceuticals.
- Pharmaguideline. (2018, May 27). Difference between GC and HPLC Techniques.
- Patsnap Eureka. (2025, September 22). Quantitative NMR Methods in Pharmaceuticals: Purity Assurance.
- Veeprho. (2020, October 22). Difference between HPLC and GC Technique.
- Pauli, G. F., et al. (2021). Quantitative NMR (qNMR) for pharmaceutical analysis: The pioneering work of George Hanna at the US FDA. Magnetic Resonance in Chemistry, 59(1), 7-15. [Link]
- Web of Pharma. (2025, December 30). GC vs. HPLC : Modern Analytical Chromatography.
- American Pharmaceutical Review. (2020, August 25). Quantitative NMR in Biotherapeutic Drug Development: An Efficient General-Purpose Tool for Process Analytics.
- ProPharma. (2025, January 27). Analytical Method Validation: A Crucial Pillar in Pharmaceutical Quality Assurance.
- IVT Network. (n.d.). Step-by-Step Analytical Methods Validation and Protocol in the Quality System Compliance Industry.
- GSC Biological and Pharmaceutical Sciences. (n.d.). Analytical method validation: A brief review.
- BLD Pharm. (n.d.). 1056264-74-4|this compound.
- PubChem. (n.d.). 4-Bromo-6-chloro-1H-indazole.
- PubChem. (n.d.). 4-Bromo-6-chloro-1H-indole.
- Google Patents. (n.d.). CN110452177A - A kind of synthetic method of the fluoro- 1H- indazole of the bromo- 4- of 5-.
- Jin, L., et al. (2024). Practical Synthesis of 7-Bromo-4-chloro-1H-indazol-3-amine: An Important Intermediate to Lenacapavir. Molecules, 29(12), 2705. [Link]
- Journal of Medicinal Chemistry. (2014, November 7). Absolute Quantitative 1H NMR Spectroscopy for Compound Purity Determination.
- Pauli, G. F., et al. (2014). Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay: Miniperspective. Journal of Medicinal Chemistry, 57(22), 9220-9231. [Link]
- ResearchGate. (2011). An Improved Preparation of 4-Chloro-1H-indazole (V).
- BLDpharm. (n.d.). 2368909-41-3|4-Bromo-5-chloro-6-methyl-1H-indazole.
- AOBChem. (n.d.). This compound.
- Google Patents. (n.d.). CN112321510A - Preparation method of 4-bromo-5-methyl-1H-indazole.
- ChemRxiv. (2024, April 30). Practical synthesis of 7-bromo-4-chloro-1H-indazol-3-amine: an important intermediate to Lenacapavir.
- LCGC. (2010, February 1). Advances in the Analysis of Persistent Halogenated Organic Compounds.
- Pauli, G. F., et al. (2014). Importance of purity evaluation and the potential of quantitative ¹H NMR as a purity assay. Journal of Medicinal Chemistry, 57(22), 9220-9231. [Link]
- University of Manchester. (2016). New NMR Tools for Impurity Analysis.
- SIELC Technologies. (n.d.). HPLC Separation of Bromoacetic and Chloroacetic Acids on Newcrom BH Column.
- BOC Sciences. (n.d.). CAS 1056264-74-4 this compound.
- Journal of Forensic Sciences. (2021). Identification and quantification of 10 indole/indazole carboxamide synthetic cannabinoids in 36 herbal blends by gas chromatography-mass spectrometry and nuclear magnetic resonance spectroscopy. [Link]
- ResearchGate. (2025, August 10). Synthesis and NMR Spectroscopic Characterization of 1 H -1,2,3-Triazoles.
- ResearchGate. (n.d.). Determination of carbazole and halogenated carbazoles in human serum samples using GC-MS/MS.
- Fa Yi Xue Za Zhi. (2023). Qualitative and Quantitative Analysis of Five Indoles or Indazole Amide Synthetic Cannabinoids in Suspected E-Cigarette Oil by GC-MS. [Link]
- ResearchGate. (n.d.). The Halogenation of Indazoles.
Sources
- 1. Practical Synthesis of 7-Bromo-4-chloro-1H-indazol-3-amine: An Important Intermediate to Lenacapavir - PMC [pmc.ncbi.nlm.nih.gov]
- 2. chemrxiv.org [chemrxiv.org]
- 3. upm-inc.com [upm-inc.com]
- 4. particle.dk [particle.dk]
- 5. Validating Analytical Methods in Pharmaceuticals [pharmuni.com]
- 6. drawellanalytical.com [drawellanalytical.com]
- 7. HPLC vs GC: Choosing the Right Chromatography Technique | Lab Manager [labmanager.com]
- 8. GC vs. HPLC : Modern Analytical Chromatography [webofpharma.com]
- 9. veeprho.com [veeprho.com]
- 10. CN110452177A - A kind of synthetic method of the fluoro- 1H- indazole of the bromo- 4- of 5- - Google Patents [patents.google.com]
- 11. researchgate.net [researchgate.net]
- 12. demarcheiso17025.com [demarcheiso17025.com]
- 13. Difference between GC and HPLC Techniques | Pharmaguideline [pharmaguideline.com]
- 14. 4-Bromo-6-chloro-1H-indazole | C7H4BrClN2 | CID 24728100 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 15. pubs.acs.org [pubs.acs.org]
- 16. emerypharma.com [emerypharma.com]
- 17. Quantitative NMR Methods in Pharmaceuticals: Purity Assurance [eureka.patsnap.com]
- 18. Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay: Miniperspective - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Quantitative NMR (qNMR) for pharmaceutical analysis: The pioneering work of George Hanna at the US FDA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Absolute Quantitative 1H NMR Spectroscopy for Compound Purity Determination - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Importance of purity evaluation and the potential of quantitative ¹H NMR as a purity assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 23. research.manchester.ac.uk [research.manchester.ac.uk]
A Comparative Guide to Suzuki Coupling: 4-Bromo-5-chloro-1H-indazole vs. 4-Iodo-5-chloro-1H-indazole
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern medicinal chemistry, the indazole scaffold is a privileged structure, forming the core of numerous therapeutic agents.[1] Its functionalization is paramount for exploring structure-activity relationships (SAR) and developing novel drug candidates.[2] The palladium-catalyzed Suzuki-Miyaura cross-coupling reaction is a cornerstone of this synthetic effort, enabling the formation of crucial carbon-carbon bonds.[3] This guide provides an in-depth comparison of two key building blocks, 4-bromo-5-chloro-1H-indazole and 4-iodo-5-chloro-1H-indazole, in the context of Suzuki coupling reactivity, offering field-proven insights and actionable experimental protocols.
The Decisive Step: Oxidative Addition and Halide Reactivity
The efficacy of the Suzuki-Miyaura coupling is intrinsically linked to its catalytic cycle, which comprises three fundamental steps: oxidative addition, transmetalation, and reductive elimination.[4] The initial and often rate-determining step is the oxidative addition of the aryl halide to the palladium(0) complex.[5] During this step, the palladium center inserts itself into the carbon-halogen bond, forming a Pd(II) species.
The strength of the carbon-halogen (C-X) bond is a critical determinant of the reaction rate. Weaker C-X bonds undergo oxidative addition more readily, leading to faster and often more efficient reactions under milder conditions. The established trend for C-X bond strength is C-Cl > C-Br > C-I. Consequently, the reactivity of aryl halides in Suzuki coupling generally follows the reverse order: Aryl-I > Aryl-Br > Aryl-Cl .[6]
This fundamental principle dictates that 4-iodo-5-chloro-1H-indazole is inherently more reactive than its bromo counterpart. The weaker carbon-iodine bond in the iodo-indazole facilitates a lower activation energy for the oxidative addition step, which can translate to several practical advantages in a laboratory setting.
Reactivity Comparison: A Data-Driven Perspective
While direct, side-by-side kinetic studies for this compound and 4-iodo-5-chloro-1H-indazole are not extensively published, we can infer their relative performance from published data on analogous indazole systems and the foundational principles of Suzuki coupling. The iodo-substituted indazole is expected to offer higher yields in shorter reaction times and/or at lower temperatures.
| Feature | 4-Iodo-5-chloro-1H-indazole | This compound | Rationale & Citation |
| Relative Reactivity | Higher | Lower | The weaker C-I bond leads to a faster rate of oxidative addition, which is often the rate-determining step in the catalytic cycle.[7] |
| Typical Reaction Temp. | Room temp. to moderate heat (e.g., 40-80 °C) | Moderate to high heat (e.g., 80-140 °C) | Lower activation energy for C-I bond cleavage allows for milder reaction conditions. |
| Reaction Time | Generally shorter | Generally longer | Faster oxidative addition leads to a quicker turnover of the catalytic cycle. |
| Catalyst Loading | Can often be performed with lower catalyst loading | May require higher catalyst loading for comparable yields | Higher reactivity can lead to more efficient catalyst turnover, reducing the required amount of palladium. |
| Side Reactions | Lower propensity for hydrodehalogenation | Higher propensity for hydrodehalogenation, especially at elevated temperatures | Milder conditions reduce the likelihood of side reactions like the undesired replacement of the halogen with a hydrogen atom. |
| Cost & Availability | Generally higher cost, less available | Lower cost, more readily available | The synthesis of aryl iodides is often more complex and costly than that of aryl bromides.[7] |
Experimental Protocol: A Comparative Workflow
This protocol is designed to provide a direct comparison of the reactivity of 4-iodo-5-chloro-1H-indazole and this compound under identical Suzuki coupling conditions.
Objective: To synthesize 5-chloro-4-(4-methoxyphenyl)-1H-indazole and compare the reaction efficiency starting from the corresponding bromo and iodo precursors.
Materials:
-
This compound
-
4-Iodo-5-chloro-1H-indazole
-
(4-Methoxyphenyl)boronic acid
-
Palladium(II) acetate (Pd(OAc)₂)
-
Triphenylphosphine (PPh₃)
-
Potassium carbonate (K₂CO₃)
-
1,4-Dioxane
-
Water (degassed)
-
Ethyl acetate (EtOAc)
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Argon or Nitrogen gas supply
-
Standard glassware for inert atmosphere reactions
Experimental Workflow Diagram:
Caption: A generalized workflow for the comparative Suzuki coupling experiment.
Step-by-Step Procedure:
Note: Two separate reactions should be set up in parallel, one with the bromo-indazole and one with the iodo-indazole, to ensure a valid comparison.
-
Reaction Setup: To a flame-dried Schlenk flask equipped with a magnetic stir bar, add 4-halo-5-chloro-1H-indazole (1.0 mmol, 1.0 equiv.), (4-methoxyphenyl)boronic acid (1.2 mmol, 1.2 equiv.), and potassium carbonate (2.0 mmol, 2.0 equiv.).
-
Rationale: An excess of the boronic acid is used to drive the reaction to completion. Potassium carbonate is a common and effective base for activating the boronic acid for transmetalation.[8]
-
-
Inert Atmosphere: Seal the flask with a septum, and evacuate and backfill with argon or nitrogen gas. Repeat this cycle three times to ensure an inert atmosphere.
-
Rationale: The Pd(0) active catalyst is sensitive to oxygen and can be deactivated through oxidation. An inert atmosphere is crucial for reproducible results.[9]
-
-
Solvent Addition: Add 1,4-dioxane (8 mL) and degassed water (2 mL) via syringe. Stir the mixture for 5 minutes.
-
Rationale: A mixture of an organic solvent and water is often used in Suzuki couplings to dissolve both the organic substrates and the inorganic base.
-
-
Catalyst Addition: In a separate vial, pre-mix palladium(II) acetate (0.02 mmol, 2 mol%) and triphenylphosphine (0.08 mmol, 8 mol%). Add this catalyst/ligand mixture to the reaction flask.
-
Rationale: Triphenylphosphine serves as a ligand to stabilize the palladium catalyst. Pd(OAc)₂ is a common precatalyst that is reduced in situ to the active Pd(0) species.
-
-
Reaction: Place the flask in a preheated oil bath at 80 °C and stir vigorously.
-
Monitoring: Monitor the reaction progress by taking small aliquots at regular intervals (e.g., every 30 minutes) and analyzing them by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Expected Outcome: The reaction with 4-iodo-5-chloro-1H-indazole is expected to show a significantly faster consumption of the starting material and formation of the product compared to the reaction with the bromo-indazole.
-
-
Work-up: Once the reaction is complete (or after a set time, e.g., 4 hours, for comparison), cool the mixture to room temperature. Add water (20 mL) and extract with ethyl acetate (3 x 20 mL).
-
Isolation: Combine the organic layers, wash with brine (1 x 20 mL), dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purification and Analysis: Purify the crude product by column chromatography on silica gel. Characterize the purified product by NMR and Mass Spectrometry and determine the isolated yield.
The Suzuki Coupling Catalytic Cycle
The mechanism of the Suzuki-Miyaura coupling is a well-defined catalytic cycle involving a palladium catalyst.
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Conclusion
The choice between this compound and 4-iodo-5-chloro-1H-indazole in a Suzuki coupling reaction is a trade-off between reactivity and cost. The iodo-substituted compound offers superior reactivity, enabling milder reaction conditions, shorter reaction times, and potentially higher yields, which is often advantageous in the context of complex molecule synthesis and process development.[7] Conversely, the bromo-substituted analogue is more cost-effective and widely available, making it a practical choice for large-scale synthesis, provided the reaction conditions are optimized to achieve the desired efficiency. This guide provides the foundational knowledge and a practical framework for researchers to make an informed decision based on the specific goals of their synthetic campaign.
References
- Suzuki-Miyaura Coupling. Chemistry LibreTexts.
- Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs.
- Merits of the Suzuki Coupling Reaction. BYJU'S.
- Suzuki Coupling: Mechanism & Examples. NROChemistry.
- Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. Molecules. 2021.
- Pd-catalyzed Suzuki-Miyaura reactions of aryl halides using bulky biarylmonophosphine ligands. Nature Protocols. 2011.
- Discovery of Novel N-Substituted Prolinamido Indazoles as Potent Rho Kinase Inhibitors and Vasorelaxation Agents. Molecules. 2017.
- The Suzuki Reaction. Myers Research Group, Harvard University.
- The Role of Indazole Derivatives in Modern Drug Discovery. NINGBO INNO PHARMCHEM CO.,LTD.
- The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles. Molecules. 2011.
- Scaffold hopping from indoles to indazoles yields dual MCL-1/BCL-2 inhibitors from MCL-1 selective leads. RSC Med. Chem. 2021.
- Nuances in Fundamental Suzuki–Miyaura Cross-Couplings Employing [Pd(PPh3)4]: Poor Reactivity of Aryl Iodides at Lower Temperatures. Organometallics. 2018.
- Suzuki Coupling. Organic Chemistry Portal.
- Do you think that the mechanisms for the reaction of Suzuki-Miyaura with aryl iodides, aryl bromides and aryl chlorides are different? ResearchGate. 2017.
- Suzuki Cross-Coupling of Phenylboronic Acid and 5- Iodovanillin. Rose-Hulman Institute of Technology.
- Suzuki–Miyaura cross-coupling reactions of halo derivatives of 4H-pyrido[1,2-a]pyrimidin-4-one. Org. Biomol. Chem. 2011.
- Suzuki–Miyaura Coupling of Aryl Iodides, Bromides, and Chlorides Catalyzed by Bis(thiazole) Pincer Palladium Complexes. J. Org. Chem. 2018.
- Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design. Org. Chem. Front. 2021.
- A regioselective C7 bromination and C7 palladium-catalyzed Suzuki–Miyaura cross-coupling arylation of 4-substituted NH-free indazoles. RSC Adv. 2021.
- The C-3 Functionalization of 1H-Indazole through Suzuki–Miyaura Cross-Coupling Catalyzed by a Ferrocene-Based Divalent Palladium Complex Immobilized over Ionic Liquid, as Well as Theoretical Insights into the Reaction Mechanism. Molecules. 2023.
- A general method of Suzuki–Miyaura cross-coupling of 4- and 5-halo-1,2,3-triazoles in water. Org. Biomol. Chem. 2014.
- The Suzuki cross-coupling reaction of 4H-imidazole N-oxide 1 with substituted arylboronic acids and the synthesis of biphenyl derivatives of hybrid phenoxyl-nitroxide. ResearchGate. 2017.
Sources
- 1. mdpi.com [mdpi.com]
- 2. Efficient and practical synthesis of 4(5)-aryl-1H-imidazoles and 2,4(5)-diaryl-1H-imidazoles via highly selective palladium-catalyzed arylation reactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 6. proprogressio.hu [proprogressio.hu]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Suzuki Coupling [organic-chemistry.org]
- 9. Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
The Halogen Dance: A Comparative Guide to the Biological Activity of Indazole Isomers
Welcome to a deep dive into the nuanced world of medicinal chemistry, where the simple substitution of one halogen for another on a core chemical scaffold can dramatically alter its biological destiny. This guide offers a comprehensive comparison of halogenated indazole isomers, providing researchers, scientists, and drug development professionals with the critical insights and experimental data necessary to navigate the complexities of structure-activity relationships (SAR). We will move beyond mere data reporting to explore the causal relationships behind experimental observations, grounding our discussion in authoritative sources and validated protocols.
The indazole nucleus, a bicyclic aromatic system composed of a benzene ring fused to a pyrazole ring, is a "privileged scaffold" in modern drug discovery.[1][2] Its derivatives have demonstrated a vast array of pharmacological activities, including potent anti-cancer, anti-inflammatory, and neuroprotective effects.[2][3][4] The introduction of halogen atoms (Fluorine, Chlorine, Bromine, Iodine) is a time-tested strategy in medicinal chemistry to modulate a molecule's physicochemical properties, such as lipophilicity, metabolic stability, and binding affinity, thereby enhancing its therapeutic potential.[5] However, the precise positioning of these halogens, and the choice of the halogen itself, can lead to vastly different biological outcomes among isomers.
This guide will dissect these differences, using specific case studies to illustrate the profound impact of isomeric and halogen variation on target engagement and cellular activity.
The Critical Influence of Regioisomerism: 1H- vs. 2H-Indazoles in Cannabinoid Receptor Modulation
A compelling illustration of isomeric influence is found in the realm of synthetic cannabinoid receptor agonists (SCRAs). The position of the alkyl substituent on the indazole core, leading to either 1H- or 2H-indazole regioisomers, drastically alters cannabimimetic activity.
It is a common challenge in the synthesis of N-alkylated indazoles that reactions can yield a mixture of both the N-1 and N-2 alkylated regioisomers, often making the isolation of the desired isomer difficult.[6] From a biological standpoint, this distinction is critical. Studies on popular SCRAs like AB-CHMINACA and AB-FUBINACA have unequivocally demonstrated that the 1-alkyl-1H-indazole regioisomers are high-potency agonists of the cannabinoid receptors CB1 and CB2, while their corresponding 2-alkyl-2H-indazole counterparts are significantly less potent, exhibiting only micromolar agonist activities.[7][8][9]
This dramatic drop in potency underscores the stringent structural requirements for optimal receptor binding and activation. The 2H-indazole isomers are often considered manufacturing impurities rather than intentionally synthesized active agents.[7][8]
Comparative Biological Data: 1H- vs. 2H-Indazole SCRAs
| Compound | Regioisomer | CB1 Receptor EC50 (nM) | CB2 Receptor EC50 (nM) | Reference |
| AB-CHMINACA | 1H-indazole | 2.1 | 5.6 | [7][8] |
| 2H-indazole | >10,000 | >10,000 | [7][8] | |
| AB-FUBINACA | 1H-indazole | 11.6 | 21.1 | [7][8] |
| 2H-indazole | 1,210 | 2,050 | [7][8] | |
| AB-PINACA | 1H-indazole | 4.3 | 11.2 | [7][8] |
| 2H-indazole | 1,480 | 2,750 | [7][8] |
EC50 (Half maximal effective concentration) is the concentration of a drug that gives half of the maximal response.
This data clearly illustrates that for this class of compounds, the 1H-indazole scaffold is essential for potent cannabinoid receptor agonism.
Experimental Workflow: Cannabinoid Receptor Activation Assay
The determination of CB1/CB2 receptor activation is typically performed using a cell-based functional assay. A common method is a fluorometric imaging plate reader (FLIPR) assay that measures changes in intracellular calcium levels upon receptor activation.
Caption: General workflow for a radioactive kinase inhibition assay.
Conclusion: Guiding Future Drug Design
The comparative analysis of halogenated indazole isomers provides invaluable insights for medicinal chemists. The choice of isomer—whether positional (1H- vs. 2H-), or the specific halogen (F, Cl, Br)—is not a trivial decision. It is a critical design element that profoundly impacts biological activity through mechanisms like altered receptor binding, modified metabolic stability, and fine-tuned lipophilicity.
The data presented herein, derived from rigorous experimental protocols, demonstrates that:
-
Regioisomerism is paramount: As seen with synthetic cannabinoids, the correct placement of substituents on the indazole core can mean the difference between a highly potent compound and an inactive one. [7][8][9]* Halogen identity matters: The specific properties of each halogen atom can be exploited to optimize potency, often in a manner that is dependent on the rest of the molecular structure. [10]* Context is key: The structure-activity relationships for halogenated indazoles are highly dependent on the biological target, whether it be a G-protein coupled receptor like CB1 or an enzyme like a protein kinase.
By understanding these nuanced relationships, researchers can more effectively design and synthesize novel indazole derivatives with desired therapeutic outcomes, accelerating the journey from chemical scaffold to clinical candidate.
References
- Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer.
- Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the tre
- Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. PubMed Central. [Link]
- A review on synthetic strategy, molecular pharmacology of indazole derivatives, and their future perspective. Semantic Scholar. [Link]
- Discovery of novel inhibitors of Aurora kinases with indazole scaffold: In silico fragment-based and knowledge-based drug design. PubMed. [Link]
- Recent Progress in Chemistry and Biology of Indazole and its Derivatives: A Brief Review.
- Indazole derivatives and their therapeutic applications: a patent review (2013-2017). Taylor & Francis Online. [Link]
- Identification of Novel Indazole-based Inhibitors of Fibroblast Growth Factor Receptor 1 (FGFR1). Bentham Science. [Link]
- Indazole Derivatives Research Articles. R Discovery. [Link]
- The 2-alkyl-2H-indazole regioisomers of synthetic cannabinoids AB-CHMINACA, AB-FUBINACA, AB-PINACA, and 5F-AB-PINACA are possible manufacturing impurities with cannabimimetic activities. Macquarie University. [Link]
- The 2-alkyl-2H-indazole regioisomers of synthetic cannabinoids AB-CHMINACA, AB-FUBINACA, AB-PINACA, and 5F-AB-PINACA are possible manufacturing impurities with cannabimimetic activities.
- Design, synthesis and biological evaluation of indazole derivatives as VEGFR-2 kinase inhibitors with anti-angiogenic properties. PubMed. [Link]
- The 2-alkyl-2H-indazole regioisomers of synthetic cannabinoids AB-CHMINACA, AB-FUBINACA, AB-PINACA, and 5F-AB-PINACA are possible manufacturing impurities with cannabimimetic activities.
- Synthesis and biological evaluation of indazole derivatives as anti-cancer agents. RSC Publishing. [Link]
- In vitro CB1 receptor activity of halogenated indazole synthetic cannabinoid receptor agonists. PubMed. [Link]
- C3-INDAZOLE FUNCTIONALIZATION: A REVIEW. HAL Open Science. [Link]
- Pharmacological properties of indazole derivatives: recent developments. PubMed. [Link]
- Divergent synthesis of functionalized indazole N-oxides with anticancer activity via the cascade reaction of N-nitrosoanilines with diazo compounds and HFIP. RSC Publishing. [Link]
- Regioselective N -alkylation of the 1 H -indazole scaffold; ring substituent and N -alkylating reagent effects on regioisomeric distribution.
- Synthesis and Evaluation of Anticancer Activity of Indazole Deriv
- Synthesis and structure-activity relationships of indazole arylsulfonamides as allosteric CC-chemokine receptor 4 (CCR4) antagonists. PubMed. [Link]
- Synthesis and Antitumor Activity of Some Substituted Indazole Deriv
- Design, Synthesis and Antitumor Activity of 1 H-indazole-3-amine Deriv
- Halogens On, H-Bonds Off—Insights into Structure Control of Dihalogenated Imidazole Deriv
- Structure-activity relationship study of halogen-substituted analogs...
- Structure-activity relationship study and discovery of indazole 3-carboxamides as calcium-release activated calcium channel blockers. PubMed. [Link]
- Biological Activity of Recently Discovered Halogenated Marine N
- Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. MDPI. [Link]
- Biological activities of natural halogen compounds.
- Biological Activity of Halogen-Containing Derivatives of N-Substituted Quinone Imines. Biointerface Research in Applied Chemistry. [Link]
Sources
- 1. A review on synthetic strategy, molecular pharmacology of indazole derivatives, and their future perspective | Semantic Scholar [semanticscholar.org]
- 2. Indazole derivatives and their therapeutic applications: a patent review (2013-2017) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. discovery.researcher.life [discovery.researcher.life]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchers.mq.edu.au [researchers.mq.edu.au]
- 8. The 2-alkyl-2H-indazole regioisomers of synthetic cannabinoids AB-CHMINACA, AB-FUBINACA, AB-PINACA, and 5F-AB-PINACA are possible manufacturing impurities with cannabimimetic activities - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. In vitro CB1 receptor activity of halogenated indazole synthetic cannabinoid receptor agonists - PubMed [pubmed.ncbi.nlm.nih.gov]
A Senior Application Scientist's Guide to Validating the Mechanism of Action of 4-Bromo-5-chloro-1H-indazole Based Kinase Inhibitors
Introduction: The Indazole Scaffold and the Imperative of Mechanistic Validation
The 1H-indazole core, particularly when functionalized with halogens like in the 4-bromo-5-chloro-1H-indazole scaffold, represents a privileged structure in modern medicinal chemistry.[1][2][3] Its rigid, bicyclic nature and capacity for diverse substitutions make it an ideal starting point for designing potent and selective kinase inhibitors.[3] Kinases are critical regulators of cellular signaling, and their dysregulation is a hallmark of numerous diseases, most notably cancer.[4][5]
However, synthesizing a novel compound is only the beginning. To advance a promising inhibitor from a mere chemical entity to a validated research tool or therapeutic candidate, a rigorous and multi-faceted validation of its mechanism of action (MoA) is non-negotiable.[6][7] This process ensures that the inhibitor's observed biological effects are indeed due to the intended target modulation. This guide provides a comprehensive, field-proven framework for researchers to systematically validate the MoA of novel this compound based inhibitors, ensuring scientific rigor and building a robust data package for further development.
Pillar 1: Biochemical Validation — Confirming Direct Target Inhibition
The foundational step in MoA validation is to confirm that your inhibitor directly interacts with and inhibits the purified target kinase in a cell-free environment. This approach isolates the inhibitor and the kinase from the complexities of a cellular system, providing unambiguous data on potency and selectivity.[4][7]
Causality Behind the Choice: Why Start with a Biochemical Assay?
Starting in vitro allows us to answer the most fundamental question: "Can my compound inhibit my target?" It provides a quantitative measure of potency, typically an IC50 value (the concentration of inhibitor required to reduce enzyme activity by 50%), which serves as a benchmark for all subsequent cellular assays.[7] We can also assess selectivity by screening against a panel of related and unrelated kinases, a critical step since many inhibitors targeting the conserved ATP-binding pocket can have off-target effects.[8][9]
Workflow for Biochemical Validation
Caption: Workflow for confirming direct kinase inhibition and selectivity.
Experimental Protocol: ADP-Glo™ Kinase Assay
The ADP-Glo™ assay is a luminescence-based method that quantifies the amount of ADP produced during a kinase reaction, which is directly proportional to kinase activity.[9]
-
Reagent Preparation: Prepare kinase buffer, purified recombinant target kinase, substrate (specific for the kinase), and ATP at optimal concentrations (typically at or near the Km for ATP and substrate).[9]
-
Compound Plating: Perform serial dilutions of the "Novel Indazole Inhibitor" and a known "Reference Inhibitor" in DMSO and add them to a 384-well plate. Include "no-inhibitor" (positive control) and "no-enzyme" (negative control) wells.
-
Kinase Reaction: Add the kinase and substrate mixture to the wells. Initiate the reaction by adding ATP. Incubate for the optimized reaction time (e.g., 60 minutes) at room temperature.[9]
-
Signal Generation:
-
Add ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes.
-
Add Kinase Detection Reagent to convert the generated ADP back to ATP and generate a luminescent signal via a luciferase reaction. Incubate for 30 minutes.[9]
-
-
Data Acquisition: Measure luminescence using a plate reader.
-
Data Analysis: Normalize the data to controls and fit the concentration-response curves using non-linear regression to determine the IC50 values.
Data Presentation: Comparative Inhibitor Potency and Selectivity
| Inhibitor | Target Kinase IC50 (nM) | Off-Target Kinase 1 IC50 (nM) | Off-Target Kinase 2 IC50 (nM) | Selectivity (Fold vs. Off-Target 1) |
| Novel Indazole Inhibitor | 15 | 1,800 | >10,000 | 120x |
| Reference Inhibitor A | 10 | 1,200 | >10,000 | 120x |
| Non-Selective Inhibitor B | 25 | 50 | 150 | 2x |
This hypothetical data shows the Novel Indazole Inhibitor is potent against its intended target and highly selective compared to the non-selective inhibitor.
Pillar 2: Cellular Target Engagement — Verifying Target Binding in a Live Cell
Demonstrating that an inhibitor is potent in a biochemical assay is a crucial first step, but it doesn't guarantee it will work in a living cell.[10] The inhibitor must be able to cross the cell membrane, avoid efflux pumps, and remain stable long enough to find and bind its target. The Cellular Thermal Shift Assay (CETSA) is a powerful biophysical method to confirm this direct target engagement in situ.[11][12]
Causality Behind the Choice: Why CETSA is a Critical Link
CETSA is based on the principle of ligand-induced thermal stabilization.[12] When a protein is heated, it denatures and aggregates. However, if an inhibitor is bound to the protein, it stabilizes the protein's structure, increasing its melting temperature (Tm).[11][13] Observing a thermal shift provides strong evidence that the compound is reaching and physically interacting with its target inside the cell, bridging the gap between biochemical activity and cellular function.[14][15]
Principle of the Cellular Thermal Shift Assay (CETSA)
Caption: Ligand binding stabilizes the target protein against heat-induced denaturation.
Experimental Protocol: Western Blot-based CETSA
-
Cell Treatment: Culture cells known to express the target kinase to ~80% confluency. Treat cells with the Novel Indazole Inhibitor (e.g., at 10x the biochemical IC50) or vehicle (DMSO) for 1-2 hours.
-
Heat Challenge: Harvest, wash, and resuspend cells in a buffered saline solution. Aliquot the cell suspension into PCR tubes. Heat the aliquots to a range of different temperatures (e.g., 40°C to 70°C in 2-3°C increments) for 3 minutes in a thermal cycler, followed by cooling for 3 minutes at 4°C.[11]
-
Lysis and Fractionation: Lyse the cells by freeze-thaw cycles. Separate the soluble protein fraction (containing non-denatured protein) from the aggregated protein pellet by centrifugation at high speed (e.g., 20,000 x g) for 20 minutes.[14]
-
Protein Analysis: Collect the supernatant (soluble fraction) and determine the protein concentration. Analyze equal amounts of protein from each sample by SDS-PAGE and Western Blot using a specific antibody against the target kinase.[16]
-
Data Analysis: Quantify the band intensity for each temperature point. Plot the relative amount of soluble protein against temperature for both vehicle- and inhibitor-treated samples to generate melting curves and determine the thermal shift (ΔTm).
Data Presentation: Inhibitor-Induced Thermal Stabilization
| Treatment | Melting Temperature (Tm) | Thermal Shift (ΔTm) |
| Vehicle (DMSO) | 52.1°C | - |
| Novel Indazole Inhibitor (1 µM) | 58.6°C | +6.5°C |
A significant positive thermal shift provides strong evidence of target engagement in the cellular environment.
Pillar 3: Cellular Functional Validation — Linking Target Engagement to a Biological Outcome
Confirming that your inhibitor binds its target in cells is a major milestone. The final pillar of MoA validation is to demonstrate that this binding event functionally alters the target's activity and elicits the expected downstream biological response.[10][17]
Causality Behind the Choice: Why Functional Assays are Essential
Functional validation provides the definitive link between the molecular interaction (target binding) and the cellular phenotype (biological effect). We first measure a proximal biomarker—the phosphorylation of a direct substrate—to confirm the inhibitor is modulating the kinase's catalytic activity.[18] We then measure a distal, phenotypic endpoint, such as cell viability, to demonstrate that this modulation has the desired impact on cell fate.
Hypothetical Signaling Pathway
Caption: Inhibition of the target kinase blocks substrate phosphorylation and downstream cell proliferation.
Experimental Protocol 1: Western Blot for Substrate Phosphorylation
-
Cell Culture and Treatment: Seed a cancer cell line known to have an active signaling pathway dependent on the target kinase. Starve the cells (if necessary to reduce basal signaling) and then treat with a dose-response curve of the Novel Indazole Inhibitor for 1-4 hours. Stimulate the pathway with an appropriate growth factor if required.[19]
-
Protein Extraction: Lyse the cells in a buffer containing phosphatase and protease inhibitors to preserve the phosphorylation status of proteins.
-
Western Blot:
-
Separate protein lysates via SDS-PAGE and transfer to a membrane.
-
Probe one membrane with a primary antibody specific to the phosphorylated form of a known downstream substrate of the target kinase.
-
Probe a parallel membrane with an antibody against the total protein of the substrate to serve as a loading control.[18][19]
-
-
Data Analysis: Detect and quantify the band intensities. Normalize the phospho-substrate signal to the total substrate signal for each dose. Plot the normalized signal against inhibitor concentration to determine the IC50 for functional target inhibition.
Experimental Protocol 2: CellTiter-Glo® Luminescent Cell Viability Assay
This assay quantifies ATP, an indicator of metabolically active cells, to measure viability.[20][21][22]
-
Cell Seeding: Seed cells in an opaque-walled 96-well plate at an appropriate density and allow them to attach overnight.[20]
-
Compound Treatment: Add serial dilutions of the Novel Indazole Inhibitor and a reference inhibitor to the wells. Include vehicle control wells.
-
Incubation: Incubate the plate for a period relevant to cell doubling time (e.g., 72 hours) at 37°C.[23]
-
Assay Procedure:
-
Equilibrate the plate to room temperature.
-
Add an equal volume of CellTiter-Glo® Reagent to each well.[21]
-
Mix on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
-
Data Acquisition and Analysis: Measure luminescence with a plate reader. Calculate the IC50 values by fitting the data to a dose-response curve.[23]
Data Presentation: Cellular Functional Activity
Table 3: Inhibition of Substrate Phosphorylation (Western Blot Densitometry)
| Inhibitor Concentration (nM) | Normalized Phospho-Substrate Signal (% of Control) |
| 0 (Vehicle) | 100% |
| 1 | 95% |
| 10 | 72% |
| 50 | 51% (IC50 ≈ 50 nM) |
| 250 | 15% |
| 1000 | 5% |
Table 4: Anti-Proliferative Activity in Target-Dependent Cancer Cell Line
| Inhibitor | Cell Viability IC50 (nM) |
| Novel Indazole Inhibitor | 65 |
| Reference Inhibitor A | 55 |
| Non-Selective Inhibitor B | 850 |
The data shows a clear dose-dependent inhibition of a key downstream biomarker, and this functional inhibition translates into potent anti-proliferative effects at a similar concentration range.
Conclusion: A Triad of Evidence for Validated Mechanism of Action
Validating the mechanism of action for a novel this compound based inhibitor is not achieved through a single experiment. It requires building a logical, self-reinforcing case based on a triad of evidence: biochemical potency, cellular target engagement, and functional cellular outcomes.
Summary of Validation Data:
| Validation Parameter | Novel Indazole Inhibitor | Reference Inhibitor A | Interpretation |
| Biochemical IC50 | 15 nM | 10 nM | Potent and direct inhibition of the purified kinase. |
| Cellular Thermal Shift (ΔTm) | +6.5°C | +7.1°C | Confirms target binding in an intact cellular environment. |
| Phospho-Substrate IC50 | 50 nM | 45 nM | Demonstrates functional inhibition of the kinase in cells. |
| Cell Viability IC50 | 65 nM | 55 nM | Links functional inhibition to a relevant anti-proliferative phenotype. |
When the data from these three pillars are concordant—as illustrated in the summary table—they provide a robust and trustworthy validation of the inhibitor's mechanism of action. This rigorous approach ensures that subsequent research is built on a solid foundation, de-risks the progression of the compound into more complex models, and ultimately accelerates the journey from a promising molecule to a powerful scientific tool.
References
- Optimizing Biochemical Assays for Kinase Activity in Drug Discovery. Celtarys Research. [Link]
- A guide to picking the most selective kinase inhibitor tool compounds for pharmacological validation of drug targets. PubMed Central. [Link]
- Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA. NCBI. [Link]
- Step-by-Step Guide to Kinase Inhibitor Development. Reaction Biology. [Link]
- Biochemical kinase assay to improve potency and selectivity. Domainex. [Link]
- Testing kinase inhibitors where it matters: Drug screening in intact cells. Reaction Biology. [Link]
- Discovery of Inactive Conformation-Selective Kinase Inhibitors by Utilizing Cascade Assays.
- Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement. PubMed Central. [Link]
- Utilization of kinase inhibitors as novel therapeutic drug targets: A review.
- Evaluation of Small Molecule Kinase Inhibitors as Novel Antimicrobial and Antibiofilm Agents. PubMed Central. [Link]
- Cellular Thermal Shift Assay (CETSA). News-Medical.Net. [Link]
- The Cellular Thermal Shift Assay: A Novel Biophysical Assay for In Situ Drug Target Engagement and Mechanistic Biomarker Studies. Annual Reviews. [Link]
- CETSA. Pelago Bioscience. [Link]
- Modulating Signaling Activities with Activators & Inhibitors for Western Blot Experiments. YouTube. [Link]
- A guide to kinase inhibitors in biotech: From cancer breakthroughs to autoimmune innov
- Pharmacological approaches to understanding protein kinase signaling networks. Frontiers. [Link]
- Recent studies on protein kinase signaling inhibitors based on thiazoles: review to d
- Advancements in Protein Kinase Inhibitors: From Discovery to Clinical Applic
- Comparative kinase and cancer cell panel profiling of kinase inhibitors approved for clinical use
- Viability Assays for Cells in Culture. PubMed Central. [Link]
- Cell Proliferation Assay Service | CellTiter-Glo. Reaction Biology. [Link]
- Quantitative Proteomics of Kinase Inhibitor Targets and Mechanisms.
- Antibody validation for Western blot: By the user, for the user. PMC - NIH. [Link]
- Comparative Analysis of BTK Inhibitors and Mechanisms Underlying Adverse Effects. MDPI. [Link]
- Allosteric small-molecule kinase inhibitors. CORE. [Link]
- Cell Viability Assays. NCBI Bookshelf - NIH. [Link]
- A systematic interaction map of validated kinase inhibitors with Ser/Thr kinases. PNAS. [Link]
- 7-Bromo-5-chloro-1H-indazole | C7H4BrClN2 | CID 26967621. PubChem. [Link]
- Study of the Addition Mechanism of 1H-Indazole and Its 4-, 5-, 6-, and 7-Nitro Derivatives to Formaldehyde in Aqueous Hydrochloric Acid Solutions.
- Practical Synthesis of 7-Bromo-4-chloro-1H-indazol-3-amine: An Important Intermedi
- Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. PMC - PubMed Central. [Link]
- Synthesis of Pharmacologically Active Indazoles and Its Analogues. Caribbean Journal of Sciences and Technology. [Link]
Sources
- 1. benchchem.com [benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Biochemical assays for kinase activity detection - Celtarys [celtarys.com]
- 5. researchgate.net [researchgate.net]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. reactionbiology.com [reactionbiology.com]
- 8. A guide to picking the most selective kinase inhibitor tool compounds for pharmacological validation of drug targets - PMC [pmc.ncbi.nlm.nih.gov]
- 9. domainex.co.uk [domainex.co.uk]
- 10. reactionbiology.com [reactionbiology.com]
- 11. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 12. CETSA [cetsa.org]
- 13. annualreviews.org [annualreviews.org]
- 14. Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement - PMC [pmc.ncbi.nlm.nih.gov]
- 15. news-medical.net [news-medical.net]
- 16. Antibody validation for Western blot: By the user, for the user - PMC [pmc.ncbi.nlm.nih.gov]
- 17. pdf.benchchem.com [pdf.benchchem.com]
- 18. pdf.benchchem.com [pdf.benchchem.com]
- 19. youtube.com [youtube.com]
- 20. pdf.benchchem.com [pdf.benchchem.com]
- 21. CellTiter-Glo® Luminescent Cell Viability Assay [promega.com]
- 22. Viability Assays for Cells in Culture - PMC [pmc.ncbi.nlm.nih.gov]
- 23. reactionbiology.com [reactionbiology.com]
A Senior Application Scientist's Guide to the Structural Elucidation of 4-Bromo-5-chloro-1H-indazole Derivatives
Introduction: The Strategic Importance of the Halogenated Indazole Scaffold
The 1H-indazole core is a privileged scaffold in medicinal chemistry, forming the backbone of numerous therapeutic agents, particularly in oncology.[1] Its unique structure allows it to act as a versatile pharmacophore, often targeting the ATP-binding site of protein kinases.[2][3] The specific derivative, 4-Bromo-5-chloro-1H-indazole, represents a key building block for creating highly potent and selective kinase inhibitors. The strategic placement of bromine and chlorine atoms provides vectors for further chemical modification and can significantly influence binding interactions through halogen bonding.[4]
For drug development professionals, the unambiguous determination of the three-dimensional structure of these derivatives is not merely an academic exercise; it is the cornerstone of rational drug design. It allows for the precise understanding of structure-activity relationships (SAR), the optimization of lead compounds, and the validation of molecular docking predictions. While various analytical techniques contribute to characterization, single-crystal X-ray crystallography remains the gold standard, providing definitive, atomic-level resolution of the molecule's conformation and intermolecular interactions in the solid state.
This guide provides a comprehensive comparison of X-ray crystallographic analysis with other key analytical techniques for this compound derivatives. It is designed for researchers and scientists to explain the causality behind experimental choices and to serve as a practical reference for integrating these methods into a drug discovery workflow.
Part 1: The Definitive Answer: Single-Crystal X-ray Crystallography
X-ray crystallography provides an unparalleled, high-resolution snapshot of a molecule's three-dimensional structure. The fundamental principle involves irradiating a well-ordered single crystal with a monochromatic X-ray beam. The electrons within the molecule's atoms diffract this beam, creating a unique pattern of reflections. By measuring the position and intensity of these reflections, scientists can mathematically reconstruct a model of the electron density and, from that, infer the precise location of each atom in the crystal lattice.[5]
The Crystallographic Workflow: From Powder to Publication
The journey from a synthesized powder to a refined crystal structure is a multi-step process where each stage is critical for success. The causality behind each step is rooted in the need to produce a high-quality, well-ordered single crystal and to collect a complete and accurate diffraction dataset.
Sources
A Senior Application Scientist's Guide to Catalysis in 4-Bromo-5-chloro-1H-indazole Coupling Reactions
Introduction: The Strategic Importance of the Indazole Core
The indazole scaffold is a cornerstone in medicinal chemistry, forming the structural basis of numerous therapeutic agents, including potent kinase inhibitors like Axitinib and Pazopanib.[1] The specific regioisomer, 4-Bromo-5-chloro-1H-indazole, represents a versatile building block, where the electronically distinct C4-bromo and C5-chloro positions offer opportunities for sequential and site-selective functionalization. The ability to efficiently forge new carbon-carbon (C-C) and carbon-nitrogen (C-N) bonds at these positions is paramount for generating molecular diversity in drug discovery campaigns.[2]
This guide provides a comparative analysis of the primary catalytic systems employed for the cross-coupling of this compound and its analogs. We will move beyond mere protocols to dissect the mechanistic rationale behind catalyst selection, evaluate the performance of palladium, copper, and nickel-based systems with supporting data, and provide actionable experimental workflows for researchers in the field.
Overview of Key Cross-Coupling Strategies
The functionalization of aryl halides like this compound predominantly relies on a suite of powerful transition-metal-catalyzed reactions:
-
Buchwald-Hartwig Amination: A palladium-catalyzed reaction for forming C-N bonds between aryl halides and amines, amides, or other nitrogen nucleophiles.[3][4]
-
Suzuki-Miyaura Coupling: A versatile palladium-catalyzed method for creating C-C bonds using aryl halides and organoboron reagents (boronic acids or esters).[5]
-
Sonogashira Coupling: A palladium/copper co-catalyzed reaction that couples aryl halides with terminal alkynes to form C(sp²)-C(sp) bonds.[6][7]
-
Heck Reaction: A palladium-catalyzed process for the coupling of aryl halides with alkenes.[8]
-
Ullmann Condensation: A classical copper-catalyzed reaction for C-N and C-O bond formation, often requiring harsher conditions than its palladium-catalyzed counterparts but offering a cost-effective alternative.[9][10]
The choice of catalyst is not arbitrary; it is dictated by the desired bond, the nature of the coupling partners, and the overall electronic and steric environment of the indazole substrate.
Catalyst System Efficacy: A Comparative Analysis
The reactivity of the C4-Br bond is generally higher than the C5-Cl bond in palladium-catalyzed cross-coupling reactions, allowing for potential regioselective functionalization. This differential reactivity stems from the greater ease of oxidative addition of the C-Br bond to the Pd(0) center compared to the stronger C-Cl bond.
Palladium-Based Catalysts: The Workhorse of Cross-Coupling
Palladium catalysis is the most extensively developed and versatile method for functionalizing halo-indazoles. The success of these reactions is critically dependent on the choice of ligand, which modulates the stability, activity, and selectivity of the palladium center.
For C-N Bond Formation (Buchwald-Hartwig Amination): The primary challenge in coupling N-H containing heterocycles like indazole is potential catalyst inhibition or deactivation by the substrate itself.[11][12] Modern catalyst systems utilizing bulky, electron-rich phosphine ligands have largely overcome this issue.
-
Expertise & Experience: The choice of ligand is crucial. First-generation ligands like P(o-tolyl)₃ often give poor results with heterocyclic substrates.[13] Biarylphosphine ligands (e.g., Xantphos, DavePhos, tBuBrettPhos) are superior because their steric bulk promotes the final, often rate-limiting, reductive elimination step of the catalytic cycle, while their electron-donating nature facilitates the initial oxidative addition.[3][13] For challenging substrates like unprotected NH-indazoles, highly specialized ligands such as tBuXphos or tBuBrettPhos may be necessary to achieve high yields.[12][13] The choice of base is also critical; while strong, non-nucleophilic bases like NaOtBu are common, weaker bases like Cs₂CO₃ or K₂CO₃ are often required to tolerate sensitive functional groups on the coupling partners.[13][14]
For C-C Bond Formation (Suzuki-Miyaura Coupling): The Suzuki coupling is highly robust for creating biaryl or heteroaryl-aryl structures.
-
Expertise & Experience: For Suzuki reactions on bromoindazoles, catalyst systems like Pd(dppf)Cl₂ have proven to be highly effective.[5][15] The dppf (1,1'-bis(diphenylphosphino)ferrocene) ligand provides a good balance of flexibility and steric hindrance, stabilizing the palladium catalyst throughout the cycle. The use of an inorganic base like K₂CO₃ or Cs₂CO₃ in a mixed aqueous-organic solvent system (e.g., Dioxane/H₂O or DME/H₂O) is standard practice, as it facilitates the crucial transmetalation step by activating the boronic acid.[5][16]
Table 1: Comparative Performance of Palladium Catalysts for Bromo-Indazole Analog Coupling
| Coupling Type | Catalyst / Ligand | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Substrate Analog | Reference |
|---|---|---|---|---|---|---|---|---|
| C-N (Amine) | Pd₂(dba)₃ / Xantphos | Cs₂CO₃ | Dioxane | 100 | 1 | ~90% | 4-Bromo-7-azaindole | [14] |
| C-N (Amide) | Pd(OAc)₂ / Xantphos | Cs₂CO₃ | Dioxane | 110 | 12 | ~85% | 4-Bromo-7-azaindole | [14] |
| C-C (Suzuki) | Pd(dppf)Cl₂ | K₂CO₃ | DME | 80 | 2 | >90% | 5-Bromo-1-ethyl-1H-indazole | [5] |
| C-C (Suzuki) | Pd(PPh₃)₄ | Na₂CO₃ | DME/H₂O | 80 | 1-6 | 75-98% | 3-Alkynyl-5-bromoindole | [16] |
| C-C (Sonogashira) | PdCl₂(PPh₃)₂ / CuI | Et₃N | DMF | 70 | 12 | ~80% | 5-Bromo-3-iodoindole | [16] |
| C-C (Heck) | Pd(OAc)₂ / TBAB | K₂CO₃ | NMP | 140 | 12 | ~75% | 3,6-Dibromo-1H-indazole |[17] |
Note: Yields are for illustrative purposes based on cited literature for analogous substrates. Optimization would be required for this compound.
Copper-Based Catalysts: The Classical Alternative
The Ullmann condensation is the cornerstone of copper-catalyzed C-N and C-O couplings. Historically, it required harsh conditions (high temperatures >200 °C, stoichiometric copper), limiting its functional group tolerance.[9][18]
-
Expertise & Experience: Modern Ullmann protocols employ catalytic amounts of a copper(I) source (e.g., CuI, CuBr) and a ligand to facilitate the reaction under milder conditions.[18] Ligands such as L-proline or N,N-dimethylglycine have been shown to significantly accelerate the reaction, allowing temperatures to be lowered.[19] While still generally less versatile than palladium systems, copper catalysis offers a significant cost advantage and can be uniquely effective for certain substrates, such as N-arylation of indazoles to selectively yield the N(2) regioisomer.[20] The primary drawback remains the often higher required temperatures and catalyst loadings compared to state-of-the-art palladium systems.
Table 2: Representative Copper-Catalyzed Coupling Conditions
| Coupling Type | Catalyst / Ligand | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Substrate Analog | Reference |
|---|---|---|---|---|---|---|---|---|
| C-N (Intramolecular) | CuBr | DBU | Acetonitrile | 55 | - | 96% | Bromo-fluorobenzene derivative | [21] |
| C-N (N-Arylation) | CuI / L-proline | K₂CO₃ | DMSO | 90 | 24 | ~80% | Aryl Iodide + Amine | [19] |
| C-N (N-Arylation) | CuCl | - | Dichloroethane | 80 | 12 | ~85% | 1H-Indazole + Diaryliodonium salt |[20] |
Nickel-Based Catalysts: The Economic and Sustainable Frontier
Nickel catalysis has emerged as a powerful, cost-effective, and earth-abundant alternative to palladium for cross-coupling reactions.[22] Nickel catalysts can activate and couple substrates that are often challenging for palladium, such as aryl chlorides, fluorides, and esters.[22][23]
-
Expertise & Experience: For the this compound substrate, a nickel-based system could potentially offer a more economical route for coupling at the C4-Br position and may even facilitate subsequent coupling at the more robust C5-Cl bond under different conditions. The development of nickel-catalyzed Suzuki-Miyaura reactions has been particularly explosive, with a wide range of ligands and precatalysts now available.[22] While less documented for complex N-heterocycles compared to palladium, the field is rapidly advancing and represents a key area for process optimization.[24]
Visualizing the Process: Workflows and Mechanisms
Experimental Workflow
A generalized workflow for catalyst screening and optimization is crucial for achieving reproducible and high-yielding results.
Caption: Generalized workflow for cross-coupling reactions.
Catalytic Cycles
Understanding the catalytic cycle is key to troubleshooting and optimizing reactions.
Palladium-Catalyzed Buchwald-Hartwig Amination: The cycle involves the transformation of the palladium catalyst between the Pd(0) and Pd(II) oxidation states.
Caption: Simplified Buchwald-Hartwig catalytic cycle.
Copper-Catalyzed Ullmann Condensation: The mechanism is less universally agreed upon than for palladium, but a common proposal involves Cu(I)/Cu(III) intermediates.
Caption: Proposed Ullmann C-N coupling catalytic cycle.
Validated Experimental Protocols
The following protocols are adapted from literature procedures on analogous substrates and serve as a robust starting point for experimentation with this compound.[5][14]
Protocol 1: Palladium-Catalyzed Suzuki-Miyaura Coupling
This protocol is designed for the C-C bond formation at the C4-position using an arylboronic acid.
Materials:
-
This compound
-
Arylboronic acid (1.2 equivalents)
-
[1,1'-Bis(diphenylphosphino)ferrocene]palladium(II) dichloride (Pd(dppf)Cl₂) (3 mol%)
-
Potassium carbonate (K₂CO₃) (2.0 equivalents)
-
1,2-Dimethoxyethane (DME) and Water (4:1 v/v)
-
Schlenk tube or microwave vial
-
Standard glassware for workup and purification
Procedure:
-
Reaction Setup: To a Schlenk tube, add this compound (1.0 mmol), the arylboronic acid (1.2 mmol), and K₂CO₃ (2.0 mmol).
-
Inert Atmosphere: Seal the tube, and evacuate and backfill with an inert gas (Argon or Nitrogen) three times.
-
Catalyst & Solvent Addition: Under a positive pressure of inert gas, add Pd(dppf)Cl₂ (0.03 mmol). Then, add degassed DME (4 mL) and degassed water (1 mL).
-
Reaction: Place the sealed tube in a preheated oil bath at 80-90 °C and stir vigorously.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS. A typical reaction time is 2-6 hours.
-
Workup: Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate (20 mL) and water (20 mL). Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 15 mL).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel to yield the desired product.
Protocol 2: Palladium-Catalyzed Buchwald-Hartwig Amination
This protocol is for the C-N bond formation at the C4-position with a primary or secondary amine.
Materials:
-
This compound
-
Amine (1.2 equivalents)
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (2 mol%)
-
Xantphos (4 mol%)
-
Cesium carbonate (Cs₂CO₃) (1.5 equivalents)
-
Anhydrous 1,4-Dioxane
-
Schlenk tube or microwave vial
Procedure:
-
Reaction Setup: In an oven-dried Schlenk tube, add Pd₂(dba)₃ (0.02 mmol), Xantphos (0.04 mmol), and Cs₂CO₃ (1.5 mmol).
-
Inert Atmosphere: Seal the tube, and evacuate and backfill with an inert gas (Argon or Nitrogen) three times.
-
Reagent Addition: Under a positive pressure of inert gas, add this compound (1.0 mmol), anhydrous dioxane (5 mL), and finally the amine (1.2 mmol).
-
Reaction: Seal the tube tightly and place it in a preheated oil bath at 100-110 °C. Stir vigorously.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS. Reaction times can vary from 1 to 24 hours depending on the amine.
-
Workup: After cooling to room temperature, filter the reaction mixture through a pad of Celite, washing with ethyl acetate. Concentrate the filtrate under reduced pressure.
-
Purification: Dissolve the residue in a minimal amount of dichloromethane and purify by flash column chromatography on silica gel to isolate the aminated product.
Conclusion and Future Outlook
For the versatile coupling of this compound, palladium-based catalysts remain the gold standard, offering high efficacy and broad functional group tolerance for a range of transformations including Suzuki, Buchwald-Hartwig, and Sonogashira reactions. The judicious selection of bulky, electron-rich phosphine ligands like Xantphos and dppf is critical for achieving high yields. Copper-catalyzed Ullmann reactions present a cost-effective, albeit often more thermally demanding, alternative for C-N bond formation. The continued development of nickel catalysis holds significant promise for creating more sustainable and economical synthetic routes.
Future research should focus on developing catalyst systems that can selectively functionalize the C5-chloro position in the presence of the C4-bromo moiety, or vice-versa, to enable more complex and divergent synthetic strategies from this valuable starting material.
References
- Applications of Palladium-Catalyzed C-N Cross-Coupling Reactions.Chemical Reviews. [URL: https://pubs.acs.org/doi/10.1021/cr800541s]
- Palladium-catalyzed C–N and C–O bond formation of N-substituted 4-bromo-7-azaindoles with amides, amines, amino acid esters and phenols.Beilstein Journal of Organic Chemistry. [URL: https://www.beilstein-journals.org/bjoc/articles/10/96]
- The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles.Molecules. [URL: https://www.mdpi.com/1420-3049/16/3/2555]
- Buchwald–Hartwig amination.Wikipedia. [URL: https://en.wikipedia.
- Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives.Molecules. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC8911510/]
- Ullmann condensation.Wikipedia. [URL: https://en.wikipedia.
- Room-Temperature, Copper-Free Sonogashira Reactions Facilitated by Air-Stable, Monoligated Precatalyst [DTBNpP] Pd(crotyl)Cl.Organic Letters. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC5568579/]
- Buchwald-Hartwig Amination.Chemistry LibreTexts. [URL: https://chem.libretexts.org/Bookshelves/Organic_Chemistry/Map%3A_Organic_Chemistry_(Smith)/29%3A_Organometallic_Coupling_Reactions/29.
- Sequential Sonogashira and Suzuki Cross-Coupling Reactions in the Indole and Indazole Series.Synthesis. [URL: https://www.thieme-connect.de/products/ejournals/abstract/10.1055/s-2005-861833]
- Buchwald-Hartwig Amination.ACS Green Chemistry Institute. [URL: https://www.acs.
- A Comparative Guide to the Reactivity of 4,5-Dibromo-2-phenyl-1H-imidazole and Its Analogs in Cross-Coupling Reactions.BenchChem. [URL: https://www.benchchem.com/pdf/technical-guide-bcm261078.pdf]
- A regioselective C7 bromination and C7 palladium-catalyzed Suzuki–Miyaura cross-coupling arylation of 4-substituted NH-free indazoles.RSC Advances. [URL: https://pubs.rsc.org/en/content/articlelanding/2021/ra/d0ra10972a]
- Buchwald-Hartwig coupling of 4-bromo-1H-1-tritylpyrazole (1Br) with various amines.ResearchGate. [URL: https://www.researchgate.net/publication/281045939_Buchwald-Hartwig_coupling_of_4-bromo-1H-1-tritylpyrazole_1Br_with_various_amines]
- Palladium-Catalyzed Amination of Unprotected Five-Membered Heterocyclic Bromides.Organic Letters. [URL: https://pubs.acs.org/doi/10.1021/ol4035947]
- Palladium-Catalyzed Amination of Unprotected Five-Membered Heterocyclic Bromides.National Institutes of Health. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC3910243/]
- Suzuki cross-coupling of 5-bromo-1-ethyl-1H-indazole and N-Boc-2-pyrroleboronic acid.ResearchGate. [URL: https://www.researchgate.net/figure/Scheme-1-Suzuki-cross-coupling-of-5-bromo-1-ethyl-1H-indazole-and-N-Boc-2-pyrroleboronic_fig1_263884849]
- Access to 2-substituted-2H-indazoles via a copper-catalyzed regioselective cross-coupling reaction.Organic & Biomolecular Chemistry. [URL: https://pubs.rsc.org/en/content/articlelanding/2020/ob/d0ob01221c]
- Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions.ACS Publications. [URL: https://pubs.acs.org/doi/10.1021/cr800541s]
- Process Development for a 1H-Indazole Synthesis Using an Intramolecular Ullmann-Type Reaction.ResearchGate. [URL: https://www.researchgate.net/publication/280946286_Process_Development_for_a_1H-Indazole_Synthesis_Using_an_Intramolecular_Ullmann-Type_Reaction]
- Bromide-assisted chemoselective Heck reaction of 3-bromoindazoles under high-speed ball-milling conditions: synthesis of axitinib.Beilstein Journal of Organic Chemistry. [URL: https://www.beilstein-journals.org/bjoc/articles/14/87]
- A regioselective C7 bromination and C7 palladium-catalyzed Suzuki–Miyaura cross-coupling arylation of 4-substituted NH-free indazoles.RSC Publishing. [URL: https://pubs.rsc.org/en/content/articlehtml/2021/ra/d0ra10972a]
- Polyfunctional Imidazoles: I. Synthesis of 1-Substituted 4-Chloro-1H-imidazole-5-carbaldehydes by Vilsmeier-Haack Reaction.ResearchGate. [URL: https://www.researchgate.net/publication/244583917_Polyfunctional_Imidazoles_I_Synthesis_of_1-Substituted_4-Chloro-1H-imidazole-5-carbaldehydes_by_Vilsmeier-Haack_Reaction]
- Sonogashira Coupling.Organic Chemistry Portal. [URL: https://www.organic-chemistry.org/namedreactions/sonogashira-coupling.shtm]
- Heck Reaction.Organic Chemistry Portal. [URL: https://www.organic-chemistry.org/namedreactions/heck-reaction.shtm]
- Copper-Catalyzed Cross Coupling of Benzylic C–H Bonds and Azoles with Controlled N-Site Selectivity.National Institutes of Health. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC4873322/]
- Recent Strategies in Transition-Metal-Catalyzed Sequential C–H Activation/Annulation for One-Step Construction of Functionalized Indazole Derivatives.National Institutes of Health. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC6631835/]
- Nickel-catalyzed exo-selective hydroacylation/Suzuki cross-coupling reaction.Chemical Communications. [URL: https://pubs.rsc.org/en/content/articlelanding/2020/cc/d0cc05602d]
- An In-Depth Technical Guide to 1-Boc-5-bromo-4-methyl-1H-indazole.BenchChem. [URL: https://www.benchchem.com/pdf/technical-guide-bcm261073.pdf]
- An Improved Preparation of 4-Chloro-1H-indazole (V).ResearchGate. [URL: https://www.researchgate.
- Copper-Mediated Coupling Reactions and Their Applications in Natural Products and Designed Biomolecules Synthesis.Chemical Reviews. [URL: https://pubs.acs.org/doi/10.1021/cr078380d]
- Synthesis of 1H-Indazoles via Silver(I)-Mediated Intramolecular Oxidative C–H Bond Amination.The Journal of Organic Chemistry. [URL: https://pubs.acs.org/doi/10.1021/acs.joc.8b01046]
- RECENT SYNTHETIC DEVELOPMENTS AND APPLICATIONS OF THE ULLMANN REACTION. A REVIEW.National Institutes of Health. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC4010686/]
- Ullmann Reaction.Organic Chemistry Portal. [URL: https://www.organic-chemistry.org/namedreactions/ullmann-reaction.shtm]
- Catalyzed Mizoroki–Heck Reaction or C–H Activation.MDPI. [URL: https://www.mdpi.com/1420-3049/14/1/159]
- The Synthesis of Substituted Indazoles via Cyclization of Various Hydrazones in the Presence of Polyphosphoric Acid (PPA).ResearchGate. [URL: https://www.researchgate.net/publication/287317377_The_Synthesis_of_Substituted_Indazoles_via_Cyclization_of_Various_Hydrazones_in_the_Presence_of_Polyphosphoric_Acid_PPA]
- Sonogashira Coupling.Chemistry LibreTexts. [URL: https://chem.libretexts.org/Bookshelves/Organic_Chemistry/Book%3A_Strategic_Applications_of_Named_Reactions_in_Organic_Synthesis_(Kurti)/Chapter_10%3A_Palladium-Catalyzed_Cross-Coupling_Reactions/10.05%3A_Sonogashira_Coupling]
- Nickel-Catalyzed Cross-Coupling of Redox-Active Esters with Boronic Acids.National Institutes of Health. [URL: https://pubmed.ncbi.nlm.nih.gov/27380912/]
- Transition-metal-catalyzed Suzuki–Miyaura cross-coupling reactions: a remarkable advance from palladium to nickel catalysts.Chemical Society Reviews. [URL: https://pubs.rsc.org/en/content/articlelanding/2013/cs/c2cs35271c]
- Ullmann Reaction Optimization Within Bitolyl and Decafluorobiphenyl Synthesis.Synlett. [URL: https://www.thieme-connect.com/products/ejournals/abstract/10.1055/s-0034-1379965]
- Preference of 4-exo Ring Closure in Copper-Catalyzed Intramolecular Coupling of Vinyl Bromides with Alcohols.Organic Chemistry Portal. [URL: https://www.organic-chemistry.org/abstracts/lit2/128.shtm]
- Practical Heck−Mizoroki Coupling Protocol for Challenging Substrates Mediated by an N-Heterocyclic Carbene-Ligated Palladacycle.Organic Letters. [URL: https://pubs.acs.org/doi/10.1021/ol801882v]
Sources
- 1. Synthesis of 1H-Indazoles via Silver(I)-Mediated Intramolecular Oxidative C–H Bond Amination - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 4. Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]
- 5. The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Sonogashira Coupling [organic-chemistry.org]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. Heck Reaction [organic-chemistry.org]
- 9. Ullmann condensation - Wikipedia [en.wikipedia.org]
- 10. Ullmann Reaction [organic-chemistry.org]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Palladium-Catalyzed Amination of Unprotected Five-Membered Heterocyclic Bromides - PMC [pmc.ncbi.nlm.nih.gov]
- 13. chem.libretexts.org [chem.libretexts.org]
- 14. BJOC - Palladium-catalyzed C–N and C–O bond formation of N-substituted 4-bromo-7-azaindoles with amides, amines, amino acid esters and phenols [beilstein-journals.org]
- 15. researchgate.net [researchgate.net]
- 16. Thieme E-Journals - Synthesis / Abstract [thieme-connect.de]
- 17. BJOC - Bromide-assisted chemoselective Heck reaction of 3-bromoindazoles under high-speed ball-milling conditions: synthesis of axitinib [beilstein-journals.org]
- 18. RECENT SYNTHETIC DEVELOPMENTS AND APPLICATIONS OF THE ULLMANN REACTION. A REVIEW - PMC [pmc.ncbi.nlm.nih.gov]
- 19. pubs.acs.org [pubs.acs.org]
- 20. Access to 2-substituted-2H-indazoles via a copper-catalyzed regioselective cross-coupling reaction - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 21. researchgate.net [researchgate.net]
- 22. Transition-metal-catalyzed Suzuki–Miyaura cross-coupling reactions: a remarkable advance from palladium to nickel catalysts - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
- 23. Nickel-Catalyzed Cross-Coupling of Redox-Active Esters with Boronic Acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. Nickel-catalyzed exo-selective hydroacylation/Suzuki cross-coupling reaction - Chemical Communications (RSC Publishing) [pubs.rsc.org]
A Comparative Guide to the Preclinical Evaluation of Novel Indazole Analogs: In Vitro and In Vivo Perspectives
The indazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds.[1][2][3][4][5] Its derivatives have garnered significant attention for their wide range of pharmacological activities, including potent antitumor, anti-inflammatory, and antimicrobial properties.[1][3][5][6] This guide provides a comprehensive comparison of the preclinical evaluation of novel indazole analogs, using 4-bromo-5-chloro-1H-indazole as a representative starting point for derivatization. While specific data for direct analogs of this particular scaffold are not extensively published, this document leverages the wealth of available literature on various substituted indazoles to offer a robust framework for researchers, scientists, and drug development professionals.
We will delve into the critical in vitro and in vivo studies essential for characterizing these analogs, providing detailed experimental protocols, comparative data, and an exploration of the underlying molecular pathways. The goal is to equip researchers with the necessary insights to design and execute self-validating preclinical studies for this promising class of compounds.
The Indazole Core: A Versatile Scaffold for Drug Discovery
The indazole ring system, a fusion of benzene and pyrazole rings, offers a unique three-dimensional structure that can be readily functionalized at multiple positions to modulate biological activity.[1][4][5] This versatility has led to the development of several clinically successful drugs, such as the kinase inhibitors pazopanib and axitinib.[1][7] The this compound (CAS No: 1056264-74-4) represents a valuable starting material for generating diverse libraries of analogs for screening.[8]
Part 1: In Vitro Evaluation – The Foundation of Preclinical Assessment
In vitro assays are the first crucial step in evaluating the potential of novel indazole analogs.[9] These rapid and cost-effective methods provide initial insights into a compound's biological activity, mechanism of action, and selectivity.
Cytotoxicity and Anti-proliferative Assays
A primary application for novel indazole analogs is in oncology.[1][6][10][11] Therefore, assessing their ability to inhibit cancer cell growth and induce cell death is paramount.
Commonly Employed Assays:
-
MTT Assay: This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.[12][13][14]
-
SRB (Sulphorhodamine B) Assay: This assay is based on the ability of the SRB dye to bind to protein components of cells, providing a measure of cell mass.[9]
Comparative Performance of Substituted Indazole Analogs:
The following table summarizes the anti-proliferative activity of various substituted indazole analogs from the literature, showcasing the range of potencies that can be achieved.
| Compound Class | Cancer Cell Line | IC50 (µM) | Reference |
| N-[6-indazolyl]arylsulfonamides | A2780 (ovarian) | 4.21 - 18.6 | [6] |
| N-[6-indazolyl]arylsulfonamides | A549 (lung) | 4.21 - 18.6 | [6] |
| Thiazolo[4,5-e]indazol-2-amines | MCF-7 (breast) | 11.5 - 15.5 | [15] |
| Thiazolo[4,5-e]indazol-2-amines | ME-180 (cervical) | 11.5 - 12.4 | [15] |
| Thiazolo[4,5-e]indazol-2-amines | Hep-G2 (liver) | 10.4 - 12.4 | [15] |
| Indazole-based PLK4 inhibitors | IMR-32 (neuroblastoma) | 0.948 | [16] |
| Indazole-based PLK4 inhibitors | MCF-7 (breast) | 0.979 | [16] |
| Indazole-based PLK4 inhibitors | H460 (lung) | 1.679 | [16] |
Experimental Protocol: MTT Assay [12][13][14]
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.
-
Compound Treatment: Treat the cells with serial dilutions of the indazole analogs and incubate for 48-72 hours.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value from the dose-response curve.
Kinase Inhibition Assays
Many indazole derivatives exert their anticancer effects by inhibiting protein kinases, which are crucial regulators of cell signaling pathways.[7][17][18]
Comparative Kinase Inhibition Profile:
| Compound | Target Kinase(s) | IC50 (nM) | Reference |
| Linifanib | VEGFR2, PDGFRβ | 3, 4 | |
| Pazopanib | VEGFRs, PDGFRs, c-KIT | 10-84 | [1][19] |
| Axitinib | VEGFRs, PDGFR, Kit | 0.008 (HUVEC cells) | |
| 1H-Indazol-3-amine derivative (27a) | FGFR1, FGFR2 | <4.1, 2.0 | [7] |
General Workflow for In Vitro Evaluation:
Caption: A typical workflow for the in vitro evaluation of novel indazole analogs.
Mechanism of Action Studies
Understanding how a compound works at the molecular level is critical.
-
Western Blotting: To determine the effect of the compounds on specific signaling proteins. For kinase inhibitors, this would involve probing for the phosphorylation status of the target kinase and its downstream effectors.
-
Flow Cytometry: To analyze the cell cycle distribution and detect apoptosis (programmed cell death) in treated cells. Some indazole derivatives have been shown to cause cell cycle arrest, often in the G2/M phase.[6]
Signaling Pathway Targeted by Indazole-Based Kinase Inhibitors:
Caption: A simplified RTK signaling pathway often targeted by indazole-based inhibitors.
Part 2: In Vivo Evaluation – Assessing Efficacy and Safety in a Biological System
Promising candidates from in vitro studies must be evaluated in vivo to assess their efficacy, pharmacokinetics, and toxicity in a whole organism.[20]
Animal Models for Anticancer Drug Screening
The most common in vivo models for anticancer drug screening involve the transplantation of human tumors into immunodeficient mice.[20][21]
-
Xenograft Models: Human tumor cells are injected subcutaneously or orthotopically (into the organ of origin) in immunodeficient mice (e.g., nude or SCID mice).[21][22]
Experimental Protocol: Subcutaneous Xenograft Model
-
Tumor Cell Implantation: Inject a suspension of human cancer cells (e.g., 1-5 million cells) subcutaneously into the flank of immunodeficient mice.
-
Tumor Growth: Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).
-
Compound Administration: Randomize the mice into control and treatment groups. Administer the indazole analog and a vehicle control via an appropriate route (e.g., oral gavage, intraperitoneal injection) for a specified duration.
-
Tumor Measurement: Measure the tumor dimensions with calipers every 2-3 days and calculate the tumor volume.
-
Endpoint: At the end of the study, euthanize the mice, excise the tumors, and weigh them.
-
Data Analysis: Compare the tumor growth rates and final tumor weights between the treated and control groups to determine the anti-tumor efficacy.
Comparative In Vivo Efficacy of an Indazole Derivative:
One study on an orally bioavailable 1H-indazole derivative (compound 88), an estrogen receptor degrader, demonstrated robust activity in both tamoxifen-sensitive and tamoxifen-resistant xenograft models of breast cancer.[1] This highlights the potential for indazole analogs to overcome drug resistance.
General Workflow for In Vivo Evaluation:
Caption: A streamlined workflow for the in vivo assessment of a lead indazole analog.
Conclusion
The indazole scaffold continues to be a highly valuable starting point for the development of novel therapeutics, particularly in the field of oncology. A systematic and rigorous preclinical evaluation, encompassing a cascade of in vitro and in vivo studies, is essential for identifying promising lead candidates. By employing the comparative frameworks and detailed methodologies outlined in this guide, researchers can effectively navigate the complexities of drug discovery and unlock the full therapeutic potential of this compound analogs and other substituted indazoles.
References
- Couto, I., et al. (2022). Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. Molecules, 27(15), 4933.
- Talmaciu, A. I., et al. (2014). Synthesis and antitumor activity of some substituted indazole derivatives. Archiv der Pharmazie, 347(11), 809-820.
- Reddy, C. S., et al. (2016). Synthesis and molecular docking studies of new substituted indazole derivatives for anti-breast cancer activity. Der Pharma Chemica, 8(1), 383-391.
- Singh, S., et al. (2014). In vivo Methods for Preclinical Screening of Anticancer Drugs. International Journal of Pharmacy and Biological Sciences, 4(2), 243-252.
- Rangarajan, A., & Weinberg, R. A. (2003). Challenges in pre-clinical testing of anti-cancer drugs in cell culture and in animal models. Seminars in cancer biology, 13(3), 155-161.
- Li, Z., et al. (2024). The Pivotal Role of Preclinical Animal Models in Anti-Cancer Drug Discovery and Personalized Cancer Therapy Strategies. International Journal of Molecular Sciences, 25(3), 1735.
- Mingaleeva, R., et al. (2013). In vivo screening models of anticancer drugs. Life Science Journal, 10(4), 1892-1900.
- Kumar, R., & Chauhan, P. M. S. (2010). Recent Progress in Chemistry and Biology of Indazole and its Derivatives: A Brief Review. Rasayan Journal of Chemistry, 3(1), 1-11.
- Steele, V. E., & Lubet, R. A. (2010). The Use of Animal Models for Cancer Chemoprevention Drug Development. Current opinion in oncology, 22(5), 458–463.
- International Journal of Pharmaceutical Research and Applications. (2024). In Vitro Cytotoxicity Testing of Novel Drug Molecules Using MTT Assay.
- Request PDF. (2021). Pharmacological Properties of Indazole Derivatives: Recent Developments.
- Chen, P. H., et al. (2020). Synthesis and Evaluation of Novel Anticancer Compounds Derived from the Natural Product Brevilin A. ACS Omega, 5(24), 14634–14643.
- ResearchGate. (2024). Cytotoxicity assays for cancer drug screening: methodological insights and considerations for reliable assessment in drug discovery.
- Ji, X., et al. (2009). In Vitro and In Vivo Anti-cancer Activity of Novel Synthetic Makaluvamine Analogs. Clinical Cancer Research, 15(2), 546-554.
- AOBChem. This compound.
- Wang, Y., et al. (2023). Design, synthesis, and biological evaluation of indazole-based PLK4 inhibitors. European Journal of Medicinal Chemistry, 258, 115599.
- Taylor & Francis Online. (2019). Indazole – Knowledge and References.
- Longdom Publishing. (2023). Design, Synthesis and Biological Evaluation of Derivatives Bearing Indazole Scaffold. Journal of Computer Science & Systems Biology, 16(5).
- Sharma, R., et al. (2021). Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer. RSC Medicinal Chemistry, 12(7), 1086-1107.
- RSC Advances. (2024). Recent studies on protein kinase signaling inhibitors based on thiazoles: review to date.
- Royal Society of Chemistry. (2023). Indazole – an emerging privileged scaffold: synthesis and its biological significance.
- CHEMISTRY & BIOLOGY INTERFACE. (2024). Synthesis and evaluation of a novel series of substituted thiazolo[4,5-e]indazol-2-aminederivatives as potential anticancer agents: In vitro cell culture analysis.
- Pharma breakthroughs. (2024). 5-bromo-1-cyclopropyl-4-fluoro-1H-indazole powers pharma breakthroughs.
Sources
- 1. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. austinpublishinggroup.com [austinpublishinggroup.com]
- 3. researchgate.net [researchgate.net]
- 4. taylorandfrancis.com [taylorandfrancis.com]
- 5. Indazole – an emerging privileged scaffold: synthesis and its biological significance - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthesis and antitumor activity of some substituted indazole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 8. aobchem.com [aobchem.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. derpharmachemica.com [derpharmachemica.com]
- 11. longdom.org [longdom.org]
- 12. ijprajournal.com [ijprajournal.com]
- 13. pubs.acs.org [pubs.acs.org]
- 14. In Vitro and In Vivo Anti-cancer Activity of Novel Synthetic Makaluvamine Analogs - PMC [pmc.ncbi.nlm.nih.gov]
- 15. cbijournal.com [cbijournal.com]
- 16. Design, synthesis, and biological evaluation of indazole-based PLK4 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 17. pdf.benchchem.com [pdf.benchchem.com]
- 18. Recent studies on protein kinase signaling inhibitors based on thiazoles: review to date - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 19. pdf.benchchem.com [pdf.benchchem.com]
- 20. ijpbs.com [ijpbs.com]
- 21. Challenges in pre-clinical testing of anti-cancer drugs in cell culture and in animal models - PMC [pmc.ncbi.nlm.nih.gov]
- 22. The Pivotal Role of Preclinical Animal Models in Anti-Cancer Drug Discovery and Personalized Cancer Therapy Strategies [mdpi.com]
A Comparative Guide to the Structure-Activity Relationship (SAR) of 4-Bromo-5-chloro-1H-indazole Derivatives as Potential Kinase Inhibitors
This guide provides a comprehensive analysis of the structure-activity relationships (SAR) for 4-bromo-5-chloro-1H-indazole derivatives, a scaffold with significant potential in the development of targeted kinase inhibitors. While extensive research has been published on the broader indazole class, this document focuses on the unique contributions of the 4-bromo and 5-chloro substitutions. By synthesizing data from closely related analogs and established principles of kinase inhibitor design, this guide offers a predictive framework to accelerate research and development for scientists and drug discovery professionals. We will explore synthetic strategies, analyze the impact of substitutions at key positions, and provide validated experimental protocols for evaluating novel compounds.
The indazole core is a well-established "privileged scaffold" in medicinal chemistry, forming the foundation of numerous approved anticancer drugs like Pazopanib and Axitinib.[1] These molecules function by inhibiting protein kinases, enzymes that play a critical role in cellular signaling pathways.[2] Dysregulation of kinase activity is a hallmark of many cancers, making them a prime target for therapeutic intervention.[1][2] This guide will dissect how modifications to the this compound core can systematically alter biological activity, providing a roadmap for designing next-generation kinase inhibitors.
I. Synthetic Strategies for Derivative Libraries
The foundation of any SAR study is a robust and flexible synthetic plan that allows for the creation of a diverse library of chemical analogs. The this compound core can be functionalized at several key positions, primarily the N1 and C3 positions, to explore the chemical space around the scaffold.
A common and effective strategy involves a divergent synthetic approach starting from the core molecule. The N1 position can be readily alkylated or arylated under basic conditions. Subsequent functionalization at the C3 position can often be achieved through metal-catalyzed cross-coupling reactions, such as Suzuki or Sonogashira couplings, after introducing a handle like an iodine atom at C3.
Below is a generalized workflow for the synthesis of a library of N1- and C3-substituted this compound derivatives.
Caption: Generalized Synthetic Workflow.
This modular approach enables the systematic variation of substituents. For instance, the N1 position can be decorated with various alkyl and aryl groups to probe solvent-exposed regions of a kinase binding pocket, while the C3 position can be modified with different aromatic or heteroaromatic rings to interact with the crucial hinge region of the kinase.[3]
II. Structure-Activity Relationship (SAR) Analysis
The central thesis of SAR is that the biological activity of a compound is directly related to its three-dimensional structure. By making systematic chemical modifications and measuring the resulting changes in potency, we can build a model of the pharmacophore—the essential features required for activity.
While specific SAR data for the this compound scaffold is limited in the public domain, we can infer a robust SAR model by examining a closely related analog series: 4-bromo-1H-indazole derivatives developed as antibacterial FtsZ inhibitors .[4] This study provides a valuable dataset for understanding how substitutions on the 4-bromo-indazole core impact biological function.
Case Study: SAR of 4-Bromo-1H-Indazole Derivatives
In a study focused on developing inhibitors for the bacterial cell division protein FtsZ, a series of 4-bromo-1H-indazole derivatives were synthesized and tested.[4] The key modifications were made at the N1 position. The data reveals critical insights into the effects of different substituents.
| Compound ID | N1-Substituent | Structure | Antibacterial Activity (MIC, µg/mL) vs. S. pyogenes |
| 9 | 2-Fluorobenzyl | ![]() | 4 |
| 12 | 3,4-Difluorobenzyl | ![]() | 8 |
| 18 | 4-Trifluoromethylbenzyl | ![]() | 8 |
| Lead Cmpd | H | ![]() | >128 |
| Ciprofloxacin | (Reference Drug) | - | 8 |
| (Data adapted from reference[4]. Structures are illustrative representations based on the published data.) |
-
N1-Substitution is Critical: The unsubstituted 4-bromo-1H-indazole is inactive (>128 µg/mL). Adding a benzyl group at the N1 position dramatically increases potency.[4]
-
Electronic Effects are Significant: The most potent compound, 9 , features a 2-fluorobenzyl group. Other electron-withdrawing groups, such as difluoro- and trifluoromethyl-benzyl substituents (12 and 18 ), also confer strong activity.[4] This suggests that modulating the electronic properties of the N1-substituent is a key factor for optimizing activity.
-
Positional Isomerism Matters: The position of the fluorine on the benzyl ring impacts activity, with the ortho-substituted compound (9 ) being the most potent.
Extrapolating SAR to the this compound Scaffold for Kinase Inhibition
Building on the case study and general principles of kinase inhibitor design, we can propose a predictive SAR model for the this compound scaffold. The addition of the 5-chloro group further modifies the electronic landscape of the indazole ring and provides an additional point of interaction or steric influence.
Caption: Key SAR points on the this compound scaffold.
Predicted SAR Summary Table:
| Position | Modification | Predicted Impact on Kinase Activity | Rationale |
| N1 | Small alkyl chains (e.g., methyl, ethyl) | Neutral to Moderate Increase | Fills a small hydrophobic pocket without steric clash. |
| N1 | Substituted benzyl rings | High Impact | Can be optimized for potency and selectivity based on target kinase's topology.[4] |
| C3 | Hydrogen | Low Activity | Lacks the key interaction with the kinase hinge region. |
| C3 | Pyridine or Pyrimidine | High Impact | The nitrogen atom can act as a hydrogen bond acceptor, a classic interaction for Type I kinase inhibitors.[3] |
| C3 | Substituted Phenyl Ring | Moderate to High Impact | Allows for fine-tuning of hydrophobic and electronic interactions within the ATP binding site.[2] |
| 5-Cl | (Constant) | Potency Enhancer | The electron-withdrawing nature can increase the acidity of the N1-H, potentially strengthening hinge interactions. May form favorable halogen bonds. |
| 4-Br | (Constant) | Potency Enhancer / Orientation | Similar to the 5-Cl group, it is strongly electron-withdrawing. Its steric bulk can influence the preferred conformation of the C3 substituent. |
III. Experimental Protocols for SAR Validation
A predictive model is only as good as its experimental validation. To accurately determine the potency of newly synthesized derivatives and build a reliable SAR dataset, standardized and robust assays are essential. The following section provides detailed, step-by-step protocols for key biochemical and cell-based assays.
A. Biochemical Kinase Inhibition Assay (IC50 Determination)
The half-maximal inhibitory concentration (IC50) is a quantitative measure of a compound's potency against a specific enzyme.[5] Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assays are a common, robust, and high-throughput method for determining IC50 values for kinase inhibitors.[6]
Protocol: TR-FRET Kinase Assay
-
Reagent Preparation:
-
Prepare Kinase Buffer (e.g., 50 mM HEPES, pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35).
-
Prepare a solution of the target kinase in Kinase Buffer. The final concentration should be optimized for a linear reaction rate.
-
Prepare a solution of the biotinylated substrate peptide and ATP in Kinase Buffer. The ATP concentration is typically set at or near its Km value for the kinase to ensure competitive inhibitors can be accurately assessed.[7]
-
Prepare serial dilutions of the test compounds (this compound derivatives) in 100% DMSO, followed by a further dilution in Kinase Buffer.
-
Prepare the Detection Mix containing a Europium-labeled anti-phospho-substrate antibody and Streptavidin-Allophycocyanin (SA-APC).
-
-
Assay Procedure (384-well plate format):
-
Add 2.5 µL of the diluted test compound or DMSO (for positive and negative controls) to the wells.
-
Add 2.5 µL of the kinase solution to all wells except the negative controls.
-
Initiate the kinase reaction by adding 5 µL of the substrate/ATP solution to all wells.
-
Incubate the plate at room temperature for the optimized reaction time (e.g., 60 minutes).
-
Stop the reaction by adding 5 µL of the Detection Mix.
-
Incubate the plate for 60 minutes at room temperature to allow for antibody binding.
-
-
Data Acquisition and Analysis:
-
Read the plate on a TR-FRET enabled plate reader, measuring emission at both the donor (e.g., 615 nm) and acceptor (e.g., 665 nm) wavelengths.
-
Calculate the TR-FRET ratio (Acceptor/Donor).
-
Plot the percent inhibition (relative to DMSO controls) against the logarithm of the compound concentration.
-
Fit the resulting dose-response curve using a four-parameter logistic equation to determine the IC50 value.[8]
-
B. Cell-Based Anti-Proliferative Assay
While a biochemical assay measures direct target engagement, a cell-based assay determines a compound's ability to inhibit cell growth, which incorporates crucial factors like cell permeability and off-target effects. The MTT assay is a widely used colorimetric method for this purpose.[9]
Protocol: MTT Cell Proliferation Assay
-
Cell Seeding:
-
Culture a cancer cell line known to be dependent on the target kinase (e.g., a c-Met dependent cell line for a c-Met inhibitor).
-
Trypsinize and count the cells. Seed the cells into a 96-well plate at a predetermined optimal density (e.g., 5,000 cells/well) in 100 µL of complete culture medium.
-
Incubate the plate for 24 hours at 37°C, 5% CO2 to allow cells to attach.
-
-
Compound Treatment:
-
Prepare serial dilutions of the test compounds in culture medium.
-
Remove the old medium from the cells and add 100 µL of the medium containing the test compounds or vehicle control (e.g., 0.1% DMSO).
-
Incubate the plate for 72 hours at 37°C, 5% CO2.
-
-
MTT Addition and Incubation:
-
Prepare a 5 mg/mL solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) in sterile PBS.
-
Add 10 µL of the MTT solution to each well.
-
Incubate for 3-4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan crystals.[9]
-
-
Formazan Solubilization and Measurement:
-
Carefully remove the medium from the wells.
-
Add 100 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability relative to the vehicle-treated control cells.
-
Plot the percent viability against the logarithm of the compound concentration and fit the curve to determine the GI50 (concentration for 50% growth inhibition).
-
Experimental and Data Analysis Workflow
The process from initial compound design to a validated SAR model is a cyclical and data-driven process.
Caption: Iterative workflow for SAR studies.
IV. Conclusion and Future Directions
The this compound scaffold represents a promising starting point for the development of novel kinase inhibitors. By leveraging established SAR principles from related indazole series, this guide provides a predictive framework for prioritizing synthetic efforts. The key takeaways are:
-
N1-substituents are critical for potency and should be explored with a variety of electronically and sterically diverse groups.
-
C3-substituents are essential for kinase hinge-binding ; incorporating hydrogen bond acceptors like pyridine is a validated strategy.
-
The 4-bromo and 5-chloro groups provide a unique electronic and steric foundation , likely enhancing potency and offering vectors for further optimization.
Future research should focus on synthesizing a focused library of derivatives based on these principles and validating their activity using the robust biochemical and cellular protocols outlined herein. Profiling promising hits against a panel of kinases will be crucial for determining selectivity and identifying potential off-target effects. This systematic approach will unlock the full therapeutic potential of the this compound scaffold in the ongoing search for more effective and targeted cancer therapies.
References
- Eurofins Discovery. (n.d.). In Vitro Kinase Assays.
- Wang, Y., et al. (2015). Synthesis and antibacterial activity of novel 4-bromo-1H-indazole derivatives as FtsZ inhibitors. Archiv der Pharmazie, 348(4), 268-277.
- Singh, V., et al. (2021). Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer. RSC Medicinal Chemistry, 12(10), 1698-1729.
- Lori, C., et al. (2021). Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example. Molecules, 26(16), 4887.
- BMG LABTECH. (2020). Kinase assays.
- Stockman, B. J., et al. (2023). NMR-Based Activity Assays for Determining Compound Inhibition, IC50 Values, Artifactual Activity, and Whole-Cell Activity. JoVE (Journal of Visualized Experiments).
- Auld, D. S., & Inglese, J. (2024). Dose–Response Curves and the Determination of IC50 and EC50 Values. Journal of Medicinal Chemistry.
- Wikipedia. (n.d.). Half maximal inhibitory concentration (IC50).
- Cyagen. (n.d.). Protocol for Determining the IC50 of Drugs on Adherent Cells Using MTT Assay.
- Chen, B., et al. (2024). Novel Indazole Compounds as PKMYT1 Kinase Inhibitors for Treating Cancer. Google Patents.
- Cao, J., et al. (2018). Discovery and structure activity relationship study of novel indazole amide inhibitors for extracellular signal-regulated kinase1/2 (ERK1/2). Bioorganic & Medicinal Chemistry Letters, 28(17), 2893-2897.
- Blake, J. F., et al. (2007). Synthesis and SAR of indazole-pyridine based protein kinase B/Akt inhibitors. Bioorganic & Medicinal Chemistry Letters, 17(16), 4593-4596.
- Hsieh, H. P., et al. (2016). Discovery of novel inhibitors of Aurora kinases with indazole scaffold: In silico fragment-based and knowledge-based drug design. European Journal of Medicinal Chemistry, 124, 719-733.
- Davidson College. (n.d.). IC50 Determination. edX.
- Blake, J. F., et al. (2007). Synthesis and SAR of indazole-pyridine based protein kinase B/Akt inhibitors. Bioorganic & Medicinal Chemistry Letters, 17(16), 4593-4596.
- Singh, V., et al. (2021). Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer. RSC Medicinal Chemistry, 12(10), 1698-1729.
Sources
- 1. ALK Inhibitors in the Treatment of ALK Positive NSCLC - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis and SAR of indazole-pyridine based protein kinase B/Akt inhibitors [pubmed.ncbi.nlm.nih.gov]
- 4. Synthesis and antibacterial activity of novel 4-bromo-1H-indazole derivatives as FtsZ inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. shokatlab.ucsf.edu [shokatlab.ucsf.edu]
- 6. Bioorganic & medicinal chemistry letters [vivo.weill.cornell.edu]
- 7. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 8. CN110452177A - A kind of synthetic method of the fluoro- 1H- indazole of the bromo- 4- of 5- - Google Patents [patents.google.com]
- 9. caribjscitech.com [caribjscitech.com]
A Comparative Analysis of Synthetic Routes to 4-Bromo-5-chloro-1H-indazole: A Guide for Researchers
In the landscape of pharmaceutical research and development, the synthesis of novel heterocyclic compounds is a cornerstone of innovation. Among these, indazole derivatives have garnered significant attention due to their diverse biological activities. This guide provides an in-depth comparative analysis of synthetic routes to 4-Bromo-5-chloro-1H-indazole, a key building block for various pharmacologically active molecules. We will explore two distinct synthetic strategies, offering detailed experimental protocols, a discussion of their relative merits, and supporting data to aid researchers in making informed decisions for their synthetic campaigns.
Introduction to this compound
This compound is a dihalogenated indazole derivative with significant potential as a scaffold in medicinal chemistry. The presence of two distinct halogen atoms at the 4- and 5-positions of the indazole ring offers orthogonal handles for further functionalization through various cross-coupling reactions, enabling the synthesis of diverse compound libraries for drug discovery. Its structural rigidity and ability to participate in hydrogen bonding interactions make it an attractive core for designing molecules that can effectively interact with biological targets.
This guide will focus on two primary synthetic approaches:
-
Route 1: Reductive Cyclization of a Substituted o-Nitrotoluene. This classical approach involves the synthesis of a suitably substituted nitrotoluene precursor followed by a reductive cyclization to form the indazole ring.
-
Route 2: Diazotization and Cyclization of a Dihaloaniline. This strategy begins with a dihalogenated aniline, which undergoes diazotization and subsequent intramolecular cyclization to yield the target indazole.
We will now delve into the specifics of each route, providing a comprehensive overview of the chemistry involved.
Route 1: Synthesis via Reductive Cyclization of 2-Bromo-3-chloro-6-nitrotoluene
This synthetic pathway, outlined in patent literature, commences with the readily available 2-bromo-3-chloro-6-nitrotoluene and proceeds through a reductive cyclization to furnish the desired this compound. The key transformation in this sequence is the formation of the N-N bond of the pyrazole ring, which is characteristic of many indazole syntheses starting from ortho-nitro-alkylarenes.
Scientific Rationale and Mechanistic Insights
The core of this route lies in the reductive cyclization of the nitro group. While various reducing agents can be employed, a common and effective method is the Cadogan reaction, which typically utilizes a phosphite reagent, such as triethyl phosphite. The reaction is believed to proceed through a nitrene intermediate. The phosphite deoxygenates the nitro group to a nitroso group, which is further deoxygenated to a nitrene. This highly reactive nitrene then inserts into the adjacent C-H bond of the methyl group, leading to the formation of the indazole ring after tautomerization.
The choice of reducing agent and reaction conditions can significantly impact the yield and purity of the final product. Milder reducing agents may also be employed, potentially offering better functional group tolerance and improved safety profiles.
Experimental Protocol
Step 1: Synthesis of this compound from 2-Bromo-3-chloro-6-nitrotoluene
-
Materials:
-
2-Bromo-3-chloro-6-nitrotoluene
-
Triethyl phosphite
-
Anhydrous toluene
-
Hydrochloric acid (HCl)
-
Sodium bicarbonate (NaHCO₃)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
-
Hexane
-
Ethyl acetate
-
-
Procedure:
-
To a solution of 2-bromo-3-chloro-6-nitrotoluene (1.0 eq) in anhydrous toluene, add triethyl phosphite (3.0 eq) under an inert atmosphere (e.g., nitrogen or argon).
-
Heat the reaction mixture to reflux (approximately 110 °C) and monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). The reaction is typically complete within 12-24 hours.
-
Once the starting material is consumed, cool the reaction mixture to room temperature.
-
Carefully quench the reaction by the slow addition of 2M hydrochloric acid.
-
Separate the organic layer and extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers and wash with saturated sodium bicarbonate solution and then with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to afford this compound as a solid.
-
Visualization of Route 1
Caption: Synthetic scheme for Route 1.
Route 2: Synthesis via Diazotization and Cyclization of 2-Bromo-3-chloro-6-methylaniline
This alternative approach leverages a different starting material and a distinct set of reactions to arrive at the target molecule. Starting from a substituted aniline, this route employs the well-established chemistry of diazotization followed by an intramolecular cyclization.
Scientific Rationale and Mechanistic Insights
The key steps in this synthesis are the diazotization of the aniline and the subsequent cyclization. The aniline is first treated with a nitrosating agent, typically sodium nitrite in the presence of a strong acid, to form a diazonium salt. This intermediate is generally unstable and is used in situ. The subsequent cyclization is proposed to proceed via an intramolecular reaction where the diazonium group is displaced by the adjacent methyl group, which then undergoes deprotonation to form the indazole ring. The regioselectivity of this cyclization is dictated by the substitution pattern of the starting aniline.
This method avoids the use of high-boiling phosphite reagents and may offer a more streamlined process if the starting aniline is readily accessible.
Experimental Protocol
Step 1: Synthesis of 2-Bromo-3-chloro-6-methylaniline
(This starting material may be commercially available or can be synthesized from 2-bromo-3-chloro-6-nitrotoluene via reduction, for example, using tin(II) chloride or catalytic hydrogenation.)
Step 2: Synthesis of this compound
-
Materials:
-
2-Bromo-3-chloro-6-methylaniline
-
Sodium nitrite (NaNO₂)
-
Concentrated hydrochloric acid (HCl)
-
Acetic acid
-
Sodium hydroxide (NaOH)
-
Ethyl acetate
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Hexane
-
-
Procedure:
-
Dissolve 2-bromo-3-chloro-6-methylaniline (1.0 eq) in a mixture of acetic acid and concentrated hydrochloric acid at 0-5 °C.
-
Slowly add a solution of sodium nitrite (1.1 eq) in water, maintaining the temperature below 5 °C.
-
Stir the reaction mixture at this temperature for 1 hour to ensure complete formation of the diazonium salt.
-
Allow the reaction mixture to warm to room temperature and then heat to 50-60 °C for 2-3 hours to effect cyclization. Monitor the reaction by TLC.
-
Cool the reaction mixture to room temperature and neutralize with a cold aqueous solution of sodium hydroxide until the pH is approximately 7-8.
-
Extract the product with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Filter and concentrate the solvent under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to yield this compound.
-
Visualization of Route 2
Caption: Synthetic scheme for Route 2.
Comparative Analysis
To provide a clear and objective comparison, the two synthetic routes are evaluated based on several key performance indicators relevant to researchers and drug development professionals.
| Parameter | Route 1: Reductive Cyclization | Route 2: Diazotization & Cyclization |
| Starting Material Availability | 2-Bromo-3-chloro-6-nitrotoluene may require a multi-step synthesis. | 2-Bromo-3-chloro-6-methylaniline can be derived from the same nitrotoluene, potentially adding a step. |
| Number of Steps | Typically a single step from the nitrotoluene precursor. | Can be a single step from the aniline precursor. |
| Reagent & Reaction Conditions | Utilizes high-boiling and potentially hazardous phosphite reagents at elevated temperatures. | Employs common laboratory reagents under milder temperature conditions, though diazonium salts can be unstable. |
| Scalability | The Cadogan reaction can be challenging to scale up due to exothermic nature and reagent cost. | Diazotization reactions are well-established for scale-up, with careful temperature control being critical. |
| Potential Byproducts & Purification | Formation of phosphorus-containing byproducts can complicate purification. | Diazonium salt decomposition can lead to various byproducts, requiring careful purification. |
| Overall Yield (Reported/Expected) | Yields can be variable depending on the substrate and specific conditions. | Generally, yields for such cyclizations are moderate to good. |
| Safety Considerations | Triethyl phosphite is flammable and an irritant. High-temperature reactions require careful monitoring. | Diazonium salts are potentially explosive and must be handled with care, especially when dry. |
Conclusion and Recommendations
Both synthetic routes presented offer viable pathways to this compound. The choice between them will largely depend on the specific constraints and priorities of the research program.
Route 1 (Reductive Cyclization) is a more direct approach if the starting nitrotoluene is readily available. However, the use of high temperatures and phosphite reagents may be a drawback in terms of safety and scalability.
Route 2 (Diazotization and Cyclization) provides an alternative that utilizes more conventional and often milder reaction conditions. While the starting aniline may require an additional synthetic step, the overall process may be more amenable to scale-up with appropriate safety precautions for handling diazonium intermediates.
For laboratory-scale synthesis, both routes are feasible. For process development and large-scale synthesis, a thorough evaluation of the safety, cost, and environmental impact of each step would be necessary. It is recommended that researchers carefully evaluate the availability of starting materials and their comfort level with the respective reaction conditions before selecting a synthetic strategy.
References
- Patent WO2012061186A1.
- Cadogan, J. I. G. Tervalent phosphorus compounds in organic synthesis. Chem. Soc. Rev.1974, 3, 87-137.
- Sundberg, R. J. The Chemistry of Indoles. Academic Press, 1996.
- Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. Molecules2021, 26(16), 4787. [Link]
- Different Strategies to the Synthesis of Indazole and its Derivatives: A Review. Mini-Reviews in Organic Chemistry2020, 17(4), 363-404. [Link]
A Researcher's Guide to Assessing the Metabolic Stability of 4-Bromo-5-chloro-1H-indazole Derivatives
In the landscape of modern drug discovery, the indazole scaffold has emerged as a privileged structure, forming the core of numerous therapeutic agents, from potent kinase inhibitors in oncology to novel treatments for neurological disorders.[1][2][3] The 4-bromo-5-chloro-1H-indazole series, in particular, offers a synthetically tractable template with rich potential for chemical modification. However, a promising biological activity profile is only one part of the equation for a successful drug candidate. A molecule's journey through the body is fraught with metabolic challenges, and understanding its stability in the face of metabolic enzymes is paramount.
The Central Role of Metabolic Stability in Drug Development
Metabolic stability, the measure of a compound's susceptibility to biotransformation, is a critical parameter in early drug discovery.[4] A compound that is rapidly metabolized may struggle to achieve and maintain therapeutic concentrations in the body, leading to a short duration of action and potentially requiring frequent, high doses. Conversely, a compound that is too stable might accumulate, leading to off-target effects and toxicity. Therefore, a key objective in lead optimization is to engineer molecules with a "just right" metabolic profile. Early assessment of metabolic stability allows for the timely identification and mitigation of metabolic liabilities, saving valuable time and resources.
Comparative Analysis of In Vitro Metabolic Stability Assays
The liver is the primary site of drug metabolism, and in vitro assays using liver-derived components are the workhorses for assessing metabolic stability.[5] The two most common and complementary approaches are the liver microsomal stability assay and the hepatocyte stability assay.
Liver Microsomal Stability Assay: A Focus on Phase I Metabolism
Liver microsomes are subcellular fractions containing the majority of the cytochrome P450 (CYP450) enzymes, which are responsible for a vast array of oxidative metabolic reactions (Phase I metabolism).[6] This assay is a cost-effective and high-throughput method for identifying compounds that are susceptible to CYP450-mediated metabolism.
Experimental Protocol: Liver Microsomal Stability Assay
-
Preparation of Reagents:
-
Test compound stock solution (e.g., 10 mM in DMSO).
-
Liver microsomes (human, rat, mouse, etc.) are thawed on ice and diluted in phosphate buffer (pH 7.4) to the desired concentration (e.g., 0.5 mg/mL).
-
NADPH regenerating system (cofactor for CYP450 enzymes).
-
-
Incubation:
-
The test compound is pre-incubated with the microsomal suspension at 37°C.
-
The reaction is initiated by the addition of the NADPH regenerating system.
-
Aliquots are taken at various time points (e.g., 0, 5, 15, 30, 60 minutes).
-
-
Reaction Quenching and Sample Preparation:
-
The reaction in each aliquot is stopped by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard.
-
The samples are centrifuged to precipitate proteins.
-
-
LC-MS/MS Analysis:
-
The supernatant is analyzed by liquid chromatography-tandem mass spectrometry (LC-MS/MS) to quantify the remaining parent compound.
-
-
Data Analysis:
-
The percentage of the parent compound remaining at each time point is plotted against time.
-
The in vitro half-life (t½) and intrinsic clearance (CLint) are calculated from the rate of disappearance of the compound.
-
Diagram of the Liver Microsomal Stability Assay Workflow
Caption: Workflow for the liver microsomal stability assay.
Hepatocyte Stability Assay: The "Gold Standard" for In Vitro Metabolism
Cryopreserved or fresh hepatocytes represent a more physiologically relevant in vitro system as they contain the full complement of both Phase I and Phase II metabolic enzymes, as well as the necessary cofactors.[5] This assay can provide a more comprehensive picture of a compound's metabolic fate, including conjugation reactions.
Experimental Protocol: Hepatocyte Stability Assay
-
Hepatocyte Preparation:
-
Cryopreserved hepatocytes are thawed and resuspended in incubation medium.
-
Cell viability is assessed to ensure the quality of the cells.
-
-
Incubation:
-
The test compound is added to the hepatocyte suspension at a final concentration (e.g., 1 µM).
-
The suspension is incubated at 37°C in a shaking water bath or on an orbital shaker.
-
Aliquots are removed at specified time points.
-
-
Sample Processing:
-
The reaction is terminated by the addition of a cold organic solvent.
-
Samples are processed similarly to the microsomal assay to remove proteins.
-
-
LC-MS/MS Analysis and Data Interpretation:
-
The concentration of the parent compound is determined by LC-MS/MS.
-
Data analysis is performed to calculate the half-life and intrinsic clearance.
-
Diagram of the Hepatocyte Stability Assay Workflow
Caption: Workflow for the hepatocyte stability assay.
Comparative Metabolic Stability of Indazole Derivatives
While specific metabolic stability data for a series of this compound derivatives is not publicly available, we can draw valuable insights from published data on structurally related indazoles. A study comparing an indole-containing compound with its N-protected indazole analogue demonstrated the superior metabolic stability of the indazole scaffold.[7]
| Compound ID | Structure | In Vitro Half-life (t½, min) in Mouse Liver Microsomes | Intrinsic Clearance (CLint, µL/min/mg) |
| Indole 8 | Indole-based AR antagonist | 12.35 | High |
| Indazole 32c | N-protected indazole analogue of 8 | > 60 | Low |
| Indazole 35i | 3-substituted indazole | 120 | Very Low |
Data adapted from a study on androgen receptor (AR) antagonists.[7]
The data clearly illustrates that the indazole core can be significantly more stable than a corresponding indole core. Furthermore, substitutions on the indazole ring system can have a profound impact on metabolic stability, as seen in the extended half-life of the 3-substituted indazole 35i .
Structure-Metabolism Relationships (SMR) of Indazole Derivatives
Understanding how structural modifications influence metabolic stability is crucial for rational drug design. For indazole derivatives, several key SMR principles have been identified.
Metabolic Hotspots and Blocking Strategies
The most common metabolic pathways for indazole-containing compounds are hydroxylation and N-dealkylation .[6][8][9]
-
Hydroxylation: This oxidative process often occurs on alkyl or cycloalkyl substituents attached to the indazole nitrogen or other positions on the molecule. The resulting hydroxylated metabolites are often more polar and readily excreted.
-
N-dealkylation: If an alkyl group is attached to one of the indazole nitrogens, it can be enzymatically cleaved.
Identifying these "metabolic soft spots" is the first step in improving stability. Once identified, several strategies can be employed:
-
Introduction of Electron-Withdrawing Groups: Placing electron-withdrawing groups, such as fluorine, near a potential site of oxidation can decrease the electron density of the C-H bond, making it less susceptible to CYP450-mediated hydroxylation.[7]
-
Steric Hindrance: Introducing bulky groups near a metabolic hotspot can physically block the access of metabolic enzymes.
-
Bioisosteric Replacement: Replacing a metabolically labile group with a bioisostere that is more resistant to metabolism can be a highly effective strategy. For example, replacing a methyl group with a trifluoromethyl group.
The Impact of N-Substitution
The position of substitution on the indazole nitrogen (N1 vs. N2) can also influence metabolic stability. While both N1 and N2-substituted indazoles are common in bioactive molecules, the specific substituent and its environment will dictate its metabolic fate. For instance, N-dealkylation is a common metabolic pathway for N-substituted indazoles.[6] The rate of this process can be modulated by the nature of the alkyl group.
Diagram of a Proposed Metabolic Pathway for a Substituted this compound
Caption: A potential metabolic pathway for N-substituted this compound derivatives.
Conclusion and Future Directions
The assessment of metabolic stability is an indispensable component of the drug discovery process for this compound derivatives. A combination of in vitro assays, particularly liver microsomal and hepatocyte stability assays, provides a robust framework for identifying metabolically liable compounds and guiding medicinal chemistry efforts.
While the indazole core itself appears to be relatively stable, the nature and position of substituents play a critical role in determining the overall metabolic profile. By understanding the common metabolic pathways of hydroxylation and N-dealkylation, and by applying rational design strategies such as metabolic blocking and bioisosteric replacement, researchers can effectively optimize the metabolic stability of this promising class of compounds. The integration of these principles early in the design-make-test-analyze cycle will undoubtedly accelerate the development of novel indazole-based therapeutics with improved pharmacokinetic properties.
References
- Metabolism-Guided Selective Androgen Receptor Antagonists: Design, Synthesis, and Biological Evaluation for Activity against Enzalutamide-Resistant Prost
- Metabolic characteristic profiling of 1-amino-3,3-dimethyl-1-oxobutan-2-yl-derived indole and indazole synthetic cannabinoids in vitro. ([Link])
- Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the tre
- In vitro Phase I metabolism of indazole carboxamide synthetic cannabinoid MDMB-CHMINACA via human liver microsome incubation and high-resolution mass spectrometry. ([Link])
- Study of the Metabolic Profiles of “Indazole-3-Carboxamide” and “Isatin Acyl Hydrazone” (OXIZID) Synthetic Cannabinoids in a Human Liver Microsome Model Using UHPLC-QE Orbitrap MS. ([Link])
- Drug metabolic stability in early drug discovery to develop potential lead compounds. ([Link])
- Synthesis molecular docking and DFT studies on novel indazole deriv
- Indazole – an emerging privileged scaffold: synthesis and its biological significance. ([Link])
- Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. ([Link])
- Design, synthesis and insight into the structure-activity relationship of 1,3-disubstituted indazoles as novel HIF-1 inhibitors. ([Link])
- Synthesis and structure-activity relationships of indazole arylsulfonamides as allosteric CC-chemokine receptor 4 (CCR4) antagonists. ([Link])
- Structure-activity relationship study and discovery of indazole 3-carboxamides as calcium-release activ
- Design and synthesis of N-substituted indazole-3-carboxamides as poly(ADP-ribose)polymerase-1 (PARP-1) inhibitors. ([Link])
- Metabolic Stability Assessed by Liver Microsomes and Hep
- Metabolic stability. ([Link])
Sources
- 1. Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis molecular docking and DFT studies on novel indazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Indazole – an emerging privileged scaffold: synthesis and its biological significance - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Drug metabolic stability in early drug discovery to develop potential lead compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Metabolic Stability Assessed by Liver Microsomes and Hepatocytes | Springer Nature Experiments [experiments.springernature.com]
- 6. Metabolic characteristic profiling of 1-amino-3,3-dimethyl-1-oxobutan-2-yl-derived indole and indazole synthetic cannabinoids in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Metabolism-Guided Selective Androgen Receptor Antagonists: Design, Synthesis, and Biological Evaluation for Activity against Enzalutamide-Resistant Prostate Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 8. In vitro Phase I metabolism of indazole carboxamide synthetic cannabinoid MDMB-CHMINACA via human liver microsome incubation and high-resolution mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Study of the Metabolic Profiles of “Indazole-3-Carboxamide” and “Isatin Acyl Hydrazone” (OXIZID) Synthetic Cannabinoids in a Human Liver Microsome Model Using UHPLC-QE Orbitrap MS - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
A Senior Application Scientist's Guide to the Proper Disposal of 4-Bromo-5-chloro-1H-indazole
This guide provides a comprehensive, step-by-step protocol for the safe handling and disposal of 4-Bromo-5-chloro-1H-indazole (CAS No. 1056264-74-4). As researchers and drug development professionals, our commitment to safety and environmental stewardship is paramount. The procedures outlined herein are designed to ensure regulatory compliance and mitigate risks associated with this compound. This document synthesizes best practices from regulatory bodies and field-proven laboratory safety protocols, providing not just instructions, but the scientific rationale behind them.
The toxicological properties of many research chemicals, including this compound, have not been fully investigated.[1] Therefore, it must be handled with a high degree of caution, assuming it is hazardous until proven otherwise. This principle of precaution is the foundation of a robust laboratory safety culture.
Hazard Assessment and Waste Characterization
The first and most critical step in any disposal plan is to understand the nature of the chemical waste. Under the Resource Conservation and Recovery Act (RCRA), a waste is considered hazardous if it is specifically listed by the Environmental Protection Agency (EPA) or if it exhibits one of four characteristics: Ignitability, Corrosivity, Reactivity, or Toxicity.[2][3][4]
While this compound is not explicitly listed, its properties and those of similar halogenated indazoles suggest it must be managed as hazardous waste.
| Property/Hazard | Assessment for this compound | Rationale & Causality |
| Physical State | Solid at room temperature. | Affects spill cleanup procedures and containment choices. |
| Acute Toxicity | Data is limited. Analogs like 5-Bromo-4-chloro-1H-indazole are classified as "Toxic if swallowed".[5][6] | Due to the lack of specific data, a conservative approach is mandatory. The compound should be treated as toxic. |
| Irritation | Expected to be a skin, eye, and respiratory irritant based on data for similar compounds.[7] | This dictates the required Personal Protective Equipment (PPE) to prevent exposure. |
| Environmental Hazard | Halogenated organic compounds should not be released into the environment.[7] | These compounds can be persistent and harmful to aquatic life. Drain disposal is strictly prohibited.[7][8] |
| Reactivity | Incompatible with strong oxidizing and reducing agents.[7] Thermal decomposition can release toxic gases like nitrogen oxides (NOx), carbon monoxide, and hydrogen halides (HBr, HCl).[1][7] | This is critical for waste segregation. It must not be mixed with incompatible chemicals to prevent violent reactions. The formation of acid gases upon combustion necessitates specialized incineration. |
On-Site Waste Management: A Step-by-Step Protocol
All chemical waste must be managed from its point of generation—the "cradle"—until its final disposal—the "grave".[3][9] In the laboratory, this process begins at the Satellite Accumulation Area (SAA). An SAA is a designated location at or near the point of waste generation for the collection of hazardous waste.[2][10][11]
Protocol 2.1: Waste Collection and Containment
-
Select a Proper Container:
-
Use a chemically compatible container, such as a borosilicate glass bottle or a high-density polyethylene (HDPE) jug, with a screw-on, leak-proof cap.
-
Causality: The original manufacturer's container is ideal if it's in good condition.[10] Never use food-grade containers (e.g., milk jugs, food jars) as this can lead to dangerous mix-ups.[3][10] The container must be able to be securely closed except when waste is being added.[3][10]
-
-
Label the Container Immediately:
-
Before adding any waste, affix a "Hazardous Waste" label.
-
The label must include:
-
-
Segregate the Waste:
-
Store the waste container for this compound separately from incompatible materials, particularly strong oxidizing agents, reducing agents, acids, and bases.[7][10]
-
Causality: Improper segregation is a primary cause of laboratory accidents. Mixing incompatible chemicals can lead to explosions, fires, or the generation of toxic gases.[10][12]
-
-
Manage the SAA:
-
Keep the waste container within the designated SAA, which must be under the control of the laboratory personnel generating the waste.[11]
-
Ensure containers are kept securely closed at all times except when adding waste. This is a common regulatory violation and safety hazard.[3]
-
Do not accumulate more than 55 gallons of hazardous waste in total within your SAA.[2][11]
-
Spill and Decontamination Procedures
Accidents can happen, and a prepared response is critical. These procedures should be part of your laboratory's Chemical Hygiene Plan (CHP), as mandated by OSHA.[13][14]
Protocol 3.1: Small Spill Cleanup
-
Alert Personnel: Immediately notify others in the area.
-
Don Appropriate PPE: At a minimum, this includes a lab coat, safety goggles, and two pairs of chemically resistant gloves (e.g., nitrile).
-
Contain the Spill: Cover the spill with an inert absorbent material, such as vermiculite or sand.
-
Collect the Waste: Carefully sweep up the absorbed material and place it into a designated hazardous waste container.[7] Do not create dust.[1][7]
-
Decontaminate the Area: Wipe the spill area with a suitable solvent (e.g., ethanol or isopropanol), followed by soap and water. All cleaning materials (wipes, gloves) must also be disposed of as hazardous waste.
-
Report: Report the incident to your facility's Environmental Health & Safety (EH&S) department.
Final Disposal Pathway
Disposal of this chemical requires a licensed professional waste disposal service. Under no circumstances should this compound or its containers be disposed of in the regular trash or down the drain.[8]
Workflow for Final Disposal
The Rationale for Incineration: The recommended and most environmentally sound disposal method for halogenated organic compounds is high-temperature incineration in a facility equipped with afterburners and scrubbers.[1]
-
High Temperature (>850°C): Ensures the complete destruction of the indazole ring structure.
-
Afterburners and Scrubbers: These are essential for neutralizing the hazardous combustion byproducts, namely hydrogen bromide (HBr) and hydrogen chloride (HCl) gases, preventing their release into the atmosphere where they can contribute to acid rain.
By adhering to this comprehensive disposal guide, you contribute to a safer laboratory environment, ensure compliance with federal and local regulations, and uphold our collective responsibility to protect the environment.
References
- Hazardous Waste and Disposal Considerations. American Chemical Society. [Link]
- OSHA Compliance For Labor
- Laboratory Hazardous Waste Disposal Guidelines. Central Washington University. [Link]
- LABORATORY CHEMICAL WASTE MANAGEMENT GUIDELINES. University of Pennsylvania EHRS. [Link]
- Managing Hazardous Chemical Waste in the Lab. LabManager. [Link]
- OSHA FACTSHEET LABORATORY SAFETY OSHA LAB STANDARD.
- A Primer On Laboratory Waste Disposal. Hazardous Waste Experts. [Link]
- Hazardous Waste Disposal Guidelines. Purdue University. [Link]
- MSDS of 4-Bromo-5-chloro-6-methyl-1H-indazole. Capot Chemical Co., Ltd. [Link]
- Proper Handling of Hazardous Waste Guide. U.S. Environmental Protection Agency. [Link]
- Are You In Compliance With Proper Lab Waste Disposal Regul
- Best Practices for Hazardous Waste Disposal. AEG Environmental. [Link]
- What Regulations Govern Hazardous Waste Management? Chemistry For Everyone. [Link]
- 1910.1450 - Occupational exposure to hazardous chemicals in laboratories.
- Hazardous Waste. U.S. Environmental Protection Agency. [Link]
- OSHA FACTSHEET LABORATORY SAFETY CHEMICAL HYGIENE PLAN.
- This compound. Oakwood Chemical. [Link]
- 5-Bromo-4-chloro-1H-indazole, CAS No. 1082041-90-4. iChemical. [Link]
Sources
- 1. capotchem.cn [capotchem.cn]
- 2. ehrs.upenn.edu [ehrs.upenn.edu]
- 3. pfw.edu [pfw.edu]
- 4. Best Practices for Hazardous Waste Disposal - AEG Environmental [aegenviro.com]
- 5. 5-Bromo-4-chloro-1H-indazole | 1082041-90-4 [sigmaaldrich.com]
- 6. 5-Bromo-4-chloro-1H-indazole, CAS No. 1082041-90-4 - iChemical [ichemical.com]
- 7. fishersci.com [fishersci.com]
- 8. acs.org [acs.org]
- 9. youtube.com [youtube.com]
- 10. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 11. Managing Hazardous Chemical Waste in the Lab | Lab Manager [labmanager.com]
- 12. usbioclean.com [usbioclean.com]
- 13. osha.gov [osha.gov]
- 14. osha.gov [osha.gov]
Mastering the Safe Handling of 4-Bromo-5-chloro-1H-indazole: A Guide to Personal Protective Equipment and Operational Safety
For researchers and scientists at the forefront of drug development, the ability to handle novel chemical compounds with confidence and precision is paramount. This guide provides essential, immediate safety and logistical information for the handling of 4-Bromo-5-chloro-1H-indazole, a halogenated indazole derivative. By understanding the inherent risks and implementing rigorous safety protocols, you can ensure a secure laboratory environment while advancing your research goals. This document moves beyond a simple checklist, offering a procedural, step-by-step framework grounded in established safety science to address your operational questions.
Hazard Assessment and Engineering Controls: The First Line of Defense
Before any handling of this compound, a thorough risk assessment is critical. The primary routes of exposure are inhalation of dust particles, dermal contact, and accidental ingestion. Therefore, the initial and most effective line of defense is the implementation of robust engineering controls.
All manipulations of solid this compound should be performed within a certified chemical fume hood.[4] This engineering control is fundamental to minimizing the risk of inhalation exposure by capturing and exhausting airborne particles. The fume hood also provides a contained space to manage any potential spills. Ensure that the fume hood has been recently certified and is functioning correctly before commencing any work.
Personal Protective Equipment (PPE): Your Essential Barrier
The appropriate selection and use of Personal Protective Equipment (PPE) is a critical final barrier between you and the chemical. The following table outlines the minimum required PPE for handling this compound.
| Body Part | Personal Protective Equipment | Specifications and Rationale |
| Hands | Chemical-resistant gloves | Nitrile or neoprene gloves are recommended.[4] Always inspect gloves for any signs of degradation or punctures before use. It is advisable to double-glove for enhanced protection, especially during prolonged handling. Contaminated gloves should be removed and disposed of properly.[5] |
| Eyes | Safety glasses with side shields or goggles | Provides essential protection against accidental splashes and airborne dust particles.[4] |
| Face | Face shield | To be used in conjunction with safety glasses or goggles, particularly when there is a heightened risk of splashing, such as during the preparation of solutions or during a reaction workup.[4][6] |
| Body | Laboratory coat | A standard, long-sleeved lab coat is required to protect the skin from accidental contact.[4] |
| Respiratory | NIOSH-approved respirator | A respirator is mandatory when handling the solid compound outside of a chemical fume hood or if there is a potential for dust generation. The specific type of respirator cartridge should be determined by a comprehensive risk assessment, but for nuisance dust exposures, a P95 (US) or P1 (EU EN 143) particle respirator may be sufficient. For higher-level protection, OV/AG/P99 (US) or ABEK-P2 (EU EN 143) respirator cartridges should be considered.[7] |
Operational Plan: A Step-by-Step Procedural Guide
Adherence to a systematic operational plan is crucial for minimizing risks. The following workflow provides a logical sequence for the safe handling of this compound.
Caption: Workflow for Safe Handling of this compound.
Experimental Protocol for Safe Handling:
-
Preparation: Before bringing the compound into the work area, ensure that the chemical fume hood is on and functioning correctly. Assemble all necessary equipment, including spatulas, weigh boats, and solvent-dispensing systems.
-
PPE Donning: Put on all required PPE as outlined in the table above. Ensure your gloves are pulled over the cuffs of your lab coat to provide a complete seal.
-
Handling the Compound:
-
Conduct all manipulations of the solid compound within the certified chemical fume hood to minimize inhalation exposure.[4]
-
When transferring the solid, use a spatula and handle it gently to avoid generating dust.
-
If preparing a solution, add the solid to the solvent slowly to prevent splashing.
-
-
Post-Handling:
-
Securely seal the container of this compound.
-
Decontaminate any surfaces that may have come into contact with the compound using an appropriate solvent and absorbent materials.
-
Properly doff and dispose of contaminated PPE, especially gloves, in a designated hazardous waste container.
-
Always wash your hands thoroughly with soap and water after handling the compound, even if you were wearing gloves.[1]
-
Emergency and Disposal Plans: Preparedness is Key
In the event of an accidental exposure or spill, a swift and informed response is critical.
Emergency Procedures:
| Exposure Type | Immediate Action |
| Skin Contact | Immediately wash the affected area with plenty of soap and water for at least 15 minutes.[7] Remove contaminated clothing. If skin irritation occurs, seek medical attention.[1] |
| Eye Contact | Immediately flush the eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[1][7] Seek immediate medical attention. |
| Inhalation | Move the individual to fresh air. If they are not breathing, give artificial respiration. Seek immediate medical attention.[7] |
| Ingestion | Do NOT induce vomiting. Rinse the mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[7] |
| Spill | For a minor spill within a fume hood, and if you are trained to do so, carefully clean it up. Avoid generating dust. Use dry cleanup procedures and place the material in a sealed, labeled container for disposal.[1][7] For larger spills, evacuate the area and contact your institution's environmental health and safety department. |
Disposal Plan:
All waste containing this compound, including contaminated PPE and cleaning materials, must be disposed of as hazardous waste. Place all waste in a clearly labeled, sealed container. Follow all local, state, and federal regulations for the disposal of chemical waste. It is recommended to use a licensed professional waste disposal service.[7]
By integrating these safety protocols into your laboratory workflow, you can handle this compound with the high degree of care it requires, ensuring your safety and the integrity of your research.
References
- ChemicalBook. (2025, July 19). This compound - Safety Data Sheet.
- Capot Chemical Co., Ltd. MSDS of 4-Bromo-5-chloro-6-methyl-1H-indazole.
- Apollo Scientific. (2023, July 4). 4-Bromo-6-chloro-1H-indazole Safety Data Sheet.
- BenchChem. Personal protective equipment for handling 3-Amino-4,6-difluoro-1H-indazole.
- Sigma-Aldrich. 4-Bromo-5-chloro-6-methyl-1H-indazole Safety Information.
- Fisher Scientific. (2023, September 5). 5-Bromo-1H-indazole SAFETY DATA SHEET.
- Fisher Scientific. (2010, March 4). β-D-Galactopyranoside, 5-bromo-4-chloro-1H-indol-3-yl SAFETY DATA SHEET.
- Oregon OSHA. Personal Protective Equipment: Selecting the Right PPE for Pesticide Use.
- Albert Kerbl GmbH. Protective Equipment | Plant Protection.
- Research Safety. Emergency Procedures for Incidents Involving Chemicals.
- National Institute for Occupational Safety and Health. (2006, December 6). Personal Protective Equipment for Use in Handling Hazardous Drugs.
- Hazmat School. (2022, December 7). 5 Types of PPE for Hazardous Chemicals.
Sources
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




